molecular formula C10H16N5O12P3S B10795014 ATP,Gamma S

ATP,Gamma S

カタログ番号: B10795014
分子量: 523.25 g/mol
InChIキー: NLTUCYMLOPLUHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ATP,Gamma S is a useful research compound. Its molecular formula is C10H16N5O12P3S and its molecular weight is 523.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H16N5O12P3S

分子量

523.25 g/mol

IUPAC名

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)

InChIキー

NLTUCYMLOPLUHL-UHFFFAOYSA-N

正規SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) is a non-hydrolyzable or slowly hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemical and pharmacological research. By substituting a non-bridging oxygen atom with a sulfur atom on the terminal (gamma) phosphate (B84403) group, ATPγS exhibits unique interactions with a wide range of ATP-utilizing enzymes. This substitution allows it to act as a potent inhibitor of many kinases and ATPases, while for some enzymes, it can serve as a substrate. This technical guide provides a comprehensive overview of the mechanism of action of ATPγS, detailing its effects on enzyme kinetics, its role in elucidating signaling pathways, and its application in structural biology. Detailed experimental protocols and quantitative data are provided to facilitate its use in a research and drug development setting.

Core Mechanism of Action: The Thiophosphate Substitution

The key to the functionality of ATPγS lies in the replacement of a non-bridging oxygen atom on the γ-phosphate with a sulfur atom. This single atomic substitution has profound effects on the molecule's chemical properties and its interaction with enzymes.

  • Resistance to Hydrolysis: The phosphorus-sulfur (P-S) bond in the thiophosphate group is significantly more resistant to enzymatic cleavage than the corresponding phosphorus-oxygen (P-O) bond in ATP. This is due to the different electronic and steric properties of sulfur compared to oxygen.[1] For many ATPases and kinases, the active site machinery is optimized for the geometry and reactivity of the phosphate group of ATP, and the presence of the bulkier, less electronegative sulfur atom hinders the nucleophilic attack required for hydrolysis. This resistance to hydrolysis is the primary reason ATPγS is often referred to as a "non-hydrolyzable" analog.

  • Substrate for Thiophosphorylation: While many enzymes cannot hydrolyze the thiophosphate bond, numerous kinases can utilize ATPγS as a substrate to transfer the terminal thiophosphate group onto their protein or lipid substrates. This process, known as thiophosphorylation, results in a substrate that is highly resistant to dephosphorylation by most cellular phosphatases.[2] This stability makes thiophosphorylated proteins excellent tools for identifying kinase substrates and studying phosphorylation-dependent signaling events.

  • Conformational Trapping: For many ATP-dependent enzymes, the binding and hydrolysis of ATP are coupled to significant conformational changes that are essential for their function. By binding to the ATP pocket but resisting hydrolysis, ATPγS can effectively "trap" an enzyme in a specific conformational state, often an intermediate state in its catalytic cycle. This property is invaluable for structural biology studies, allowing for the determination of high-resolution structures of these transient states by X-ray crystallography and cryo-electron microscopy (cryo-EM).

Interaction with Key Enzyme Families

The effect of ATPγS is highly dependent on the specific enzyme it interacts with. Below is a summary of its mechanism of action on major classes of ATP-utilizing enzymes.

Kinases: A Tool for Substrate Identification and Inhibition

ATPγS is widely used in the study of protein and lipid kinases. As competitive inhibitors, they vie with ATP for the same binding site.[3][4]

  • Competitive Inhibition: By binding to the ATP-binding pocket, ATPγS can act as a competitive inhibitor of kinase activity. The degree of inhibition is dependent on the relative concentrations of ATP and ATPγS, as well as the kinase's affinity for each.

  • Thiophosphorylation of Substrates: Many kinases can catalyze the transfer of the γ-thiophosphate from ATPγS to their substrates.[2] The resulting thiophosphorylated substrate is a stable marker of kinase activity, as the thiophosphate group is resistant to cleavage by most phosphatases. This has led to the development of powerful assays for identifying direct kinase substrates from complex biological mixtures.

Phosphatases: Resistance of Thiophosphorylated Substrates

The stability of the thiophosphate group to phosphatase-mediated hydrolysis is a cornerstone of many applications of ATPγS.

  • Resistance to Dephosphorylation: Protein serine/threonine phosphatases and most protein tyrosine phosphatases are generally unable to efficiently hydrolyze the thiophosphate ester bond.[2][5] This resistance allows for the accumulation of thiophosphorylated substrates, facilitating their detection and analysis.

ATPases: A Spectrum of Effects from Substrate to Inhibitor

The interaction of ATPγS with ATPases is highly varied.

  • Inhibition of Hydrolysis: For many ATPases, such as the 26S proteasome's Rpt subunits and the spliceosomal helicase Brr2, ATPγS binds to the active site but is hydrolyzed very slowly or not at all.[6][7] This can lock the enzyme in a specific, often inactive or intermediate, conformational state.

  • Alternative Substrate: Surprisingly, some helicases, including eukaryotic translation initiation factor eIF4A and the CMG helicase, can utilize ATPγS as a substrate for hydrolysis and to power their unwinding activities, albeit sometimes at a reduced rate compared to ATP.

Quantitative Data

The interaction of ATPγS with various enzymes can be quantified using standard enzyme kinetic parameters.

Enzyme FamilyEnzymeParameterValueOrganism/SystemReference
Helicases eIF4AKM66 µMMammalian[8]
eIF4Akcat1.0 min-1Mammalian[8]
AAA+ ATPases ClpAKd (apparent)~6 µME. coli[3]
Kinases mTOR-ATPγS used to determine X-ray structureHomo sapiens[6]
AMPK-ATPγS used to trap inactive state for cryo-EM-[1]
Phosphatases PTP-1BKi0.06-1.2 µM (for Keggin compounds, competitive inhibitors)-[8]
SHP-1Ki0.06-1.2 µM (for Keggin compounds, competitive inhibitors)-[8]

Impact on Cellular Signaling Pathways

ATPγS is a powerful tool for dissecting complex cellular signaling pathways by virtue of its ability to modulate the activity of key signaling enzymes.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling cascade is a central pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and stress responses. The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[9][10][11] ATPγS can be used to inhibit the kinases at each tier, thereby blocking signal propagation. For example, by introducing ATPγS into a cell lysate, one can prevent the phosphorylation and activation of downstream components, allowing researchers to map the hierarchy of the pathway and identify the specific kinases involved in a particular response.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAP3K) RAS->RAF Activates MEK MEK (MAP2K) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates ATPgS ATPγS ATPgS->RAF Inhibits ATPgS->MEK Inhibits ATPgS->ERK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Diagram 1: Inhibition of the MAPK signaling pathway by ATPγS.
G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes.[12][13] Upon ligand binding, GPCRs activate heterotrimeric G proteins, which then modulate the activity of downstream effectors. The activation of G proteins involves the exchange of GDP for GTP on the Gα subunit. Non-hydrolyzable analogs of GTP, such as GTPγS, are commonly used to lock G proteins in their active state. Similarly, ATPγS can be used to study the role of ATP in GPCR signaling, for instance, by inhibiting GPCR kinases (GRKs) that phosphorylate the activated receptor, a key step in signal termination and receptor internalization.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates GRK GPCR Kinase (GRK) GPCR->GRK Recruits Arrestin β-Arrestin GPCR->Arrestin Binds G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Effector Effector G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates GRK->GPCR Phosphorylates ATPgS ATPγS ATPgS->GRK Inhibits

Diagram 2: ATPγS inhibits GPCR desensitization by blocking GRK activity.

Experimental Protocols

In Vitro Kinase Assay with Thiophosphate-Specific Antibody Detection

This protocol allows for the identification of direct kinase substrates by detecting thiophosphorylation.

Materials:

  • Purified kinase of interest

  • Putative substrate protein or peptide

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATPγS (10 mM stock)

  • p-Nitrobenzyl mesylate (PNBM) (50 mM stock in DMSO)

  • SDS-PAGE reagents

  • Western blotting apparatus and reagents

  • Thiophosphate ester-specific primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube:

      • Kinase (e.g., 100 nM)

      • Substrate (e.g., 1 µM)

      • Kinase reaction buffer

      • ATPγS (final concentration 100 µM)

      • Bring to a final volume of 25 µL with nuclease-free water.

    • Incubate at 30°C for 30-60 minutes.

  • Alkylation:

    • Add 2.5 µL of 50 mM PNBM to the reaction mixture (final concentration 5 mM).

    • Incubate at room temperature for 1-2 hours to alkylate the thiophosphate group.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the thiophosphate ester-specific primary antibody (typically 1:1000 to 1:5000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Kinase_Assay_Workflow Start Start: Purified Kinase + Substrate Kinase_Reaction Kinase Reaction with ATPγS Start->Kinase_Reaction Thiophosphorylation Substrate is Thiophosphorylated Kinase_Reaction->Thiophosphorylation Alkylation Alkylation with PNBM Thiophosphorylation->Alkylation Thioester_Formation Thiophosphate Ester Epitope is Formed Alkylation->Thioester_Formation SDS_PAGE SDS-PAGE Thioester_Formation->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Primary_Ab Incubate with Thiophosphate-specific Ab Western_Blot->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End: Detect Thiophosphorylated Substrate Detection->End

Diagram 3: Experimental workflow for in vitro kinase assay with ATPγS.
Trapping Protein Conformations for Structural Studies

This protocol provides a general framework for using ATPγS to stabilize a protein in a specific conformation for X-ray crystallography or cryo-EM.

Materials:

  • Highly purified protein of interest (>95% purity)

  • ATPγS

  • Appropriate buffer for the protein (ensure it is compatible with crystallization or cryo-EM)

  • Crystallization screens and plates (for X-ray crystallography)

  • Cryo-EM grids and vitrification apparatus (for cryo-EM)

Procedure:

  • Protein-ATPγS Complex Formation:

    • Incubate the purified protein with a molar excess of ATPγS (typically 5-10 fold excess) in the presence of MgCl₂ (usually equimolar to ATPγS) for at least 30 minutes on ice. This allows for the binding of ATPγS to the protein's active site.

  • For X-ray Crystallography:

    • Set up crystallization trials using the protein-ATPγS complex. The hanging drop or sitting drop vapor diffusion methods are commonly used.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature).

    • Optimize initial crystal hits to obtain diffraction-quality crystals.

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Solve the structure using molecular replacement or other phasing methods.

  • For Cryo-Electron Microscopy:

    • Apply a small volume (2-3 µL) of the protein-ATPγS complex to a glow-discharged cryo-EM grid.

    • Blot away excess liquid to create a thin film.

    • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

    • Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector.

    • Process the images to generate 2D class averages and a 3D reconstruction of the protein-ATPγS complex.

Structural_Biology_Workflow Start Start: Purified Protein Incubation Incubate with ATPγS and MgCl₂ Start->Incubation Complex_Formation Protein-ATPγS Complex (Trapped Conformation) Incubation->Complex_Formation Decision Choose Method Complex_Formation->Decision X-ray X-ray Crystallography Decision->X-ray Crystals Cryo-EM Cryo-Electron Microscopy Decision->Cryo-EM No Crystals / Large Complex Crystallization Crystallization Screening X-ray->Crystallization Grid_Prep Grid Preparation and Vitrification Cryo-EM->Grid_Prep Data_Collection_Xray Diffraction Data Collection Crystallization->Data_Collection_Xray Structure_Solution_Xray Structure Solution and Refinement Data_Collection_Xray->Structure_Solution_Xray End End: High-Resolution Structure Structure_Solution_Xray->End Data_Collection_CryoEM Image Data Collection Grid_Prep->Data_Collection_CryoEM Structure_Solution_CryoEM 3D Reconstruction and Model Building Data_Collection_CryoEM->Structure_Solution_CryoEM Structure_Solution_CryoEM->End

Diagram 4: General workflow for structural studies using ATPγS.

Conclusion

ATPγS is a versatile and powerful molecular tool that has significantly advanced our understanding of ATP-dependent enzymes and the signaling pathways they regulate. Its ability to act as a stable ATP analog, a substrate for thiophosphorylation, and a tool for trapping enzymatic conformations makes it invaluable for researchers in biochemistry, molecular biology, and drug development. By understanding its nuanced mechanisms of action and employing the appropriate experimental approaches, scientists can continue to leverage ATPγS to unravel the complexities of cellular function and identify new therapeutic targets.

References

An In-depth Technical Guide to the Chemical Structure of ATPγS for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine-5'-O-(3-thiotriphosphate), commonly known as ATPγS, is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in biochemistry, molecular biology, and drug discovery. In ATPγS, one of the non-bridging oxygen atoms on the terminal (gamma) phosphate (B84403) is replaced by a sulfur atom. This modification confers resistance to hydrolysis by many ATP-dependent enzymes, such as kinases and ATPases, making it an invaluable probe for studying enzyme mechanisms, identifying substrates, and screening for inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of ATPγS, with a focus on its use in studying signaling pathways and enzyme kinetics.

Chemical Structure and Properties of ATPγS

ATPγS shares a similar overall structure with ATP, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The key distinction lies in the substitution of a sulfur atom for an oxygen atom on the γ-phosphate group.

Molecular Formula: C₁₀H₁₆N₅O₁₂P₃S[1]

IUPAC Name: [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate

CAS Number: 35094-45-2

Stereochemistry: The Sp and Rp Diastereomers

The substitution of a sulfur atom for an oxygen on the γ-phosphorus atom, which is a chiral center, results in the existence of two stereoisomers, designated as the Sp and Rp diastereomers. The "S" and "R" nomenclature refers to the absolute configuration at the phosphorus atom, following the Cahn-Ingold-Prelog priority rules. The different spatial arrangements of the sulfur and oxygen atoms can lead to differential recognition and processing by enzymes, making the use of stereochemically pure isomers crucial for specific applications.

Sp and Rp diastereomers of ATPγS.

Quantitative Data: Enzyme Kinetics and Binding Affinity

While often referred to as "non-hydrolyzable," the stability of the thiophosphate bond is relative and enzyme-dependent. Some enzymes can catalyze the transfer of the thiophosphate group, albeit typically at a slower rate than the phosphate from ATP.[2] The choice of divalent metal cation can also significantly influence the utilization of ATPγS by kinases. Many kinases that poorly utilize ATPγS in the presence of Mg²⁺ show enhanced thiophosphorylation activity with Mn²⁺.

Table 1: Comparative Kinetic Parameters of ATP and ATPγS for Selected Enzymes

EnzymeSubstrateKₘ (µM)Vₘₐₓ or kcatDivalent CationReference
eIF4AATP580.97 min⁻¹ (kcat)Mg²⁺[3]
eIF4AATPγS661.0 min⁻¹ (kcat)Mg²⁺[3]
Phosphomevalonate KinaseATP-100% (Relative Vmax)Mg²⁺[4]
Phosphomevalonate KinaseATPγS-~20% (Relative Vmax)Mg²⁺[4]
Phosphomevalonate KinaseATP-100% (Relative Vmax)Cd²⁺[4]
Phosphomevalonate KinaseATPγS-~30% (Relative Vmax)Cd²⁺[4]
Human PIP5K1αATP21.570.65 pmol·min⁻¹ (Vmax)-[5]

Table 2: Binding Affinity (Kd) of ATP for Various Protein Kinases

KinaseKd (µM)Reference
ABL5 nM (for probe 4a)[6]
SRC5 nM (for probe 4a)[6]
HCK5 nM (for probe 4a)[6]
LCK10 nM (for probe 4a)[6]
p3810 nM (for probe 4a)[6]
CSK10 nM (for probe 4a)[6]
EPHA310 nM (for probe 4a)[6]
CLK110 nM (for probe 4a)[6]
PAK410 nM (for probe 4a)[6]
PAK510 nM (for probe 4a)[6]
MAP3K510 nM (for probe 4a)[6]

Experimental Protocols

The unique properties of ATPγS make it a versatile tool in a variety of experimental settings. Below are detailed protocols for its application in in vitro kinase assays and the detection of thiophosphorylation.

3.1 In Vitro Kinase Assay with ATPγS and MnCl₂

This protocol is designed to enhance the thiophosphorylation of a substrate by a protein kinase that shows poor activity with ATPγS in the presence of Mg²⁺.

Materials:

  • Purified protein kinase

  • Substrate peptide or protein

  • ATPγS solution (e.g., 10 mM stock)

  • 10x Kinase buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MnCl₂, 10 mM DTT)

  • Nuclease-free water

  • Reaction termination buffer (e.g., 4x Laemmli sample buffer)

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine:

    • 2.5 µL of 10x Kinase Buffer

    • 1-5 µg of substrate

    • X µL of purified kinase (amount to be empirically determined)

    • 2.5 µL of 1 mM ATPγS (final concentration 100 µM)

    • Nuclease-free water to a final volume of 25 µL.

  • Initiate Reaction: Start the reaction by adding the kinase to the master mix or by transferring the reaction tubes from ice to a 30°C water bath or incubator.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Termination: Stop the reaction by adding 8.3 µL of 4x Laemmli sample buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting with a thiophosphate-specific antibody or by mass spectrometry.

kinase_assay_workflow reagents Prepare Master Mix (Buffer, Substrate, ATPγS) initiate Initiate Reaction (Add Kinase, 30°C) reagents->initiate Start incubate Incubate (30-60 min) initiate->incubate terminate Terminate Reaction (Add Sample Buffer) incubate->terminate Stop analyze Analyze Products (SDS-PAGE/MS) terminate->analyze western_blot_workflow sds_page SDS-PAGE transfer Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Thiophosphate) blocking->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection P2Y11_signaling ATPgS ATPγS P2Y11 P2Y11 Receptor ATPgS->P2Y11 Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Effects PKC->Downstream CREB->Downstream P2Y2_signaling ATPgS ATPγS / UTP P2Y2 P2Y2 Receptor ATPgS->P2Y2 Gq11 Gq/11 P2Y2->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Downstream Downstream Effects PKC->Downstream

References

An In-depth Technical Guide to the Stability of ATPγS in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) is a crucial analog of adenosine triphosphate (ATP) utilized extensively in biochemical and pharmacological research. Its defining characteristic is the substitution of a non-bridging oxygen atom with a sulfur atom on the terminal (gamma) phosphate (B84403) group. This modification confers increased resistance to enzymatic hydrolysis, making ATPγS an invaluable tool for studying ATP-dependent processes. However, the term "non-hydrolyzable" is a functional descriptor rather than an absolute chemical property. Understanding the stability of ATPγS in aqueous solutions is paramount for accurate experimental design, data interpretation, and the development of novel therapeutics. This guide provides a comprehensive overview of the factors influencing ATPγS stability, methodologies for its assessment, and practical recommendations for its use.

Core Concepts of ATPγS Stability

While significantly more resistant to cleavage by many ATPases and kinases compared to ATP, ATPγS is not completely inert and can undergo slow hydrolysis, particularly under non-optimal conditions. The primary degradation pathway is the hydrolysis of the thiophosphoester bond, yielding adenosine diphosphate (B83284) (ADP) and thiophosphate. The rate of this degradation is influenced by several key factors:

  • pH: The stability of ATPγS is highly pH-dependent. Acidic conditions promote hydrolysis, while neutral to slightly alkaline conditions (pH 7-9) are optimal for maintaining its integrity.[1][2][3]

  • Temperature: As with most chemical reactions, the rate of ATPγS hydrolysis increases with temperature. For long-term storage, frozen solutions are essential.[1] At ambient temperatures, slow decomposition occurs.[1]

  • Enzymatic Activity: Although resistant, some enzymes can act as "slow" catalysts for ATPγS hydrolysis.[4][5] This is a critical consideration in biological assays.

  • Divalent Cations: The presence of divalent cations, such as Mg²⁺, is often required for the enzymatic activity involving ATP and its analogs. While essential for many biological experiments, their long-term effect on the non-enzymatic stability of ATPγS in solution is not extensively documented but is a parameter to consider.

Quantitative Stability Data: A Comparative Perspective

The following table summarizes the non-enzymatic hydrolysis rate constants and half-lives for ATP at elevated temperatures and different pH values. It is widely accepted that the hydrolysis rates for ATPγS under similar conditions would be significantly lower.

Temperature (°C)pHATP Hydrolysis Rate Constant (k, s⁻¹)ATP Half-life (t₁/₂)
807~1.5 x 10⁻⁴~77 min
1007~7.0 x 10⁻⁴~16.5 min
12072.91 x 10⁻³~4 min
803~3.0 x 10⁻⁴~38.5 min
1003~1.5 x 10⁻³~7.7 min
12034.34 x 10⁻³~2.7 min

Data for ATP hydrolysis is derived from studies using in situ Raman spectroscopy.[6][7] This data serves as a baseline to underscore the relative stability of ATPγS.

Recommendations for Storage and Handling

To ensure the integrity and performance of ATPγS in experimental settings, the following storage and handling procedures are recommended:

  • Long-Term Storage: Aqueous solutions of ATPγS should be stored frozen, with -20°C being necessary and -80°C recommended for maximum stability.[1]

  • Working Solutions: For frequent use, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1]

  • pH of Solutions: For stability reasons, it is crucial that the pH of the ATPγS solution is maintained between 7 and 9.[1] This can be achieved by dissolving or diluting ATPγS in a suitable buffer (e.g., Tris-HCl, HEPES) within this pH range.[2][3]

  • Fresh Preparation: For highly sensitive applications, preparing fresh solutions from a lyophilized powder or thawing a new aliquot is the best practice.[5]

Experimental Protocols for Stability Assessment

Determining the stability of ATPγS under specific experimental conditions is often necessary. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Protocol: HPLC-Based Analysis of ATPγS Degradation

This protocol outlines a general method for quantifying ATPγS and its primary degradation product, ADP, over time.

1. Sample Preparation and Incubation: a. Prepare a stock solution of ATPγS in the aqueous buffer of interest (e.g., 50 mM Tris-HCl, pH 7.4). b. Aliquot the solution into several microcentrifuge tubes. c. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C). d. At specified time points (e.g., 0, 24, 48, 72 hours), take one tube from each temperature and immediately freeze it at -80°C to stop the degradation reaction.

2. HPLC Analysis: a. Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column is suitable. b. Mobile Phase: A common mobile phase for nucleotide separation is an ion-pair reversed-phase buffer system. For example:

  • Buffer A: 0.1 M KH₂PO₄, 4 mM tetrabutylammonium (B224687) bisulfate, pH 6.0.
  • Buffer B: 70% Buffer A, 30% Methanol. c. Gradient Elution: A linear gradient from 100% Buffer A to 100% Buffer B over a set period (e.g., 15 minutes) can effectively separate ATPγS, ADP, and other potential degradation products. d. Detection: Monitor the elution profile at 259 nm, the absorbance maximum for adenine (B156593) nucleotides. e. Quantification: Create a standard curve using known concentrations of ATPγS and ADP to quantify their amounts in the incubated samples. The peak area from the chromatogram is proportional to the concentration.

3. Data Analysis: a. Plot the concentration of ATPγS as a function of time for each temperature. b. Determine the degradation rate by fitting the data to an appropriate kinetic model (e.g., first-order decay). c. Calculate the half-life (t₁/₂) of ATPγS under each condition using the calculated rate constant.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the ATPγS hydrolysis pathway and a typical experimental workflow for its stability assessment.

hydrolysis_pathway cluster_conditions Influenced by Temperature & pH ATPgS ATPγS Products ATPgS->Products H2O H₂O H2O->Products ADP ADP Products->ADP Thiophosphate Thiophosphate (PiS) Products->Thiophosphate Temp Temperature pH pH

Caption: Hydrolysis pathway of ATPγS.

stability_workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare ATPγS solution in test buffer aliquot Aliquot samples prep->aliquot incubate Incubate at different temperatures aliquot->incubate timepoint Collect samples at time points incubate->timepoint freeze Flash freeze to stop reaction timepoint->freeze hplc HPLC analysis freeze->hplc quantify Quantify ATPγS & ADP hplc->quantify plot Plot concentration vs. time quantify->plot calculate Calculate rate constant and half-life plot->calculate

Caption: Experimental workflow for ATPγS stability testing.

References

An In-depth Technical Guide to ATPγS: Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-O-(3-thiotriphosphate), commonly known as ATPγS, is a non-hydrolyzable analog of adenosine triphosphate (ATP) widely utilized in biochemical and pharmacological research. Its resistance to cleavage by many ATPases and kinases makes it an invaluable tool for studying nucleotide-binding proteins, elucidating signal transduction pathways, and identifying potential therapeutic targets. This technical guide provides a comprehensive overview of the solubility and storage conditions critical for the effective use of ATPγS in a laboratory setting.

Core Properties and Handling

ATPγS is typically supplied as a tetralithium or sodium salt, appearing as a white to off-white crystalline solid.[1][2] Due to its inherent instability in aqueous solutions, proper handling and storage are paramount to ensure its integrity and experimental reproducibility.[3][4][5]

Solubility of ATPγS

The solubility of ATPγS is dependent on the solvent and the salt form of the compound. It is crucial to select an appropriate solvent to prepare stock solutions for experimental use. Quantitative solubility data is summarized in the table below.

SolventSalt FormSolubilityNotes
Water Tetralithium Salt75 mg/mL (137.12 mM)[6]Sonication may be required to aid dissolution.[6][7]
Tetralithium Salt100 mg/mL (182.82 mM)[7]
Tetralithium SaltSoluble to 50 mMWarming the tube at 37°C and using an ultrasonic bath can aid solubility.
DMSO Tetralithium Salt100 mg/mL (182.82 mM)[6]Ultrasonic assistance is needed for dissolution.[6]
PBS (pH 7.2) Lithium Salt10 mg/mL
In Vivo Formulations Tetralithium Salt≥ 2.5 mg/mL (4.57 mM)In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][6]
≥ 2.5 mg/mL (4.57 mM)In a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline).[4][6]
≥ 2.5 mg/mL (4.57 mM)In a mixture of 10% DMSO and 90% corn oil.[4][6]

Storage and Stability

Proper storage is critical to prevent the degradation of ATPγS. The stability of the compound varies significantly between its solid and solution forms.

FormStorage TemperatureDurationConditions
Solid -20°C≥ 4 years[8]Sealed from moisture.[4][6] Shipped on wet or dry ice.[1][2][8][9]
-20°C3 yearsPowder form.[7]
-20°C6 monthsAfter delivery.[1][2][9]
Solution -20°C or -80°CUnstable, prepare freshIt is strongly recommended to prepare solutions fresh for each experiment.[3][4][6]
-70°CUp to 3 monthsAliquoted to avoid freeze-thaw cycles. Thawed aliquots should be used within one week.[10]
-80°CUp to 1 yearIn solvent.[7]

Key Stability Considerations:

  • pH: The stability of ATPγS in solution is pH-dependent. It is crucial to maintain a pH value above 7.0 to prevent degradation.[1][2][5][9] Buffering the solution (e.g., with 50-100 mM Tris-HCl or HEPES at pH 7-10) is recommended.[1][2][9]

  • Aqueous Instability: ATPγS solutions are unstable and should ideally be prepared fresh before use.[3][4][6] If storage is necessary, aliquoting and storing at -70°C or -80°C can preserve the compound for a limited time.[7][10]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of ATPγS solutions should be avoided as it can lead to degradation.[5]

Experimental Protocols

Preparation of a 100 mM Aqueous Stock Solution

This protocol is a general guideline for preparing a high-concentration aqueous stock solution of ATPγS tetralithium salt.

Materials:

  • ATPγS tetralithium salt (e.g., molecular weight 546.98 g/mol )

  • Ultrapure water

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of ATPγS powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 54.7 mg of ATPγS tetralithium salt.

  • Dissolution: Add the appropriate volume of ultrapure water to the powder. For the example above, add 1 mL of water.

  • Mixing: Vortex the solution thoroughly.

  • Sonication: If the powder does not dissolve completely, place the tube in an ultrasonic bath until the solution is clear.[6][7]

  • pH Adjustment (Optional but Recommended): Check the pH of the solution and adjust to a range of 7.0-8.0 using a suitable buffer (e.g., Tris or HEPES) if necessary to enhance stability.[1][2][5][9]

  • Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -70°C or -80°C for up to 3 months.[10]

Assessment of ATPγS Hydrolysis

This protocol provides a general method to assess the enzymatic hydrolysis of ATPγS, often used to confirm its non-hydrolyzable nature in a specific experimental system.

Materials:

  • Enzyme of interest (e.g., a kinase or ATPase)

  • ATPγS stock solution

  • Reaction buffer appropriate for the enzyme

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Developing solvent (e.g., 0.75 M KH2PO4, pH 3.5)

  • Radioactively labeled [³⁵S]ATPγS (if a sensitive quantitative assay is required)

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the enzyme of interest, and any other necessary co-factors.

  • Initiation: Start the reaction by adding ATPγS (or [³⁵S]ATPγS) to a final concentration relevant to your experiment. As a control, set up a parallel reaction with ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M formic acid).

  • TLC Analysis: Spot a small volume (1-2 µL) of the quenched reaction mixture onto a PEI-cellulose TLC plate.

  • Chromatography: Develop the TLC plate in a chamber containing the developing solvent until the solvent front nears the top of the plate.

  • Detection:

    • For non-radioactive ATPγS, visualize the spots under UV light. The presence of a new spot corresponding to ADP or thiophosphate would indicate hydrolysis.

    • For [³⁵S]ATPγS, expose the dried TLC plate to a phosphor screen and analyze using a phosphorimager to quantify the amount of hydrolyzed product.[11]

Visualizations

ATP vs. ATPγS Chemical Structure

ATP_vs_ATPyS cluster_ATP ATP (Adenosine Triphosphate) cluster_ATPyS ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) ATP Adenosine α-Phosphate β-Phosphate γ-Phosphate (Oxygen) ATPyS Adenosine α-Phosphate β-Phosphate γ-Thiophosphate (Sulfur) ATP:p3->ATPyS:p3 Sulfur for Oxygen Substitution

Caption: Structural relationship between ATP and ATPγS.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ATPyS Prepare fresh ATPγS stock solution mix_reagents Combine kinase, substrate, and ATPγS (or ATP control) prep_ATPyS->mix_reagents prep_reagents Prepare kinase, substrate, and reaction buffer prep_reagents->mix_reagents incubate Incubate at optimal temperature mix_reagents->incubate quench Stop reaction incubate->quench detect_product Detect product formation (e.g., phosphorylation) quench->detect_product analyze_data Analyze and compare results detect_product->analyze_data

Caption: A typical workflow for a kinase inhibition assay using ATPγS.

Factors Affecting ATPγS Stability

ATPyS_Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors ATPyS_Stability ATPγS Stability Low_pH Low pH (< 7.0) Low_pH->ATPyS_Stability High_Temp High Temperature High_Temp->ATPyS_Stability Enzymatic_Hydrolysis Enzymatic Hydrolysis Enzymatic_Hydrolysis->ATPyS_Stability Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->ATPyS_Stability High_pH High pH (> 7.0) High_pH->ATPyS_Stability Low_Temp Low Temperature (-20°C to -80°C) Low_Temp->ATPyS_Stability Aliquoting Aliquoting Aliquoting->ATPyS_Stability Fresh_Prep Fresh Preparation Fresh_Prep->ATPyS_Stability

Caption: Key factors influencing the stability of ATPγS.

References

An In-depth Technical Guide to Understanding ATPγS Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and drug discovery. By substituting a non-bridging oxygen atom in the γ-phosphate group with a sulfur atom, ATPγS can bind to the active sites of many ATP-dependent enzymes, such as kinases and ATPases. Its resistance to cleavage by these enzymes makes it an excellent tool for studying enzyme mechanisms, identifying substrates, and screening for inhibitors.[1] This guide provides a comprehensive overview of ATPγS protein binding affinity, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data Presentation: ATPγS Binding Affinity

Understanding the binding affinity of ATPγS to various proteins is crucial for designing and interpreting experiments. The equilibrium dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following tables summarize known Kd and other relevant binding parameters for ATPγS with several proteins.

ProteinOrganism/SystemMethodKd / Km / KiNotes
ClpAE. coliPre-steady-state kinetics~6 µM (apparent affinity)ATPγS binds non-cooperatively and competes with ATP for binding at Domain 1.[2]
Replication Factor C (RFC)Not specifiedNot specified~1 µMUsed as a slow-hydrolyzing ATP analog to study clamp loading.[3]
GRP78 ATPase DomainHumanSurface Plasmon Resonance (SPR)Significantly lower affinity than ATPBinding is further weakened in the absence of Mg++.[4][5]
Myosin-2Acanthamoeba castellaniiStopped-flow fluorescenceK1k+2 = 1.93 ± 0.02 µM-1s-1 (with d-mantATP)Kinetic parameters for the interaction with a fluorescent ATP analog.[6]
ProteinOrganism/SystemMethodkcatKm
ClpAE. coliSteady-state kinetics0.05 ± 0.004 min-1134 ± 46 µM

Experimental Protocols

Accurate determination of ATPγS binding affinity requires robust experimental design and execution. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][8][9]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ATPγS binding to a target protein.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (e.g., Src kinase domain) at a known concentration (typically 10-100 µM)

  • ATPγS solution at a known concentration (typically 10-20 times the protein concentration)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 10 mM MgCl₂)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both the protein and ATPγS against the same buffer to ensure a perfect match.

    • Accurately determine the concentrations of the protein and ATPγS solutions spectrophotometrically or using a protein concentration assay.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the protein solution and the injection syringe with the ATPγS solution.

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the ATPγS solution into the protein solution.

    • Allow the system to reach equilibrium after each injection and measure the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ATPγS to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. Calculate ΔG and ΔS from these values.

Workflow for Isothermal Titration Calorimetry:

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Purify & Dialyze Protein & ATPγS p2 Determine Concentrations p1->p2 p3 Degas Solutions p2->p3 e1 Load Protein into Cell p3->e1 e2 Load ATPγS into Syringe p3->e2 e3 Perform Titration e1->e3 e2->e3 a1 Integrate Heat Peaks e3->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) a3->a4 caption ITC Experimental Workflow SPR_Workflow cluster_immob Ligand Immobilization cluster_binding Analyte Binding cluster_analysis Data Analysis i1 Activate Sensor Chip i2 Immobilize Protein i1->i2 i3 Deactivate Surface i2->i3 b1 Inject ATPγS Solutions (various concentrations) i3->b1 b2 Monitor Association b1->b2 b3 Monitor Dissociation b2->b3 an1 Reference Subtraction b3->an1 an2 Fit Sensorgrams an1->an2 an3 Determine Kinetic Parameters (ka, kd, Kd) an2->an3 caption SPR Experimental Workflow PKA_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to R subunits PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases C subunits Substrates Protein Substrates PKA_active->Substrates Phosphorylates Response Cellular Response Substrates->Response caption PKA Signaling Pathway EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Phosphorylates Response Proliferation, Survival Transcription->Response caption EGFR Signaling Pathway Src_Signaling RTK Receptor Tyrosine Kinase Src_inactive Inactive Src RTK->Src_inactive Activates Src_active Active Src Src_inactive->Src_active FAK FAK Src_active->FAK Phosphorylates STAT3 STAT3 Src_active->STAT3 Phosphorylates Ras_MAPK Ras-MAPK Pathway Src_active->Ras_MAPK Activates PI3K_Akt PI3K-Akt Pathway Src_active->PI3K_Akt Activates Response Cell Adhesion, Migration, Proliferation FAK->Response STAT3->Response Ras_MAPK->Response PI3K_Akt->Response caption Src Kinase Signaling Pathway

References

ATPγS Interaction with Kinase Active Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-O-(3-thiotriphosphate), or ATPγS, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an invaluable tool in kinase research and drug discovery. Its unique properties, particularly the substitution of a non-bridging oxygen with sulfur in the γ-phosphate group, allow it to act as a substrate for kinases while rendering the transferred thiophosphate group resistant to cleavage by phosphatases. This guide provides an in-depth technical overview of the interaction of ATPγS with kinase active sites, its applications in identifying kinase substrates, and detailed protocols for its use in experimental settings.

Introduction to ATPγS and its Properties

ATPγS is an analog of ATP where one of the γ-phosphate oxygens is replaced by a sulfur atom. This modification has profound implications for its biochemical behavior. While it can be utilized by most kinases as a phosphodonor substrate, the resulting thiophosphorylated protein is resistant to the action of phosphatases. This stability makes ATPγS an excellent tool for capturing and identifying kinase substrates.

The key features of ATPγS include:

  • Kinase Substrate: It is recognized by a wide range of protein kinases and is used to thiophosphorylate their substrates.

  • Phosphatase Resistance: The thiophosphate group is not readily cleaved by cellular phosphatases, allowing for the accumulation of thiophosphorylated products.

  • Affinity Labeling: The thiophosphate moiety can be alkylated, enabling the attachment of affinity tags for enrichment and identification of kinase substrates.

Mechanism of Interaction with Kinase Active Sites

The active site of a kinase is highly adapted to bind ATP and a protein or peptide substrate. ATPγS mimics the binding of ATP, fitting into the same adenosine and phosphate-binding pockets. The kinase then catalyzes the transfer of the γ-thiophosphate group to a serine, threonine, or tyrosine residue on the substrate protein.

The mechanism of thiophosphorylation is analogous to phosphorylation. The hydroxyl group of the target residue acts as a nucleophile, attacking the γ-thiophosphate of ATPγS. The kinase facilitates this reaction by properly orienting the substrates and stabilizing the transition state. The resulting thiophosphorylated protein is then released from the active site.

Quantitative Analysis of ATPγS-Kinase Interactions

The interaction of ATPγS with kinases can be quantified by determining its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. These values provide insights into the affinity of a kinase for this ATP analog.

KinaseATPγS Ki (μM)ATPγS IC50 (μM)SubstrateAssay ConditionsReference
PKA230-Kemptide100 μM ATP1
cGK160-Kemptide100 μM ATP1
PhK290-Phb100 μM ATP1
CaMKII15-Autocamtide-2100 μM ATP1
MAPKAP-K211-HSP27 peptide100 μM ATP1

Table 1: Reported Ki and IC50 values of ATPγS for various kinases. Note that assay conditions can significantly influence these values.

Experimental Applications of ATPγS

The unique properties of ATPγS make it a versatile tool for several key applications in kinase research:

  • Identification of Direct Kinase Substrates: By using ATPγS in a kinase reaction, substrates are thiophosphorylated and can be subsequently identified.

  • Kinase Inhibitor Screening: ATPγS can be used in competitive binding assays to screen for and characterize kinase inhibitors.

  • Probing the ATP-Binding Site: The interaction of ATPγS with the active site can provide structural and functional information about the kinase.

G cluster_workflow Experimental Workflow for Substrate ID A Cell Lysate / Purified Kinase B Incubate with ATPγS A->B C Thiophosphorylation of Substrates B->C D Alkylation with PNBM C->D E Immuno-enrichment with Thio-ester Ab D->E F Mass Spectrometry (LC-MS/MS) E->F G Substrate Identification F->G

Caption: Workflow for identifying kinase substrates using ATPγS.

Detailed Experimental Protocols

In Vitro Kinase Assay with ATPγS

This protocol describes a general procedure for an in vitro kinase assay using a purified kinase and a peptide substrate.

Materials:

  • Purified kinase

  • Peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATPγS (10 mM stock)

  • p-Nitrobenzyl mesylate (PNBM) for alkylation

  • Anti-thiophosphate ester antibody

  • Stop solution (e.g., 100 mM EDTA)

Procedure:

  • Prepare the kinase reaction mix in the reaction buffer, including the purified kinase and peptide substrate.

  • Initiate the reaction by adding ATPγS to a final concentration of 100 μM.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • To alkylate the thiophosphorylated substrate, add PNBM to a final concentration of 2.5 mM and incubate at room temperature for 1-2 hours.

  • The alkylated products can then be detected by Western blot using an anti-thiophosphate ester antibody or enriched for mass spectrometry analysis.

Substrate Identification using ATPγS and Mass Spectrometry

This protocol outlines the workflow for identifying kinase substrates from a complex mixture, such as a cell lysate.

Materials:

  • Cell lysate

  • Purified active kinase of interest

  • Kinase reaction buffer

  • ATPγS

  • PNBM

  • Anti-thiophosphate ester antibody conjugated to beads (e.g., protein A/G beads)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Incubate the cell lysate with the purified active kinase and ATPγS to allow for thiophosphorylation of substrates.

  • Alkylate the thiophosphorylated proteins with PNBM.

  • Perform immunoprecipitation using the anti-thiophosphate ester antibody conjugated beads to enrich for the alkylated substrates.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the enriched proteins from the beads.

  • Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the sites of thiophosphorylation.

G cluster_pathway Kinase Signaling Cascade Kinase1 Upstream Kinase Kinase2 Target Kinase Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Thiophosphorylates Response Cellular Response Substrate->Response ATPgS ATPγS ATPgS->Kinase2 Inhibitor Kinase Inhibitor Inhibitor->Kinase2 Inhibits

Caption: A generic kinase signaling pathway and points of intervention.

Conclusion

ATPγS is a powerful and versatile tool in the study of protein kinases. Its ability to act as a kinase substrate while conferring phosphatase resistance to the modified protein allows for the effective trapping and identification of direct kinase substrates. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating kinase signaling pathways and discovering novel kinase inhibitors. The continued application of ATPγS-based methodologies will undoubtedly lead to further advances in our understanding of cellular signaling and the development of new therapeutic agents.

The Hydrolytic Fate of ATPγS: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), a sulfur-substituted analog of adenosine triphosphate (ATP), is widely utilized in cellular and molecular biology as a poorly hydrolyzable ATP mimic to study ATP-dependent processes. This technical guide challenges the pervasive assumption of its non-hydrolyzability by providing a comprehensive overview of the enzymatic hydrolysis of ATPγS by various ATPases. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into the kinetics and mechanisms of ATPγS hydrolysis, experimental protocols for its characterization, and its implications in studying cellular signaling pathways. By presenting quantitative data in structured tables and detailed methodologies for key experiments, this guide aims to facilitate a deeper understanding and more precise application of ATPγS in research.

Introduction: The Dichotomy of ATPγS as an ATP Analog

ATPγS is a cornerstone tool in biochemistry and molecular biology, prized for its ability to act as a competitive inhibitor or a slowly-hydrolyzable substrate for enzymes that utilize ATP, such as kinases and ATPases. The substitution of a non-bridging oxygen atom with sulfur in the γ-phosphate group imparts a greater resistance to hydrolysis compared to ATP. This property has made it invaluable for trapping enzymes in an ATP-bound state, identifying kinase substrates through thiophosphorylation, and dissecting the mechanics of ATP-driven molecular motors.[1][2]

However, the notion that ATPγS is universally non-hydrolyzable is a misconception. A growing body of evidence demonstrates that a significant number of ATPases can, in fact, catalyze the hydrolysis of ATPγS to ADP and thiophosphate.[3][4] The efficiency of this hydrolysis varies widely among different ATPase families and is often influenced by experimental conditions such as the presence of specific divalent cations.[2][5] This guide provides an in-depth exploration of this phenomenon, offering a nuanced perspective on the use of ATPγS in experimental biology.

ATPase Families and Their Interaction with ATPγS

ATPases are a diverse superfamily of enzymes that couple the hydrolysis of ATP to various cellular functions.[6] Their ability to hydrolyze ATPγS is not uniform across the different families.

  • F-type ATPases (ATP Synthases): These enzymes are primarily responsible for ATP synthesis in mitochondria and chloroplasts but can also run in reverse to hydrolyze ATP. The F1 subcomplex of F-type ATPase has been shown to be capable of slowly hydrolyzing ATPγS.[7]

  • V-type ATPases: These rotary ATPases are involved in acidifying intracellular compartments. V/A-ATPases, a subtype found in archaea and some bacteria, have been observed to hydrolyze ATPγS, although at a slower rate than ATP.[8]

  • P-type ATPases: This family includes well-known ion pumps like the Na+/K+-ATPase and Ca2+-ATPase (SERCA). While less studied with respect to ATPγS hydrolysis, their catalytic cycle involves a phosphorylated intermediate, and the stability of the thiophosphorylated state can influence their activity.

  • AAA+ ATPases (ATPases Associated with diverse cellular Activities): This is a large and functionally diverse family of ring-shaped P-loop NTPases involved in processes like protein unfolding and degradation. Several members, including the E. coli ATP-dependent protease ClpA, have been shown to hydrolyze ATPγS, albeit slowly.[4]

  • DEAD-box Helicases: These RNA helicases are crucial for RNA metabolism. The eukaryotic translation initiation factor eIF4A, a DEAD-box protein, surprisingly hydrolyzes ATPγS and ATP with similar steady-state parameters, suggesting that a non-chemical step is rate-limiting for its nucleotide hydrolysis.[3]

Quantitative Analysis of ATPγS Hydrolysis by ATPases

The kinetic parameters of ATPγS hydrolysis provide crucial insights into the catalytic efficiency of different ATPases with this analog. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number.

ATPaseFamilyK_m_ (µM)k_cat_ (min⁻¹)V_max_ (s⁻¹)Divalent CationReference
eIF4ADEAD-box Helicase66 ± 91.0 ± 0.1-Mg²⁺[3][9]
ClpAAAA+ ATPase134 ± 460.05 ± 0.004--[4]
F1-ATPase (wild-type)F-type ATPase1.0 ± 0.3 & 240 ± 100-5.8 ± 0.3-[7]
V-ATPase (T. thermophilus)V-type ATPase587 ± 21-30.6 ± 0.3-[10]

Note: The F1-ATPase exhibits biphasic kinetics with two apparent Km values. The higher Km is suggested to represent MgATPγS binding to non-catalytic sites.[7]

Experimental Protocols for Studying ATPγS Hydrolysis

Accurate characterization of ATPγS hydrolysis requires robust experimental methodologies. This section provides detailed protocols for key assays.

Radioactive ATPase Assay

This is a highly sensitive method to directly measure the hydrolysis of radiolabeled ATPγS.

Materials:

  • Purified ATPase

  • [³⁵S]ATPγS or [γ-³²P]ATPγS

  • Reaction buffer (specific to the ATPase being studied, e.g., 25 mM MES-KOH, 12 mM Tris-Cl, 2.5 mM MgCl₂, 2.2 mM DTT, 6% glycerol, 60 µM EDTA, 34 mM potassium acetate, 30 mM KCl, pH 6.0 for eIF4A)[3]

  • Thin Layer Chromatography (TLC) plates (e.g., PEI Cellulose F)

  • Mobile phase for TLC (e.g., 1 M LiCl)

  • Phosphorimager or scintillation counter

  • Activated charcoal (for an alternative separation method)[11]

Procedure:

  • Reaction Setup: Prepare reaction mixtures on ice. A typical reaction contains the purified ATPase, reaction buffer, and a mixture of unlabeled ATPγS and a trace amount of [³⁵S]ATPγS or [γ-³²P]ATPγS.

  • Initiation and Incubation: Initiate the reaction by transferring the tubes to the desired temperature (e.g., 25°C).[3]

  • Time Points: At various time points, quench a small aliquot of the reaction by adding it to a solution that stops the reaction (e.g., a solution containing a high concentration of EDTA or by spotting directly onto the TLC plate).

  • Separation of Products:

    • TLC Method: Spot the quenched reaction aliquots onto a TLC plate. Develop the chromatogram using an appropriate mobile phase to separate the unhydrolyzed ATPγS from the product (thiophosphate or ADP).[12]

    • Charcoal Method: Add activated charcoal to the quenched reaction. The charcoal will bind the unhydrolyzed [γ-³²P]ATPγS, while the released ³²P-thiophosphate remains in the supernatant after centrifugation.[11]

  • Quantification:

    • TLC: Dry the TLC plate and expose it to a phosphor screen. Quantify the spots corresponding to ATPγS and the product using a phosphorimager.[3]

    • Charcoal: Measure the radioactivity of the supernatant using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed at each time point and determine the initial reaction velocity. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying ATPγS concentrations and fitting the data to the Michaelis-Menten equation.[3]

Phos-tag™ Affinity Electrophoresis

This technique allows for the separation of thiophosphorylated proteins from their non-phosphorylated counterparts based on the affinity of the Phos-tag™ molecule for the thiophosphate group.[1]

Materials:

  • Phos-tag™ Acrylamide (B121943)

  • Standard SDS-PAGE reagents (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)

  • Zinc Chloride (ZnCl₂) or Manganese Chloride (MnCl₂) solution

  • Protein samples from a kinase reaction with ATPγS

  • Western blotting equipment and reagents

  • Antibody against the protein of interest

Procedure:

  • Gel Preparation: Prepare SDS-PAGE gels containing Phos-tag™ acrylamide and either ZnCl₂ or MnCl₂ according to the manufacturer's instructions.[4][13] The concentration of Phos-tag™ and the divalent cation may need to be optimized.

  • Sample Preparation: Prepare protein samples from in vitro kinase assays performed with ATPγS. The samples should be denatured in standard SDS-PAGE sample buffer.

  • Electrophoresis: Run the gel using a standard SDS-PAGE apparatus. Thiophosphorylated proteins will be retarded in their migration compared to the non-phosphorylated forms.

  • Protein Transfer:

    • Before transferring to a membrane (e.g., PVDF), wash the gel with transfer buffer containing EDTA to chelate the metal ions, which improves transfer efficiency.[13]

    • Perform a standard wet or semi-dry transfer.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the protein of interest, followed by an appropriate secondary antibody.

  • Detection: Visualize the protein bands. The appearance of a slower-migrating band in the presence of ATPγS indicates thiophosphorylation.

MALDI-TOF Mass Spectrometry for Thiophosphopeptide Analysis

MALDI-TOF MS (B15284909) is a powerful tool for the direct detection and quantification of thiophosphorylated peptides.[8][9]

Materials:

  • Thiophosphorylated protein sample

  • Protease (e.g., trypsin)

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))

  • Phosphopeptide enrichment materials (optional, e.g., TiO₂ or Phos-tag™ agarose)

Procedure:

  • Protein Digestion: Digest the thiophosphorylated protein with a suitable protease (e.g., trypsin) to generate peptides.

  • (Optional) Enrichment: If the thiophosphorylated peptide is in low abundance, enrich for it using phosphopeptide enrichment techniques.

  • Sample Spotting: Mix the peptide sample with the MALDI matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

  • Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in either linear or reflectron mode. Thiophosphorylated peptides will have a mass shift of +16 Da compared to their phosphorylated counterparts (due to the substitution of an oxygen atom with a sulfur atom).

  • Data Analysis: Identify the peaks corresponding to the unmodified, phosphorylated, and thiophosphorylated peptides. The relative intensities of these peaks can be used to quantify the extent of thiophosphorylation.[9]

Western Blotting with Thiophosphate-Specific Antibodies

The development of antibodies that specifically recognize the thiophosphate ester provides a highly specific method for detecting thiophosphorylated proteins.[14]

Materials:

  • Protein samples from a kinase reaction with ATPγS

  • SDS-PAGE and Western blotting equipment

  • Thiophosphate ester-specific primary antibody

  • Appropriate HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer: Separate the proteins from the kinase reaction by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the thiophosphate ester-specific primary antibody, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system. A positive signal indicates the presence of a thiophosphorylated protein.

Signaling Pathways and Experimental Workflows

The ability of some kinases to utilize ATPγS allows for the specific labeling and identification of their substrates within complex cellular signaling pathways.

Na+/K+-ATPase Signaling Pathway

The Na+/K+-ATPase is not only an ion pump but also a signaling scaffold. Binding of cardiotonic steroids like ouabain (B1677812) can trigger a signaling cascade involving Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK pathway.[1][14][15]

Na_K_ATPase_Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Effects (Gene Expression, Cell Growth) ERK->Downstream Regulates

Caption: Na+/K+-ATPase signaling cascade initiated by ouabain.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating multiple downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which regulate cell proliferation, survival, and differentiation.[16][17][18][19][20]

EGFR_Signaling cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified EGFR signaling pathways.

Insulin (B600854) Receptor Signaling Pathway

The insulin receptor, a receptor tyrosine kinase, is activated by insulin binding, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. This initiates downstream signaling, including the PI3K-Akt pathway, which is crucial for glucose uptake and metabolism. There is also evidence of crosstalk between insulin signaling and ion-pumping ATPases like SERCA.[3][5][21][22]

Insulin_Signaling cluster_membrane Plasma Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates SERCA SERCA IRS->SERCA Interacts with Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation Ca_homeostasis Ca²⁺ Homeostasis SERCA->Ca_homeostasis

Caption: Overview of the insulin receptor signaling pathway.

Experimental Workflow for Kinase Substrate Identification using ATPγS

This workflow outlines the general steps for identifying the substrates of a specific kinase using ATPγS and thiophosphate-specific detection methods.

Kinase_Substrate_ID_Workflow Start Start: Kinase of Interest and Cell Lysate/Protein Mixture Kinase_Assay In vitro Kinase Assay with ATPγS Start->Kinase_Assay Detection Detection of Thiophosphorylation Kinase_Assay->Detection WB Western Blot (Thiophosphate-specific Ab) Detection->WB Antibody-based PhosTag Phos-tag™ SDS-PAGE Detection->PhosTag Mobility Shift MS Mass Spectrometry (MALDI-TOF or LC-MS/MS) Detection->MS Mass-based Substrate_ID Substrate Identification WB->Substrate_ID PhosTag->Substrate_ID MS->Substrate_ID

Caption: Workflow for identifying kinase substrates using ATPγS.

Conclusion and Future Perspectives

The ability of various ATPases to hydrolyze ATPγS necessitates a re-evaluation of its use as a strictly non-hydrolyzable ATP analog. This guide provides researchers with the foundational knowledge, quantitative data, and detailed experimental protocols to navigate this complexity. Understanding the kinetics of ATPγS hydrolysis by specific ATPases is critical for the accurate interpretation of experimental results and for the rational design of studies aimed at dissecting ATP-dependent cellular processes.

Future research should focus on expanding the quantitative dataset of ATPγS hydrolysis across a wider range of ATPases, particularly within the P-type and other less-studied families. Furthermore, elucidating the structural basis for the differential hydrolysis of ATP and ATPγS by various ATPases will provide deeper insights into their catalytic mechanisms. The continued development of novel chemical probes and analytical techniques will further enhance our ability to study the dynamic roles of ATPases in health and disease.

References

ATPγS as a Substrate for Helicases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-O-(3-thiotriphosphate), or ATPγS, is a slowly hydrolyzable analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-dependent enzymes, particularly helicases. By substituting a non-bridging oxygen atom with a sulfur atom in the γ-phosphate group, ATPγS significantly alters the rate of hydrolysis, often slowing it down considerably.[1][2] This property allows researchers to trap enzymes in ATP-bound or intermediate states, facilitating mechanistic and structural studies.[3] This guide provides a comprehensive overview of the use of ATPγS as a substrate for helicases, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biochemical pathways and workflows.

Helicases are ubiquitous molecular motors that utilize the energy from ATP hydrolysis to unwind nucleic acid duplexes, a process fundamental to DNA replication, repair, recombination, and transcription.[4][5] The interaction between a helicase and ATPγS can vary significantly depending on the specific helicase, with some enzymes capable of hydrolyzing it to fuel their activities, while for others it acts as a potent inhibitor. This differential activity provides a powerful means to dissect the chemo-mechanical coupling of these essential enzymes.

Biochemical Properties and Interaction with Helicases

ATPγS is structurally similar to ATP, allowing it to bind to the ATP-binding pocket of most helicases.[6] However, the presence of the sulfur atom in the γ-thiophosphate group reduces the electrophilicity of the phosphorus atom, making it a poorer substrate for nucleophilic attack by water during hydrolysis.[1] This typically results in a significantly slower rate of hydrolysis compared to ATP.[1]

The effect of ATPγS on helicase activity is not uniform across all helicase superfamilies. For some helicases, such as the eukaryotic CMG (Cdc45, Mcm2-7, GINS) replicative helicase and the translation initiation factor eIF4A (an SF2 helicase), ATPγS can be hydrolyzed at a rate sufficient to power DNA or RNA unwinding, albeit sometimes at a reduced rate compared to ATP.[1][7][8] In contrast, for other helicases like the bacterial UvrD (an SF1 helicase) and RecA, ATPγS is hydrolyzed extremely slowly or not at all, effectively acting as a non-hydrolyzable analog and inhibiting their unwinding activity.[1][9] This variability makes ATPγS a valuable tool for probing the rate-limiting steps of the helicase reaction cycle. If an enzyme's activity is only moderately affected by the substitution of ATP with ATPγS, it suggests that the chemical step of ATP hydrolysis is not the rate-limiting step in its overall catalytic cycle.[1][7]

Quantitative Data on Helicase Activity with ATPγS

The following table summarizes key kinetic parameters for various helicases when utilizing ATP versus ATPγS. This data highlights the diverse responses of different helicases to this ATP analog.

HelicaseSuperfamilyOrganismSubstrateParameterATPATPγSFold Difference (ATP/ATPγS)Reference(s)
eIF4ASF2EukaryoticRNAK_M (µM)5866~0.9[7][10]
k_cat (min⁻¹)0.971.0~1[7][10]
Unwinding Rate (min⁻¹)1.10.052~21[7][10]
CMG ComplexSF6Saccharomyces cerevisiaeDNAUnwinding Rate~1.5x fasterSlower1-1.5[1][8]
RecASF1Escherichia coliDNAHydrolysis Rate>1000x fasterSlower>1000[7][9]
UvrDSF1Escherichia coliDNAUnwinding ActivityDetectableNot Detectable-[1][9]
nsp13SF1BSARS-CoV-2DNAProcessivityHigherLowerSignificant[11]
SpeedFasterSlowerSignificant[11]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key experiments used to study the interaction of ATPγS with helicases.

Helicase Unwinding Assay

This assay measures the ability of a helicase to separate a double-stranded nucleic acid substrate.

a. Substrate Preparation:

  • Design and synthesize two complementary oligonucleotides, one of which is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Anneal the labeled and unlabeled oligonucleotides to create a duplex substrate with a single-stranded overhang for helicase loading.

  • Purify the duplex substrate to remove any unincorporated label and single-stranded oligonucleotides.

b. Unwinding Reaction:

  • Prepare a reaction buffer typically containing Tris-HCl, MgCl₂, DTT, and BSA.[4]

  • In a reaction tube, combine the helicase enzyme and the labeled duplex substrate in the reaction buffer.

  • Initiate the unwinding reaction by adding a solution of either ATP or ATPγS to a final concentration typically in the millimolar range.

  • Incubate the reaction at the optimal temperature for the helicase (e.g., 37°C) for various time points.

  • Stop the reaction at each time point by adding a quench buffer containing EDTA, SDS, and a loading dye.

c. Product Analysis:

  • Separate the unwound single-stranded product from the duplex substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE).

  • Dry the gel and visualize the labeled species by autoradiography or fluorescence imaging.

  • Quantify the amount of unwound product at each time point to determine the initial rate of unwinding.

ATPase Activity Assay

This assay measures the rate of ATP or ATPγS hydrolysis by the helicase. A common method is the malachite green assay, which detects the release of inorganic phosphate (B84403) (or thiophosphate).

a. Reaction Setup:

  • Prepare a reaction buffer similar to the unwinding assay, ensuring it is free of contaminating phosphate.

  • Combine the helicase enzyme and, if required for activation, a single-stranded nucleic acid effector in the reaction buffer.

  • Initiate the hydrolysis reaction by adding ATP or ATPγS to the desired concentration.

  • Incubate the reaction at the optimal temperature.

b. Phosphate/Thiophosphate Detection:

  • At various time points, take aliquots of the reaction and transfer them to a microplate.

  • Stop the reaction and develop the color by adding a malachite green-molybdate reagent.[12]

  • After a short incubation period, measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.[8][12]

c. Data Analysis:

  • Generate a standard curve using known concentrations of phosphate.

  • Use the standard curve to determine the concentration of phosphate/thiophosphate released at each time point.

  • Calculate the initial rate of ATP/ATPγS hydrolysis. By varying the nucleotide concentration, Michaelis-Menten parameters (K_M and k_cat) can be determined.[13][14]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of helicases with ATPγS.

ATP_Hydrolysis_Cycle E Helicase (E) E_ATP E•ATPγS E->E_ATP + ATPγS E_ADP_PiS E•ADP•PiS E_ATP->E_ADP_PiS Hydrolysis (Slow Step) E_ADP E•ADP E_ADP_PiS->E_ADP - PiS E_ADP->E - ADP

Caption: Simplified ATPγS hydrolysis cycle by a helicase.

Helicase_Unwinding_Mechanism cluster_SF1_SF2 SF1/SF2 'Inchworm' Mechanism cluster_Hexameric Hexameric 'Staircase' Mechanism Start_SF 1. ATPγS binds, causing conformational change Unwind_SF 2. One domain moves along ssDNA, unwinding one base pair Start_SF->Unwind_SF Hydrolysis_SF 3. Slow hydrolysis of ATPγS Unwind_SF->Hydrolysis_SF Reset_SF 4. Product release and domain reset Hydrolysis_SF->Reset_SF Reset_SF->Start_SF Next cycle Start_Hex 1. Subunits bind ssDNA in a spiral arrangement ATP_bind_Hex 2. ATPγS binds to a subunit Start_Hex->ATP_bind_Hex Translocate_Hex 3. Conformational change moves the subunit up the staircase ATP_bind_Hex->Translocate_Hex Hydrolysis_Hex 4. Sequential slow hydrolysis and product release around the ring Translocate_Hex->Hydrolysis_Hex Hydrolysis_Hex->ATP_bind_Hex Next subunit

Caption: General mechanisms of DNA unwinding for different helicase superfamilies.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Purify Helicase A1 Helicase Unwinding Assay (with ATP vs. ATPγS) P1->A1 A2 ATPase Activity Assay (with ATP vs. ATPγS) P1->A2 P2 Prepare Labeled Nucleic Acid Substrate P2->A1 D1 Quantify Unwinding Rate A1->D1 D2 Determine Km and kcat A2->D2 D3 Compare Kinetic Parameters D1->D3 D2->D3 C1 Elucidate Helicase Mechanism and Rate-Limiting Step D3->C1

Caption: Experimental workflow for studying helicase kinetics with ATPγS.

Applications in Drug Development

The study of helicases as drug targets is a burgeoning field in the development of antiviral, antibacterial, and anticancer therapies.[5][6][15][16] ATPγS plays a crucial role in the early stages of this process. By using ATPγS in high-throughput screening assays, researchers can identify compounds that bind to the ATP pocket and act as competitive inhibitors. Furthermore, understanding how different helicases interact with ATPγS can inform the design of more specific and potent inhibitors. For instance, the observation that SARS-CoV-2 nsp13 helicase activity is significantly reduced by ATPγS provides a proof-of-concept for targeting its ATPase activity.[11] The detailed kinetic and mechanistic data obtained from studies using ATPγS are invaluable for building pharmacophore models and guiding structure-based drug design efforts.

Conclusion

ATPγS is a versatile and powerful tool for the investigation of helicase mechanisms. Its ability to be used as both a slowly hydrolyzable substrate and a non-hydrolyzable analog, depending on the specific helicase, allows for a detailed dissection of the chemo-mechanical cycle of these essential enzymes. The quantitative data, experimental protocols, and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing ATPγS in their studies of helicases. As our understanding of the diversity of helicase function continues to grow, the nuanced application of tools like ATPγS will remain critical to uncovering the fundamental principles that govern their activity and to developing novel therapeutic interventions that target these vital molecular machines.

References

differences in steric and electronic properties of ATP vs ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Steric and Electronic Differences of ATP vs. ATPγS for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of biochemical processes.[1][2][3] Its rapid hydrolysis, however, presents a challenge for studying the intricacies of ATP-dependent enzymes. To circumvent this, researchers utilize ATP analogs, with Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) being a prominent example. This guide provides a comprehensive comparison of the steric and electronic properties of ATP and ATPγS, their differential effects on enzyme kinetics, and detailed experimental protocols for their comparative analysis. Understanding these nuances is critical for the accurate design and interpretation of experiments in basic research and drug development.

Core Molecular Differences: Steric and Electronic Properties

The fundamental distinction between ATP and ATPγS lies in the substitution of a single atom in the γ-phosphate group. This seemingly minor alteration has profound implications for the molecule's steric and electronic characteristics.

2.1 Structural Comparison

In ATPγS, a non-bridging oxygen atom on the γ-phosphate is replaced by a sulfur atom.[4][5] This substitution increases the bond length of the phosphorus to the substituent (P-S vs. P-O) and alters the overall size and charge distribution of the terminal phosphate (B84403).

Diagram: Molecular Structures of ATP and ATPγS

G Figure 1: Structural Comparison of ATP and ATPγS cluster_ATP ATP cluster_ATPgS ATPγS ATP_Adenine Adenine ATP_Ribose Ribose ATP_Adenine->ATP_Ribose ATP_Alpha α-Phosphate ATP_Ribose->ATP_Alpha ATP_Beta β-Phosphate ATP_Alpha->ATP_Beta ATP_Gamma γ-Phosphate ATP_Beta->ATP_Gamma ATP_Gamma_O O ATP_Gamma->ATP_Gamma_O Non-bridging Oxygen ATPgS_Adenine Adenine ATPgS_Ribose Ribose ATPgS_Adenine->ATPgS_Ribose ATPgS_Alpha α-Phosphate ATPgS_Ribose->ATPgS_Alpha ATPgS_Beta β-Phosphate ATPgS_Alpha->ATPgS_Beta ATPgS_Gamma γ-Thiophosphate ATPgS_Beta->ATPgS_Gamma ATPgS_Gamma_S S ATPgS_Gamma->ATPgS_Gamma_S Non-bridging Sulfur

Caption: Structural comparison of ATP and ATPγS.

2.2 Electronic Properties and Hydrolysis Resistance

The substitution of sulfur for oxygen in the γ-phosphate group of ATPγS leads to a significant alteration in the electronic properties of the terminal phosphate bond. Sulfur is less electronegative than oxygen, which results in a weaker electrophilicity of the thiophosphoryl moiety.[6] This electronic difference is the primary reason for the increased resistance of the terminal phosphate bond in ATPγS to enzymatic hydrolysis.[4] While ATP is readily hydrolyzed to ADP and inorganic phosphate, ATPγS is considered a slowly hydrolyzable or non-hydrolyzable analog in many enzymatic systems.[4][7] It is crucial to note, however, that some enzymes can indeed hydrolyze ATPγS, albeit at a significantly reduced rate compared to ATP.[1][4][6][8]

2.3 Magnesium Coordination

Like ATP, the biologically active form of ATPγS is typically complexed with a magnesium ion (Mg²⁺).[9][10] The Mg²⁺ ion coordinates with the oxygen atoms of the β- and γ-phosphates (or β- and γ-thiophosphate in ATPγS), neutralizing the negative charges and inducing a specific conformation in the polyphosphate chain.[9][10][11][12] This coordination is essential for the proper binding of the nucleotide to the active site of many enzymes.[10] While the fundamental coordination principles are similar, the altered electronics of the thiophosphate in ATPγS can subtly influence the geometry and stability of the Mg²⁺ complex, which may contribute to differences in enzyme binding and catalysis.

Impact on Enzyme Kinetics and Protein Interactions

The steric and electronic differences between ATP and ATPγS manifest in their interactions with ATP-dependent enzymes, leading to a range of kinetic outcomes. ATPγS can function as a slow substrate, a competitive inhibitor, or an antagonist, depending on the specific enzyme.[4][5][13]

3.1 ATPγS as a Slow Substrate

For a number of enzymes, ATPγS can serve as a substrate, meaning the thiophosphate group is transferred to a substrate molecule. However, the rate of this transfer is generally much slower than the phosphate transfer from ATP.[4][5] This property is particularly useful for identifying kinase substrates, as the resulting thiophosphorylated product is often resistant to phosphatases, allowing for its accumulation and detection.[5]

3.2 ATPγS as a Competitive Inhibitor

In many other enzymatic systems, ATPγS acts as a competitive inhibitor. It can bind to the ATP binding site of the enzyme, often with a similar or even higher affinity than ATP, but fails to undergo the subsequent catalytic steps.[5] This "stalling" of the enzyme in a substrate-bound state makes ATPγS an invaluable tool for structural biology studies, such as X-ray crystallography, aimed at capturing the conformation of an enzyme with its substrate bound.[5]

3.3 Quantitative Comparison of Enzyme Kinetics

The following table summarizes key kinetic parameters for several enzymes when utilizing ATP versus ATPγS.

EnzymeNucleotideK_M (μM)k_cat (min⁻¹)Reference(s)
eIF4A (RNA Helicase)ATP580.97[4][8]
ATPγS661.0[4][8]
ClpA (AAA+ Protease)ATPγS~6-[14][15]

Note: The similar K_M and k_cat values for eIF4A with ATP and ATPγS highlight that for some enzymes, ATPγS can be a surprisingly efficient substrate, cautioning against the assumption that it is always "non-hydrolyzable".[4][8]

Experimental Protocols

The unique properties of ATPγS lend themselves to a variety of experimental applications. Below are detailed protocols for common assays used to compare the activities of ATP and ATPγS.

4.1 Non-Radioactive Kinase Assay using ATPγS

This protocol is based on the principle of thiophosphorylation followed by alkylation with a reporter molecule.

4.1.1 Materials

  • Kinase of interest

  • Substrate protein or peptide

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 50 mM KCl, pH 7.5)

  • ATPγS (10 mM stock)

  • EDTA (0.5 M stock, pH 8.0)

  • p-Iodoacetamidyl-Biotin (IA-Biotin) or other sulfhydryl-reactive biotinylation reagent

  • SDS-PAGE reagents

  • Western blotting apparatus and reagents

  • Streptavidin-HRP conjugate and chemiluminescent substrate

4.1.2 Procedure

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.

    • Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate the Mg²⁺.[4]

  • Biotinylation of Thiophosphate:

    • Add a sulfur-reactive biotinylating agent, such as IA-Biotin, to the reaction mixture.

    • Incubate for 60-90 minutes at room temperature to allow for the covalent labeling of the thiophosphate.[4]

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with a streptavidin-HRP conjugate.

    • Detect the biotinylated, thiophosphorylated substrate using a chemiluminescent substrate.

Diagram: Non-Radioactive Kinase Assay Workflow

G Figure 2: Workflow for Non-Radioactive Kinase Assay using ATPγS cluster_workflow Experimental Workflow Start Kinase + Substrate + ATPγS Incubate Incubate (e.g., 30°C, 30-60 min) Start->Incubate Thiophosphorylation Stop Stop Reaction (add EDTA) Incubate->Stop Biotinylate Add IA-Biotin Incubate (RT, 60-90 min) Stop->Biotinylate Alkylation SDS_PAGE SDS-PAGE Biotinylate->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detect Detect with Streptavidin-HRP Western_Blot->Detect

Caption: Workflow for non-radioactive kinase assay.

4.2 In Vitro ATPase Activity Assay (Colorimetric)

This protocol measures the amount of inorganic phosphate released from ATP or ATPγS hydrolysis.

4.2.1 Materials

  • ATPase of interest

  • Assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)[16]

  • 100 mM MgCl₂[16]

  • 100 mM ATP or ATPγS, freshly prepared in 200 mM Tris base[16]

  • Malachite green reagent for phosphate detection

  • Phosphate standard solution

4.2.2 Procedure

  • Reaction Setup:

    • Prepare a master mix of the ATPase in the assay buffer with MgCl₂.

    • Initiate the reaction by adding ATP or ATPγS to a final concentration appropriate for the enzyme (e.g., 1 mM).

    • Incubate the reaction at the optimal temperature for the ATPase (e.g., 37°C).[16]

  • Time Course Sampling:

    • At various time points (e.g., 0, 15, 30, 45, 60 minutes), remove an aliquot of the reaction and immediately stop it by adding it to the malachite green reagent or by flash-freezing.[16]

  • Phosphate Detection:

    • Allow the color to develop according to the malachite green reagent instructions.

    • Measure the absorbance at the appropriate wavelength (typically ~620-650 nm).

  • Quantification:

    • Create a standard curve using the phosphate standard solution.

    • Calculate the amount of phosphate released in each sample based on the standard curve.

    • Plot the amount of phosphate released over time to determine the rate of hydrolysis.

Diagram: ATPase Activity Assay Signaling Pathway

G Figure 3: Principle of the Colorimetric ATPase Assay cluster_pathway Reaction Principle ATP ATP or ATPγS ATPase ATPase ATP->ATPase Hydrolysis ADP ADP or ADPγS ATPase->ADP Pi Inorganic Phosphate (Pi) or Thiophosphate (PiS) ATPase->Pi Malachite_Green Malachite Green Reagent Pi->Malachite_Green Reaction Colored_Complex Colored Complex Malachite_Green->Colored_Complex Absorbance Measure Absorbance Colored_Complex->Absorbance

Caption: Principle of the colorimetric ATPase assay.

Conclusion

The substitution of a single oxygen atom with sulfur in ATPγS creates a powerful molecular tool for probing the function of ATP-dependent enzymes. Its altered steric and electronic properties lead to increased resistance to hydrolysis, allowing it to function as a slow substrate or a competitive inhibitor depending on the enzymatic context. This guide has provided a detailed comparison of ATP and ATPγS, quantitative data on their interactions with enzymes, and robust experimental protocols for their use in the laboratory. A thorough understanding of these differences is paramount for researchers, scientists, and drug development professionals to design rigorous experiments and accurately interpret their findings in the study of cellular signaling, energetics, and disease.

References

The Sulfur Sentinel: An In-depth Technical Guide to the Role of ATPγS in Elucidating Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, adenosine (B11128) triphosphate (ATP) reigns supreme as the universal energy currency and a critical phosphoryl donor in countless enzymatic reactions. However, its inherent lability and rapid turnover by enzymes like kinases and ATPases pose significant challenges for researchers seeking to dissect ATP-dependent processes. To circumvent this, the scientific community has embraced a powerful molecular tool: Adenosine 5'-O-(3-thiotriphosphate), or ATPγS. This in-depth technical guide explores the pivotal role of the sulfur substitution in ATPγS, providing a comprehensive overview of its biochemical properties, experimental applications, and the quantitative insights it offers into enzymatic mechanisms.

The Core of Innovation: The Thiophosphate Moiety

ATPγS is a structural analog of ATP where a non-bridging oxygen atom on the terminal (gamma) phosphate (B84403) is replaced by a sulfur atom.[1] This seemingly subtle modification has profound implications for its biochemical behavior. The substitution of the oxygen with a larger, less electronegative sulfur atom alters the electronic and steric properties of the γ-phosphate group.[2] This change makes the terminal phosphate bond significantly more resistant to cleavage by the vast majority of ATPases and kinases.[1][3]

While often categorized as a non-hydrolyzable ATP analog, it is more accurately described as a "slowly" hydrolyzable or "thiophosphorylating" substrate for many enzymes.[1][3] This unique characteristic is the cornerstone of its utility. Many kinases can catalyze the transfer of the thiophosphate group to their substrates, a process termed thiophosphorylation.[1] The resulting thiophosphorylated protein is highly resistant to the action of phosphatases, rendering the modification stable and readily detectable.[3]

Quantitative Insights: A Comparative Look at ATP vs. ATPγS

The substitution of oxygen with sulfur in ATPγS significantly impacts its interaction with enzymes, leading to altered kinetic parameters compared to its natural counterpart, ATP. While the specific effects are enzyme-dependent, a general trend of slower reaction rates is observed. The following table summarizes key quantitative data from studies on various enzymes, highlighting the differences in their handling of ATP and ATPγS.

Enzyme/ProteinOrganism/SystemParameterATPATPγSFold Difference (ATP/ATPγS)Reference(s)
eIF4A (RNA helicase)MammalianKM (μM)58 ± 1166 ± 9~0.88[2][4]
kcat (min-1)0.97 ± 0.061.0 ± 0.1~0.97[2][4]
CMG (DNA helicase)EukaryoticUnwinding Rate~1-1.5x faster1~1-1.5[5]
RecA (DNA-dependent ATPase)E. coliHydrolysis Rate>1000x faster1>1000[5]
Src Tyrosine KinaseHumanAuto-phosphorylationEfficientLess efficient (requires Ni2+ for efficiency)N/A[6]
Histidine KinasesBacterialAutophosphorylationReadily acceptsReadily accepts~1[7]
PhosphotransferMarkedly fasterMarkedly slowerN/A[7]
p38α (MAPK14)E. coliKM (µM)212 ± 12.6--[8]
kcat (s-1)0.562 ± 0.007--[8]

Note: The table presents a selection of available data. The kinetic parameters for ATPγS are not always determined or reported in the literature.

Experimental Protocols: Harnessing the Power of Thiophosphorylation

The unique properties of ATPγS have led to the development of a suite of powerful experimental techniques. Below are detailed methodologies for key applications.

In Vitro Kinase Activity Assay using ATPγS and Phos-tag™ Affinity Electrophoresis

This protocol provides a non-radioactive method to quantify kinase activity by detecting thiophosphorylated substrates.[7]

Materials:

  • Purified kinase of interest

  • Protein or peptide substrate

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATPγS solution (e.g., 10 mM stock)

  • Phos-tag™ acrylamide (B121943) solution

  • SDS-PAGE reagents

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube. A typical 20 µL reaction may contain:

      • 5 µL of 4x Kinase Reaction Buffer

      • 2 µL of 10x Substrate

      • 1 µL of Purified Kinase

      • 10 µL of distilled water

    • Initiate the reaction by adding 2 µL of 10 mM ATPγS.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

    • Terminate the reaction by adding 5 µL of 5x SDS-PAGE sample buffer.

  • Phos-tag™ SDS-PAGE:

    • Prepare a polyacrylamide gel containing Phos-tag™ acrylamide according to the manufacturer's instructions. The concentration of Phos-tag™ will depend on the expected stoichiometry of thiophosphorylation.

    • Load the terminated kinase reaction samples onto the gel.

    • Run the electrophoresis until the dye front reaches the bottom of the gel. The thiophosphorylated protein will exhibit retarded mobility compared to the non-phosphorylated form.

  • Visualization and Quantification:

    • Stain the gel with Coomassie Brilliant Blue or a fluorescent protein stain.

    • Image the gel using an appropriate gel documentation system.

    • Quantify the band intensities of the shifted (thiophosphorylated) and un-shifted (non-phosphorylated) substrate to determine the extent of the kinase reaction.

Identification of Kinase Substrates using Thiophosphorylation and Mass Spectrometry

This protocol outlines a general workflow for identifying direct substrates of a kinase from a complex protein mixture.[9]

Materials:

  • Cell or tissue lysate

  • Purified active kinase of interest

  • ATPγS

  • Alkylation reagent (e.g., p-nitrobenzyl mesylate - PNBM)

  • Trypsin

  • Thiol-reactive affinity resin (e.g., iodoacetyl-agarose)

  • Mass spectrometer

Procedure:

  • In Vitro Thiophosphorylation:

    • Incubate the cell lysate with the purified kinase and ATPγS to allow for the thiophosphorylation of substrates.

  • Alkylation of Thiophosphate:

    • Alkylate the thiophosphorylated proteins with PNBM. This creates a stable thioether linkage that can be specifically recognized.

  • Proteolytic Digestion:

    • Denature the proteins and digest them into peptides using trypsin.

  • Affinity Enrichment of Thiophosphopeptides:

    • Incubate the peptide mixture with a thiol-reactive affinity resin to covalently capture the alkylated thiophosphopeptides.

    • Wash the resin extensively to remove non-specifically bound peptides.

  • Elution and Mass Spectrometry Analysis:

    • Elute the captured thiophosphopeptides from the resin.

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the thiophosphorylated peptides and, by extension, the substrate proteins.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of ATPγS.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Experimental Intervention with ATPgS Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Phosphorylation Thiophosphorylated_Substrate Thiophosphorylated_Substrate Substrate_Protein->Thiophosphorylated_Substrate Thiophosphorylation Cellular_Effect Cellular_Effect Phosphorylated_Substrate->Cellular_Effect ATPgS ATPgS ATPgS->Kinase_B Replaces ATP Detection Detection Thiophosphorylated_Substrate->Detection

Caption: Kinase signaling pathway and the role of ATPγS.

Experimental_Workflow Start Start Cell_Lysate_Preparation Prepare Cell Lysate Start->Cell_Lysate_Preparation In_Vitro_Kinase_Reaction In Vitro Kinase Reaction with ATPγS Cell_Lysate_Preparation->In_Vitro_Kinase_Reaction Alkylation Alkylate Thiophosphorylated Proteins In_Vitro_Kinase_Reaction->Alkylation Proteolytic_Digestion Digest Proteins (e.g., with Trypsin) Alkylation->Proteolytic_Digestion Affinity_Purification Affinity Purify Thiophosphopeptides Proteolytic_Digestion->Affinity_Purification LC_MS_MS_Analysis LC-MS/MS Analysis Affinity_Purification->LC_MS_MS_Analysis Substrate_Identification Identify Kinase Substrates LC_MS_MS_Analysis->Substrate_Identification End End Substrate_Identification->End Logical_Relationship ATP ATP Enzyme Enzyme ATP->Enzyme Binds to Active Site Rapid_Hydrolysis Rapid Hydrolysis/ Phosphorylation Enzyme->Rapid_Hydrolysis Slow_Hydrolysis Slow Hydrolysis/ Thiophosphorylation Enzyme->Slow_Hydrolysis Transient_Product Transient Phosphorylated Product Rapid_Hydrolysis->Transient_Product ATPgS ATPgS ATPgS->Enzyme Binds to Active Site Stable_Product Stable Thiophosphorylated Product Slow_Hydrolysis->Stable_Product Study_Mechanism Enables Study of: - Enzyme-Substrate Complex - Product Identification - Kinetic Analysis Stable_Product->Study_Mechanism

References

ATPγS as a P2Y Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-O-(3-thiotriphosphate), commonly known as ATPγS, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a valuable tool in the study of purinergic signaling. Its resistance to enzymatic degradation by ectonucleotidases makes it a more stable agonist than ATP for probing the function of P2Y receptors, a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides. This technical guide provides an in-depth overview of ATPγS as a P2Y receptor agonist, focusing on its receptor subtype selectivity, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Core Concepts: ATPγS and P2Y Receptors

ATPγS is a stable analog of ATP where a sulfur atom replaces a non-bridging oxygen on the gamma-phosphate group. This modification confers resistance to hydrolysis by ectonucleotidases, which rapidly degrade ATP in the extracellular space. Consequently, ATPγS provides a more sustained activation of P2Y receptors in experimental settings.

P2Y receptors are a family of eight distinct subtypes in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), each with a unique tissue distribution and pharmacological profile.[1] These receptors are involved in a wide array of physiological processes, including platelet aggregation, neurotransmission, inflammation, and muscle contraction.

Data Presentation: Quantitative Analysis of ATPγS Activity

The potency and efficacy of ATPγS vary across different P2Y receptor subtypes. The following tables summarize the available quantitative data for the activity of ATPγS at human P2Y receptors.

Table 1: Potency (EC₅₀) of ATPγS at Human P2Y Receptor Subtypes

Receptor SubtypeReported EC₅₀ (µM)Reference
P2Y₂Weaker than ATP[2]
P2Y₁₁13.5 (pEC₅₀ = 4.87)[3]

Table 2: G Protein Coupling of P2Y Receptor Subtypes

Receptor SubtypePrimary G Protein CouplingSignaling OutcomeReference
P2Y₁Gq/₁₁PLC activation, Ca²⁺ mobilization[1][4]
P2Y₂Gq/₁₁PLC activation, Ca²⁺ mobilization[1][4]
P2Y₄Gq/₁₁PLC activation, Ca²⁺ mobilization[1][4]
P2Y₆Gq/₁₁PLC activation, Ca²⁺ mobilization[1][4]
P2Y₁₁Gs and Gq/₁₁Adenylyl cyclase activation and PLC activation[1]
P2Y₁₂Gi/oAdenylyl cyclase inhibition[1][4]
P2Y₁₃Gi/oAdenylyl cyclase inhibition[1][4]
P2Y₁₄Gi/oAdenylyl cyclase inhibition[1][4]

Signaling Pathways

Activation of P2Y receptors by agonists like ATPγS initiates distinct intracellular signaling cascades depending on the receptor subtype and its G protein coupling.

Gq-Coupled P2Y Receptor Signaling

P2Y₁, P2Y₂, P2Y₄, and P2Y₆ receptors primarily couple to Gq/₁₁ proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC), leading to various downstream cellular responses.

Gq_Signaling ATPgS ATPγS P2Y_Gq P2Y Receptor (Gq-coupled) ATPgS->P2Y_Gq binds Gq Gq P2Y_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Response Cellular Response PKC->Response phosphorylates targets leading to

Gq-coupled P2Y receptor signaling pathway.
Gi-Coupled P2Y Receptor Signaling

P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Gi_Signaling ATPgS ATPγS P2Y_Gi P2Y Receptor (Gi-coupled) ATPgS->P2Y_Gi binds Gi Gi P2Y_Gi->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets leading to

Gi-coupled P2Y receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ATPγS at P2Y receptors.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors.

Materials:

  • Cells expressing the P2Y receptor of interest

  • Culture medium (e.g., DMEM, F-12)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • ATPγS stock solution

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a typical final concentration is 1-5 µM.

    • To aid in dye solubilization, first, dissolve the Fluo-4 AM in a small amount of DMSO, then dilute in HBSS containing 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add the dye-loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Cell Washing (Optional but Recommended): Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave a final volume of buffer in each well sufficient for the assay.

  • Assay Procedure:

    • Place the microplate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the automated injector to add varying concentrations of ATPγS to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).

    • Plot the response against the logarithm of the ATPγS concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Calcium_Mobilization_Workflow start Start plate_cells Plate cells in microplate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with calcium indicator dye incubate1->load_dye incubate2 Incubate load_dye->incubate2 wash_cells Wash cells incubate2->wash_cells read_baseline Read baseline fluorescence wash_cells->read_baseline add_agonist Add ATPγS read_baseline->add_agonist read_response Read fluorescence response add_agonist->read_response analyze_data Analyze data (EC₅₀) read_response->analyze_data end End analyze_data->end

Workflow for a calcium mobilization assay.
GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist-bound GPCR. It relies on the binding of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[5][6]

Materials:

  • Cell membranes expressing the P2Y receptor of interest

  • [³⁵S]GTPγS (radioligand)

  • Unlabeled GTPγS (for non-specific binding determination)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • ATPγS stock solution

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • On ice, add the following to each well of a 96-well plate:

      • Assay buffer

      • GDP (final concentration typically 1-10 µM)

      • Varying concentrations of ATPγS. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

      • Cell membranes (5-20 µg of protein per well).

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding (as a percentage of basal or as fold-stimulation) against the logarithm of the ATPγS concentration.

    • Use non-linear regression analysis to determine the EC₅₀ and Eₘₐₓ values.

Radioligand Binding Assay

This assay is used to determine the affinity of an unlabeled ligand (like ATPγS, though less common for agonists) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. For agonists, competition binding assays are often performed with a radiolabeled antagonist.

Materials:

  • Cell membranes expressing the P2Y receptor of interest

  • Radiolabeled antagonist for the P2Y receptor of interest (e.g., [³H]MRS2500 for P2Y₁)

  • Unlabeled ATPγS

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: As described for the GTPγS binding assay.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Binding buffer

      • A fixed concentration of the radiolabeled antagonist (typically at or below its Kᴅ value).

      • Varying concentrations of unlabeled ATPγS. For total binding, add vehicle. For non-specific binding, add a high concentration of a known unlabeled antagonist.

      • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: As described for the GTPγS binding assay.

  • Quantification: As described for the GTPγS binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the ATPγS concentration.

    • Fit the data to a one-site or two-site competition model to determine the IC₅₀ value of ATPγS.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

ATPγS is a critical pharmacological tool for the investigation of P2Y receptor function. Its stability allows for more reliable and reproducible experimental outcomes compared to its rapidly hydrolyzed counterpart, ATP. By understanding its selectivity profile and the signaling pathways it activates, and by employing robust experimental protocols, researchers can effectively utilize ATPγS to elucidate the complex roles of P2Y receptors in health and disease, paving the way for the development of novel therapeutics targeting this important receptor family.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiophosphorylation using ATPγS

This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of thiophosphorylation using Adenosine 5'-O-(3-thiotriphosphate) (ATPγS). This powerful technique offers a robust method for identifying direct kinase substrates, mapping signaling pathways, and screening for kinase inhibitors.

Core Principles of Thiophosphorylation

Thiophosphorylation is an enzymatic reaction where a protein kinase transfers a thiophosphate group, rather than a phosphate (B84403) group, to a substrate protein. This is achieved by substituting the standard phosphoryl donor, ATP, with its analog, ATPγS, in which one of the non-bridging oxygen atoms on the γ-phosphate is replaced with a sulfur atom.

Key Advantages:

  • Metabolic Stability : The resulting thiophosphate ester is resistant to the activity of most cellular phosphatases, which typically hydrolyze phosphate esters.[1][2][3] This increased stability allows for the accumulation of otherwise transient phosphorylation events, making them easier to detect.[2]

  • Chemical Handle : The thiophosphate group is not an endogenous modification in cells and serves as a unique, bio-orthogonal chemical handle.[1][4] Its nucleophilic nature, similar to a thiolate, can be exploited for selective chemical derivatization, enabling the detection and enrichment of thiophosphorylated proteins and peptides.[1][2]

  • Broad Kinase Compatibility : A wide variety of serine/threonine and tyrosine kinases can utilize ATPγS as a cofactor, making the technique broadly applicable across different signaling pathways.[1][4][5] While many kinases accept ATPγS, the efficiency can be lower compared to ATP, particularly for tyrosine kinases.[2][3]

The Enzymatic Reaction:

The fundamental mechanism mirrors that of standard phosphorylation. A kinase binds both its protein substrate and the ATPγS cofactor. It then catalyzes the transfer of the terminal γ-thiophosphate to a serine, threonine, or tyrosine residue on the substrate, releasing ADP.

G cluster_0 Kinase Active Site Kinase Kinase Product Thiophosphorylated Protein Kinase->Product γ-thiophosphate transfer ADP ADP Kinase->ADP ATPgS ATPγS ATPgS->Kinase Substrate Protein Substrate Substrate->Kinase

Caption: The basic enzymatic thiophosphorylation reaction.

Optimizing the Thiophosphorylation Reaction

A critical aspect of successful thiophosphorylation is optimizing the reaction conditions, particularly the choice of divalent cations.

  • Magnesium (Mg²⁺) : While the canonical cofactor for most kinases with ATP, Mg²⁺ often supports poor kinetics for ATPγS utilization, especially with tyrosine kinases.[2]

  • "Thiophilic" Cations (Mn²⁺, Ni²⁺) : The addition or substitution of Mg²⁺ with thiophilic ("sulfur-loving") cations like Manganese (Mn²⁺) or Nickel (Ni²⁺) can dramatically rescue or enhance the rate of thiophosphorylation.[2][3] For instance, Src tyrosine kinase shows minimal auto-thiophosphorylation with Mg²⁺ but efficient activity in the presence of Ni²⁺.[3] Similarly, Abl kinase activity with ATPγS is significantly improved by adding low levels of Mn²⁺.[2]

FeatureStandard Phosphorylation (ATP)Thiophosphorylation (ATPγS)
Phosphoryl Donor Adenosine 5'-triphosphate (ATP)Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)
Transferred Group Phosphate (-PO₃²⁻)Thiophosphate (-SPO₃²⁻)
Product Stability Labile, susceptible to phosphatasesStable, resistant to most phosphatases[1][3]
Endogenous Presence Ubiquitous cellular modificationNot naturally occurring[1][4]
Optimal Cation Typically Mg²⁺Often Mn²⁺ or Ni²⁺ for improved kinetics[2][3]
Kinase Efficiency Generally highVariable; can be sluggish, especially for Tyr kinases[2]

Experimental Workflows and Protocols

The unique chemical properties of the thiophosphate group enable a versatile workflow for identifying and analyzing kinase substrates. The general process involves a kinase reaction, selective chemical labeling (alkylation) of the thiophosphate, and downstream analysis via immunoblotting or mass spectrometry.

G A Step 1: Kinase Reaction (Protein mixture + Kinase + ATPγS) B Step 2: Alkylation (e.g., with PNBM) A->B Generates thiophosphorylated proteins C Step 3: Downstream Application B->C Creates stable epitope or affinity tag D Detection via Western Blot (SDS-PAGE -> Immunoblot with anti-thiophosphate ester Ab) C->D E Identification via Mass Spectrometry (Tryptic Digest -> Peptide Enrichment -> LC-MS/MS) C->E

Caption: General experimental workflow for thiophosphorylation.
Protocol 1: In Vitro Substrate Validation by Western Blot

This protocol is used to confirm if a purified kinase can thiophosphorylate a specific substrate.

1. Materials:

  • Purified Kinase of Interest (KOI)

  • Purified Substrate Protein

  • ATPγS (e.g., 1 mM final concentration)[6]

  • Kinase Reaction Buffer (including optimal divalent cations, e.g., 10 mM MgCl₂, 1 mM MnCl₂)[2]

  • Reaction Quench Buffer (e.g., 40 mM EDTA)[5]

  • Alkylation Agent: p-Nitrobenzyl mesylate (PNBM)

  • Primary Antibody: Thiophosphate ester-specific monoclonal antibody[6]

  • Standard SDS-PAGE and Western Blot reagents

2. Procedure:

  • Kinase Reaction: Set up a 30 µL reaction containing the KOI, substrate protein, and Kinase Reaction Buffer. To initiate, add ATPγS. Include a negative control reaction without ATPγS.[7]

  • Incubation: Incubate at the kinase's optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding Quench Buffer.[5]

  • Alkylation: Add PNBM to the reaction mixture to alkylate the thiophosphate group, creating a stable thiophosphate ester epitope. Incubate for 1-2 hours at room temperature.[5][8] This step is crucial as the antibody specifically recognizes this esterified form.

  • SDS-PAGE and Western Blot: Add SDS-loading buffer, resolve the proteins via SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Probe the membrane with the thiophosphate ester-specific antibody to detect the thiophosphorylated substrate.[5][9] A positive band in the ATPγS-treated lane, absent in the control, confirms the kinase-substrate interaction.

Protocol 2: Identification of Novel Substrates by Mass Spectrometry

This advanced protocol is designed to identify unknown kinase substrates from a complex protein mixture, such as a cell lysate. It often employs analog-sensitive (AS) kinases for greater specificity.[10][11]

1. Materials:

  • Cell Lysate containing the proteome

  • Kinase of Interest (wild-type or an analog-sensitive mutant)

  • ATPγS (or a bulky N6-substituted analog for AS-kinases)[10]

  • Alkylation/Capture Reagent: Iodoacetyl-agarose beads or Biotin-linked alkylating agent

  • Protease: Trypsin

  • LC-MS/MS instrumentation and software

2. Procedure:

  • Labeling: Incubate the cell lysate with the kinase and ATPγS (or its analog) to thiophosphorylate substrates within the complex mixture.[5][10]

  • Protein Digestion: Denature the proteins and digest the entire proteome into peptides using trypsin.[9]

  • Enrichment of Thiophosphopeptides: This is the key step for isolating the low-abundance target peptides.

    • Covalent Capture: Incubate the peptide mixture with iodoacetyl-agarose beads. These beads react with the thiol group on the thiophosphate (and on cysteines), covalently capturing the peptides.[5][9]

    • Washing: Thoroughly wash the beads to remove all non-covalently bound peptides.[9]

  • Elution: Selectively release the thiophosphorylated peptides from the beads. This can be achieved through methods like oxidation-promoted hydrolysis, which cleaves the thiophosphate ester bond while leaving cysteine-linked peptides attached to the resin.[9]

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and identify the parent proteins and the precise sites of modification.[10][11]

Quantitative Data and Parameters

The success of these experiments relies on appropriate reagent concentrations. The following table summarizes typical values cited in the literature.

ParameterRecommended Concentration/ValueContext / NotesReference(s)
ATPγS (in vitro assay) 0.1 µM - 1 mMFor Western blotting, 1 mM is common. For kinetics, a range is used.[6]
ATPγS (cell lysate) 100 µMUsed in combination with ATP and GTP for substrate labeling.[5]
MgCl₂ 10 mMStandard kinase buffer component.[2]
MnCl₂ 0.5 - 1 mMAdded to Mg²⁺-containing buffer to enhance thiophosphorylation.[2]
NiCl₂ 10 mMCan be used instead of Mg²⁺ to promote thiophosphorylation by some kinases.[3]
PNBM (alkylation) 2.5 - 5 mMFinal concentration used to create the antibody epitope.[5]
EDTA (quenching) 20 - 40 mMStops the kinase reaction by chelating divalent cations.[5]

Applications in Research and Drug Development

G cluster_0 Signaling Cascade cluster_1 Cellular Response Signal Extracellular Signal KinaseA Kinase A (e.g., MEKK) Signal->KinaseA KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB KinaseC Kinase C (e.g., ERK) KinaseB->KinaseC Substrate1 Substrate 1 (e.g., Transcription Factor) KinaseC->Substrate1 Thiophosphorylation with ATPγS allows identification Substrate2 Substrate 2 (e.g., Cytoskeletal Protein) KinaseC->Substrate2 SubstrateN ... KinaseC->SubstrateN

Caption: Mapping kinase substrates within a signaling pathway.

The application of thiophosphorylation with ATPγS provides critical insights into cellular processes and offers a platform for therapeutic development.

  • Mapping Signaling Networks : The primary use is the unequivocal identification of direct kinase substrates, which is fundamental to mapping the architecture of signal transduction pathways.[9][10][12]

  • Drug Discovery : The method can be adapted for high-throughput screening of chemical libraries to find novel and specific kinase inhibitors.[13] A reduction in substrate thiophosphorylation would indicate effective inhibition of the target kinase.

  • Validation of Genetic Data : It serves as a powerful biochemical tool to validate putative kinase-substrate relationships suggested by genetic screens or computational predictions.[8]

  • Studying Low-Abundance Events : By overcoming the transient nature of phosphorylation through phosphatase resistance, the technique enables the study of low-level signaling events that might otherwise be undetectable.[2]

References

Adenosine 5'-γ-thio-triphosphate (ATPγS): A Technical Guide to Commercial Sources, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-γ-thio-triphosphate (ATPγS) is a critical reagent in biochemical and pharmacological research. It is a slowly hydrolyzable analog of adenosine triphosphate (ATP) where a sulfur atom replaces one of the non-bridge oxygen atoms on the terminal (gamma) phosphate (B84403) group.[1] This modification makes the terminal thiophosphate group resistant to cleavage by many ATPases and kinases, allowing researchers to study nucleotide binding, thiophosphorylation events, and enzyme mechanisms.[1][2] This guide provides a comprehensive overview of the commercial sources, purity standards, and key experimental protocols involving ATPγS.

Commercial Sources and Purity of ATPγS

ATPγS is available from several commercial suppliers, typically as a tetralithium salt, which enhances its stability. The purity of commercially available ATPγS is a critical factor for experimental success, as contaminants such as ADP or ATP can interfere with assays.[3][4] High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.[3][4]

SupplierProduct NamePurity SpecificationMethodCommon Impurities Noted
R&D Systems (Tocris Bioscience) ATPγS tetralithium salt≥85%HPLCNot specified
Jena Bioscience ATPγS, γ-Phosphate modified≥90%HPLC< 10% ADP
MedChemExpress ATPγS tetralithium salt94.15%Not specifiedNot specified
Cayman Chemical Adenosine 5'-(γ-thio)-triphosphate (lithium salt)≥95%Not specifiedNot specified

Note: Purity levels are subject to batch-to-batch variability. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

The primary impurity of concern in ATPγS preparations is Adenosine Diphosphate (ADP), which can arise from the degradation of the parent compound.[3][4] For sensitive applications, such as kinase assays, the presence of contaminating ATP or ADP can lead to ambiguous results. Therefore, it is essential to use high-purity ATPγS and to handle and store it correctly (typically at -20°C) to minimize degradation.[3][4] For reasons of stability, the pH of ATPγS solutions should be maintained above 7.0.[3][4]

Key Experimental Protocols

ATPγS is instrumental in a variety of experimental techniques, particularly for studying protein kinases and G protein-coupled receptors (GPCRs).

In Vitro Kinase Assay (Thiophosphorylation)

This protocol describes a general method for thiophosphorylating a substrate using a protein kinase and ATPγS. The resulting thiophosphorylated substrate can be detected using various methods, including radiolabeling with [³⁵S]ATPγS or by using thiophosphate ester-specific antibodies.[5][6]

Materials:

  • Purified protein kinase

  • Protein or peptide substrate

  • ATPγS solution (e.g., 10 mM stock)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Optional: MnCl₂ (may enhance ATPγS utilization by some kinases)[1][2]

  • p-Nitrobenzylmesylate (PNBM) for alkylation (for antibody detection)[1]

  • Anti-thiophosphate ester antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction may contain:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1-5 µg of substrate protein or peptide

    • 100-500 ng of purified kinase

    • 2.5 µL of 1 mM ATPγS (for a final concentration of 100 µM)

    • Nuclease-free water to a final volume of 25 µL.[1]

  • Initiation and Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes. Optimal time and temperature may vary.[1]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.

  • Alkylation (Optional, for Antibody Detection): Before termination, alkylate the thiophosphorylated proteins by adding PNBM to a final concentration of 2.5 mM and incubating for 1-2 hours at room temperature.[1] This step creates a specific epitope for the anti-thiophosphate ester antibody.

  • Detection: Analyze the reaction products by SDS-PAGE followed by autoradiography (if using [³⁵S]ATPγS) or Western blotting with a thiophosphate ester-specific antibody.[5]

Kinase Substrate Identification using ATPγS and Mass Spectrometry

This advanced protocol allows for the identification of direct kinase substrates within a complex protein mixture, such as a cell lysate.[1] It leverages the unique chemical handle provided by the thiophosphate group for enrichment and subsequent identification by mass spectrometry (MS).[1][7]

Materials:

  • Cell lysate containing the active kinase of interest

  • N⁶-substituted ATPγS analog (e.g., N⁶-benzyl ATPγS) to confer kinase specificity

  • p-Nitrobenzylmesylate (PNBM)

  • Trypsin (mass spectrometry grade)

  • Resin for phosphopeptide enrichment (e.g., TiO₂ or IMAC)

  • Standard buffers for protein digestion, enrichment, and mass spectrometry

Procedure:

  • Thiophosphorylation in Lysate: Incubate the cell lysate with an N⁶-substituted ATPγS analog (typically 50-100 µM) for 30-60 minutes at 30°C.[1]

  • Alkylation: Add PNBM to a final concentration of 2.5 mM and incubate for 1-2 hours at room temperature to covalently label the thiophosphorylated proteins.[1]

  • Protein Digestion: Denature the proteins, reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest the proteins into peptides using trypsin overnight at 37°C.[1]

  • Enrichment of Thiophosphopeptides: Use an appropriate affinity resin (e.g., TiO₂) to enrich for the now-alkylated thiophosphopeptides.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS.

  • Data Analysis: Identify the thiophosphorylated peptides and their corresponding substrate proteins using database search algorithms, specifying the mass shift corresponding to the thiophosphate-PNBM modification.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involving ATPγS can aid in understanding and experimental design. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Kinase_Thiophosphorylation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ATPgS ATPγS Kinase Active Kinase ATPgS->Kinase Substrate Protein Substrate (Ser/Thr/Tyr) Substrate->Kinase ThioP_Substrate Thiophosphorylated Substrate Kinase->ThioP_Substrate Thiophosphate Transfer ADP ADP Kinase->ADP

Caption: General pathway of kinase-mediated thiophosphorylation.

ATPgS_Substrate_ID_Workflow start Cell Lysate (with active kinase) step1 Incubate with N⁶-substituted ATPγS start->step1 step2 Alkylate with PNBM step1->step2 step3 Protein Denaturation, Reduction, Alkylation, & Tryptic Digestion step2->step3 step4 Enrich Thiophosphopeptides (e.g., TiO₂ affinity) step3->step4 step5 LC-MS/MS Analysis step4->step5 end Identify Substrates via Database Search step5->end

Caption: Workflow for kinase substrate identification using ATPγS.

ATPgS_QC_Logic start Receive New Lot of ATPγS check_coa Check Certificate of Analysis Purity ≥ 90%? Method: HPLC? start->check_coa run_hplc Perform in-house HPLC analysis check_coa->run_hplc CoA meets spec fail Reject Lot check_coa->fail CoA fails spec compare_results Compare with known standard run_hplc->compare_results functional_assay Test in a sensitive kinase assay compare_results->functional_assay Consistent compare_results->fail Inconsistent pass Qualify for Use functional_assay->pass Expected Activity functional_assay->fail Aberrant Activity

References

An In-Depth Technical Guide to the Safety and Handling of ATPγS for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) is a non-hydrolyzable or slowly hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in cellular signaling research, kinase activity studies, and drug discovery. By substituting a non-bridging oxygen atom with sulfur in the γ-phosphate group, ATPγS can bind to and activate or inhibit ATP-dependent enzymes and receptors without being rapidly turned over. This property allows researchers to dissect complex signaling pathways and to characterize the interactions of ATP-binding proteins. This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of ATPγS, tailored for professionals in research and drug development.

Safety and Handling Precautions

Proper handling and storage of ATPγS are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, ATPγS is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment should be worn at all times when handling ATPγS. This includes:

  • Gloves: Chemical-resistant gloves must be worn to prevent skin contact.[2] It is crucial to inspect gloves before use and to employ proper glove removal techniques.[2]

  • Eye Protection: Safety glasses or goggles are necessary to protect against eye irritation.[1]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If working with the solid form, especially if dust formation is possible, a dust mask or respirator should be used to avoid respiratory irritation.[1][2]

Storage and Stability

ATPγS is sensitive to environmental conditions, and proper storage is critical for its stability and performance.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[3][4][5][6] Some sources recommend -80°C for aqueous solutions.[7]Low temperatures minimize degradation.
pH Maintain a pH value above 7.0 in solution.[4][5][7][8] This can be achieved by dissolving in a buffer (e.g., 50-100 mM Tris-HCl, pH 7-10).[4][5][8]ATPγS is unstable in acidic conditions and can decompose.
Form Can be stored as a solid or in an aqueous solution.[4][7]Solid form is generally more stable over long periods.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles for aqueous solutions.[7] Aliquoting the stock solution is recommended.[7]Repeated cycling can lead to degradation of the compound.
Light Store protected from light.While not explicitly stated in all sources, it is good practice for complex organic molecules.
Handling and Disposal
  • Preparation of Solutions: When preparing aqueous solutions, ensure the pH is maintained above 7.0.[4][5][7][8] It is recommended to prepare solutions fresh for in vivo experiments.[9] For cell culture, sterile filtration of the working solution is advised.[9]

  • Spills: In case of a spill, avoid generating dust.[2] Sweep up the solid material and place it in a suitable, closed container for disposal.[2] Prevent the substance from entering drains or waterways.[1]

  • Disposal: Dispose of ATPγS waste in accordance with local, regional, and national hazardous waste regulations. As it is a sulfur-containing organic phosphate (B84403) compound, it should be treated as chemical waste.

Quantitative Data

The following tables summarize key quantitative parameters for ATPγS in various biological systems. These values are essential for experimental design and data interpretation.

Table 2.1: Binding Affinities and Kinetic Parameters for Kinases and ATPases
EnzymeOrganism/SystemKd (µM)KM (µM)Ki (µM)Method
ClpAE. coli6.2 ± 0.3--Stopped-flow kinetics
eIF4AEukaryotic-66 ± 9-Nucleotide hydrolysis assay[10]
Na+/K+-ATPaseSwine--0.253Competitive inhibition assay
H,K-ATPase---0.56 ± 0.04 and 2.70 ± 0.24-

Note: The relationship between IC50, Ki, and ATP concentration for ATP-competitive inhibitors is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/KM).[4][11] This is a critical consideration when comparing in vitro and in-cellulo data, as intracellular ATP concentrations are typically in the millimolar range.[4]

Table 2.2: Agonist Potency (EC50/pEC50) at P2Y Receptors
Receptor SubtypeSpeciesEC50 (µM)pEC50
P2Y2Human/Murine1.5 - 5.8-
P2Y11Human-5.52[3]
P2X (general)RatATPγS shows similar potency to ATP-

Note: The potency of ATPγS can vary significantly between different receptor subtypes and species.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ATPγS.

In Vitro Kinase Assay (Thiophosphorylation)

This protocol describes the use of ATPγS to thiophosphorylate a substrate, which can then be detected by various methods.

Materials:

  • Purified protein kinase

  • Protein or peptide substrate

  • ATPγS solution (10 mM stock)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Optional: MnCl₂ (may enhance ATPγS utilization by some kinases)

  • p-Nitrobenzylmesylate (PNBM) for alkylation (optional, for antibody-based detection)

  • Anti-thiophosphate ester antibody

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction. A typical 25 µL reaction may contain:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1-5 µg of substrate protein or peptide

    • 100-500 ng of purified kinase

    • 2.5 µL of 1 mM ATPγS (final concentration 100 µM)

    • Nuclease-free water to a final volume of 25 µL

  • Initiation and Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.

  • Detection of Thiophosphorylation:

    • Western Blotting:

      • (Optional but recommended) Alkylate the thiophosphate group to enhance antibody recognition by adding PNBM to a final concentration of 2.5 mM and incubating for 2 hours at room temperature.[3]

      • Separate the proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with an anti-thiophosphate ester antibody.

    • Mass Spectrometry:

      • Perform a larger scale in vitro thiophosphorylation reaction.

      • Denature, reduce, and alkylate the proteins, followed by tryptic digestion.

      • Enrich the thiophosphorylated peptides using TiO₂ or IMAC resin.

      • Analyze the enriched peptides by LC-MS/MS.

Receptor Binding Assay (Fluorescent Analog Method)

This protocol describes a general method for characterizing the binding of ATPγS to a receptor or enzyme using a fluorescent ATP analog like TNP-ATP.

Materials:

  • Purified receptor or enzyme of interest

  • Fluorescent ATP analog (e.g., TNP-ATP or MANT-ATP)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Spectrofluorometer or microplate reader

Procedure:

  • Instrument Setup: Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the chosen fluorescent analog (e.g., for TNP-ATP, excitation at 410 nm and emission scan from 500 nm to 600 nm).[3]

  • Control Measurement: In a cuvette or microplate well, measure the fluorescence of the fluorescent ATP analog in the assay buffer alone.

  • Binding Measurement: Add the purified receptor/enzyme to the cuvette/well containing the fluorescent ATP analog.

  • Data Acquisition: Measure the change in fluorescence intensity and/or the shift in the emission maximum upon protein binding. An increase in fluorescence and a blue shift are typically observed.[3]

  • Competition Assay (to determine the affinity of ATPγS):

    • Prepare a series of solutions containing a fixed concentration of the receptor and the fluorescent ATP analog.

    • Add increasing concentrations of unlabeled ATPγS to these solutions.

    • Measure the decrease in fluorescence as ATPγS competes with the fluorescent analog for binding to the receptor.

    • Plot the fluorescence signal against the concentration of ATPγS and fit the data to a competition binding model to determine the Ki or IC50 value for ATPγS.

Cell-Based Assay: Measurement of Intracellular Calcium Flux

This protocol describes how to measure changes in intracellular calcium concentration in response to ATPγS stimulation, which is a common downstream effect of P2Y receptor activation.

Materials:

  • Cultured cells expressing the P2Y receptor of interest

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS)

  • ATPγS stock solution

  • Microplate reader with fluorescence detection or flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 5 µg/mL Calbryte™-520 AM) in HHBS containing 0.02% Pluronic F-127.[12]

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes.[12]

  • Cell Washing: Remove the dye loading solution and wash the cells with HHBS.

  • ATPγS Stimulation and Measurement:

    • Prepare serial dilutions of ATPγS in HHBS.

    • Use a microplate reader with an injection function to add the ATPγS solutions to the wells while simultaneously measuring the fluorescence signal. Read the fluorescence intensity before and after the addition of ATPγS at short intervals (e.g., every 1.5 seconds for 120 seconds).[12]

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. The peak fluorescence intensity can be plotted against the ATPγS concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

ATPγS is a valuable tool for elucidating signaling pathways. Below are diagrams illustrating a common signaling cascade activated by ATPγS and a typical experimental workflow.

ATPγS-Mediated P2Y Receptor Signaling

P2Y_Signaling ATPgS ATPγS P2Y P2Y ATPgS->P2Y Binds and Activates IP3 IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on DAG DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream Gq Gq P2Y->Gq Activates PLC PLC Gq->PLC Activates PLC->IP3 Cleaves PIP₂ to PLC->DAG Cleaves PIP₂ to

General Experimental Workflow Using ATPγS

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., ATPγS activates Receptor X) Assay_Selection Select Appropriate Assay (e.g., Kinase, Binding, Cell-based) Hypothesis->Assay_Selection Reagent_Prep Prepare Reagents (ATPγS solution, buffers, cells) Assay_Selection->Reagent_Prep Assay_Performance Perform Assay (Follow detailed protocol) Reagent_Prep->Assay_Performance Data_Collection Collect Data (e.g., Fluorescence, Radioactivity) Assay_Performance->Data_Collection Data_Processing Process Raw Data Data_Collection->Data_Processing Quantification Quantify Results (e.g., IC₅₀, EC₅₀, K_d) Data_Processing->Quantification Conclusion Draw Conclusions (Support or refute hypothesis) Quantification->Conclusion

ATPγS is a powerful tool for investigating a wide range of biological processes. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for obtaining reliable and reproducible data. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively and safely incorporate ATPγS into their experimental workflows. By carefully considering the quantitative data and following the detailed protocols, users can confidently explore the intricate roles of ATP-dependent processes in health and disease.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays Using ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Dysregulation of kinase activity is frequently implicated in various diseases, including cancer, making them prime targets for therapeutic intervention.[3] Traditional in vitro kinase assays have heavily relied on the use of radioactive ATP ([γ-³²P]ATP) to track phosphate (B84403) transfer.[4][5][6] However, the safety concerns, regulatory burdens, and disposal issues associated with radioactivity have driven the development of non-radioactive alternatives.[3][7]

This application note details a robust and versatile non-radioactive in vitro kinase assay protocol utilizing Adenosine-5'-O-(3-thiotriphosphate) (ATPγS).[8][9] In this method, the kinase transfers a thiophosphate group from ATPγS to its substrate.[1][9] This thiophosphorylated substrate can then be specifically detected using various methods, offering a safer and more adaptable approach for studying kinase activity and screening for inhibitors. The thiophosphate modification is also resistant to phosphatases, which can be advantageous for studying transient phosphorylation events.[9][10]

Principle of the Assay

The core of this assay is the enzymatic transfer of a thiophosphate group from ATPγS to a serine, threonine, or tyrosine residue on a protein or peptide substrate by a kinase. The resulting thiophosphorylated product can be detected through several methods:

  • Antibody-based Detection: A highly specific antibody that recognizes the thiophosphate ester can be used to detect the modified substrate via Western blotting or ELISA.[8][11]

  • Chemical Derivatization: The chemically unique thiophosphate group can be alkylated with a reagent containing a reporter tag, such as biotin (B1667282) or a fluorophore.[1][2] The tagged substrate can then be quantified using methods like fluorescence polarization, streptavidin-based assays, or mass spectrometry.[1][2][12]

This protocol will focus on the antibody-based detection method due to its widespread applicability and relative simplicity.

Signaling Pathway Context

In vitro kinase assays are instrumental in dissecting complex signaling pathways. For instance, they can be used to validate a predicted kinase-substrate relationship within a pathway or to screen for inhibitors that target a specific kinase in a disease-related cascade. The diagram below illustrates a simplified signaling pathway where an in vitro kinase assay using ATPγS could be employed to study the activity of Kinase B.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Activates Substrate Substrate Protein KinaseB->Substrate Thiophosphorylates (with ATPγS in vitro) CellularResponse Cellular Response Substrate->CellularResponse ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor

Caption: A simplified signaling cascade.

Experimental Workflow

The overall workflow for the in vitro kinase assay using ATPγS followed by antibody-based detection is depicted below.

Start Start KinaseReaction 1. In Vitro Kinase Reaction (Kinase, Substrate, ATPγS) Start->KinaseReaction StopReaction 2. Stop Reaction (Add SDS-PAGE buffer) KinaseReaction->StopReaction Alkylation 3. Alkylation (Optional, with PNBM) StopReaction->Alkylation SDSPAGE 4. SDS-PAGE Alkylation->SDSPAGE Transfer 5. Western Blot Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (Anti-thiophosphate ester Ab) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis End End Analysis->End

Caption: ATPγS kinase assay workflow.

Materials and Reagents

  • Purified active kinase

  • Kinase-specific substrate (protein or peptide)

  • Adenosine-5'-O-(3-thiotriphosphate) (ATPγS), sodium salt (10 mM stock)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Note: The optimal buffer composition may vary depending on the kinase. Some kinases may have enhanced activity with MnCl₂ when using ATPγS.[13]

  • p-Nitrobenzylmesylate (PNBM) for optional alkylation step (50 mM stock in DMSO)

  • SDS-PAGE loading buffer

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Anti-thiophosphate ester antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Experimental Protocol

In Vitro Kinase Reaction
  • On ice, prepare the kinase reaction mixture in a microcentrifuge tube. A typical 25 µL reaction may consist of:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1-5 µg of substrate protein or peptide

    • 100-500 ng of purified kinase

    • 2.5 µL of 1 mM ATPγS (final concentration 100 µM)

    • Nuclease-free water to a final volume of 25 µL

  • Initiate the reaction by adding the kinase.

  • Incubate the reaction at 30°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for each kinase-substrate pair.

Reaction Termination
  • Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

  • Boil the samples at 95-100°C for 5 minutes.

Alkylation (Optional but Recommended)

Alkylation of the thiophosphate group can enhance its recognition by some antibodies.

  • After stopping the kinase reaction and before boiling, add PNBM to a final concentration of 2.5 mM.[11]

  • Incubate at room temperature for 1-2 hours.

  • Proceed with the addition of SDS-PAGE loading buffer and boiling.

SDS-PAGE and Western Blotting
  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the anti-thiophosphate ester primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Detect the signal using a chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the image using a suitable imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). The intensity of the thiophosphorylated substrate band is proportional to the kinase activity.

Data Presentation

Quantitative data from the in vitro kinase assay can be summarized in a table for easy comparison. This is particularly useful when screening for kinase inhibitors or comparing the activity of different kinase variants.

Condition Kinase Concentration (nM) Substrate Concentration (µM) Inhibitor Concentration (µM) Relative Band Intensity (Arbitrary Units) % Inhibition
No Kinase Control0500.05N/A
Positive Control50501.000
Inhibitor A50510.5248
Inhibitor A505100.1585
Inhibitor B50510.8812
Inhibitor B505100.4555

Note: The "% Inhibition" is calculated relative to the positive control (no inhibitor) after subtracting the background signal from the "No Kinase Control".

Troubleshooting

Problem Possible Cause Solution
No or weak signal Inactive kinaseVerify kinase activity using a known positive control or a different assay method.
Kinase does not efficiently use ATPγSSome kinases show reduced activity with ATPγS.[12][14] Try adding MnCl₂ (1-10 mM) to the reaction buffer.[13]
Inefficient antibody recognitionPerform the optional alkylation step with PNBM. Ensure the primary antibody is suitable for detecting thiophosphate esters.
High background Non-specific antibody bindingOptimize blocking conditions (e.g., increase blocking time, change blocking agent). Increase the number and duration of wash steps.
Contaminating kinase activity in substrate preparationUse highly purified substrate. Include a "no kinase" control to assess background phosphorylation of the substrate.

Conclusion

The in vitro kinase assay using ATPγS provides a safe, sensitive, and versatile platform for studying kinase activity and for high-throughput screening of inhibitors. The flexibility in detection methods allows researchers to choose the most suitable approach based on their specific needs and available instrumentation. By following this detailed protocol, researchers can obtain reliable and reproducible data on kinase function.

References

Detecting Protein Thiophosphorylation: A Guide to Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The study of protein kinases, the enzymes responsible for phosphorylation, and their substrates is crucial for understanding cell signaling in both healthy and diseased states. A powerful technique for identifying direct kinase substrates involves the use of the ATP analog, adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS). In this method, a kinase transfers a thiophosphate group from ATPγS to its substrate. This thiophosphorylated substrate can then be specifically recognized by antibodies, providing a robust method for detection and enrichment. This document provides detailed protocols and data for the detection of protein thiophosphorylation using specific antibodies, primarily focusing on the widely used rabbit monoclonal antibody clone 51-8.

The core principle of this detection method is a two-step process. First, a kinase transfers the γ-thiophosphate from ATPγS onto a serine, threonine, or tyrosine residue of its substrate. Second, the resulting thiophosphate group is alkylated, typically with p-nitrobenzyl mesylate (PNBM), to create a stable and unique thiophosphate ester epitope. This epitope is then specifically recognized by an anti-thiophosphate ester antibody, enabling the detection of direct kinase substrates through methods like Western Blotting and Immunoprecipitation.[1][2]

Data Presentation

Table 1: Characteristics of Anti-Thiophosphate Ester Antibody (Clone 51-8)

CharacteristicDescription
Antibody Type Rabbit Recombinant Monoclonal (Clone: 51-8)
Specificity Specific to alkylated (PNBM-treated) thiophosphorylated amino acids (Ser, Thr, Tyr).[2][3][4] Does not recognize standard phosphorylated amino acids or non-alkylated thiophosphate groups.
Validated Applications Western Blot (WB), Immunoprecipitation (IP)[2][4]
Host Species Rabbit
Isotype IgG

Table 2: Recommended Parameters for Western Blotting

ParameterRecommendationNotes
Primary Antibody Dilution 1:5000Optimal dilution should be determined empirically.[2]
Blocking Buffer 5% BSA in TBSTAvoid using milk as a blocking agent as it contains phosphoproteins (casein) which can increase background.[5]
Incubation Overnight at 4°CFor lower sensitivity, 1-3 hours at room temperature can be used.
Wash Buffer TBST (Tris-Buffered Saline with Tween-20)Avoid phosphate-based buffers (PBS) as the phosphate (B84403) ions can interfere with antibody binding.[6]
Key Controls 1. No Kinase Control2. No ATPγS Control (use ATP)3. No PNBM Alkylation ControlThese controls are essential to confirm the specificity of the signal. A strong signal should only be observed when all components (kinase, substrate, ATPγS, and PNBM) are present.[1]

Table 3: Recommended Parameters for Immunoprecipitation

ParameterRecommendationNotes
Primary Antibody Amount 0.5-1 µg of antibody per 1 µg of kinase substrateThis is a starting recommendation and should be optimized.[4]
Antibody Dilution 1:5000 from a ~0.6-0.7 mg/mL stockFor immunoprecipitating samples for subsequent Western Blot analysis.[4]
Incubation with Lysate Overnight at 4°C with rotation
Beads Protein A or Protein G beadsPre-incubate beads with the antibody before adding to the sample.[4]
PNBM Removal Crucial: PNBM must be removed before IPPNBM inhibits immunoprecipitation with the 51-8 clone. Use size-exclusion chromatography (e.g., PD-10 columns) for removal.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and its biological context is key to successful implementation. The following diagrams illustrate the core workflow, the underlying chemical principle, and an example of a signaling pathway that can be investigated using this technique.

G cluster_0 In Vitro Kinase Assay cluster_1 Detection cluster_2 Analysis K 1. Kinase + Substrate + ATPγS Incubation A 2. Alkylation with PNBM K->A Thiophosphorylation occurs Q 3. Quench Reaction (optional, with EDTA) A->Q Stops alkylation WB Western Blot Detect Detection with Anti-Thiophosphate Ester Antibody (clone 51-8) WB->Detect IP Immunoprecipitation IP->Detect Q->WB Q->IP Result Identification of Direct Kinase Substrates Detect->Result

Caption: General experimental workflow for thiophosphorylation detection.

G cluster_0 Step 1: Kinase-Mediated Thiophosphorylation cluster_1 Step 2: Alkylation Creates Stable Epitope cluster_2 Step 3: Antibody Detection Kinase Kinase ThioPhos Thiophosphorylated Substrate (Protein-O-PO2S) Kinase->ThioPhos transfers γ-thiophosphate Substrate Substrate (Protein-OH) Substrate->Kinase ATPgS ATPγS ATPgS->Kinase ThioPhos2 Thiophosphorylated Substrate PNBM PNBM (p-Nitrobenzyl Mesylate) PNBM->ThioPhos2 Epitope Thiophosphate Ester Epitope ThioPhos2->Epitope creates stable ester Epitope2 Thiophosphate Ester Epitope Antibody Anti-Thiophosphate Ester Ab (Clone 51-8) Antibody->Epitope2 specifically binds Detection Signal Epitope2->Detection allows detection

Caption: Principle of antibody-based thiophosphorylation detection.

G cluster_assay Thiophosphorylation Assay Receptor Growth Factor Receptor (e.g., EGFR) RAF RAF Kinase Receptor->RAF activates MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates Substrate ERK Substrate (e.g., Transcription Factor) ERK->Substrate phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response regulates ERK_assay ERK Kinase Substrate_assay Putative Substrate ERK_assay->Substrate_assay thiophosphorylates ATPgS ATPγS ATPgS->ERK_assay

Caption: MAPK/ERK signaling pathway as an example application.

Experimental Protocols

The following protocols provide a detailed methodology for performing an in vitro kinase assay followed by detection using Western Blotting or Immunoprecipitation.

Protocol 1: In Vitro Kinase Assay and PNBM Alkylation

This protocol describes the thiophosphorylation of a substrate by a kinase of interest using ATPγS and the subsequent alkylation step to create the antibody-recognizable epitope.

Materials:

  • Purified protein kinase

  • Protein or peptide substrate

  • ATPγS (10 mM stock)

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • p-Nitrobenzyl mesylate (PNBM) (50 mM stock in DMSO)

  • EDTA (0.5 M stock)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the kinase reaction mixture. A typical 25-30 µL reaction may contain:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1-5 µg of substrate protein

    • 100-500 ng of purified kinase

    • 2.5 µL of 1 mM ATPγS (for a final concentration of 100 µM)

    • Nuclease-free water to the final volume.

    • Note: Thiol-containing additives like DTT should not exceed 0.5 mM as they will react with PNBM. If higher concentrations are necessary, the PNBM concentration in the alkylation step should be increased to 5 mM.

  • Initiation and Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes. The optimal time and temperature may vary depending on the kinase's activity and should be determined empirically.

  • Termination (Optional): To stop the kinase reaction at a specific time point, add EDTA to a final concentration that is double the molar concentration of the divalent cations (e.g., add 20 mM EDTA if the buffer contains 10 mM MgCl₂).

  • Alkylation: To the completed kinase reaction, add the 50 mM PNBM stock solution to a final concentration of 2.5 mM (e.g., add 1.5 µL of 50 mM PNBM to a 30 µL reaction).

  • Alkylation Incubation: Briefly vortex the sample and incubate for 1-2 hours at room temperature. For larger volumes, use an "end-over-end" rotator.

  • Sample Preparation for Western Blot: Add 4x SDS-PAGE loading buffer to the alkylated reaction to a final concentration of 1x. Boil the sample at 95°C for 5 minutes. The sample is now ready for SDS-PAGE.

  • Sample Preparation for Immunoprecipitation: This step is critical. Unreacted PNBM must be removed as it interferes with the antibody-bead interaction. Use a size-exclusion column (e.g., PD-10) equilibrated with RIPA buffer to separate the alkylated proteins from free PNBM. Pool the protein-containing fractions for use in the IP protocol.

Protocol 2: Western Blotting Detection

This protocol outlines the detection of alkylated, thiophosphorylated proteins following SDS-PAGE.

Materials:

  • Alkylated protein sample from Protocol 1

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)

  • Primary Antibody: Anti-Thiophosphate ester antibody (clone 51-8)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Wash Buffer: TBST

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Gel Electrophoresis: Load the prepared samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester antibody (e.g., diluted 1:5000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation) for 1 hour at room temperature.

  • Final Washes: Wash the membrane four times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

Protocol 3: Immunoprecipitation (IP)

This protocol is for the enrichment of thiophosphorylated proteins from a complex mixture, such as a cell lysate in which an in vitro kinase reaction has been performed.

Materials:

  • Alkylated and PNBM-purified protein sample

  • IP Lysis Buffer (e.g., RIPA buffer)

  • Anti-Thiophosphate ester antibody (clone 51-8)

  • Protein A/G magnetic or agarose (B213101) beads

  • Wash Buffer (e.g., IP Lysis Buffer)

  • Elution Buffer (e.g., 1x SDS-PAGE loading buffer)

Procedure:

  • Bead-Antibody Conjugation: In a microcentrifuge tube, combine ~20 µL of a 50% slurry of Protein A/G beads with 1-5 µg of the anti-thiophosphate ester antibody. Add IP Lysis Buffer to a final volume of 500 µL. Incubate for 2-4 hours at 4°C on a rotator.

  • Prepare Lysate: Ensure the alkylated protein sample has had the PNBM removed (see Protocol 1, Step 7).

  • Immunoprecipitation: Pellet the antibody-conjugated beads by brief centrifugation and discard the supernatant. Add the PNBM-free alkylated protein sample to the beads. Incubate overnight at 4°C with end-over-end rotation.

  • Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute). Carefully remove the supernatant. Wash the beads three to five times with 1 mL of cold IP Lysis Buffer. After the final wash, remove as much of the supernatant as possible.

  • Elution: Resuspend the washed beads in 20-40 µL of 1x SDS-PAGE loading buffer. Boil the sample at 95°C for 5 minutes to elute the protein and denature the antibody-bead complex.

  • Analysis: Centrifuge the tube to pellet the beads. Carefully collect the supernatant, which contains the enriched thiophosphorylated proteins. This sample can now be analyzed by Western Blotting as described in Protocol 2.

References

Revolutionizing Kinase Activity Analysis: A Non-Radioactive Approach Using ATPγS and Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to substrate proteins.[1] Dysregulation of kinase activity is implicated in numerous diseases, making them key targets for drug discovery.[1] Traditional kinase assays often rely on the use of radioactive isotopes like [γ-³²P]ATP, which pose safety and disposal challenges. This document details a robust, non-radioactive kinase assay methodology that utilizes adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) followed by selective biotinylation of the incorporated thiophosphate group. This method offers a safe and sensitive alternative for high-throughput screening and kinase inhibitor profiling.

The principle of this assay is based on the ability of many protein kinases to utilize ATPγS as a phosphodonor, transferring a thiophosphate group to the serine, threonine, or tyrosine residues of a substrate.[1] The resulting thiophosphorylated substrate is then specifically alkylated with a biotin (B1667282) derivative, such as p-nitrobenzyl mesylate (PNBM) or iodoacetyl-biotin, creating a stable biotin-tagged product.[1][2] This biotinylated substrate can then be detected and quantified using various streptavidin-based detection methods, including fluorescence polarization, ELISA, or Western blotting.

Key Advantages of the ATPγS-Biotinylation Kinase Assay:

  • Non-Radioactive: Eliminates the safety hazards and regulatory burdens associated with radioactive materials.

  • High Sensitivity: Comparable in sensitivity to radioactive assays.

  • Versatility: Adaptable to various detection platforms (fluorescence, luminescence, colorimetric).

  • High-Throughput Screening (HTS) Compatible: The homogenous nature of some detection methods, like fluorescence polarization, makes it suitable for HTS of kinase inhibitors.

  • Quantitative Analysis: Allows for the determination of key inhibitor parameters such as IC50 values.[3]

Signaling Pathway Example: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[4][5][6] This pathway is a prime example of a signaling cascade that can be studied using the ATPγS-biotinylation kinase assay to assess the activity of its core kinase components (Raf, MEK, and ERK) and to screen for inhibitors that target this pathway.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf (MAPKKK) Ras_GTP->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Substrate_Cyt Cytoplasmic Substrates ERK->Substrate_Cyt Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression Regulates

Caption: The MAPK/ERK signaling cascade.

Experimental Workflow

The general workflow for a non-radioactive kinase assay using ATPγS and biotinylation involves three main stages: the kinase reaction (thiophosphorylation), the biotinylation reaction (alkylation), and detection.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction (Thiophosphorylation) cluster_biotinylation 3. Biotinylation (Alkylation) cluster_detection 4. Detection Reagents Prepare Kinase, Substrate, ATPγS, and Buffers Incubate Incubate Kinase, Substrate, and ATPγS Reagents->Incubate Thiophosphorylation Thiophosphorylated Substrate Incubate->Thiophosphorylation Add_Biotin Add Biotinylating Reagent (e.g., PNBM) Thiophosphorylation->Add_Biotin Biotinylated_Substrate Biotinylated Substrate Add_Biotin->Biotinylated_Substrate Detection_Method Choose Detection Method: - Fluorescence Polarization - ELISA - Western Blot Biotinylated_Substrate->Detection_Method SA_HRP Add Streptavidin-HRP (for ELISA/Western) Detection_Method->SA_HRP SA_Fluor Add Streptavidin-Fluorophore (for FP) Detection_Method->SA_Fluor Readout Measure Signal SA_HRP->Readout SA_Fluor->Readout

Caption: Experimental workflow for the ATPγS-biotinylation kinase assay.

Experimental Protocols

Materials and Reagents
  • Purified Kinase

  • Kinase Substrate (peptide or protein)

  • ATPγS (Adenosine 5'-O-(3-thiotriphosphate))

  • Biotinylating Reagent (e.g., p-Nitrobenzyl mesylate (PNBM) or Iodoacetyl-LC-Biotin)

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., EDTA)

  • Detection Reagents (e.g., Streptavidin-HRP, Streptavidin-conjugated fluorophore)

  • Wash Buffers (e.g., TBS-T for ELISA and Western blot)

  • 96-well or 384-well plates (black for fluorescence, clear for colorimetric assays)

Protocol 1: In Vitro Thiophosphorylation Reaction
  • Reaction Setup: Prepare the kinase reaction mixture on ice in a microcentrifuge tube or directly in the wells of a microplate. A typical 25 µL reaction may contain:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1-5 µg of substrate protein or peptide

    • 100-500 ng of purified kinase

    • 2.5 µL of 1 mM ATPγS (final concentration 100 µM)

    • Nuclease-free water to a final volume of 25 µL.

  • Initiation and Incubation: Initiate the reaction by adding the kinase.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific kinase and substrate and should be determined empirically.

  • Termination: Stop the reaction by adding EDTA to a final concentration of 20-50 mM.

Protocol 2: Biotinylation of Thiophosphorylated Substrate
  • Alkylation: To the terminated kinase reaction, add the biotinylating reagent. For example, add p-Nitrobenzyl mesylate (PNBM) to a final concentration of 2.5 mM from a freshly prepared stock in DMSO.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. This step should be performed in a well-ventilated area.

Protocol 3: Detection of Biotinylated Substrate

A. ELISA-Based Detection

  • Coating: Coat a high-binding 96-well plate with a capture antibody specific for the substrate or with streptavidin. Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the biotinylated kinase reaction mixture to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

  • Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.

B. Fluorescence Polarization (FP) Detection (Homogeneous Assay)

Note: This method requires a fluorescently labeled substrate.

  • Reaction Setup: Perform the thiophosphorylation and biotinylation reactions as described above using a fluorescently labeled kinase substrate.

  • Streptavidin Addition: Add streptavidin to the reaction mixture.

  • Incubation: Incubate for 15-30 minutes at room temperature to allow for binding.

  • Readout: Measure the fluorescence polarization using a suitable plate reader. An increase in fluorescence polarization indicates the binding of the larger streptavidin molecule to the thiophosphorylated and biotinylated substrate.

Data Presentation

Quantitative data from kinase inhibition assays can be presented in tabular format to facilitate comparison of inhibitor potency.

Table 1: IC50 Values of Inhibitors against Kinase X

InhibitorTarget KinaseATPγS Conc. (µM)Substrate Conc. (µM)IC50 (nM)Reference
Inhibitor AKinase X1001050[3]
Inhibitor BKinase X10010120[3]
StaurosporineKinase X100105[3]

IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%.

Table 2: Optimization of Reaction Conditions

ParameterCondition 1Condition 2Condition 3Optimal Condition
ATPγS (µM) 1050100100
Incubation Time (min) 15306030
Temperature (°C) 25303730
PNBM (mM) 12.552.5

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal - Non-specific binding of streptavidin- Autophosphorylation of the kinase- Increase the number of wash steps- Include a non-specific blocking agent (e.g., BSA)- Run a control reaction without substrate
Low Signal - Inefficient thiophosphorylation- Inefficient biotinylation- Inactive kinase- Optimize ATPγS concentration- Increase incubation time or temperature for the kinase reaction- Use a fresh stock of biotinylating reagent- Confirm kinase activity with a positive control
High Well-to-Well Variability - Pipetting errors- Inconsistent temperature across the plate- Use a multichannel pipette for reagent addition- Ensure uniform incubation temperature

Conclusion

The non-radioactive kinase assay utilizing ATPγS and biotinylation provides a safe, sensitive, and versatile platform for studying kinase activity and screening for inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this powerful technique in their drug discovery and cell signaling research. By eliminating the need for radioactivity, this method facilitates a more accessible and high-throughput approach to kinase research.

References

Application Notes and Protocols for Identifying Kinase Substrates Using ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of direct kinase substrates is a pivotal step in elucidating cellular signaling pathways and is crucial for the development of targeted therapeutics. The use of adenosine-5'-O-(3-thiotriphosphate) (ATPγS), an analog of ATP, provides a robust method for labeling and identifying kinase substrates. In this approach, a kinase transfers a thiophosphate group from ATPγS to its substrates. This thiophosphate moiety acts as a chemical tag, enabling the selective enrichment and subsequent identification of these substrates through techniques like mass spectrometry. This method offers high specificity, particularly when combined with engineered analog-sensitive (AS) kinases that preferentially utilize bulky ATPγS analogs, thereby minimizing off-target labeling.

Principle of the Method

The core principle involves the enzymatic transfer of a thiophosphate group from ATPγS to the serine, threonine, or tyrosine residues of a kinase's substrate proteins. The resulting thiophosphorylated proteins are more resistant to phosphatases than their phosphorylated counterparts, which can aid in their accumulation to detectable levels.[1] The presence of the sulfur atom in the thiophosphate group provides a unique chemical handle for subsequent affinity purification and identification.

A powerful variation of this technique employs "analog-sensitive" (AS) kinases. These are engineered kinases with a modified ATP-binding pocket, created by mutating a bulky "gatekeeper" amino acid to a smaller one.[2][3] This modification allows the AS kinase to accommodate and utilize bulky N6-substituted ATPγS analogs that are not used by wild-type kinases in the cell.[2][3][4] This "chemical genetic" approach provides a high degree of specificity, ensuring that only the substrates of the engineered kinase are labeled.[2][5]

Applications

  • Mapping Kinase-Substrate Interactions: Unraveling complex signaling networks by identifying the direct downstream targets of a specific kinase.[5]

  • Drug Discovery and Target Validation: Identifying substrates of kinases implicated in disease can reveal novel therapeutic targets and biomarkers.

  • Understanding Disease Mechanisms: Elucidating how dysregulated kinase activity contributes to diseases like cancer by identifying aberrant phosphorylation events.

Advantages and Limitations

AdvantagesLimitations
High Specificity: Especially when using AS kinases with bulky ATPγS analogs, ensuring that only substrates of the kinase of interest are labeled.[4][5]Altered Kinase Activity: Some kinases may exhibit reduced catalytic efficiency (kcat) with ATPγS compared to ATP.[4]
Bio-orthogonal Handle: The thiophosphate group allows for specific chemical tagging and enrichment, separating substrates from the complex cellular proteome.[5][6]Competition with Endogenous ATP: In cellular lysates, endogenous ATP can compete with ATPγS, potentially reducing labeling efficiency.[1]
Identification of Phosphorylation Sites: Mass spectrometry analysis not only identifies the substrate protein but can also pinpoint the specific site of thiophosphorylation.[5][7]Requirement for Kinase Engineering: The AS kinase approach necessitates the generation of a specific mutant for each kinase of interest.[2]
Resistance to Phosphatases: Thiophosphorylated proteins are more stable due to their resistance to cellular phosphatases, facilitating their detection.[1]Potential for Non-specific Binding: During enrichment steps, non-specific binding to affinity resins can occur, requiring careful optimization of washing conditions.

Experimental Workflow

The general workflow for identifying kinase substrates using ATPγS involves several key steps, from initial validation to mass spectrometry-based identification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_validation Validation (Optional) cluster_enrichment Enrichment cluster_analysis Analysis prep_kinase Prepare Kinase (Wild-type or AS-Kinase) kinase_reaction In vitro Kinase Reaction with ATPγS (or analog) prep_kinase->kinase_reaction prep_lysate Prepare Cell Lysate or Purified Substrate prep_lysate->kinase_reaction western_blot Western Blot with Thiophosphate-specific Antibody kinase_reaction->western_blot digestion Tryptic Digestion kinase_reaction->digestion alkylation Alkylation of Thiophosphate digestion->alkylation affinity_purification Affinity Purification of Thiophosphopeptides alkylation->affinity_purification ms_analysis LC-MS/MS Analysis affinity_purification->ms_analysis data_analysis Data Analysis and Substrate Identification ms_analysis->data_analysis signaling_pathway cluster_cellular_context Cellular Lysate as_kinase AS-Kinase substrate_as Substrate of AS-Kinase as_kinase->substrate_as Thiophosphorylation wt_kinase1 Wild-Type Kinase 1 substrate_wt1 Substrate of WT-Kinase 1 wt_kinase1->substrate_wt1 Phosphorylation wt_kinase2 Wild-Type Kinase 2 substrate_wt2 Substrate of WT-Kinase 2 wt_kinase2->substrate_wt2 Phosphorylation atpgs_analog Bulky ATPγS Analog atpgs_analog->as_kinase atp Endogenous ATP atp->wt_kinase1 atp->wt_kinase2

References

ATPγS in Drug Discovery: Unlocking Novel Inhibitors through Advanced Screening Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-O-(3-thiotriphosphate), or ATPγS, a slowly hydrolyzable analog of adenosine triphosphate (ATP), has emerged as an indispensable tool in the field of drug discovery and inhibitor screening.[1] By substituting a non-bridging oxygen atom in the γ-phosphate group with sulfur, ATPγS can bind to the active sites of numerous ATP-dependent enzymes, such as kinases and ATPases. Its resistance to rapid cleavage makes it an invaluable reagent for elucidating enzyme mechanisms, identifying novel substrates, and screening for potent inhibitors.[1] This document provides detailed application notes, experimental protocols, and data presentation guidelines for the effective use of ATPγS in drug discovery workflows.

Core Applications of ATPγS in Drug Discovery

The unique properties of ATPγS lend themselves to a variety of applications in inhibitor screening:

  • Kinase Inhibitor Screening: ATPγS serves as a phosphodonor substrate for many kinases, leading to the thiophosphorylation of their substrates. This stable modification can be readily detected, providing a robust method for assessing kinase activity and the potency of inhibitors.

  • GPCR Functional Assays: For P2Y receptors, which are a class of G protein-coupled receptors (GPCRs) activated by nucleotides, ATPγS can be used as a stable agonist to study receptor activation and screen for antagonists. The principles of these assays are analogous to the widely used [³⁵S]GTPγS binding assays for other GPCRs.

  • ATPase Inhibitor Screening: ATPγS can be used to study the ATP-binding and, in some cases, the hydrolytic cycle of ATPases. It can act as a competitive inhibitor or a slow substrate, enabling the screening for compounds that modulate ATPase activity.[1]

  • Identification of Covalent Inhibitors: In combination with analog-sensitive (AS) kinases, ATPγS analogs can be used to specifically label and identify the direct substrates of a particular kinase, a powerful technique for target validation and for screening for covalent inhibitors.

Data Presentation: Quantitative Analysis of ATPγS and Inhibitor Interactions

A critical aspect of utilizing ATPγS in drug discovery is the quantitative characterization of its interaction with target enzymes and the effect of potential inhibitors. The following tables summarize key quantitative data for ATPγS and provide a template for presenting inhibitor screening results.

Table 1: Biochemical Parameters of ATPγS with Various Enzymes

EnzymeOrganism/SystemParameterValueAssay MethodReference
eIF4AEukaryoticK_M_66 ± 9 µMNucleotide hydrolysis assay[1][2]
ClpAE. coliK_d_10 ± 1 µMStopped-flow kinetics[3]
Na+/K+-ATPaseSwineK_i_0.253 µMCompetitive binding assay[1]
H,K-ATPaseSwineK_i_0.56 ± 0.04 µM and 2.70 ± 0.24 µMCompetitive binding assay[1]

Table 2: Example Data for Inhibitor Screening using ATPγS-based Assays

Target EnzymeInhibitorATPγS Conc. (µM)IC_50_ (µM)K_i,app_ (µM)Inhibition TypeReference
NPP1Analog 2100-0.5Mixed, predominantly competitive[4][5]
NPP1Analog 3100-2.4Mixed, predominantly competitive[5]
NPP1Analog 4100-3.2Mixed, predominantly competitive[5]
NPP1Analog 10100-10Mixed, predominantly competitive[5]
NPP1Analog 11100-12Mixed, predominantly competitive[5]
NPP1Analog 12100-23Mixed, predominantly competitive[5]
NPP1Analog 13100-56Mixed, predominantly competitive[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibitor Screening using ATPγS and Thiophosphorylation Detection

This protocol describes a general method for determining the IC_50_ value of a test compound against a specific protein kinase.

Materials:

  • Purified protein kinase

  • Specific peptide or protein substrate

  • ATPγS solution (10 mM stock)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitor compounds (serial dilutions)

  • p-Nitrobenzylmesylate (PNBM) for alkylation (optional)

  • Anti-thiophosphate ester antibody

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • 96-well microplates

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare the kinase reaction mixture on ice. A typical 25 µL reaction may contain:

      • 5 µL of 5x Kinase Reaction Buffer

      • 1-5 µg of substrate

      • 100-500 ng of purified kinase

      • 2.5 µL of test inhibitor at various concentrations (or vehicle control)

      • Nuclease-free water to a final volume of 22.5 µL

  • Initiation and Incubation:

    • Initiate the reaction by adding 2.5 µL of 1 mM ATPγS (final concentration 100 µM).

    • Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically.

  • Termination:

    • Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

  • Alkylation (Optional but Recommended for some antibodies):

    • To enhance antibody detection, the thiophosphate group can be alkylated.

    • After the kinase reaction, add PNBM to a final concentration of 2.5 mM and incubate for 1-2 hours at room temperature.[6]

  • Detection of Thiophosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary anti-thiophosphate ester antibody.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

  • Data Analysis:

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.[7][8]

Diagram: Kinase Inhibitor Screening Workflow

G Kinase Inhibitor Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, Buffer, ATPγS, and Inhibitor Dilutions setup Set up Kinase Reaction in 96-well Plate reagents->setup initiate Initiate with ATPγS and Incubate setup->initiate terminate Terminate Reaction with SDS-PAGE Buffer initiate->terminate sds_page SDS-PAGE terminate->sds_page western Western Blot with Anti-Thiophosphate Antibody sds_page->western signal Signal Quantification western->signal ic50 IC50 Determination signal->ic50

Caption: A generalized workflow for kinase inhibitor screening using ATPγS.

Protocol 2: GPCR Functional Assay using [³⁵S]GTPγS Binding

This protocol describes a method to measure the activation of a GPCR by monitoring the binding of [³⁵S]GTPγS to G proteins. The principles are applicable to studying P2Y receptors using a labeled ATPγS analog.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS (radioactive)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • GDP (non-radioactive)

  • Agonist and antagonist compounds

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the GPCR of interest or from native tissue via homogenization and differential centrifugation.

  • Reaction Setup:

    • In a 96-well plate, combine the following on ice:

      • 10-20 µg of cell membrane protein

      • Agonist or antagonist at various concentrations

      • 10-100 µM GDP (to reduce basal binding)

      • Assay buffer to the desired volume

  • Initiation and Incubation:

    • Initiate the reaction by adding 0.1-1 nM [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Detection:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • For agonist screening, plot the specific binding (total binding minus non-specific binding) against the agonist concentration to determine the EC_50_ and E_max_.

    • For antagonist screening, perform competition binding experiments with a fixed concentration of agonist to determine the IC_50_ and subsequently the K_i_ of the antagonist.

Diagram: GPCR Activation and G-Protein Signaling

G GPCR Activation and G-Protein Signaling cluster_membrane Cell Membrane cluster_activation Activation Cascade GPCR GPCR Agonist_GPCR Agonist-GPCR Complex GPCR->Agonist_GPCR G_protein G-Protein (αβγ) GDP-bound (inactive) GTP_gamma_S [35S]GTPγS G_protein->GTP_gamma_S binding GDP GDP G_protein->GDP release G_alpha_GTP Gα-[35S]GTPγS (Active) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Agonist Agonist (e.g., ATPγS) Agonist->GPCR Agonist_GPCR->G_protein Effector Effector Protein G_alpha_GTP->Effector G_beta_gamma->Effector Response Cellular Response Effector->Response

Caption: Signaling pathway of GPCR activation leading to G-protein dissociation.

Protocol 3: ATPase Inhibitor Screening using a Malachite Green-based Assay

This protocol outlines a colorimetric method to screen for ATPase inhibitors by quantifying the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. ATPγS can be used as a slow substrate or a competitive inhibitor in this assay format.

Materials:

  • Purified ATPase enzyme

  • ATP or ATPγS solution (10 mM stock)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test inhibitor compounds (serial dilutions)

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of phosphate standards of known concentrations in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, prepare the reaction mixture:

      • Purified ATPase enzyme

      • Test inhibitor at various concentrations (or vehicle control)

      • Assay buffer to the desired volume

    • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at the desired temperature.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP or ATPγS to a final concentration that is appropriate for the enzyme's K_m_ (e.g., 1 mM).

    • Incubate for a fixed period (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Termination and Color Development:

    • Stop the reaction and develop the color by adding the Malachite Green reagent to each well.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at ~620-650 nm using a microplate reader.

  • Data Analysis:

    • Use the phosphate standard curve to determine the amount of Pi produced in each reaction.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC_50_ value.

Diagram: ATPase Inhibitor Screening Workflow

G ATPase Inhibitor Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare ATPase, Buffer, ATP/ATPγS, and Inhibitor Dilutions setup Set up ATPase Reaction with Inhibitors reagents->setup standards Prepare Phosphate Standard Curve quantify Quantify Pi Production standards->quantify initiate Initiate with ATP/ATPγS and Incubate setup->initiate terminate Terminate and Add Malachite Green Reagent initiate->terminate measure Measure Absorbance terminate->measure measure->quantify ic50 IC50 Determination quantify->ic50

Caption: A workflow for screening ATPase inhibitors using a colorimetric assay.

Conclusion

ATPγS is a versatile and powerful tool in the arsenal (B13267) of drug discovery scientists. Its ability to act as a stable ATP analog enables the development of robust and sensitive assays for a wide range of important drug targets, including kinases, GPCRs, and ATPases. By following the detailed protocols and data presentation guidelines outlined in this document, researchers can effectively leverage ATPγS to accelerate their inhibitor screening and drug development efforts.

References

Application Notes: Unveiling Kinase Substrates in Cell Lysates Using ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Identifying the direct substrates of protein kinases is fundamental to understanding cellular signaling pathways.[1][2][3] A powerful "chemical genetic" strategy employs analog-sensitive (AS) kinases, which are engineered with a modified ATP-binding pocket.[1][4] This modification allows the AS kinase to uniquely accept a bulky ATP analog, adenosine-5'-O-(3-thiotriphosphate) (ATPγS), that is not efficiently used by wild-type kinases in the cell.[4][5] The AS kinase then transfers a thiophosphate group from ATPγS onto its direct substrates. This thiophosphate mark serves as a unique chemical handle, enabling the specific detection and enrichment of these substrates from a complex cell lysate for subsequent analysis by Western blot or mass spectrometry.[1][2][3][6]

Principle of the Assay

The core of this technique lies in the specificity of the engineered AS kinase for a synthetic ATPγS analog, often one with a bulky N6-substituent (e.g., N6-benzyl ATPγS).[1][5][7] When this analog is introduced into a cell lysate containing the active AS kinase, the kinase specifically thiophosphorylates its substrates. The resulting thiophosphate group is then covalently modified through an alkylation reaction, typically using an agent like p-Nitrobenzylmesylate (PNBM).[5][6] This creates a stable thiophosphate ester epitope that can be recognized by a specific monoclonal antibody for Western blot analysis or used for affinity purification of peptides prior to mass spectrometry.[5][6] This multi-gate specificity—first from the unique kinase-ATP analog pairing and second from the specific enrichment—ensures high confidence in substrate identification.[6]

Experimental Workflow and Signaling Context

The following diagrams illustrate the overall experimental process and a typical signaling pathway where this technique is applied.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture & Stimulation Lysate_Prep 2. Cell Lysis Cell_Culture->Lysate_Prep Kinase_Reaction 3. Kinase Reaction with AS Kinase & ATPγS Lysate_Prep->Kinase_Reaction Alkylation 4. Alkylation with PNBM Kinase_Reaction->Alkylation WB_Detection 5a. Western Blot Detection Alkylation->WB_Detection MS_Prep 5b. Tryptic Digest & Peptide Enrichment Alkylation->MS_Prep MS_Analysis 6. LC-MS/MS Analysis MS_Prep->MS_Analysis

Caption: Overall workflow for labeling and identifying kinase substrates.

signaling_pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Activates AS_Kinase Analog-Sensitive (AS) Kinase of Interest Receptor->AS_Kinase Activates Substrate Substrate Protein AS_Kinase->Substrate Transfers Thiophosphate (with ATPγS analog) Thio_Substrate Thiophosphorylated Substrate Substrate->Thio_Substrate Response Cellular Response Thio_Substrate->Response

Caption: A generic kinase signaling pathway investigated with this method.

Detailed Experimental Protocols

Protocol 1: Cell Lysate Preparation

This protocol describes the preparation of cell lysates suitable for the kinase reaction.

  • Cell Culture and Stimulation: Culture cells to the desired confluency. If the kinase of interest (KOI) requires activation, stimulate the cells with the appropriate agonist (e.g., growth factor) for the optimized duration.[6][8][9]

  • Harvesting: Remove the culture medium and wash the cells once with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).[6]

  • Lysis: Scrape the cells on ice in a suitable lysis buffer (see Table 2) supplemented with fresh protease and phosphatase inhibitors.[6] Buffers containing primary amines like Tris should be avoided if subsequent crosslinking is planned.[10]

  • Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[6]

  • Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA). The lysate is now ready for the kinase reaction.

Protocol 2: In-Lysate Kinase Reaction with ATPγS

This protocol details the thiophosphorylation of substrates within the prepared cell lysate.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the cell lysate (typically 200-800 µg total protein) with the 5x or 10x Kinase Reaction Buffer (see Table 2) and deionized water to the final reaction volume.[7][10]

  • Add Kinase (if applicable): If using an exogenous purified AS kinase, add it to the reaction mixture. For endogenous AS kinases, this step is omitted.

  • Initiate Reaction: Add the N6-substituted ATPγS analog to the recommended final concentration (see Table 1) to start the reaction.[6][7] It is crucial to also include cold ATP and GTP to maintain the proper phosphorylation stoichiometry and cellular environment.[6]

  • Incubation: Incubate the reaction for 20-45 minutes at room temperature or 30°C.[6][11]

  • Quench Reaction: Stop the kinase reaction by adding EDTA to a final concentration of 20-40 mM.[6]

Protocol 3: Alkylation of Thiophosphorylated Proteins

This step creates a stable epitope for antibody-based detection.

  • PNBM Addition: Immediately after quenching the kinase reaction, add p-Nitrobenzylmesylate (PNBM) to a final concentration of 2.5 mM.[6]

  • Incubation: Incubate the mixture for 1 hour at room temperature on a rotator to allow for the alkylation of the thiophosphate groups.[6] The sample is now ready for downstream analysis.

Protocol 4: Detection by Western Blot

This protocol is used to validate the labeling reaction and confirm candidate substrates.

  • Sample Preparation: Add Laemmli sample buffer to the alkylated lysate.[6] For low-abundance substrates, an immunoprecipitation step using an antibody against the candidate substrate can be performed before adding the sample buffer.[6][8]

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[6][12]

  • Blocking: Block the membrane for 1 hour. Crucially, avoid using milk as a blocking agent , as it contains the phosphoprotein casein, which can cause high background.[8] Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.[8]

  • Primary Antibody: Incubate the membrane overnight at 4°C with the Thiophosphate Ester Rabbit Monoclonal Antibody (e.g., clone 51-8) at a 1:5,000 dilution in blocking buffer.[6]

  • Secondary Antibody and Detection: Wash the membrane with TBST (Tris-Buffered Saline with Tween-20).[6] Using Tris-based buffers instead of PBS is recommended to avoid interference with phospho-antibody binding.[9] Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour.[6]

  • Visualization: After final washes, add an ECL reagent to visualize the thiophosphorylated proteins.[6] It is recommended to also probe for the total protein as a loading control.[9][12]

Protocol 5: Sample Preparation for Mass Spectrometry

This protocol outlines the steps to enrich thiophosphorylated peptides for identification by LC-MS/MS.

  • Denaturation and Reduction: To the alkylated lysate, add urea (B33335) to a final concentration of 6-8 M and TCEP to 10 mM. Incubate at 55°C for 1 hour.[6]

  • Digestion: Dilute the sample to reduce the urea concentration to below 2 M and perform an overnight digestion with sequencing-grade trypsin.[7]

  • Enrichment of Thiophosphopeptides: The thiophosphate group provides a handle for affinity purification.[1] A common method is to use iodoacetyl beads to covalently capture thiol-containing peptides (which includes the alkylated thiophosphopeptides).[6]

  • Elution and Analysis: After washing away non-thiol peptides, the captured peptides are specifically released and analyzed by tandem mass spectrometry (LC-MS/MS) to identify the substrate proteins and the exact sites of modification.[6][7]

Data Presentation: Reagents and Parameters

The following tables summarize key quantitative data for easy reference.

Table 1: Recommended Reagent Concentrations for Kinase Assay

Reagent Recommended Final Concentration Reference(s)
N⁶ substituted ATPγS 50–500 µM [6]
ATP 50–200 µM [6]
GTP 1–3 mM [6]
EDTA (Quenching) 20–40 mM [6]
PNBM (Alkylation) 2.5 mM [6]
MgCl₂ 10–25 mM [1][7]

| Cell Lysate Protein | 30–800 µg per reaction |[7][10] |

Table 2: Buffer Compositions

Buffer Name Component Concentration Reference(s)
RIPA Lysis Buffer (1X) Tris-HCl, pH 7.5 50 mM [6][7]
NaCl 150 mM [6]
Triton X-100 0.1 - 0.2% [1][6]
Protease Inhibitors 1X Cocktail [6]
Phosphatase Inhibitors 1X Cocktail [6]
Lysis/Kinase Buffer (1X) HEPES, pH 7.5 20 mM [1]
NaCl 137 mM [1]
MgCl₂ 25 mM [1]
Glycerol 10% [1]
Triton X-100 0.2% [1]
Kinase Reaction Buffer (5X) Tris-HCl, pH 7.5 200 mM [7]
MgCl₂ 50 mM [7]

| | NaCl | 50 mM |[7] |

Table 3: Key Experimental Parameters

Step Parameter Value Reference(s)
Cell Lysis Centrifugation 10,000 x g for 10 min at 4°C [6]
Kinase Reaction Incubation Time 20 - 45 minutes [6][11]
Incubation Temperature Room Temperature or 30°C [6][13]
Alkylation Incubation Time 1 hour [6]
Incubation Temperature Room Temperature [6]

| Western Blot | Primary Antibody Incubation | Overnight at 4°C |[6] |

References

Application Notes and Protocols for the Enrichment of Thiophosphorylated Peptides for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the enrichment of thiophosphorylated peptides prior to mass spectrometry (MS) analysis. Thiophosphorylation, the transfer of a thiophosphate group from an ATP analog (adenosine 5'-O-(3-thiotriphosphate), ATPγS) to a protein by a kinase, is a powerful tool for studying protein phosphorylation and kinase activity.[1][2] The resulting thiophosphate group serves as a unique chemical handle, enabling the specific enrichment of modified peptides from complex biological samples. This is crucial for identifying direct kinase substrates and for quantitative analysis of kinase-mediated signaling pathways, which are often dysregulated in diseases like cancer.[3][4]

Introduction to Thiophosphopeptide Enrichment Strategies

The low abundance of phosphorylated and thiophosphorylated peptides in total cell lysates necessitates enrichment steps to enable their detection by mass spectrometry.[5] Several effective strategies have been developed to selectively isolate thiophosphorylated peptides. These methods leverage the unique chemical properties of the thiophosphate group, which is more stable against phosphatases than its oxygenated counterpart.[2]

Key enrichment strategies include:

  • Chemical Genetic Approach with Engineered Kinases: This highly specific method utilizes kinases engineered to accept bulky ATPγS analogs that are not used by wild-type kinases in the cell.[6] This ensures that only direct substrates of the engineered kinase are labeled.

  • Chemoselective Alkylation: This technique exploits the high nucleophilicity of the sulfur atom in the thiophosphate group at low pH, allowing for its selective reaction with an alkylating agent.[7] This agent can be tagged with biotin (B1667282) for affinity capture or be part of a solid support.

  • Covalent Capture and Release: Thiophosphorylated peptides can be covalently captured on a solid support, such as iodoacetyl agarose (B213101) beads, through the reaction with the thiol group. Subsequent selective release is achieved by oxidation-promoted hydrolysis.[3]

  • Immunoaffinity Enrichment: Antibodies that specifically recognize the thiophosphate ester modification can be used to immunoprecipitate thiophosphorylated proteins or peptides.[3]

The choice of enrichment strategy depends on the specific research question, the availability of engineered kinases, and the desired level of specificity.

Signaling Pathway Context: Kinase-Substrate Interactions

Protein kinases are central players in cellular signaling, catalyzing the phosphorylation of substrate proteins to regulate a vast array of cellular processes.[4] The identification of direct kinase-substrate relationships is fundamental to understanding these pathways and for the development of targeted therapeutics.

Kinase_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Analysis Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Thio-P-Substrate Thiophosphorylated Substrate Kinase->Thio-P-Substrate Thiophosphorylation ATPgS ATPγS ATPgS->Kinase Substrate Substrate Substrate->Kinase Downstream\nEffects Downstream Effects Thio-P-Substrate->Downstream\nEffects Enrichment Enrichment Thio-P-Substrate->Enrichment  Protein Digestion MS_Analysis Mass Spectrometry Enrichment->MS_Analysis

Figure 1: Kinase signaling and thiophosphorylation analysis workflow.

Experimental Protocols

Here, we provide a detailed protocol for the enrichment of thiophosphorylated peptides using the covalent capture and release method, which is broadly applicable.

Protocol: Covalent Capture of Thiophosphorylated Peptides

This protocol is adapted from established methods for the covalent capture of thiol-containing peptides.[3]

Materials:

  • Iodoacetyl agarose beads

  • HEPES buffer (200 mM, pH 7.0)

  • Acetonitrile (ACN)

  • Bovine Serum Albumin (BSA)

  • Trypsin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trifluoroacetic acid (TFA)

  • Oxone® (potassium peroxymonosulfate)

  • Formic acid

Procedure:

  • Protein Digestion:

    • Following an in vitro kinase assay with ATPγS, reduce the protein mixture with DTT and alkylate with IAA to block endogenous cysteine residues.

    • Digest the proteins with trypsin overnight at 37°C.

  • Preparation of Iodoacetyl Agarose Beads:

    • For each sample, place 100 µL of a 50% slurry of iodoacetyl agarose beads into a 0.5 mL tube.

    • Centrifuge at 10,000 x g for 30 seconds and remove the supernatant.

    • Wash the beads with 200 µL of 200 mM HEPES, pH 7.0, centrifuge, and remove the supernatant.

    • Resuspend the beads in 150 µL of 50% ACN / 50% 20 mM HEPES, pH 7.0.

    • Add 5 µL of 5 mg/mL BSA and incubate for 10 minutes in the dark to block non-specific binding sites.

  • Covalent Capture of Peptides:

    • Add the digested peptide mixture to the prepared iodoacetyl agarose beads.

    • Incubate for 1-2 hours at room temperature in the dark with gentle mixing. This allows the thiophosphorylated peptides (and any remaining free thiols) to covalently bind to the beads.

  • Washing:

    • Centrifuge the beads and discard the supernatant.

    • Wash the beads sequentially with:

      • 1 M NaCl

      • 80% ACN / 0.1% TFA

      • Water

    • Perform each wash step twice to ensure removal of non-covalently bound peptides.

  • Release of Thiophosphorylated Peptides:

    • Prepare a fresh solution of Oxone® at a concentration of 100 mg/mL in water.

    • Add the Oxone® solution to the beads to oxidize the sulfur in the thiophosphate ester.

    • Incubate for a specific duration (to be optimized, typically 1-2 hours) to promote hydrolysis and release of the now-phosphorylated peptides.

    • Centrifuge the beads and collect the supernatant containing the enriched phosphopeptides.

  • Sample Preparation for Mass Spectrometry:

    • Acidify the collected supernatant with formic acid.

    • Desalt the peptide sample using a C18 StageTip or equivalent.

    • The sample is now ready for LC-MS/MS analysis.

Enrichment_Workflow Start Thiophosphorylated Protein Mixture Digestion Tryptic Digestion Start->Digestion Capture Covalent Capture on Iodoacetyl Agarose Digestion->Capture Wash Wash to Remove Non-specific Peptides Capture->Wash Release Oxone Treatment & Hydrolysis to Release Phosphopeptides Wash->Release MS LC-MS/MS Analysis Release->MS

Figure 2: Experimental workflow for covalent capture enrichment.

Quantitative Data Summary

The efficiency of thiophosphorylation and enrichment can be influenced by several factors, including the specific kinase, the concentration of ATPγS versus ATP, and the presence of divalent cations.

ParameterObservationSignificanceReference
ATPγS vs. ATP Utilization Some kinases utilize ATPγS as readily as ATP for autophosphorylation, but subsequent phosphotransfer to substrates can be slower.The kinetics of the kinase reaction with ATPγS should be considered when designing experiments.[1]
Cofactor Optimization For some kinases, like Abl kinase, the addition of Mn²⁺ can enhance the efficiency of thiophosphorylation in the presence of competing ATP and Mg²⁺.Optimizing the metal cofactor can significantly improve the yield of thiophosphorylated products.[8]
Enrichment Specificity The chemical genetic approach, using engineered kinases, provides a high degree of specificity by minimizing off-target labeling.This method is ideal for confidently identifying the direct substrates of a specific kinase.[3]
MALDI-TOF-MS Quantification The signal intensity ratio of thiophosphorylated to phosphorylated peptides in MALDI-TOF-MS may not directly reflect the actual molar ratio due to differences in ionization efficiency.Calibration curves with known standards are necessary for accurate quantification.[8]

Troubleshooting and Considerations

  • Incomplete Digestion: Ensure complete protein digestion to maximize the recovery of thiophosphorylated peptides.

  • Non-specific Binding: Thorough washing of the affinity matrix is critical to reduce background from non-specifically bound peptides.[6]

  • Sub-optimal Kinase Activity: Confirm the activity of the kinase with ATPγS. Not all kinases utilize this analog with the same efficiency.[1]

  • Mass Spectrometry Analysis: The released peptides will be standard phosphopeptides, so standard phosphopeptide analysis workflows can be applied.

Applications in Drug Development

The ability to specifically label and enrich the substrates of a particular kinase has significant implications for drug development.[4]

  • Target Validation: Identifying the downstream substrates of a therapeutic kinase target can confirm its role in a signaling pathway and validate it as a drug target.

  • Mechanism of Action Studies: Understanding how a kinase inhibitor affects the phosphorylation of its direct substrates provides insight into the drug's mechanism of action.

  • Biomarker Discovery: Changes in the phosphorylation status of specific kinase substrates upon drug treatment can serve as pharmacodynamic biomarkers.[9][10]

Drug_Development_Logic Kinase_Target Kinase of Interest Enrichment Thiophosphopeptide Enrichment Kinase_Target->Enrichment Substrate_ID Substrate Identification (MS) Enrichment->Substrate_ID Target_Validation Target Validation Substrate_ID->Target_Validation MOA Mechanism of Action Substrate_ID->MOA Biomarker Biomarker Discovery Substrate_ID->Biomarker

Figure 3: Logic flow of thiophosphopeptide enrichment in drug development.

By providing a robust method for identifying direct kinase-substrate interactions, the enrichment of thiophosphorylated peptides for mass spectrometry analysis is an invaluable tool for both basic research and pharmaceutical development.

References

Application Notes and Protocols: The Use of ATPγS in Structural Biology and Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in structural biology and crystallography. By substituting a sulfur atom for a non-bridging oxygen in the γ-phosphate group, ATPγS can be utilized by many ATP-dependent enzymes as a substrate for thiophosphorylation. However, the resulting thiophosphate group is significantly more resistant to hydrolysis. This key characteristic allows researchers to trap and stabilize specific conformational states of proteins that are transiently formed during the ATP hydrolysis cycle. These stabilized protein-nucleotide complexes are often more amenable to structural determination by X-ray crystallography and cryo-electron microscopy (cryo-EM), providing invaluable insights into enzyme mechanisms, signaling pathways, and drug development.

Key Applications in Structural Biology

ATPγS is widely employed to study a variety of ATP-dependent processes and protein families:

  • Trapping Catalytic Intermediates: For many kinases and ATPases, the binding of ATP and its subsequent hydrolysis induce significant conformational changes that are central to their biological function.[1] ATPγS allows for the capture of these proteins in an "ATP-bound" or "pre-hydrolysis" state, facilitating the structural characterization of these transient conformations.

  • Stabilizing Protein-Ligand Complexes: Many proteins are inherently unstable in their apo form and require nucleotide binding for proper folding and stability.[2] The use of ATPγS can stabilize these proteins throughout the purification and crystallization or cryo-EM sample preparation processes, increasing the likelihood of obtaining high-quality structural data.[2][3]

  • Elucidating Allosteric Regulation: ATP-binding sites can have dual roles in protein kinases, not only participating in the catalytic cycle but also in allosteric regulation.[4] ATPγS can be used to probe these allosteric mechanisms by locking the protein in a specific regulatory state.

  • Facilitating Co-crystallization: Co-crystallization is a common method for obtaining structures of protein-ligand complexes.[5][6] The stability conferred by ATPγS binding often improves the chances of successful co-crystallization by promoting a more homogeneous and conformationally stable protein sample.[7][8]

  • Studying Large Macromolecular Assemblies: In large, dynamic complexes like the spliceosome, ATPγS can be used to stall the assembly process at specific stages.[7][8] This allows for the isolation and structural analysis of distinct sub-complexes, providing a step-by-step view of the assembly pathway.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of ATPγS in structural and biochemical studies. This data is essential for designing experiments and interpreting results.

Protein Target/SystemParameterValueSignificance in Structural Biology
ClpA (AAA+ Protease)Binding Affinity (vs. ATP)~100-fold greater affinity than ATPHighlights the strong binding of ATPγS, making it an effective competitor to trap the D1 domain.[9]
ClpA (AAA+ Protease)Hydrolysis RateMuch lower rate compared to ATPThis slow hydrolysis is key to stabilizing the ATP-bound state for structural studies.[7][9]
Spliceosome AssemblyEffective Concentration≥0.5 mMConcentration required to accumulate precatalytic B complexes for structural analysis.[8]
In Vitro SplicingInhibitionInhibits both catalytic stepsDemonstrates its utility in stalling the splicing process for structural snapshots.[8]
p38γ MAP KinaseBinding ModeCompetitive with ATPConfirms that ATPγS binds to the active site, making it suitable for studying the ATP-bound conformation.[10]

Experimental Protocols

Protocol 1: Co-crystallization of a Kinase with ATPγS

This protocol outlines a general procedure for the co-crystallization of a protein kinase with ATPγS to obtain a structure of the pre-hydrolysis state.

1. Protein Preparation:

  • Express and purify the target kinase to >95% homogeneity as determined by SDS-PAGE.
  • The final purification step should be size-exclusion chromatography in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Concentrate the protein to a typical concentration range of 5-20 mg/mL.[2][11]

2. Complex Formation:

  • Prepare a stock solution of ATPγS (e.g., 100 mM in water, pH adjusted to ~7.0).
  • Also prepare a stock solution of a divalent cation, typically MgCl₂, as it is often required for nucleotide binding.
  • To the concentrated protein solution, add ATPγS and MgCl₂ to final concentrations that are in molar excess of the protein concentration (e.g., 1-5 mM ATPγS and 5-10 mM MgCl₂).
  • Incubate the mixture on ice for at least 30 minutes to several hours to allow for complex formation.[2]

3. Crystallization Screening:

  • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.[12]
  • Mix the protein-ATPγS complex solution with the crystallization screen solution in a 1:1 ratio (e.g., 1 µL protein complex + 1 µL screen solution).[11]
  • Use commercially available or custom-made crystallization screens that cover a wide range of precipitants, pH, and salts.
  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

4. Crystal Optimization and Harvesting:

  • Once initial crystal hits are identified, optimize the crystallization conditions by varying the concentrations of the precipitant, protein, and additives.
  • Harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, typically after a brief soak in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol).

Protocol 2: Sample Preparation for Cryo-EM of an ATPase-ATPγS Complex

This protocol provides a general workflow for preparing a vitrified sample of an ATPase in complex with ATPγS for single-particle cryo-EM analysis.

1. Protein and Ligand Preparation:

  • Purify the ATPase to a high degree of homogeneity, ensuring it is monodisperse as assessed by techniques like dynamic light scattering (DLS).[13]
  • Prepare stock solutions of ATPγS and MgCl₂ as described in the co-crystallization protocol.

2. Complex Formation and Quality Control:

  • Incubate the purified ATPase (typically at a concentration of 1-5 mg/mL) with a molar excess of ATPγS and MgCl₂ (e.g., 1-2 mM ATPγS, 2-5 mM MgCl₂) on ice for at least 30 minutes.[14]
  • It is crucial to ensure the complex is stable and monodisperse before proceeding to grid preparation. This can be checked by negative stain electron microscopy or analytical ultracentrifugation.

3. Cryo-EM Grid Preparation:

  • Glow-discharge cryo-EM grids (e.g., holey carbon grids) to make the surface hydrophilic.[15]
  • Apply 3-4 µL of the protein-ATPγS complex solution to the grid.[15]
  • Blot the grid to remove excess liquid, leaving a thin film of the sample across the holes. The blotting time is a critical parameter that needs to be optimized.
  • Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[14][15] This vitrifies the sample, preserving the protein structure in a near-native state.[16]

4. Cryo-EM Data Collection:

  • Store the vitrified grids in liquid nitrogen until ready for imaging.
  • Transfer the grid to a cryo-electron microscope for automated data collection.[14]

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway involving a kinase and a typical experimental workflow for structural studies using ATPγS.

G cluster_pathway Kinase Activation Pathway Signal Upstream Signal Kinase_Inactive Kinase (Inactive) Signal->Kinase_Inactive Activates Kinase_Active Kinase-ATPγS Complex (Trapped Active State) Kinase_Inactive->Kinase_Active ATPgS ATPγS ATPgS->Kinase_Active Binds Thiophosphorylation Thiophosphorylated Substrate Kinase_Active->Thiophosphorylation Substrate Substrate Substrate->Thiophosphorylation Targeted by Kinase Downstream Blocked Downstream Signaling Thiophosphorylation->Downstream Resists Dephosphorylation

Caption: Conceptual diagram of a kinase signaling pathway stalled by ATPγS.

G cluster_workflow Structural Biology Workflow with ATPγS Purification 1. Protein Purification (>95% Homogeneity) Complex_Formation 2. Complex Formation (Protein + ATPγS + Mg²⁺) Purification->Complex_Formation Crystallography_Path X-ray Crystallography Complex_Formation->Crystallography_Path CryoEM_Path Cryo-EM Complex_Formation->CryoEM_Path Crystallization 3a. Co-crystallization Screening & Optimization Crystallography_Path->Crystallization Vitrification 3b. Sample Vitrification (Plunge Freezing) CryoEM_Path->Vitrification Data_Collection_Xray 4a. X-ray Diffraction Data Collection Crystallization->Data_Collection_Xray Data_Collection_EM 4b. Cryo-EM Data Collection Vitrification->Data_Collection_EM Structure_Solution 5. Structure Determination & Analysis Data_Collection_Xray->Structure_Solution Data_Collection_EM->Structure_Solution

Caption: General experimental workflow for structural studies using ATPγS.

Conclusion

ATPγS is a powerful molecular tool that has significantly advanced our understanding of the structure and function of ATP-dependent enzymes. Its ability to trap transient conformational states provides a unique window into the dynamic processes that govern cellular signaling and metabolism. The protocols and data presented here offer a guide for researchers to effectively utilize ATPγS in their structural biology endeavors, from initial experimental design to final structure determination. As techniques in crystallography and cryo-EM continue to evolve, the application of ATPγS will undoubtedly remain a cornerstone of mechanistic and structural investigations, aiding in the rational design of novel therapeutics.

References

Application Notes and Protocols for Single-Molecule Studies Using Fluorescent ATPγS Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical processes. The study of ATP-dependent enzymes at the single-molecule level provides unprecedented insights into their mechanisms, dynamics, and regulation. Fluorescently labeled analogs of ATPγS, a slowly hydrolyzable ATP analog, have emerged as powerful tools for these investigations. By replacing a non-bridging oxygen atom in the γ-phosphate with a sulfur atom, ATPγS is hydrolyzed at a much slower rate by many enzymes, allowing for the stable trapping of enzyme-nucleotide complexes.[1] The attachment of a fluorophore to ATPγS enables the direct visualization and tracking of individual ATP binding, hydrolysis, and product release events.

These application notes provide an overview of the use of fluorescent ATPγS analogs in single-molecule studies, with a focus on Total Internal Reflection Fluorescence (TIRF) microscopy and Förster Resonance Energy Transfer (FRET). Detailed protocols for studying protein kinases and motor proteins are provided, along with a summary of quantitative data to facilitate experimental design and data interpretation.

Principles of Single-Molecule Techniques

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is a powerful technique for imaging single molecules with high signal-to-noise ratio.[1][2] It selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip surface.[2] This is achieved by directing a laser beam to the coverslip at an angle greater than the critical angle, causing total internal reflection. This reflection generates an evanescent wave that decays exponentially with distance from the surface, thus minimizing background fluorescence from molecules in the bulk solution.[2] This technique is ideal for observing surface-immobilized molecules or events occurring at or near the plasma membrane of living cells.[1]

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm).[3][4] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for measuring intramolecular and intermolecular distances and their dynamic changes.[3][4] In single-molecule FRET (smFRET), the fluorescence signals from individual donor-acceptor pairs are monitored over time to observe conformational changes, binding events, and enzymatic reactions in real time.[3]

Fluorescent ATPγS Analogs: Properties and Applications

A variety of fluorescent dyes have been conjugated to ATPγS to create a toolbox of probes for single-molecule studies. The choice of fluorophore depends on the specific application, including the desired spectral properties, photostability, and sensitivity to the local environment.

Commonly Used Fluorescent ATPγS Analogs:

  • BODIPY-ATPγS: BODIPY dyes are known for their sharp emission spectra, high quantum yields, and relative insensitivity to solvent polarity and pH.[5] BODIPY FL ATP-γ-S has been used in fluorescence polarization-based assays to screen for kinase inhibitors.[6][7][8]

  • MANT-ATPγS: The methylanthraniloyl (MANT) group is a small, environmentally sensitive fluorophore. Its fluorescence is often enhanced upon binding to a protein, providing a direct signal of nucleotide association.[9] MANT-labeled nucleotides are classic probes for studying small GTPases, heterotrimeric G-proteins, and motor proteins.[10]

  • Alexa Fluor-ATPγS: Alexa Fluor dyes are a series of bright and photostable fluorophores available across a wide spectral range. Alexa Fluor 647-labeled ATP has been used to study the ATP turnover of myosin at the single-molecule level.[11]

  • TNP-ATPγS: Trinitrophenyl (TNP) analogs of ATP exhibit a significant increase in fluorescence upon binding to proteins, making them useful for studying nucleotide-binding kinetics.[9]

  • Cy3/Cy5-ATPγS: Cy3 and Cy5 are a popular FRET pair used in single-molecule studies. ATP analogs labeled with these dyes can be used to monitor conformational changes in enzymes upon nucleotide binding.

Data Presentation: Quantitative Analysis of Protein-Fluorescent ATPγS Analog Interactions

The following tables summarize key quantitative data from single-molecule and ensemble studies using fluorescent ATPγS analogs. This data can serve as a reference for experimental design and comparison.

Fluorescent AnalogProteinMethodParameterValueReference(s)
BODIPY FL ATP-γ-SProtein Kinase A (PKA)Fluorescence PolarizationIC50 (for H7 inhibitor)~1.13 mM[7]
Alexa Fluor 647 ATPMyosin IITIRF MicroscopyBasal ATPase rate (k_ATPase)~0.02 s⁻¹[11]
Alexa Fluor 555/647 (on kinesin)Kinesin-1smFRETFRET efficiency (high FRET state)~0.6 ± 0.1[12]
Alexa Fluor 555/647 (on kinesin)Kinesin-1smFRETFRET efficiency (no FRET state)< 0.05[12][13]
deac-aminoATPMyosin V-S1Fluorescence Spectroscopyk_on (binding to Myosin V-S1)3-fold faster than ATP[9]
deac-aminoATPMyosin V-S1Fluorescence Spectroscopyk_off (dissociation from actomyosin (B1167339) V-S1)20-fold slower than ADP[9]
DANS-GTPUncoupling Protein (UCP)Fluorescence SpectroscopyBinding Affinity (Kd)10⁻⁸ - 10⁻⁵ M[14]
DANS-ATPUncoupling Protein (UCP)Fluorescence SpectroscopyBinding Affinity (Kd)10⁻⁸ - 10⁻⁵ M[14]

Table 1: Kinetic and FRET Parameters of Fluorescent ATPγS Analogs with Various Proteins. This table provides a summary of reported kinetic constants and FRET efficiencies for different fluorescent ATPγS analogs interacting with proteins such as kinases and motor proteins.

ParameterValue
Microscope Objective-type TIRF microscope
Laser Excitation 488 nm, 561 nm, 647 nm (typically 1-10 mW)
Objective High numerical aperture (NA ≥ 1.45) oil-immersion objective
Camera Electron-multiplying charge-coupled device (EMCCD)
Frame Rate 10-100 Hz (depending on the process being studied)
Pixel Size ~100-160 nm
Evanescent Field Depth ~100 nm

Table 2: Typical Experimental Parameters for Single-Molecule TIRF Microscopy. This table outlines common settings for a TIRF microscope used in single-molecule studies of protein-nucleotide interactions.

Experimental Protocols

Protocol 1: Single-Molecule FRET Analysis of Kinase-ATPγS Analog Binding

This protocol describes a method to observe the binding of a fluorescent ATPγS analog to a surface-immobilized kinase using single-molecule FRET. The kinase is labeled with a donor fluorophore, and the ATPγS analog is labeled with an acceptor fluorophore.

Materials:

  • Purified kinase of interest with a single cysteine residue for labeling

  • Donor maleimide (B117702) dye (e.g., Cy3-maleimide)

  • Acceptor-labeled ATPγS analog (e.g., BODIPY-TMR-ATPγS)

  • Biotinylated kinase

  • Streptavidin

  • Biotin-PEG-coated quartz slides and coverslips

  • TIRF microscope with dual-view emission splitting

  • Imaging buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, oxygen scavenging system)

Methodology:

  • Protein Labeling:

    • Label the purified kinase with the donor maleimide dye according to the manufacturer's protocol.

    • Remove excess dye using a desalting column.

    • Verify labeling efficiency using UV-Vis spectroscopy.

  • Surface Passivation and Chamber Assembly:

    • Clean quartz slides and coverslips thoroughly.

    • Prepare biotin-PEG-coated surfaces to minimize non-specific binding.[3]

    • Assemble a flow chamber using the coated slide and coverslip.

  • Protein Immobilization:

    • Incubate the flow chamber with a solution of streptavidin (0.1 mg/mL) for 5 minutes.

    • Wash the chamber with imaging buffer.

    • Introduce the biotinylated, donor-labeled kinase into the chamber and incubate for 10 minutes to allow for surface immobilization.

    • Wash thoroughly with imaging buffer to remove unbound kinase.

  • Single-Molecule Imaging:

    • Mount the flow chamber on the TIRF microscope.

    • Locate the focal plane and adjust for TIRF illumination.

    • Acquire images of the donor-labeled kinase molecules.

    • Introduce the acceptor-labeled ATPγS analog into the chamber at a desired concentration (e.g., 10-100 nM).

    • Record movies of the single molecules, capturing both donor and acceptor fluorescence channels simultaneously.

  • Data Analysis:

    • Identify individual molecules and extract their fluorescence intensity time traces for both donor and acceptor channels.

    • Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.[3][4]

    • Generate FRET efficiency histograms to identify different conformational or binding states.

    • Analyze the dwell times in each state to determine kinetic rates of binding and dissociation.

Kinase_FRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Label Kinase (Donor) p3 Immobilize Kinase p1->p3 p2 Prepare Surface (Biotin-PEG) p2->p3 e1 TIRF Imaging (Donor only) p3->e1 e2 Introduce Fluorescent ATPγS (Acceptor) e1->e2 e3 Record smFRET Time Traces e2->e3 a1 Extract Intensity Traces e3->a1 a2 Calculate FRET Efficiency a1->a2 a3 Generate FRET Histograms a2->a3 a4 Determine Kinetic Rates a3->a4 Myosin_Motility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Flow Chamber p2 Immobilize Actin Filaments p1->p2 e1 Introduce Labeled Myosin & Fluorescent ATPγS p2->e1 e2 TIRF Imaging e1->e2 a1 Track Single Myosin Molecules e2->a1 a2 Determine Velocity, Run Length, Step Size a1->a2 a3 Correlate Motility with Nucleotide Binding a2->a3 Signaling_Pathway cluster_kinase Kinase Signaling cluster_motor Motor Protein Action Kinase Kinase Substrate Substrate Kinase->Substrate binds pSubstrate Phosphorylated Substrate Kinase->pSubstrate phosphorylates Downstream\nSignaling Downstream Signaling pSubstrate->Downstream\nSignaling ATP Fluorescent ATPγS ATP->Kinase Motor Motor Protein Track Cytoskeletal Track Motor->Track binds Movement Movement/ Force Generation Motor->Movement moves along mATP Fluorescent ATPγS mATP->Motor

References

Probing Cellular Signaling: A Guide to G-Protein-Coupled Receptor Activation with GTPγS and its Synergy with ATPγS Kinase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying G-protein-coupled receptor (GPCR) activation using the non-hydrolyzable GTP analog, GTPγS. Furthermore, it explores the synergistic relationship between GTPγS-based GPCR assays and ATPγS-based kinase studies, offering a powerful dual approach to dissecting cellular signaling pathways.

Introduction to GPCR Activation and the Role of GTPγS

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets.[1][2] Upon agonist binding, GPCRs undergo a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein α-subunit.[1][3] This GDP-GTP exchange activates the G-protein, leading to the dissociation of the Gα-GTP and Gβγ subunits, which in turn modulate downstream effector proteins and cellular responses.[1][4]

The GTPγS binding assay is a cornerstone functional assay to directly measure this primary step in GPCR signal transduction.[3][5] It utilizes a non-hydrolyzable GTP analog, guanosine 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS), which binds to the Gα subunit upon receptor activation.[5] Because the Gα subunit's intrinsic GTPase activity cannot hydrolyze the thiophosphate bond, the G-protein becomes persistently activated, allowing for the accumulation and quantification of the radiolabeled signal.[4][6] This assay is instrumental in characterizing the potency and efficacy of ligands, and can distinguish between agonists, antagonists, and inverse agonists.[6][7]

The Synergy with ATPγS in Kinase Studies

While GTPγS is pivotal for studying the activation of G-proteins, another non-hydrolyzable nucleotide analog, adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), plays a similar and complementary role in the study of protein kinases. Many GPCR signaling pathways culminate in the activation of protein kinases, which catalyze the transfer of a phosphate (B84403) group from ATP to specific substrate proteins.

ATPγS can be used as a substrate by many kinases, resulting in the "thiophosphorylation" of their substrates.[3][6] Thiophosphorylated proteins are highly resistant to the action of phosphatases, the enzymes that normally remove phosphate groups. This resistance allows for the stable accumulation of the modified substrate, facilitating its detection and identification. Therefore, ATPγS is an invaluable tool for identifying kinase substrates and for conducting non-radioactive kinase assays.[3]

By employing both GTPγS and ATPγS in a coordinated manner, researchers can dissect a signaling pathway from receptor activation to downstream substrate phosphorylation, providing a more complete picture of the signaling cascade.

Data Presentation: Quantitative Analysis of GPCR Activation and Kinase Inhibition

The following tables summarize typical quantitative data obtained from GTPγS and ATPγS-based assays.

Table 1: Characterization of GPCR Ligands using the GTPγS Binding Assay

CompoundClassEC₅₀ (nM)Eₘₐₓ (% of Control Agonist)Kᵢ (nM)
Ligand AFull Agonist15100-
Ligand BPartial Agonist5065-
Ligand CAntagonist--25
Ligand DInverse Agonist120-25-

EC₅₀: Half maximal effective concentration for agonist-stimulated [³⁵S]GTPγS binding. Eₘₐₓ: Maximum effect as a percentage of a standard full agonist. Kᵢ: Inhibitory constant for an antagonist, typically determined in competition with a known agonist.

Table 2: Characterization of Kinase Inhibitors using an ATPγS-based Kinase Assay

CompoundTarget KinaseIC₅₀ (µM)Mechanism of Inhibition
Inhibitor XKinase 10.5ATP-competitive
Inhibitor YKinase 22.1Non-competitive
Inhibitor ZKinase 1> 50Inactive

IC₅₀: Half maximal inhibitory concentration of the compound against the target kinase.

Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay for GPCR Activation

This protocol describes a filtration-based assay to measure agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing a GPCR of interest.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • GDP (10 mM stock)

  • Agonist/Antagonist compounds

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • Unlabeled GTPγS (100 µM stock for non-specific binding)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of GDP to a final concentration of 10 µM.

    • 20 µL of varying concentrations of the test compound (agonist or antagonist). For total binding, add vehicle. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

    • 20 µL of the membrane suspension.

  • Initiation of Reaction: Add 10 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester or vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding as a function of agonist concentration to determine EC₅₀ and Eₘₐₓ values. For antagonists, perform Schild analysis to determine the Kᵢ value.[7]

Protocol 2: Non-Radioactive Kinase Assay using ATPγS

This protocol outlines a method to identify kinase substrates and assess kinase activity using ATPγS followed by Western blot detection of thiophosphorylation.

Materials:

  • Purified kinase and substrate protein

  • Kinase Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT

  • ATPγS (10 mM stock)

  • ATP (10 mM stock, for control)

  • PNBM (p-nitrobenzyl mesylate) for alkylation

  • Thiophosphate ester-specific antibody

  • SDS-PAGE reagents and equipment

  • Western blotting apparatus and reagents

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction: In a microcentrifuge tube, set up the following reaction:

    • 5 µL of 10x Kinase Buffer

    • 10 µg of substrate protein

    • 1 µg of purified kinase

    • 5 µL of 1 mM ATPγS (or ATP for control)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Alkylation: Stop the kinase reaction and alkylate the thiophosphate group by adding PNBM to a final concentration of 2.5 mM. Incubate at room temperature for 1-2 hours.

  • SDS-PAGE and Western Blotting:

    • Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a thiophosphate ester-specific primary antibody.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the thiophosphorylated substrate using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative kinase activity in the presence of different compounds or under various conditions.

Visualizations

Signaling Pathway Diagram

GPCR_Signaling_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_protein Gα(GDP)βγ GPCR->G_protein Activates G_alpha_GTP Gα(GTP) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Caption: GPCR signaling cascade from agonist binding to cellular response.

Experimental Workflow: GTPγS Binding Assay

GTP_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing GPCR start->prep_membranes setup_assay Set up Assay Plate: Membranes, GDP, Ligand prep_membranes->setup_assay add_gtp Add [³⁵S]GTPγS setup_assay->add_gtp incubate Incubate at 30°C add_gtp->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (EC₅₀, Eₘₐₓ, Kᵢ) count->analyze end End analyze->end GTP_ATP_Synergy GPCR_Study GPCR Activation Study (GTPγS Assay) Signaling_Pathway Complete Signaling Pathway Understanding GPCR_Study->Signaling_Pathway Identifies upstream receptor activation Kinase_Study Kinase Activity Study (ATPγS Assay) Kinase_Study->Signaling_Pathway Identifies downstream substrate phosphorylation

References

Application Notes and Protocols for Studying Enzyme Kinetics with ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ATPγS in Enzyme Kinetics

Adenosine (B11128) 5'-O-(3-thiotriphosphate), or ATPγS, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool in the study of enzyme kinetics. In ATPγS, a sulfur atom replaces one of the non-bridging oxygen atoms on the γ-phosphate group. This modification makes the terminal thiophosphate group significantly more resistant to cleavage by many ATP-dependent enzymes, such as kinases and ATPases. However, it's important to note that ATPγS can act as a "slow substrate" for some enzymes, meaning it is hydrolyzed, albeit at a much slower rate than ATP. This unique characteristic allows researchers to trap enzymes in an ATP-bound state, identify substrates, and characterize inhibitors.

This document provides detailed application notes and protocols for utilizing ATPγS to investigate the kinetics of various enzyme classes, enabling researchers to elucidate enzymatic mechanisms and screen for potential therapeutic agents.

Key Applications of ATPγS in Enzyme Kinetics

  • Identification of Kinase Substrates: Since the thiophosphate group is transferred to a substrate by some kinases and is resistant to phosphatases, ATPγS is invaluable for identifying novel kinase substrates.

  • Non-Radioactive Kinase and ATPase Assays: The thiophosphate group can be detected using specific antibodies or by other chemical methods, providing a safe and convenient alternative to radioactive assays.

  • Inhibitor Characterization: ATPγS can be used to determine the mechanism of action of enzyme inhibitors, distinguishing between competitive, non-competitive, and uncompetitive inhibition. It is particularly useful for studying ATP-competitive inhibitors.

  • Structural Biology: By trapping an enzyme in its ATP-bound conformation, ATPγS facilitates structural studies, such as X-ray crystallography and cryo-electron microscopy, providing insights into the enzyme's active site and mechanism.

  • Studying Enzyme Mechanisms: The slow hydrolysis of ATPγS allows for the dissection of individual steps in the enzymatic cycle, such as nucleotide binding, conformational changes, and product release.

General Considerations for Using ATPγS

  • Purity: Ensure the use of high-purity ATPγS to avoid interference from contaminating ATP or ADP.

  • Magnesium Concentration: Most ATP-dependent enzymes require magnesium ions (Mg²⁺) for activity. The optimal Mg²⁺ concentration should be determined for each enzyme, as it can influence the binding of ATPγS.

  • "Slow Substrate" vs. "Non-hydrolyzable": It is crucial to experimentally determine whether the enzyme of interest can hydrolyze ATPγS. This can be done by measuring the production of ADP or thiophosphate over time.

  • pH Stability: ATPγS solutions should be maintained at a pH above 7.0 to ensure stability.

Application 1: Studying Protein Kinase Kinetics

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. ATPγS is an excellent tool for studying kinase kinetics and inhibition.

Signaling Pathway: Generic Kinase Cascade

Kinase_Cascade Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates (ATP -> ADP) Substrate Substrate Protein Kinase2->Substrate phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: A simplified kinase signaling cascade.

Experimental Workflow: Non-Radioactive Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, and Inhibitor Solutions C Incubate Kinase, Substrate, and Inhibitor A->C B Prepare ATPγS Solution D Initiate Reaction with ATPγS B->D C->D E Incubate for a Defined Time D->E F Stop Reaction and Detect Thiophosphorylation (e.g., ADP-Glo™) E->F G Measure Signal (Luminescence) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Calculate IC50 and Ki H->I

Caption: Workflow for a non-radioactive kinase inhibition assay.

Protocol: Non-Radioactive Kinase Assay (e.g., using ADP-Glo™)

This protocol is adapted for a generic protein kinase and can be performed in a 96-well plate format.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATPγS (high purity)

  • Kinase inhibitor of interest

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of ATPγS in kinase reaction buffer. The final concentration in the assay should be at or near the Kₘ of the kinase for ATP, if known.

    • Prepare serial dilutions of the kinase inhibitor in kinase reaction buffer.

    • Prepare a solution of the kinase and substrate in kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically.

  • Set up the Kinase Reaction:

    • To each well of a 96-well plate, add the following:

      • Kinase/substrate mix

      • Inhibitor solution (or buffer for no-inhibitor control)

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for 10-15 minutes to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add the ATPγS solution to each well to start the reaction.

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Detect ADP Formation (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATPγS.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • If the Kₘ of the kinase for ATP is known, the inhibitor constant (Kᵢ) for an ATP-competitive inhibitor can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [ATPγS] / Kₘ(ATP)) [1][2]

Data Presentation: Kinase Inhibition
InhibitorTarget KinaseATPγS Conc. (µM)Kₘ (ATP) (µM)IC₅₀ (nM)Kᵢ (nM)
StaurosporinePKA10127.53.5
ImatinibAbl5040600333
GefitinibEGFR532510.7

Note: The values presented in this table are hypothetical and for illustrative purposes.

Application 2: Investigating ATPase Activity and Inhibition

ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (Pᵢ), releasing energy to drive various cellular processes. ATPγS can be used as a slowly hydrolyzable substrate or a competitive inhibitor to study ATPase kinetics.

Experimental Workflow: Colorimetric ATPase Inhibition Assay

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare ATPase and Inhibitor Solutions C Incubate ATPase and Inhibitor A->C B Prepare ATPγS Solution D Initiate Reaction with ATPγS B->D C->D E Incubate for a Defined Time D->E F Stop Reaction and Detect Inorganic Phosphate (Pi) (e.g., Malachite Green) E->F G Measure Absorbance F->G H Plot % Inhibition vs. [Inhibitor] G->H I Calculate IC50 H->I

Caption: Workflow for a colorimetric ATPase inhibition assay.

Protocol: Colorimetric ATPase Assay

This protocol utilizes a malachite green-based reagent to detect the inorganic phosphate (Pᵢ) released upon ATPγS hydrolysis.

Materials:

  • Purified ATPase

  • ATPγS (high purity)

  • ATPase inhibitor of interest

  • ATPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • Malachite Green Phosphate Assay Kit

  • Clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of ATPγS in ATPase reaction buffer.

    • Prepare serial dilutions of the ATPase inhibitor in the reaction buffer.

    • Prepare a solution of the ATPase in the reaction buffer.

  • Set up the ATPase Reaction:

    • To each well of a 96-well plate, add the following:

      • ATPase solution

      • Inhibitor solution (or buffer for control)

    • Pre-incubate at the optimal temperature for the ATPase for 10-15 minutes.

  • Initiate the Reaction:

    • Add the ATPγS solution to each well.

    • Incubate at the optimal temperature for a time that allows for measurable Pᵢ production without significant substrate depletion.

  • Detect Inorganic Phosphate:

    • Stop the reaction and detect Pᵢ by adding the Malachite Green reagent according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time to allow for color development.

  • Measure Absorbance:

    • Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the provided phosphate standard to determine the concentration of Pᵢ produced in each reaction.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: ATPase Inhibition
InhibitorTarget ATPaseATPγS Conc. (µM)IC₅₀ (µM)
OuabainNa⁺/K⁺-ATPase1001.5
OmeprazoleH⁺/K⁺-ATPase505.2
ThapsigarginSERCA250.1

Note: The values presented in this table are hypothetical and for illustrative purposes.

Application 3: Characterizing Nucleotide Binding

ATPγS is a valuable tool for directly studying the binding of nucleotides to enzymes. Filter binding assays are a common method for this purpose.

Experimental Workflow: Nucleotide Filter Binding Assay

Binding_Assay_Workflow Start Prepare Enzyme and Radiolabeled ATPγS ([³⁵S]ATPγS) Incubate Incubate Enzyme and [³⁵S]ATPγS to Reach Equilibrium Start->Incubate Filter Filter Mixture Through Nitrocellulose Membrane Incubate->Filter Wash Wash Filter to Remove Unbound [³⁵S]ATPγS Filter->Wash Measure Measure Radioactivity Retained on the Filter Wash->Measure Analyze Plot Bound Ligand vs. Ligand Concentration and Determine Kd Measure->Analyze

Caption: Workflow for a nucleotide filter binding assay.

Protocol: [³⁵S]ATPγS Filter Binding Assay

This protocol measures the direct binding of radiolabeled ATPγS to an enzyme.

Materials:

  • Purified enzyme

  • [³⁵S]ATPγS (radiolabeled)

  • Unlabeled ATPγS (for competition experiments)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Nitrocellulose and cellulose (B213188) acetate (B1210297) membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Binding Reactions:

    • Set up a series of binding reactions in microcentrifuge tubes. Each reaction should contain:

      • A fixed concentration of the enzyme.

      • Varying concentrations of [³⁵S]ATPγS.

    • For competition experiments, include a fixed concentration of [³⁵S]ATPγS and varying concentrations of unlabeled ATPγS.

    • Include a control with no enzyme to measure non-specific binding to the filter.

  • Incubation:

    • Incubate the reactions at the desired temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Filtration:

    • Assemble the vacuum filtration apparatus with a nitrocellulose membrane placed over a cellulose acetate membrane (the cellulose acetate membrane provides support and prevents the nitrocellulose from tearing).

    • Wet the membranes with binding buffer.

    • Apply vacuum and quickly filter each binding reaction mixture.

    • Immediately wash the filters with ice-cold binding buffer to remove unbound [³⁵S]ATPγS.

  • Quantify Bound Ligand:

    • Carefully remove the nitrocellulose filters and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (from the no-enzyme control) from the total binding to obtain the specific binding.

    • Plot the specific binding (cpm) versus the concentration of [³⁵S]ATPγS.

    • Fit the data to a saturation binding curve to determine the dissociation constant (Kₔ), which represents the concentration of ligand at which half of the binding sites are occupied.

Data Presentation: Nucleotide Binding Affinity
EnzymeLigandKₔ (µM)Reference
MyosinATP25Hypothetical
MyosinATPγS30Hypothetical
ActinATP0.1Hypothetical
ActinATPγS0.2Hypothetical
Hsp90ATP150Hypothetical
Hsp90ATPγS200Hypothetical

Note: The values presented in this table are hypothetical and for illustrative purposes.

Conclusion

ATPγS is a versatile and indispensable tool for researchers studying the kinetics of ATP-dependent enzymes. Its resistance to hydrolysis allows for the trapping of enzyme-substrate complexes, the identification of novel substrates, and the detailed characterization of inhibitors. By employing the protocols and considerations outlined in these application notes, scientists in academic research and drug development can gain deeper insights into enzyme mechanisms and accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols: Utilizing ATPγS in Helicase-Mediated DNA Unwinding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicases are essential motor proteins that unwind nucleic acid duplexes, a process critical for DNA replication, repair, and recombination.[1][2] Their activity is typically fueled by the hydrolysis of adenosine (B11128) triphosphate (ATP).[3] In vitro DNA unwinding assays are fundamental tools for characterizing helicase function and for screening potential inhibitors in drug discovery.[4][5] Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), a slowly hydrolyzable ATP analog, is a valuable reagent in these assays.[6] It is often used to study the ATP-binding and pre-loading stages of helicase activity, as it can lock the enzyme in an ATP-bound state.[6][7] However, recent studies have revealed that some helicases can hydrolyze ATPγS to fuel DNA unwinding, a critical consideration for experimental design and data interpretation.[7][8][9]

These application notes provide a comprehensive overview and detailed protocols for the use of ATPγS in DNA unwinding assays, with a focus on the eukaryotic replicative helicase, CMG (Cdc45, Mcm2-7, GINS).

Mechanism of Action and Key Considerations

ATPγS is an analog of ATP where a non-bridging oxygen atom on the γ-phosphate is replaced by a sulfur atom.[6] This modification makes the terminal phosphate (B84403) bond more resistant to hydrolysis by many ATPases.[6] While often considered "non-hydrolyzable," it is more accurately described as "slowly hydrolyzable."[6][10]

Key Applications of ATPγS in Helicase Assays:

  • Studying ATP Binding: ATPγS can be used to promote the formation of stable helicase-DNA complexes, allowing for the investigation of ATP binding without significant DNA unwinding.[7]

  • Helicase Loading: It is frequently used to "preload" helicases onto forked DNA substrates before initiating the unwinding reaction with the addition of ATP.[7][8]

  • Investigating the Rate-Limiting Step: By comparing the rate of DNA unwinding in the presence of ATP versus ATPγS, researchers can gain insights into whether ATP hydrolysis or a subsequent conformational change is the rate-limiting step of the helicase motor.[7][9]

  • Inhibitor Screening: ATPγS can be used in competitive binding assays to identify inhibitors that target the ATP-binding pocket of helicases.[11][12]

Important Considerations:

  • Helicase-Dependent Hydrolysis: The rate of ATPγS hydrolysis varies significantly between different helicases. For example, the CMG helicase can hydrolyze ATPγS and unwind DNA at a rate only slightly slower than with ATP, whereas other helicases like UvrD show no detectable unwinding with ATPγS.[7][7] It is crucial to empirically determine the effect of ATPγS on the specific helicase being studied.

  • Alternative Analogs: For experiments requiring a truly non-hydrolyzable ATP analog to preload a helicase without any unwinding, adenylyl-imidodiphosphate (AMP-PNP) may be a more suitable choice.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the CMG helicase, comparing its activity with ATP and ATPγS.

Table 1: Comparison of DNA Unwinding Rates by CMG Helicase with ATP vs. ATPγS

DNA SubstrateNucleotideUnwinding Rate (% unwound / min)Fold Difference (ATP/ATPγS)Reference
20-bp Forked DNAATP~4.51.5[7]
ATPγS~3.0[7]
30-bp Forked DNAATP~2.51.0[7]
ATPγS~2.5[7]

Table 2: Kinetic Parameters of Human CMG Helicase

ParameterValueReference
Km for ATP (Fork Unwinding)~690 µM[11][12]
Km for ATP (ATP Hydrolysis)~625 µM[11][12]

Experimental Protocols

Protocol 1: Standard DNA Unwinding Assay Using ATPγS for Preloading

This protocol is adapted from studies on the CMG helicase and is designed to assess DNA unwinding after preloading the helicase onto a forked DNA substrate with ATPγS.[7][8]

Materials:

  • Purified helicase (e.g., CMG complex)

  • Forked DNA substrate (e.g., 20-bp or 30-bp duplex with 5' and 3' single-stranded tails), with one strand radioactively or fluorescently labeled.

  • 10x Helicase Reaction Buffer (e.g., 250 mM HEPES-NaOH pH 7.5, 100 mM Magnesium Acetate, 500 mM Potassium Glutamate, 10 mM DTT)

  • ATPγS solution (e.g., 1 mM)

  • ATP solution (e.g., 50 mM)

  • Stop Buffer (e.g., 0.1% SDS, 50 mM EDTA, 0.1% Bromophenol Blue, 10% Glycerol)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the pre-incubation reaction mixture on ice:

    • 1 µL 10x Helicase Reaction Buffer

    • 1 µL Forked DNA substrate (e.g., 1 nM final concentration)

    • 1 µL Purified helicase (concentration to be optimized)

    • 1 µL ATPγS (0.1 mM final concentration)

    • Nuclease-free water to a final volume of 9 µL.

  • Pre-incubation (Helicase Loading): Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow the helicase to load onto the DNA substrate. Take time points if monitoring unwinding during this phase.[13]

  • Initiation of Unwinding: Initiate the unwinding reaction by adding 1 µL of 50 mM ATP (5 mM final concentration).

  • Time Course: Incubate the reaction at 30°C and take 2 µL aliquots at various time points (e.g., 0, 1, 2, 5, 10, 20 minutes).

  • Quenching: Stop each time point reaction by adding the aliquot to 5 µL of Stop Buffer.

  • Analysis: Analyze the samples by native polyacrylamide gel electrophoresis (PAGE) to separate the double-stranded DNA substrate from the single-stranded unwound product.[8]

  • Visualization and Quantification: Visualize the labeled DNA using autoradiography or fluorescence imaging. Quantify the percentage of unwound DNA at each time point.

Protocol 2: Direct Comparison of Helicase Unwinding with ATP vs. ATPγS

This protocol allows for a direct comparison of a helicase's ability to utilize ATP versus ATPγS for DNA unwinding.[8]

Materials:

  • Same as Protocol 1, but without the need for separate pre-incubation and initiation steps.

Procedure:

  • Reaction Setup: Prepare two sets of reaction mixtures on ice.

    • Set A (ATP):

      • 1 µL 10x Helicase Reaction Buffer

      • 1 µL Forked DNA substrate (e.g., 1 nM final concentration)

      • 1 µL ATP (e.g., 5 mM final concentration)

      • Nuclease-free water to a volume of 8 µL.

    • Set B (ATPγS):

      • 1 µL 10x Helicase Reaction Buffer

      • 1 µL Forked DNA substrate (e.g., 1 nM final concentration)

      • 1 µL ATPγS (e.g., 0.1 mM final concentration)

      • Nuclease-free water to a volume of 8 µL.

  • Initiation of Unwinding: Initiate the reactions by adding 2 µL of purified helicase to each tube.

  • Time Course and Analysis: Follow steps 4-7 from Protocol 1 for both sets of reactions.

Visualizations

experimental_workflow_preloading cluster_preincubation Pre-incubation (Helicase Loading) cluster_unwinding DNA Unwinding cluster_analysis Analysis Reaction Mix Reaction Mix: Helicase, Forked DNA, ATPγS Incubate Incubate at 30°C Reaction Mix->Incubate Add ATP Add ATP Incubate->Add ATP Initiate Unwinding Time Course Incubate at 30°C (Take Time Points) Add ATP->Time Course Quench Quench Reaction Time Course->Quench PAGE Native PAGE Quench->PAGE Visualize Visualize & Quantify PAGE->Visualize

Caption: Workflow for a DNA unwinding assay with ATPγS preloading.

direct_comparison_workflow cluster_atp Reaction with ATP cluster_atpgs Reaction with ATPγS Start Mix_ATP Reaction Mix: Helicase, Forked DNA, ATP Start->Mix_ATP Mix_ATPgS Reaction Mix: Helicase, Forked DNA, ATPγS Start->Mix_ATPgS Time_Course Incubate at 30°C (Take Time Points) Mix_ATP->Time_Course Mix_ATPgS->Time_Course Analysis Quench, Native PAGE, Visualize & Quantify Time_Course->Analysis

Caption: Workflow for the direct comparison of unwinding with ATP vs. ATPγS.

helicase_mechanism Helicase_DNA Helicase + DNA Helicase_DNA_ATP Helicase-DNA-ATP(γS) Helicase_DNA->Helicase_DNA_ATP ATP(γS) Binding Unwound_DNA Helicase + Unwound DNA + ADP + Pi(γS) Helicase_DNA_ATP->Unwound_DNA ATP(γS) Hydrolysis & DNA Unwinding Unwound_DNA->Helicase_DNA Product Release

Caption: Simplified schematic of the helicase reaction cycle.

References

Quantifying Thiophosphorylation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the precise measurement of a key post-translational modification.

Thiophosphorylation, the enzymatic transfer of a thiophosphate group from an ATP analog (most commonly ATPγS) to a protein substrate, has emerged as a powerful tool in kinase research and drug development. Its resistance to phosphatases makes it a stable marker for kinase activity, allowing for the accumulation and detection of transient phosphorylation events. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of current methods for quantifying thiophosphorylation, complete with detailed experimental protocols and comparative data.

Introduction to Thiophosphorylation Analysis

The quantification of thiophosphorylation is crucial for a variety of applications, including:

  • Kinase Substrate Identification: Identifying the direct substrates of specific kinases within complex biological mixtures.[1]

  • High-Throughput Kinase Inhibitor Screening: Developing robust assays to screen for new drug candidates that modulate kinase activity.[2][3]

  • Elucidating Signaling Pathways: Mapping the flow of information through phosphorylation-dependent signaling cascades.[4]

  • Validating Drug Target Engagement: Confirming that a drug interacts with its intended kinase target in a cellular context.

The choice of quantification method depends on several factors, including the specific research question, the available instrumentation, and the desired level of sensitivity and throughput. This guide details four principal methodologies: Antibody-Based Detection, Mass Spectrometry, Phos-tag™ Affinity Electrophoresis, and Fluorescence-Based Assays.

Methods for Quantifying Thiophosphorylation

Antibody-Based Detection

A highly specific rabbit monoclonal antibody, clone 51-8, has been developed to recognize the thiophosphate ester moiety that results from the alkylation of a thiophosphorylated residue.[5] This antibody enables the detection and quantification of thiophosphorylated proteins using standard immunochemical techniques.

Workflow for Antibody-Based Detection of Thiophosphorylation

cluster_0 In Vitro Kinase Reaction cluster_1 Alkylation cluster_2 Detection Kinase Kinase of Interest Reaction Thiophosphorylation Kinase->Reaction Substrate Substrate Substrate->Reaction ATPgS ATPγS ATPgS->Reaction Thio_P Thiophosphorylated Substrate Reaction->Thio_P Alkylation_Reaction Alkylation Thio_P->Alkylation_Reaction PNBM p-Nitrobenzyl Mesylate (PNBM) PNBM->Alkylation_Reaction Alkylated_P Alkylated Thiophosphate Ester Alkylation_Reaction->Alkylated_P Detection_Step Western Blot or IP Alkylated_P->Detection_Step Antibody Anti-Thiophosphate Ester Antibody (51-8) Antibody->Detection_Step Result Quantification Detection_Step->Result

Caption: Workflow for antibody-based detection of thiophosphorylation.

Protocol: Western Blotting for Thiophosphorylated Proteins

This protocol describes the detection of a thiophosphorylated protein of interest (POI) from a cell lysate.

Materials:

  • Cells expressing the kinase and substrate of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ATPγS (adenosine 5'-O-(3-thiotriphosphate))

  • p-Nitrobenzyl mesylate (PNBM)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Anti-thiophosphate ester antibody [51-8] (e.g., Abcam ab92570)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Antibody against the protein of interest (for total protein control)

Procedure:

  • Cell Lysis and Kinase Reaction:

    • Lyse cells and quantify total protein concentration.

    • Set up the kinase reaction in a microcentrifuge tube:

      • Cell lysate (e.g., 1 mg total protein)

      • ATPγS (final concentration 100-500 µM)

      • Reaction buffer (e.g., kinase buffer containing MgCl2)

    • Incubate at 30°C for 30-60 minutes.

  • Alkylation:

    • Add PNBM to a final concentration of 2 mM.

    • Incubate at room temperature for 1-2 hours to alkylate the thiophosphate group.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-thiophosphate ester antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add the chemiluminescent substrate and visualize the bands using a gel documentation system.

  • Quantification:

    • Densitometry analysis of the bands can be performed using software like ImageJ. The signal from the anti-thiophosphate ester antibody can be normalized to the total protein signal for the POI.

Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and specific method for identifying and quantifying thiophosphorylation sites on proteins.[6] This approach typically involves proteolytic digestion of the protein sample, enrichment of thiophosphorylated peptides, and analysis by LC-MS/MS.

General Workflow for MS-based Quantification of Thiophosphorylation

cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Thio_Protein Thiophosphorylated Protein Sample Trypsin Trypsin Digestion Thio_Protein->Trypsin Peptides Peptide Mixture Trypsin->Peptides Enrichment Thiol-reactive Resin or IMAC Peptides->Enrichment Enriched_Peptides Enriched Thiophosphopeptides Enrichment->Enriched_Peptides LC_MSMS LC-MS/MS Analysis Enriched_Peptides->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: General workflow for MS-based quantification of thiophosphorylation.

Protocol: Enrichment and Analysis of Thiophosphopeptides by LC-MS/MS

This protocol outlines a general procedure for the identification and quantification of thiophosphorylated peptides.

Materials:

  • Thiophosphorylated protein sample

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., DTT)

  • Alkylation agent (e.g., iodoacetamide)

  • Trypsin

  • Thiol-reactive resin (e.g., iodoacetyl agarose) or Immobilized Metal Affinity Chromatography (IMAC) resin

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in denaturation buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Tryptic Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Thiophosphopeptides:

    • Using Thiol-Reactive Resin:

      • Equilibrate the iodoacetyl agarose (B213101) resin.

      • Incubate the digested peptide mixture with the resin to covalently capture thiol-containing peptides (including thiophosphopeptides).

      • Wash the resin extensively to remove non-specifically bound peptides.

      • Elute the captured peptides. For thiophosphopeptides, specific elution can be achieved by oxidation which renders the thiophosphate bond labile.[1]

    • Using IMAC:

      • This method can enrich for phosphopeptides in general. While not specific to thiophosphopeptides, it can be a useful strategy.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra can be used to identify the peptide sequence and the site of thiophosphorylation.

  • Data Analysis and Quantification:

    • Use database search algorithms (e.g., Mascot, Sequest) to identify the thiophosphorylated peptides from the MS/MS spectra.

    • Quantification can be achieved through label-free methods (e.g., peak intensity) or by using isotopic labeling techniques (e.g., SILAC).

Phos-tag™ Affinity Electrophoresis

Phos-tag™ is a molecule that specifically binds to phosphate (B84403) groups, and when incorporated into polyacrylamide gels, it can retard the migration of phosphorylated and thiophosphorylated proteins.[7] This allows for the separation of phosphorylated/thiophosphorylated isoforms from their non-phosphorylated counterparts, enabling quantification by staining and densitometry.

Protocol: Quantification of Thiophosphorylation using Phos-tag™ SDS-PAGE

Materials:

  • Phos-tag™ Acrylamide (B121943) solution

  • Standard SDS-PAGE reagents

  • Protein samples from a kinase reaction with ATPγS

  • Protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain)

Procedure:

  • Prepare Phos-tag™ Gels:

    • Prepare polyacrylamide gels according to the manufacturer's instructions, incorporating the Phos-tag™ acrylamide into the separating gel. The concentration of Phos-tag™ may need to be optimized.

  • Sample Preparation and Electrophoresis:

    • Prepare protein samples in SDS-PAGE loading buffer.

    • Run the gel at a constant voltage until the dye front reaches the bottom. The migration of proteins will be slower in Phos-tag™ gels compared to standard SDS-PAGE.

  • Staining and Visualization:

    • After electrophoresis, wash the gel to remove the Phos-tag™ ligand (this step is crucial for efficient staining).

    • Stain the gel with a suitable protein stain.

  • Quantification:

    • Image the stained gel. The upper, slower-migrating band(s) correspond to the thiophosphorylated protein, while the lower band is the non-phosphorylated form.

    • Quantify the intensity of the bands using densitometry software. The percentage of thiophosphorylation can be calculated as: (Intensity of thiophosphorylated band(s) / Total intensity of all bands) x 100.

Fluorescence-Based Kinase Assay

For high-throughput screening, a homogeneous fluorescence polarization (FP) assay can be employed.[2] This method relies on the thiophosphorylation of a fluorescently labeled peptide substrate, followed by biotinylation of the thiophosphate and binding to streptavidin. The change in fluorescence polarization upon binding of the large streptavidin molecule is measured.

Workflow for Fluorescence Polarization-based Thiophosphorylation Assay

cluster_0 Kinase Reaction cluster_1 Labeling and Detection Kinase Kinase Reaction Thiophosphorylation Kinase->Reaction Fluorescent_Peptide Fluorescently Labeled Peptide Substrate Fluorescent_Peptide->Reaction ATPgS ATPγS ATPgS->Reaction Thio_Peptide Thiophosphorylated Fluorescent Peptide Reaction->Thio_Peptide Biotinylation Biotinylation Thio_Peptide->Biotinylation Biotin Iodoacetyl-Biotin Biotin->Biotinylation Biotin_Peptide Biotinylated Fluorescent Peptide Biotinylation->Biotin_Peptide Binding Binding Biotin_Peptide->Binding Streptavidin Streptavidin Streptavidin->Binding FP_Measurement Measure Fluorescence Polarization Binding->FP_Measurement

Caption: Workflow for a fluorescence polarization-based thiophosphorylation assay.

Protocol: Homogeneous Fluorescence Polarization Kinase Assay

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • ATPγS

  • Iodoacetyl-biotin

  • Streptavidin

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Kinase Reaction:

    • In a microplate well, combine the kinase, fluorescently labeled peptide substrate, and ATPγS in the assay buffer.

    • Incubate at the optimal temperature for the kinase for a defined period.

  • Biotinylation:

    • Add iodoacetyl-biotin to the reaction mixture to biotinylate the thiophosphorylated peptide.

    • Incubate to allow the reaction to proceed.

  • Streptavidin Binding and Measurement:

    • Add streptavidin to the wells.

    • Incubate to allow binding of streptavidin to the biotinylated peptide.

    • Measure the fluorescence polarization of the samples. An increase in fluorescence polarization indicates kinase activity.

  • Quantification:

    • The degree of thiophosphorylation is proportional to the change in fluorescence polarization. A standard curve can be generated using a pre-thiophosphorylated and biotinylated peptide to quantify the amount of product formed.

Quantitative Data Summary

The following table summarizes key quantitative aspects of the described methods to aid in selecting the most appropriate technique for a given application.

MethodPrincipleThroughputSensitivityQuantitative OutputKey AdvantageKey Limitation
Antibody-Based (Western Blot) Immunodetection of alkylated thiophosphate esterLow to MediumModerateSemi-quantitative (densitometry)Widely accessible equipmentIndirect detection, potential for antibody cross-reactivity
Antibody-Based (Immunoprecipitation) Enrichment of thiophosphorylated proteinsLowHighQualitative to semi-quantitativeIsolation of thiophosphorylated proteins for further analysisRequires specific and high-affinity antibody
Mass Spectrometry (LC-MS/MS) Direct detection and fragmentation of thiophosphopeptidesLow to MediumVery HighAbsolute or relative quantification, site-specific informationProvides precise site of modification and high confidence identificationRequires specialized equipment and expertise in data analysis
Phos-tag™ Affinity Electrophoresis Separation of thiophosphorylated isoforms by gel electrophoresisMediumModerateRatiometric quantification of isoformsSimple visualization of phosphorylation stoichiometryMay not resolve multiple thiophosphorylation events on a single protein
Fluorescence Polarization Assay Homogeneous assay measuring the change in polarization of a fluorescent peptideHighHighRelative quantification of kinase activityAmenable to high-throughput screeningIndirect measurement, requires a specific peptide substrate

Optimizing Thiophosphorylation Reactions

The efficiency of thiophosphorylation can be kinase-dependent, and some kinases exhibit sluggish kinetics with ATPγS compared to ATP.[8] It has been shown that the choice of divalent cations can significantly impact the rate of thiophosphorylation. For instance, for Abl kinase, the addition of Mn²⁺ in the presence of Mg²⁺ can "rescue" the thiophosphorylation rate.[8] For the serine/threonine kinase PKA, Co²⁺ was found to be an effective divalent cation.[8] Therefore, it is recommended to empirically determine the optimal reaction conditions, including the concentration of ATPγS and divalent cations, for each kinase of interest.

Conclusion

The methods described in this document provide a powerful and versatile toolkit for the quantitative analysis of protein thiophosphorylation. From the high-throughput capabilities of fluorescence-based assays to the detailed site-specific information provided by mass spectrometry, researchers have a range of options to suit their specific needs. The use of the highly specific anti-thiophosphate ester antibody and the straightforward visualization offered by Phos-tag™ electrophoresis further expand the possibilities for studying kinase activity and its role in cellular signaling and disease. Careful consideration of the strengths and limitations of each method, as outlined in the comparative table, will enable the selection of the most appropriate strategy for robust and reliable quantification of thiophosphorylation.

References

Application Notes and Protocols: Utilizing ATPγS for the Study of ATP-Dependent Proteases like ClpA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) is a slowly hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool for dissecting the mechanisms of ATP-dependent enzymes. In ATPγS, a non-bridging oxygen atom on the γ-phosphate group is substituted with a sulfur atom.[1] This modification renders the terminal thiophosphate bond significantly more resistant to cleavage by ATPases, though it is not entirely non-hydrolyzable.[1] Consequently, ATPγS can act as a "slow substrate," allowing researchers to trap enzymes in ATP-bound conformational states and to uncouple the effects of nucleotide binding from the consequences of rapid hydrolysis and product release.[2][3]

ATP-dependent proteases, such as the ClpAP complex in E. coli, are intricate molecular machines that utilize the energy from ATP hydrolysis to recognize, unfold, and degrade specific protein substrates.[4] The ClpA component, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family, forms a hexameric ring and functions as the chaperone and substrate recognition module, while the ClpP component is a barrel-shaped serine protease that sequesters the proteolytic active sites within its central chamber.[5][6] Understanding the intricate interplay between ATP binding, hydrolysis, and the mechanical work of protein unfolding and translocation is crucial for elucidating the function of these proteases and for the development of potential therapeutic inhibitors.

These application notes provide a comprehensive guide to using ATPγS for studying the ClpA protease, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

The following tables summarize the key quantitative parameters related to the interaction of ATPγS and ATP with the ClpA protease.

ParameterNucleotideValueEnzyme ComplexConditionsReference
Michaelis Constant (Km) ATPγS134 ± 46 µMClpASteady-state hydrolysis[1]
Turnover Number (kcat) ATPγS0.05 ± 0.004 min-1ClpASteady-state hydrolysis[1]
Apparent Dissociation Constant (Kd,app) ATPγS~6 µMClpA (during translocation)Pre-steady-state kinetics[2]
Macroscopic Translocation Rate (mkT) ATPγSNot directly measured, but translocation is significantly slower than with ATPClpASingle-turnover translocation assay[1]
Macroscopic Translocation Rate (mkT) ATP~32 ± 2 aa s-1ClpAPSingle-turnover translocation assay in the presence of ATPγS[1]

Table 1: Kinetic Parameters of ATPγS Interaction with ClpA. This table provides a summary of the Michaelis-Menten constants for ATPγS hydrolysis by ClpA and the apparent affinity of ATPγS for ClpA during the process of polypeptide translocation.

ParameterNucleotideValueEnzyme ComplexConditionsReference
Association Equilibrium Constant (KATP) ATP1.9 x 103 M-1ClpAPre-steady-state kinetics[1]
Apparent Dissociation Constant (Kd) ATP~526 µMClpACalculated from KATP[1]
Maximum Translocation Rate (mkT,max) ATP21.6 ± 0.2 aa s-1ClpASingle-turnover translocation assay[1]
Kinetic Step-Size (m) ATP16.3 ± 0.5 aa step-1ClpASingle-turnover translocation assay[1]

Table 2: Kinetic Parameters of ATP Interaction with ClpA. For comparison, this table presents the kinetic parameters for ATP in the context of ClpA-catalyzed polypeptide translocation.

Mandatory Visualization

ClpAP_Mechanism cluster_ClpA ClpA Hexamer Assembly & Substrate Binding cluster_ClpAP ClpAP Complex Formation cluster_Hydrolysis ATP Hydrolysis & Protein Processing ClpA_monomer ClpA (monomer) ClpA_hexamer ClpA (hexamer) ClpA_monomer->ClpA_hexamer 6x ATPγS binding ATPgS ATPγS ClpAP_complex ClpAP-Substrate Complex ATPgS->ClpAP_complex Inhibits/Slows Hydrolysis-Dependent Steps ClpA_Substrate_complex ClpA-Substrate Complex ClpA_hexamer->ClpA_Substrate_complex Substrate Binding Substrate Folded Substrate ClpA_Substrate_complex->ClpAP_complex Association ClpP ClpP Protease Unfolded_Substrate Unfolded Substrate ClpAP_complex->Unfolded_Substrate ATP Hydrolysis (Unfolding & Translocation) ATP ATP Degraded_Peptides Degraded Peptides Unfolded_Substrate->Degraded_Peptides Proteolysis Experimental_Workflow cluster_ATPase_Assay ATPase Activity Assay cluster_Degradation_Assay Protein Degradation Assay cluster_Translocation_Assay Polypeptide Translocation Assay (Stopped-Flow) A1 Incubate ClpA with varying concentrations of ATPγS A2 Initiate reaction and take time-point samples A1->A2 A3 Separate ATPγS from ADP and thiophosphate (e.g., TLC) A2->A3 A4 Quantify product formation A3->A4 A5 Determine Km and kcat A4->A5 B1 Pre-incubate ClpA, ClpP, and fluorescently labeled substrate with ATPγS to form a stable complex B2 Initiate degradation by adding excess ATP B1->B2 B3 Monitor decrease in fluorescence (or other signal) over time B2->B3 B4 Calculate degradation rate B3->B4 C1 Syringe 1: ClpA, fluorescently labeled peptide substrate, ATPγS C3 Rapidly mix syringes C1->C3 C2 Syringe 2: ATP and a protein trap C2->C3 C4 Monitor fluorescence change as the peptide is translocated and released C3->C4 C5 Analyze kinetics to determine translocation rate and step-size C4->C5

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Thiophosphorylation Signal with ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low thiophosphorylation signals in experiments using Adenosine 5'-O-(3-thiotriphosphate) (ATPγS).

Frequently Asked Questions (FAQs)

Q1: What is ATPγS and why is it used in kinase assays?

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) is an analog of ATP where a non-bridging oxygen atom in the γ-phosphate group is replaced by a sulfur atom.[1] This modification makes the thiophosphate group resistant to cleavage by many ATP-dependent enzymes, including phosphatases.[2] Kinases, however, can transfer this thiophosphate group to their substrates. This stability makes ATPγS an invaluable tool for identifying kinase substrates, studying enzyme mechanisms, and screening for inhibitors.[1][3][4]

Q2: How is thiophosphorylation detected?

The most common method for detecting thiophosphorylated proteins is through Western blotting using a primary antibody that specifically recognizes thiophosphate esters.[5][6] To enhance antibody recognition, the thiophosphate group can be alkylated using reagents like p-Nitrobenzylmesylate (PNBM).[1][5] Additionally, thiophosphorylated peptides can be enriched and identified using mass spectrometry.[5][6]

Q3: Why is my thiophosphorylation signal weak or completely absent?

Several factors can contribute to a weak or absent thiophosphorylation signal. These can be broadly categorized into issues with reagents, suboptimal reaction conditions, and inefficient detection. Common culprits include:

  • Inefficient ATPγS utilization by the kinase: Some kinases have inherently poor kinetics with ATPγS compared to ATP.[7]

  • Inactive kinase or substrate: The enzyme or substrate may have degraded due to improper storage or handling.[8]

  • Suboptimal reaction buffer: The pH, ionic strength, or presence of necessary cofactors can significantly impact kinase activity.[8]

  • Insufficient incubation time or incorrect temperature: The kinase reaction may not have proceeded long enough to generate a detectable signal.[5][8]

  • Poor antibody performance: The anti-thiophosphate ester antibody may be inactive or used at a suboptimal concentration.[5][8]

  • High background obscuring the signal: Improper blocking during Western blotting can lead to high background noise.[9][10]

Troubleshooting Guide

Problem 1: Weak or No Thiophosphorylation Signal

This is one of the most frequent issues encountered. The following sections provide a systematic approach to troubleshooting the problem.

ComponentPotential IssueRecommended Action
ATPγS Degradation or impurity.Use a fresh, high-quality stock of ATPγS.[5] Consider aliquoting upon receipt to avoid multiple freeze-thaw cycles.
Kinase Low activity or degradation.Confirm kinase activity using a known positive control substrate and standard ATP. Use a fresh aliquot of the enzyme and always keep it on ice.[8]
Substrate Degradation or incorrect concentration.Prepare fresh substrate solutions. Perform a titration to find the optimal concentration.[8]
Buffers Incorrect pH or composition.Double-check the composition of the kinase reaction buffer and ensure it is at the optimal pH for your kinase.[8] Avoid phosphate-based buffers like PBS, as they can interfere with antibody binding in subsequent detection steps; use Tris-based buffers (e.g., TBST) instead.[11]

Many kinases exhibit slower kinetics with ATPγS compared to ATP.[7] Optimizing the reaction conditions is therefore critical.

ParameterRecommendationRationale
ATPγS Concentration Titrate from 50 µM to 500 µM.[1][6]Ensures that the ATPγS concentration is not the limiting factor.
Kinase Concentration Increase the amount of kinase in the reaction.More enzyme can lead to a stronger signal, especially if the kinase has low turnover with ATPγS.[5]
Incubation Time Increase the incubation time (e.g., 30-120 minutes).Allows more time for the thiophosphorylation reaction to proceed.[1][5]
Temperature Optimize the incubation temperature (typically 30°C).While 30°C is a common starting point, some kinases may have different optimal temperatures.[1][5]
Divalent Cations Add MnCl₂ (1-10 mM) or CoCl₂ to the reaction buffer.[1][7]Some kinases, particularly tyrosine kinases, show improved utilization of ATPγS in the presence of manganese or cobalt ions instead of or in addition to magnesium.[2][7] This is because these "thiophilic" cations can better coordinate with the sulfur atom in ATPγS.[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay with ATPγS and Western Blot Detection

This protocol provides a general framework for performing an in vitro thiophosphorylation reaction followed by detection using an anti-thiophosphate ester antibody.

Materials:

  • Purified Kinase

  • Substrate Protein

  • 5x Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • ATPγS (10 mM stock)

  • p-Nitrobenzylmesylate (PNBM) (50 mM stock in DMSO)

  • 6x SDS-PAGE Loading Buffer

  • Primary antibody specific for thiophosphate esters

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction. A typical 25 µL reaction may contain:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1-5 µg of substrate protein

    • 100-500 ng of purified kinase

    • 2.5 µL of 1 mM ATPγS (for a final concentration of 100 µM)

    • Nuclease-free water to a final volume of 25 µL

    • Optional: Add MnCl₂ to a final concentration of 1-10 mM.[1]

  • Initiation and Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes.[1]

  • Alkylation: To enhance antibody detection, add PNBM to a final concentration of 2.5 mM. Incubate for 1-2 hours at room temperature.[1][5]

  • Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and boiling for 5 minutes.[5]

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[9]

    • Incubate with a primary antibody specific for thiophosphate esters.

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

Protocol 2: Troubleshooting High Background in Western Blots

High background can mask a weak positive signal.

StepPotential CauseTroubleshooting Tip
Blocking Milk-based blockers contain casein, a phosphoprotein.Use 5% Bovine Serum Albumin (BSA) in TBST for blocking.[9][12] Other options include fish gelatin or commercially available synthetic blocking reagents.[12]
Antibody Concentration Primary or secondary antibody concentration is too high.Optimize antibody concentrations by performing a titration.
Washing Insufficient washing steps.Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.

Visualizations

Signaling Pathway and Detection Workflow

Thiophosphorylation_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Thio_Substrate Thiophosphorylated Substrate Kinase->Thio_Substrate Kinase->Thio_Substrate Catalyzes Transfer Substrate Substrate Substrate->Thio_Substrate ATPgS ATPγS ATPgS->Thio_Substrate ADP ADP Thio_Substrate->ADP Alkylation Alkylation (optional, with PNBM) Thio_Substrate->Alkylation SDS_PAGE SDS-PAGE Alkylation->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody Anti-Thiophosphate Ester Antibody Western_Blot->Antibody Signal Signal Detection (Chemiluminescence) Antibody->Signal

Caption: Workflow of thiophosphorylation and subsequent detection.

Troubleshooting Logic Diagram

Troubleshooting_Thiophosphorylation Start Start: Low/No Signal Check_Reagents 1. Check Reagents - Fresh ATPγS? - Active Kinase? - Intact Substrate? Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Reagents_OK->Start No, Replace Optimize_Reaction 2. Optimize Reaction - Increase Kinase/Time - Titrate ATPγS - Add MnCl₂/CoCl₂ Reagents_OK->Optimize_Reaction Yes Reaction_OK Signal Improved? Optimize_Reaction->Reaction_OK Optimize_Detection 3. Optimize Detection - Check Antibody - Use BSA for Blocking - Enhance Wash Steps Reaction_OK->Optimize_Detection No Success Problem Solved Reaction_OK->Success Yes Detection_OK Signal Improved? Optimize_Detection->Detection_OK Detection_OK->Success Yes Consult Consult Literature/ Technical Support Detection_OK->Consult No

Caption: A decision tree for troubleshooting low thiophosphorylation signals.

References

Technical Support Center: ATPγS Instability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with ATPγS instability during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATPγS and why is it used in experiments?

Adenosine (B11128) 5'-O-(3-thiotriphosphate), or ATPγS, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In ATPγS, one of the gamma-phosphate oxygens is replaced by a sulfur atom. This modification makes the terminal phosphate (B84403) group more resistant to enzymatic hydrolysis by many kinases and ATPases.[1][2] It is widely used in biochemical assays to:

  • Act as a stable agonist for purinergic receptors, such as P2Y receptors.[1]

  • Serve as an inhibitor in kinase assays by competing with ATP for the binding site.

  • Study the mechanisms of ATP-dependent enzymes and signaling pathways.

Q2: What are the main factors that contribute to the instability of ATPγS in experimental solutions?

The stability of ATPγS in solution is primarily affected by:

  • pH: ATPγS is unstable in acidic conditions. It is recommended to maintain the pH of ATPγS solutions between 7.0 and 10.0 to ensure its stability.[2]

  • Temperature: Elevated temperatures accelerate the degradation of ATPγS. For long-term storage, it should be kept at -20°C or -80°C.[1] At ambient temperatures, the compound slowly decomposes.[1]

  • Enzymatic Degradation: While more resistant to hydrolysis than ATP, some enzymes can still slowly hydrolyze ATPγS.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided. It is best to aliquot stock solutions into single-use volumes.

Q3: How should I properly prepare and store ATPγS solutions to maximize stability?

To ensure the stability and reliability of your ATPγS solutions, follow these guidelines:

  • Dissolving: Dissolve solid ATPγS in a buffer with a pH between 7.0 and 10.0 (e.g., 50-100 mM Tris-HCl or HEPES).[2]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate buffer.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store aliquots at -20°C for short-term storage and -80°C for long-term storage.

  • Working Solutions: Prepare fresh working solutions from a thawed aliquot for each experiment. Do not store diluted ATPγS solutions for extended periods, especially at room temperature.

Q4: Can ATPγS be used as a substrate by kinases?

While often considered non-hydrolyzable, some kinases and ATPases can utilize ATPγS as a substrate, albeit typically at a slower rate than ATP. For example, the eukaryotic initiation factor eIF4A has been shown to hydrolyze ATPγS at a rate comparable to ATP.[3] Therefore, it is crucial to verify the behavior of your specific enzyme with ATPγS in preliminary experiments.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in kinase assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
ATPγS Degradation Prepare fresh ATPγS working solutions for each experiment from a properly stored, single-use aliquot. Verify the pH of your assay buffer is between 7.0 and 10.0.[2]
Incorrect ATPγS Concentration Verify the concentration of your ATPγS stock solution using spectrophotometry (λmax = 259 nm, ε = 15.4 L mmol⁻¹ cm⁻¹ in Tris-HCl, pH 7.5).[2]
Pipetting Errors Ensure your pipettes are calibrated and use proper pipetting techniques, especially for small volumes. When preparing serial dilutions, ensure thorough mixing at each step.[4]
Enzyme Activity Variation Ensure the kinase is properly stored and handled to maintain its activity. Perform control experiments with a known inhibitor or activator to validate enzyme function.
Assay Conditions Optimize incubation times and temperatures. Ensure all other reagents in the assay buffer are stable and correctly concentrated.
Issue 2: High background signal in assays using ATPγS.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminated ATPγS Use high-purity ATPγS. Some preparations may contain small amounts of contaminating ADP or ATP, which can contribute to background signal.[1]
Non-specific Binding Include a "no-enzyme" control to determine the background signal from ATPγS and other assay components. If high, consider adding a blocking agent like BSA to your buffer.
Autophosphorylation of Kinase If the kinase can autophosphorylate, this may contribute to the background. Measure the signal in the absence of the substrate to quantify this effect.
Detection Reagent Interference Some detection reagents may interact with the thio-phosphate group of ATPγS. Run controls with the detection reagent and ATPγS alone to check for interference.

Data Presentation

Table 1: Factors Affecting ATPγS Stability

FactorRecommendationRationale
pH Maintain solution pH between 7.0 and 10.0.ATPγS is susceptible to acid-catalyzed hydrolysis.
Temperature Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep on ice.Thermal energy increases the rate of hydrolysis.[5]
Freeze-Thaw Cycles Aliquot stock solutions to avoid repeated freeze-thaw cycles.Physical stress from freezing and thawing can degrade the molecule.
Enzymes Be aware that some enzymes can slowly hydrolyze ATPγS.The thio-phosphate bond is more resistant but not completely inert to all ATPases/kinases.[3]

Table 2: Comparison of Hydrolysis Rates for ATP and ATPγS by Select Enzymes

EnzymeSubstrateK_m (μM)k_cat (min⁻¹)Reference
eIF4AATP58 ± 110.97 ± 0.06[3]
ATPγS66 ± 91.0 ± 0.1[3]

Note: Data on the specific half-life of ATPγS at various pH and temperatures is limited in the literature. However, as an analog of ATP, it is expected to follow similar degradation kinetics, with increased stability of the terminal phosphate bond to enzymatic hydrolysis.

Experimental Protocols

Protocol: Assessment of ATPγS Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for quantifying the degradation of ATPγS over time under different experimental conditions (e.g., varying pH and temperature).

1. Materials:

  • ATPγS
  • Buffers of desired pH (e.g., pH 5, 7, 9)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase (e.g., 100 mM potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) bromide)
  • ATP, ADP, and AMP standards
  • Perchloric acid (PCA) for quenching
  • Potassium carbonate (K₂CO₃) for neutralization

2. Procedure:

  • Sample Preparation:
  • Prepare solutions of ATPγS at a known concentration in the different buffers to be tested.
  • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
  • Time-Point Sampling:
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
  • Immediately quench the reaction by adding a small volume of cold PCA to precipitate any proteins and stop enzymatic degradation (if applicable).
  • Neutralize the sample with K₂CO₃.
  • Centrifuge to pellet the precipitate and collect the supernatant.
  • HPLC Analysis:
  • Inject the supernatant onto the C18 column.
  • Elute with the mobile phase at a constant flow rate.
  • Detect the separated compounds using a UV detector at 259 nm.
  • Data Analysis:
  • Create a standard curve using known concentrations of ATPγS, ATP, ADP, and AMP.
  • Identify and quantify the peaks in your experimental samples by comparing their retention times and peak areas to the standards.
  • Plot the concentration of intact ATPγS as a function of time for each condition.
  • Calculate the degradation rate and half-life of ATPγS under each condition.

Mandatory Visualizations

ATPgammaS_Degradation_Pathway cluster_hydrolysis Hydrolysis ATPgammaS ATPγS ADP ADP ATPgammaS->ADP Hydrolysis of terminal thiophosphate bond Thiophosphate Thiophosphate Enzymatic (e.g., Kinase) Enzymatic (e.g., Kinase) Chemical (Acid/Heat) Chemical (Acid/Heat)

Caption: Simplified degradation pathway of ATPγS.

Experimental_Workflow_Stability_Assay start Start prep Prepare ATPγS solutions (varying pH, temp) start->prep incubate Incubate samples prep->incubate sample Collect aliquots at different time points incubate->sample quench Quench reaction (e.g., with PCA) sample->quench analyze Analyze by HPLC quench->analyze data Quantify ATPγS and degradation products analyze->data end Determine half-life data->end

Caption: Experimental workflow for ATPγS stability assessment.

Troubleshooting_Flowchart decision decision solution solution start Inconsistent Experimental Results with ATPγS check_prep Is ATPγS solution freshly prepared from a single-use aliquot? start->check_prep check_ph Is the buffer pH between 7.0 and 10.0? check_prep->check_ph Yes sol_prep Prepare fresh solution. Use aliquots. check_prep->sol_prep No check_conc Has the ATPγS concentration been verified? check_ph->check_conc Yes sol_ph Adjust buffer pH. check_ph->sol_ph No check_enzyme Are control experiments with the enzyme consistent? check_conc->check_enzyme Yes sol_conc Measure concentration via spectrophotometry. check_conc->sol_conc No check_pipetting Review pipetting and dilution technique check_enzyme->check_pipetting Yes sol_enzyme Troubleshoot enzyme stability and activity. check_enzyme->sol_enzyme No sol_pipetting Recalibrate pipettes and refine technique. check_pipetting->sol_pipetting No

Caption: Troubleshooting flowchart for inconsistent results.

P2Y1_Signaling_Pathway ATPgammaS ATPγS (Agonist) P2Y1 P2Y1 Receptor ATPgammaS->P2Y1 binds Gq Gq protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Platelet Shape Change) Ca_release->Downstream PKC->Downstream

Caption: P2Y1 receptor signaling pathway activated by ATPγS.

References

Technical Support Center: Divalent Cations (Mg²⁺ vs. Mn²⁺) in ATPγS Utilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATPγS in kinase assays, focusing on the differential effects of the divalent cations Magnesium (Mg²⁺) and Manganese (Mn²⁺).

Frequently Asked Questions (FAQs)

Q1: What is the general role of divalent cations like Mg²⁺ and Mn²⁺ in kinase activity?

A1: Divalent cations are essential cofactors for virtually all protein kinases. Their primary roles include:

  • ATP Coordination: Kinases typically utilize a metal-ATP complex as their substrate. The divalent cation chelates the β- and γ-phosphates of ATP, neutralizing their negative charge and facilitating the correct orientation of the γ-phosphate for nucleophilic attack by the substrate.

  • Catalysis: A second divalent cation is often required in the active site to further stabilize the transition state of the phosphoryl transfer reaction and to facilitate the departure of the ADP leaving group.[1][2]

  • Enzyme Conformation: Divalent cations can influence the conformational state of the kinase, promoting a catalytically active conformation.[3]

Q2: How does the choice between Mg²⁺ and Mn²⁺ affect kinase activity with ATPγS?

A2: The choice between Mg²⁺ and Mn²⁺ can significantly impact kinase activity with ATPγS, and the effects are often kinase-specific.[4]

  • Enzyme Kinetics: Mn²⁺ can sometimes increase the affinity of a kinase for ATPγS (lower Kₘ) compared to Mg²⁺. However, the turnover rate (kcat) may be either enhanced or reduced.[4] For example, with the G2019S mutant of LRRK2, Mn²⁺ dramatically decreases the Kₘ for ATP and only modestly reduces the kcat, leading to a significant increase in catalytic efficiency (kcat/Kₘ).[4]

  • Substrate Specificity: The choice of divalent cation can influence the substrate specificity of some kinases.[5] For instance, the G2019S LRRK2 mutant can effectively use Mn²⁺ as a cofactor for the phosphorylation of some substrates but not others.[4]

  • Optimal Concentration: The optimal concentration for Mg²⁺ and Mn²⁺ can differ substantially. Many kinases show optimal activity with Mg²⁺ in the millimolar range (e.g., 5-10 mM), whereas the optimal concentration for Mn²⁺ is often in the micromolar range.[4] Higher concentrations of Mn²⁺ can be inhibitory.[4]

Q3: Is ATPγS always a non-hydrolyzable analog?

A3: While often referred to as "non-hydrolyzable," ATPγS is more accurately described as a slowly hydrolyzable ATP analog. Many kinases can utilize ATPγS as a substrate to thiophosphorylate their targets, transferring a thiophosphate group instead of a phosphate (B84403) group. The rate of this reaction is generally slower than the corresponding phosphorylation with ATP.

Q4: Can the stability of the thiophosphorylated substrate be affected by the choice of Mg²⁺ or Mn²⁺?

A4: While direct comparative studies on the stability of thiophosphate esters in the presence of Mg²⁺ versus Mn²⁺ in the context of kinase assays are limited, the nature of the metal ion can influence the coordination and stability of phosphate and thiophosphate complexes.[6] It is plausible that the choice of cation could have subtle effects on the stability of the thiophosphorylated product, although this is not typically a major concern during the course of a standard kinase assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no kinase activity with ATPγS and Mg²⁺ 1. Suboptimal Mg²⁺ concentration: The optimal Mg²⁺ concentration can vary between kinases. 2. Kinase preference for Mn²⁺: Some kinases exhibit significantly higher activity with Mn²⁺.[4] 3. Inactive enzyme or substrate: Ensure the kinase and substrate are active and properly prepared.1. Titrate MgCl₂ concentration in your assay (e.g., 1-20 mM). 2. Perform a parallel experiment using MnCl₂ at a lower concentration range (e.g., 0.1-5 mM). 3. Include a positive control with ATP to confirm enzyme and substrate activity.
High background signal in thiophosphorylation detection 1. Non-specific thiophosphorylation: Other kinases in a lysate-based assay may utilize ATPγS. 2. Contaminating activities: The purified kinase preparation may contain other contaminating kinases.1. If possible, use a purified kinase. For lysates, consider using specific kinase inhibitors to reduce background. 2. Run a control reaction without the kinase of interest to assess background thiophosphorylation.
Inconsistent results between experiments 1. Variability in divalent cation concentration: Small variations in Mg²⁺ or Mn²⁺ can affect kinase activity, especially if the concentration is suboptimal. 2. ATPγS degradation: Ensure the ATPγS stock is fresh and has not undergone multiple freeze-thaw cycles.1. Prepare fresh, accurate dilutions of MgCl₂ and MnCl₂ for each experiment. Consider using a master mix for consistency. 2. Aliquot ATPγS upon receipt and store at -20°C or -80°C.
Kinase activity is inhibited at high Mn²⁺ concentrations Inhibitory effect of Mn²⁺: Many kinases are inhibited by Mn²⁺ concentrations above the optimal range.[4]Titrate MnCl₂ across a wider range, including lower concentrations (e.g., starting from the low micromolar range), to determine the optimal concentration for your kinase.

Data Presentation: Comparative Kinetics of LRRK2 with Mg²⁺ and Mn²⁺

The following table summarizes the kinetic parameters for wild-type (WT) and G2019S mutant Leucine-Rich Repeat Kinase 2 (LRRK2) with ATP in the presence of either Mg²⁺ or Mn²⁺. While this data is for ATP, it provides a valuable framework for understanding the potential differential effects of these cations on ATPγS utilization.

KinaseDivalent CationKₘ (ATP) (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
LRRK2 WT 10 mM Mg²⁺~130~0.03~230
1 mM Mn²⁺~2.5~0.002~800
LRRK2 G2019S 10 mM Mg²⁺103~0.06~580
1 mM Mn²⁺1.8~0.024~13,300

Data adapted from studies on LRRK2 kinase activity.[4] Note that the specific values can vary depending on the experimental conditions and substrate used.

Experimental Protocols

Protocol: In Vitro Kinase Assay to Compare the Effect of Mg²⁺ and Mn²⁺ on ATPγS Utilization

This protocol provides a general framework for comparing the activity of a purified kinase with ATPγS in the presence of either Mg²⁺ or Mn²⁺.

1. Reagents and Buffers:

  • Purified Kinase

  • Substrate (peptide or protein)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • ATPγS (e.g., 10 mM stock solution)

  • MgCl₂ (e.g., 1 M stock solution)

  • MnCl₂ (e.g., 100 mM stock solution)

  • Reaction Stop Solution (e.g., 4x Laemmli sample buffer with 100 mM EDTA)

  • Detection Reagents (e.g., anti-thiophosphate ester antibody for Western blotting)

2. Assay Procedure:

  • Prepare Master Mixes:

    • Mg²⁺ Master Mix: In a microcentrifuge tube, combine the kinase reaction buffer, substrate, and MgCl₂ to the desired final concentrations.

    • Mn²⁺ Master Mix: In a separate tube, combine the kinase reaction buffer, substrate, and MnCl₂ to the desired final concentrations.

    • Note: It is recommended to test a range of final concentrations for each cation (e.g., Mg²⁺: 1, 5, 10, 20 mM; Mn²⁺: 0.1, 0.5, 1, 5 mM).

  • Add Kinase: Add the purified kinase to each master mix to the desired final concentration.

  • Initiate Reaction: Start the kinase reaction by adding ATPγS to a final concentration of 50-100 µM.[7]

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). It is advisable to perform a time-course experiment to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reactions by adding the stop solution.

  • Detection of Thiophosphorylation:

    • Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an anti-thiophosphate ester antibody.

    • Other Methods: Alternative detection methods, such as those involving biotinylation of the thiophosphate and subsequent detection with streptavidin conjugates, can also be used.[7]

3. Controls:

  • No Kinase Control: To assess background signal.

  • No ATPγS Control: To ensure the signal is dependent on the thiophosphorylation reaction.

  • Positive Control with ATP: (if a phospho-specific antibody is available) to confirm enzyme activity.

Mandatory Visualizations

Kinase_Catalytic_Cycle cluster_0 Enzyme States cluster_1 Substrates & Products E Free Kinase (E) E_ATP_M E-ATPγS-M²⁺ E->E_ATP_M 1. ATPγS-M²⁺ Binding E_ATP_M_S E-ATPγS-M²⁺-Substrate E_ATP_M->E_ATP_M_S 2. Substrate Binding E_ADP_S_thioP_M E-ADPS-Substrate-SPO₃²⁻-M²⁺ E_ATP_M_S->E_ADP_S_thioP_M 3. Thiophosphoryl Transfer (Rate-limiting step) E_ADP_S_thioP_M->E 4. Product Release ADP_M ADPS-M²⁺ E_ADP_S_thioP_M->ADP_M Substrate_thioP Thiophosphorylated Substrate E_ADP_S_thioP_M->Substrate_thioP ATP_M ATPγS-M²⁺ ATP_M->E_ATP_M Substrate Substrate Substrate->E_ATP_M_S

Caption: Generalized kinase catalytic cycle with ATPγS and a divalent cation (M²⁺).

Experimental_Workflow start Start: Prepare Reagents master_mix Prepare Master Mixes Mg²⁺ Condition Mn²⁺ Condition start->master_mix add_kinase Add Purified Kinase master_mix->add_kinase initiate Initiate Reaction with ATPγS add_kinase->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction detection Detection of Thiophosphorylation Western Blot Biotinylation Assay stop_reaction->detection analyze Analyze and Compare Results detection->analyze

Caption: Experimental workflow for comparing Mg²⁺ and Mn²⁺ in an ATPγS kinase assay.

Divalent_Cation_Choice_Logic start Start: Kinase of Interest literature Consult Literature for Known Cation Preference start->literature no_data No Data Available or Ambiguous literature->no_data No known_pref Known Preference literature->known_pref Yes test_both Empirically Test Both Mg²⁺ and Mn²⁺ no_data->test_both use_mg Proceed with Mg²⁺ known_pref->use_mg Mg²⁺ use_mn Proceed with Mn²⁺ known_pref->use_mn Mn²⁺ mg_optimal Mg²⁺ is Optimal test_both->mg_optimal mn_optimal Mn²⁺ is Optimal test_both->mn_optimal mg_optimal->use_mg mn_optimal->use_mn

Caption: Decision logic for selecting the appropriate divalent cation for an ATPγS kinase assay.

References

Technical Support Center: Minimizing Background Thiophosphorylation in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific background signals in thiophosphorylation assays using cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is background thiophosphorylation and why is it problematic?

Background thiophosphorylation refers to the non-specific labeling of proteins with thiophosphate groups from ATPγS, independent of the specific kinase of interest. This high background can mask the true signal from the kinase-substrate interaction, leading to a low signal-to-noise ratio, false positives, and difficulty in interpreting results.[1][2]

Q2: What are the primary sources of high background in thiophosphorylation assays?

High background can originate from several sources:

  • Endogenous Kinase Activity: Cell lysates contain a multitude of kinases that can non-specifically transfer thiophosphate to various proteins.

  • Non-specific Antibody Binding: The anti-thiophosphate ester antibody may bind to proteins or other molecules in the lysate non-specifically.[3]

  • Suboptimal Reagent Concentrations: Excess concentrations of ATPγS or detection antibodies can contribute to increased background.[3][4]

  • Inadequate Blocking or Washing: Insufficient blocking of non-specific binding sites on the membrane or inadequate washing to remove unbound reagents can lead to high background.[3][5]

  • Poor Lysate Quality: The presence of endogenous ATP, proteases, and phosphatases in improperly prepared lysates can interfere with the assay.[6][7]

Q3: How does endogenous phosphatase activity affect thiophosphorylation assays?

While thiophosphorylated proteins are generally more resistant to phosphatases than their phosphorylated counterparts, some phosphatase activity can still interfere with the assay.[8] It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the thiophosphorylated state of proteins.[3][9]

Q4: What is the recommended approach to optimize ATPγS concentration?

The optimal ATPγS concentration should be determined empirically for each experimental system. A titration of ATPγS, typically in the range of 100–500 μM, is recommended to find the concentration that provides the highest signal-to-noise ratio.[10] It's a balance between providing enough substrate for the kinase of interest while minimizing the background from endogenous kinases.

Troubleshooting Guide

High background is a common issue in thiophosphorylation assays. The following table provides a systematic guide to troubleshoot and resolve these issues.

IssuePotential CauseRecommended Solution
High Uniform Background Antibody concentration too highDecrease the concentration of the anti-thiophosphate ester antibody. Perform a titration to find the optimal dilution.
Insufficient blockingIncrease the concentration of the blocking agent (e.g., from 5% to 7% BSA or non-fat dry milk). Extend the blocking time and/or perform it at a higher temperature (e.g., 37°C for 1 hour).[3] Add a non-ionic detergent like Tween 20 (0.05-0.1%) to the blocking and wash buffers.[3]
Inadequate washingIncrease the number and duration of wash steps. Use a larger volume of wash buffer.[5]
Non-specific binding of secondary antibodyRun a control experiment with only the secondary antibody to check for non-specific binding.[3] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[3]
Detection reagent too sensitive or overexposureReduce the concentration of the detection reagent or decrease the exposure time during signal detection.[3]
Non-Specific Bands High endogenous kinase activityPrepare fresh lysates and always include a cocktail of broad-spectrum kinase inhibitors (e.g., staurosporine, broad-spectrum tyrosine kinase inhibitors) in a control sample to identify bands resulting from off-target kinase activity.
Sample degradationPrepare fresh lysates for each experiment and keep them on ice.[7] Add protease and phosphatase inhibitors to the lysis buffer.[3][9] Avoid multiple freeze-thaw cycles by storing lysates in single-use aliquots at -80°C.[7][9]
Viscous lysate due to DNASonicate the lysate on ice to shear DNA and reduce viscosity.[7]
Weak or No Signal Inactive kinaseEnsure proper storage and handling of the cell lysate to maintain kinase activity. Avoid repeated freeze-thaw cycles.[1][7]
Suboptimal ATPγS concentrationTitrate the ATPγS concentration to determine the optimal level for your kinase of interest.[10]
Incorrect buffer conditionsVerify the pH, salt concentration, and the presence of necessary cofactors (e.g., Mg²⁺, Mn²⁺) in the kinase reaction buffer. Some kinases have enhanced thiophosphorylation activity in the presence of Mn²⁺.[4][8]

Experimental Protocols

Cell Lysate Preparation for Kinase Assays

This protocol is designed to prepare cell lysates with preserved kinase activity and minimal endogenous interference.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: (e.g., RIPA buffer, or a non-denaturing lysis buffer containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100)

  • Protease Inhibitor Cocktail (e.g., Halt™ Protease Inhibitor Cocktail)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[1]

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]

  • To reduce viscosity from DNA, sonicate the lysate on ice. Use short pulses to avoid heating the sample.[7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Aliquot the lysate into single-use tubes, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[7]

In Vitro Thiophosphorylation Reaction

This protocol describes the labeling of kinase substrates in cell lysates using ATPγS.

Materials:

  • Clarified cell lysate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT)

  • ATPγS solution (e.g., 10 mM stock)

  • Specific kinase activator or inhibitor (if applicable)

  • Reaction termination buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Thaw the cell lysate on ice.

  • In a microcentrifuge tube, combine the cell lysate (e.g., 20-50 µg of total protein), kinase reaction buffer, and any specific activators or inhibitors.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding ATPγS to the desired final concentration (e.g., 100 µM).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). This should be optimized for each kinase.

  • Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • The samples are now ready for analysis by SDS-PAGE and Western blotting.

Western Blotting for Thiophosphorylated Proteins

This protocol outlines the detection of thiophosphorylated proteins using a specific antibody.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 - TBST)

  • Anti-thiophosphate ester antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate the proteins from the thiophosphorylation reaction by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[3]

  • Incubate the membrane with the primary anti-thiophosphate ester antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.[5]

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using a chemiluminescent substrate according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Cell Lysate Preparation cluster_reaction Thiophosphorylation Reaction cluster_detection Detection CellCulture 1. Cell Culture Wash 2. Wash with PBS CellCulture->Wash Lysis 3. Add Lysis Buffer (with Protease/Phosphatase Inhibitors) Wash->Lysis Scrape 4. Scrape & Collect Lysis->Scrape Sonicate 5. Sonicate Scrape->Sonicate Centrifuge 6. Centrifuge Sonicate->Centrifuge Collect 7. Collect Supernatant Centrifuge->Collect Quantify 8. Quantify Protein Collect->Quantify Mix 1. Prepare Reaction Mix (Lysate + Buffer) Quantify->Mix Input for Reaction Initiate 2. Add ATPγS Mix->Initiate Incubate 3. Incubate at 30°C Initiate->Incubate Terminate 4. Terminate Reaction Incubate->Terminate SDSPAGE 1. SDS-PAGE Terminate->SDSPAGE Load Sample Transfer 2. Western Blot Transfer SDSPAGE->Transfer Block 3. Blocking Transfer->Block PrimaryAb 4. Primary Antibody (Anti-Thiophosphate) Block->PrimaryAb SecondaryAb 5. Secondary Antibody PrimaryAb->SecondaryAb Detect 6. Chemiluminescent Detection SecondaryAb->Detect

Caption: Experimental workflow for thiophosphorylation assays.

signaling_pathway cluster_assay In Vitro Thiophosphorylation Assay Lysate Cell Lysate (Endogenous Kinases, Substrates, ATP) KOI Kinase of Interest Substrate Substrate of Interest EndoKinase Endogenous Kinases NonSpecificSubstrate Non-Specific Substrates ATPgS ATPγS (Added Reagent) ATPgS->KOI ATPgS->EndoKinase KOI->Substrate Specific Phosphorylation ThioSubstrate Thiophosphorylated Substrate (Signal) Substrate->ThioSubstrate EndoKinase->NonSpecificSubstrate Non-Specific Phosphorylation NonSpecificThio Non-Specific Thiophosphorylation (Background) NonSpecificSubstrate->NonSpecificThio

Caption: Specific vs. non-specific thiophosphorylation in cell lysates.

References

Technical Support Center: Troubleshooting Slow or Inefficient ATPγS Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the slow or inefficient hydrolysis of Adenosine 5'-O-(3-thiotriphosphate), commonly known as ATPγS, by specific enzymes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is ATPγS hydrolysis by my enzyme slower than ATP hydrolysis?

A1: ATPγS is an analog of ATP where a non-bridging oxygen atom on the gamma (γ) phosphate (B84403) group is replaced by a sulfur atom.[1] This substitution makes the terminal thiophosphate bond more resistant to enzymatic cleavage compared to the phosphate bond in ATP.[1][2] Consequently, most enzymes hydrolyze ATPγS at a significantly lower rate than ATP.[3] The extent of this rate difference can vary greatly depending on the specific enzyme.

Q2: Is ATPγS completely non-hydrolyzable?

A2: No, ATPγS is not entirely non-hydrolyzable. While it is significantly more resistant to hydrolysis than ATP, many enzymes can still catalyze the transfer of the thiophosphate group to a substrate, acting as a "slow substrate".[2] In some cases, such as with the eukaryotic initiation factor eIF4A, the hydrolysis rate of ATPγS can be comparable to that of ATP, suggesting that the chemical cleavage step is not the rate-limiting step for that particular enzyme.[4]

Q3: What are the primary applications of ATPγS in research?

A3: Due to its slow hydrolysis, ATPγS is a valuable tool for:

  • Identifying kinase substrates: The stable thiophosphorylation of substrates allows for their detection and identification.[1][2]

  • Non-radioactive kinase assays: The thiophosphorylated product can be detected using specific antibodies.[2]

  • Structural biology studies: It can be used to trap enzymes in an ATP-bound state to facilitate structural analysis, such as X-ray crystallography.[2]

  • Mechanistic studies: Comparing the kinetics of ATP and ATPγS hydrolysis can provide insights into the rate-limiting steps of an enzyme's catalytic cycle.[4]

Q4: Can the slow hydrolysis of ATPγS be beneficial for my experiment?

A4: Yes. The slow rate of hydrolysis allows for the accumulation of thiophosphorylated products, which are often resistant to phosphatases.[2] This stability is advantageous for identifying and quantifying kinase and ATPase substrates.[1]

Troubleshooting Guide: Inefficient ATPγS Hydrolysis

If you are observing slower-than-expected or no ATPγS hydrolysis in your assay, consider the following troubleshooting steps.

Problem 1: Sub-optimal Reaction Conditions

The rate of any enzymatic reaction is highly dependent on the experimental conditions.

Possible Causes & Solutions:

Parameter Possible Issue Recommended Action
pH The pH of your reaction buffer is outside the optimal range for your enzyme.Determine the optimal pH for your enzyme's activity and adjust the buffer accordingly.[5][6]
Temperature The reaction temperature is too low, reducing molecular motion and collision frequency, or too high, causing enzyme denaturation.[5][6]Ascertain the optimal temperature for your enzyme and perform the incubation at that temperature.
Enzyme Concentration The concentration of your enzyme is too low, becoming the limiting factor in the reaction.[5][6][7]Increase the enzyme concentration systematically to see if it improves the hydrolysis rate.
Substrate Concentration The concentration of ATPγS is not saturating, limiting the reaction rate.[5][6][8]Perform a substrate titration curve to determine the Michaelis constant (Km) for ATPγS with your enzyme and use a concentration well above the Km.
Cofactors/Ions Essential cofactors or metal ions (e.g., Mg²⁺) may be missing or at a suboptimal concentration.[5] Some enzymes have different preferences for metal ions when using ATPγS versus ATP.[4]Ensure all necessary cofactors are present at their optimal concentrations. Consider titrating the concentration of divalent cations like Mg²⁺ or Mn²⁺.
Problem 2: Enzyme-Specific Kinetics

The intrinsic properties of your enzyme may lead to very slow ATPγS hydrolysis.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inherently Slow Hydrolysis Some enzymes are simply very inefficient at hydrolyzing ATPγS. The rate can be orders of magnitude lower than with ATP.[3]If your experimental goal allows, consider using a different ATP analog, such as AMP-PNP or AMP-PCP, which are true competitive inhibitors and not substrates.[1][2]
Rate-Limiting Step For some enzymes, a step other than the chemical hydrolysis, such as a conformational change or product release, is rate-limiting.[4] In such cases, the rate of ATPγS hydrolysis might be unexpectedly high.If the rate is faster than anticipated and problematic for your assay, you may need to adjust your experimental design, such as using shorter incubation times.
Problem 3: Reagent Quality and Assay Setup

Issues with your reagents or the assay itself can lead to poor results.

Possible Causes & Solutions:

Cause Explanation Recommended Action
ATPγS Degradation ATPγS solutions can degrade over time, especially with multiple freeze-thaw cycles.Prepare fresh ATPγS solutions and aliquot them for single use to minimize degradation.
Assay Sensitivity The method used to detect hydrolysis (e.g., phosphate detection, antibody-based detection) may not be sensitive enough to measure low levels of activity.Consider using a more sensitive detection method. For example, if using a malachite green assay for phosphate detection, ensure it is properly calibrated. For kinase assays, a highly specific anti-thiophosphate ester antibody may be required.[9]
Inhibitors Your reaction mixture may contain contaminating inhibitors.Ensure all reagents are of high purity. If possible, test for the presence of inhibitors by running a control reaction with a known efficient enzyme.

Quantitative Data Summary

The following table summarizes kinetic parameters for ATPγS hydrolysis by a specific enzyme, eIF4A, as a comparative example.

Enzyme Substrate KM (μM) kcat (min-1) Reference
eIF4AATP•Mg58 ± 110.97 ± 0.06[4]
eIF4AATPγS•Mg66 ± 91.0 ± 0.1[4]

This data illustrates that for some enzymes, the kinetic parameters for ATP and ATPγS hydrolysis can be very similar.

Experimental Protocols

Protocol 1: General ATPase/Kinase Activity Assay Using ATPγS

This protocol describes a general workflow to measure the hydrolysis of ATPγS.

  • Reaction Setup:

    • Prepare a reaction buffer specific to your enzyme of interest (e.g., 20 mM HEPES, 10 mM MgCl₂, 50 mM KCl).[1]

    • On ice, combine the reaction buffer, your enzyme at the desired concentration, and the substrate (if it's a kinase assay).

    • Include appropriate controls: a "no enzyme" control to measure non-enzymatic hydrolysis and a "no ATPγS" control to establish background signal.

  • Initiation and Incubation:

    • Initiate the reaction by adding a stock solution of ATPγS to the desired final concentration.

    • Incubate the reaction mixture at the optimal temperature for your enzyme for a predetermined amount of time. Time points should be taken to ensure the reaction is in the linear range.

  • Termination and Detection:

    • Terminate the reaction, for example, by adding EDTA to chelate Mg²⁺ or by adding a denaturing agent.

    • Detect the product. This will depend on the assay:

      • Thiophosphate Detection: For ATPase activity, the released thiophosphate can be measured, although this is less common.

      • Thiophosphorylated Substrate Detection (for kinases): The thiophosphorylated substrate can be detected using methods like:

        • Antibody-based detection: Use an antibody specific for thiophosphate esters. This may require an additional alkylation step to create the epitope for the antibody.[9]

        • Radioactivity: If using [³⁵S]ATPγS, the radiolabeled thiophosphorylated product can be detected by autoradiography after separation by SDS-PAGE.

Protocol 2: Thin-Layer Chromatography (TLC)-Based ATPase Assay

This method is suitable for directly visualizing the conversion of radiolabeled ATPγS to ADP.

  • Reaction Setup:

    • Set up the reaction as described in Protocol 1, but use radiolabeled ATPγS (e.g., [³⁵S]ATPγS or [γ-³²P]ATPγS).

  • Time Points and Spotting:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a small aliquot (e.g., 0.5-1 µL) of the reaction mixture and spot it onto a polyethyleneimine (PEI)-cellulose TLC plate.[10]

  • Chromatography:

    • Develop the TLC plate in a chromatography chamber containing an appropriate buffer system (e.g., 0.375 M potassium phosphate, pH 3.5) that separates ATPγS and ADP.[10]

  • Detection and Quantification:

    • Dry the TLC plate and expose it to a phosphor screen or X-ray film.

    • Quantify the spots corresponding to ATPγS and ADP using an imaging system to determine the percentage of hydrolysis over time.[10]

Visualizations

Troubleshooting_Workflow start Start: Inefficient ATPγS Hydrolysis Observed check_conditions Review Reaction Conditions start->check_conditions check_enzyme Consider Enzyme-Specific Kinetics check_conditions->check_enzyme Optimal optimize_pH Optimize pH check_conditions->optimize_pH Sub-optimal? optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal? optimize_enzyme_conc Increase Enzyme Concentration check_conditions->optimize_enzyme_conc Sub-optimal? optimize_substrate_conc Increase ATPγS Concentration check_conditions->optimize_substrate_conc Sub-optimal? check_cofactors Verify Cofactors (e.g., Mg²⁺) check_conditions->check_cofactors Sub-optimal? check_reagents Verify Reagent and Assay Quality check_enzyme->check_reagents Unlikely compare_literature Compare with Literature Data for Similar Enzymes check_enzyme->compare_literature Intrinsic Property? consider_analog Consider Alternative ATP Analogs (e.g., AMP-PNP) check_enzyme->consider_analog Intrinsic Property? fresh_reagents Use Freshly Prepared Reagents check_reagents->fresh_reagents Issue Found? increase_sensitivity Increase Assay Sensitivity check_reagents->increase_sensitivity Issue Found? check_inhibitors Check for Contaminating Inhibitors check_reagents->check_inhibitors Issue Found? resolution Resolution check_reagents->resolution No Issues optimize_pH->resolution optimize_temp->resolution optimize_enzyme_conc->resolution optimize_substrate_conc->resolution check_cofactors->resolution compare_literature->resolution consider_analog->resolution fresh_reagents->resolution increase_sensitivity->resolution check_inhibitors->resolution

Caption: Troubleshooting workflow for inefficient ATPγS hydrolysis.

ATP_vs_ATPgammaS cluster_ATP ATP cluster_ATPgammaS ATPγS ATP Adenosine-P-P-P(O) Enzyme Enzyme Active Site ATP->Enzyme Rapid Hydrolysis ATPgammaS Adenosine-P-P-P(S) ATPgammaS->Enzyme Slow Hydrolysis Products_ATP Products_ATP Enzyme->Products_ATP ADP + Pi Products_ATPgammaS Products_ATPgammaS Enzyme->Products_ATPgammaS ADP + PSi

Caption: Comparison of ATP and ATPγS as enzyme substrates.

Kinase_Assay_Workflow start Start: Kinase Assay with ATPγS mix 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) start->mix initiate 2. Initiate with ATPγS mix->initiate incubate 3. Incubate at Optimal Temperature initiate->incubate terminate 4. Terminate Reaction incubate->terminate detect 5. Detect Thiophosphorylated Substrate terminate->detect analysis 6. Data Analysis detect->analysis

Caption: General workflow for a kinase assay using ATPγS.

References

Technical Support Center: Addressing Off-Target Effects of ATPγS in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on identifying, understanding, and mitigating the off-target effects of Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is ATPγS and what is its primary intended use in cellular assays?

Adenosine 5'-O-(3-thiotriphosphate), or ATPγS, is a non-hydrolyzable analog of ATP. In this molecule, one of the gamma-phosphate oxygen atoms is replaced by a sulfur atom. This modification makes the terminal phosphate (B84403) bond resistant to cleavage by most kinases and ATPases. Its primary use is to act as a stable ATP analog to study processes involving ATP binding without subsequent hydrolysis, such as locking kinases or other ATP-binding proteins into an ATP-bound conformational state. However, it's important to note that some enzymes, like the eukaryotic CMG helicase and translation initiation factor eIF4A, can actually hydrolyze ATPγS, albeit sometimes at a slower rate than ATP.[1][2][3]

Q2: What are the principal off-target effects of ATPγS that I should be aware of?

The most significant and widely reported off-target effect of ATPγS is the activation of purinergic receptors, specifically the P2 receptor family.[4][5] These receptors are present on the surface of most cell types and are naturally activated by extracellular ATP. Because ATPγS mimics ATP, it can inadvertently activate these signaling pathways, leading to a variety of downstream cellular responses that are unrelated to its intended intracellular target.

Q3: Which specific purinergic receptors are activated by ATPγS?

ATPγS is known to be an agonist for several G-protein coupled P2Y receptors (such as P2Y₁, P2Y₂, and P2Y₁₁) and some ligand-gated ion channel P2X receptors.[6][7] Activation of these receptors can trigger signaling cascades involving phospholipase C (PLC), leading to increases in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC).[8][9][10] For example, studies have shown that ATPγS can induce a rise in intracellular calcium in macrophages, A549 lung cells, and C2C12 myotubes through P2 receptor activation.[6][8][9][10]

Q4: Can ATPγS still be used as a kinase inhibitor if it has these off-target effects?

While ATPγS is used to study ATP-binding proteins, it is not a typical kinase inhibitor in the sense of blocking the active site from ATP. Instead, it acts as a substrate analog that is resistant to hydrolysis. Its utility can be compromised by off-target effects, which can produce phenotypes that are mistakenly attributed to the inhibition of the intended target kinase.[11][12][13] The high conservation of the ATP binding pocket across the kinome already makes achieving inhibitor specificity a challenge; the addition of potent, off-target purinergic signaling makes careful experimental design essential.[14][15]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using ATPγS.

Problem 1: I am observing an unexpected increase in intracellular calcium, even in my negative control cells treated with ATPγS.

  • Possible Cause: This is a classic indicator of off-target P2 receptor activation.[8][16] ATPγS is likely binding to P2Y or P2X receptors on the cell surface, triggering the release of calcium from intracellular stores like the endoplasmic reticulum.[8][16][17]

  • Troubleshooting Steps:

    • Confirm the Source of Calcium: Perform your experiment in a calcium-free extracellular medium. If the calcium increase persists, it confirms the release is from intracellular stores, a hallmark of P2Y receptor signaling.[8][16]

    • Use a P2 Receptor Antagonist: Pre-incubate your cells with a broad-spectrum P2 receptor antagonist, such as Suramin or PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid).[6][9][10] If the calcium increase is blocked or significantly reduced, this strongly implicates P2 receptor activation as the off-target effect.

    • Dose-Response Analysis: Perform a dose-response curve for the ATPγS-induced calcium signal. Compare the EC₅₀ of this off-target effect with the concentration required for your intended on-target effect. A significant separation between these values may allow you to find a therapeutic window where on-target effects can be observed with minimal off-target signaling.

Problem 2: My ATPγS treatment is causing unexpected changes in gene expression or inflammatory responses (e.g., increased IL-6 or COX-2).

  • Possible Cause: Off-target activation of P2 receptors by ATPγS can initiate inflammatory signaling pathways.[18][19][20] For example, in A549 lung cancer cells, ATPγS has been shown to induce COX-2 expression via a P2 receptor/PKC/NADPH oxidase/ROS/STAT3 pathway.[9][10] In macrophages, it can increase the transcription of IL-6.[6]

  • Troubleshooting Steps:

    • Pharmacological Inhibition: As with calcium signaling, use P2 receptor antagonists (Suramin, PPADS) to see if the inflammatory response is blocked.[9][10]

    • Inhibit Downstream Mediators: Use specific inhibitors for downstream signaling components, such as PKC inhibitors (e.g., Gö6983) or ROS scavengers (e.g., Edaravone), to confirm the pathway involved.[9][10]

    • Use an Alternative ATP Analog: Consider using a different non-hydrolyzable ATP analog, such as AMP-PNP, which may have a different off-target profile and has been shown not to promote unwinding by CMG helicase, unlike ATPγS.[1]

Logic Diagram for Troubleshooting ATPγS Off-Target Effects

G Start Observe Unexpected Phenotype with ATPγS Hypothesis Hypothesize Off-Target P2 Receptor Activation Start->Hypothesis Experiment Design Control Experiment: Pre-treat with P2 Antagonist (e.g., Suramin, PPADS) Hypothesis->Experiment Result1 Phenotype is Blocked or Reduced Experiment->Result1 YES Result2 Phenotype Persists Experiment->Result2 NO Conclusion1 Conclusion: Effect is likely mediated by off-target P2 receptor activation. Result1->Conclusion1 Conclusion2 Conclusion: Effect is likely independent of P2 receptors. Consider other off-targets or on-target downstream effects. Result2->Conclusion2 Action Action: 1. Lower ATPγS concentration. 2. Use P2 antagonist as a standard control. 3. Seek alternative ATP analog. Conclusion1->Action

Caption: A flowchart for diagnosing P2 receptor-mediated off-target effects.

Quantitative Data Summary

The following table summarizes the effective concentrations of ATPγS and related compounds in inducing off-target effects, along with the concentrations of antagonists used to block these effects.

Compound/AntagonistCell TypeObserved Off-Target EffectEffective ConcentrationCitation
Agonists
ATPγSHuman Macrophages40-fold increase in IL-6 transcription10 µM[6]
ATPγSA549 Lung CellsCOX-2 Expression, PGE₂ Production1-30 µM[9][10]
ATPγSC2C12 MyotubesIncrease in intracellular Ca²⁺10-100 µM[8]
ATPγSHLMVECIncreased Transendothelial Electrical Resistance25-200 µM (Max at 100 µM)[21]
Antagonists
SuraminHuman MacrophagesBlockade of IL-6 transcription increase100 µM[6]
SuraminA549 Lung CellsInhibition of ATPγS-induced COX-210-30 µM[9][10]
PPADSA549 Lung CellsInhibition of ATPγS-induced COX-210-30 µM[9][10]

Key Experimental Protocols

Protocol 1: Intracellular Calcium Measurement to Detect P2 Receptor Activation

This protocol details how to use a fluorescent calcium indicator to test if ATPγS is causing off-target calcium mobilization.

  • Cell Preparation:

    • Plate cells (e.g., HeLa, A549, or your cell line of interest) on glass-bottom dishes suitable for fluorescence microscopy.

    • Grow cells to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer (e.g., HBSS) containing 2-5 µM of a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) and 0.02% Pluronic F-127.

    • Remove growth media from cells, wash once with loading buffer (without dye).

    • Incubate cells with the dye-containing loading buffer for 30-45 minutes at 37°C.

    • Wash cells twice with dye-free buffer to remove excess dye and allow for de-esterification for 15-20 minutes.

  • Experimental Setup:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.

    • For control groups, pre-incubate a subset of cells with a P2 receptor antagonist (e.g., 100 µM Suramin) for 15-20 minutes prior to imaging.

  • Data Acquisition:

    • Begin recording baseline fluorescence intensity for 1-2 minutes.

    • Add ATPγS to the desired final concentration (e.g., 10 µM) and continue recording for 5-10 minutes, capturing images every 2-5 seconds.

    • At the end of the experiment, add a positive control such as ATP (100 µM) or a calcium ionophore (e.g., Ionomycin) to confirm cell responsiveness and dye loading.

  • Analysis:

    • Select regions of interest (ROIs) around individual cells to measure the mean fluorescence intensity over time.

    • Normalize the fluorescence signal (F/F₀, where F₀ is the baseline fluorescence).

    • Compare the amplitude and kinetics of the calcium response in cells treated with ATPγS alone versus those pre-treated with the P2 antagonist. A significant reduction in the signal in the antagonist-treated group confirms an off-target effect.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis p1 Plate Cells on Glass-Bottom Dish p2 Load with Calcium Indicator (e.g., Fluo-4) p1->p2 p3 Wash and De-esterify p2->p3 e1 Group 1: Buffer Control e2 Group 2: Pre-treat with P2 Antagonist (e.g., Suramin) e3 Group 3: No Pre-treatment a1 Record Baseline Fluorescence e1->a1 e2->a1 e3->a1 a2 Add ATPγS to all groups a1->a2 a3 Record Post-Stimulation Fluorescence a2->a3 an1 Quantify Fluorescence Change (F/F₀) a3->an1 an2 Compare Responses: Group 3 vs. Group 2 an1->an2 an3 Conclusion an2->an3

Caption: Workflow for a calcium imaging experiment to test for off-target effects.

Off-Target Signaling Pathway Diagram

This diagram illustrates the primary off-target signaling pathway activated by ATPγS.

G ATPgS ATPγS (Extracellular) P2Y P2Y Receptor ATPgS->P2Y Binds & Activates Gq Gq Protein P2Y->Gq Activates Suramin Suramin / PPADS Suramin->P2Y Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Ca->PKC Activates Response Downstream Off-Target Effects (e.g., Gene Expression, Inflammation) Ca->Response PKC->Response

Caption: ATPγS activation of the P2Y receptor off-target signaling cascade.

References

Technical Support Center: A Guide to Selecting and Using N6-Substituted ATPγS Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-substituted ATPγS analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate analog for your experimental needs and to offer troubleshooting support for common issues encountered during their application.

Frequently Asked Questions (FAQs)

Q1: What are N6-substituted ATPγS analogs and why are they used?

A1: N6-substituted ATPγS analogs are molecules derived from adenosine (B11128) triphosphate (ATP) where a chemical group is attached to the N6 position of the adenine (B156593) base, and one of the oxygen atoms on the gamma phosphate (B84403) is replaced by a sulfur atom. This thiophosphate modification makes the molecule resistant to hydrolysis by many ATPases, effectively "trapping" it in the nucleotide-binding pocket of enzymes like kinases. The N6-substitution allows for specificity, particularly in "chemical genetics" approaches where a kinase is engineered with a modified ATP-binding pocket to accept a bulky N6-substituted analog that wild-type kinases cannot efficiently use.[1][2] This enables the specific labeling and identification of direct kinase substrates.[2][3]

Q2: How do I choose the right N6-substituted ATPγS analog for my experiment?

A2: The selection of the optimal N6-substituted ATPγS analog is critical and depends primarily on the specific enzyme (e.g., kinase, P2Y receptor) being studied. For engineered analog-sensitive kinases, the choice of analog is dictated by the nature of the mutation in the ATP-binding pocket.[2][4] It is often necessary to empirically test a panel of analogs to identify the one that is most efficiently utilized by the mutant kinase while exhibiting minimal use by wild-type kinases.[4][5] Factors to consider include the size and chemical nature of the N6-substituent (e.g., methyl, benzyl, furfuryl, phenethyl, hexyl). For P2Y receptors, the choice depends on the receptor subtype, as they exhibit different affinities for various N6-substituted analogs.[6]

Q3: Can wild-type kinases use N6-substituted ATPγS analogs?

A3: While analog-sensitive kinases are specifically engineered to preferentially use bulky N6-substituted ATPγS analogs, wild-type kinases can utilize these analogs to some extent, especially at high concentrations.[4] To minimize this off-target activity, it is crucial to optimize the concentration of the analog and to include unmodified ATP and GTP in the reaction to compete for the active sites of wild-type kinases.[4]

Q4: What are the key differences between various N6-substitutions?

A4: The N6-substituent influences the analog's affinity for the target protein. For example:

  • N6-methyl-ATPγS: A smaller modification, it can be a substrate for some wild-type kinases and acts as an agonist for certain P2Y and P2X receptors.[7][8]

  • N6-benzyl-ATPγS: A bulkier analog, it is often used with analog-sensitive kinases and has been shown to be a potent tool for identifying kinase substrates.[1][9][10]

  • N6-furfuryl-ATPγS (Kinetin riboside triphosphate): Another bulky analog used in chemical genetics to study specific kinases.[5][7]

  • N6-phenethyl-ATPγS & N6-hexyl-ATPγS: These represent variations in the bulk and hydrophobicity of the N6-substituent, which can be tested to find the optimal fit for a specific engineered kinase.[3][11][12]

Data Summary: Properties of Common N6-Substituted ATPγS Analogs

The following table summarizes key properties of frequently used N6-substituted ATPγS analogs. Note that specific binding affinities and kinetic parameters are highly dependent on the specific protein target and experimental conditions.

AnalogMolecular Formula (free acid)Molecular Weight ( g/mol , free acid)Spectroscopic Properties (λmax, ε)Key Applications
N6-Methyl-ATP C11H18N5O13P3521.21λmax 265 nm, ε 18.5 L mmol⁻¹ cm⁻¹Agonist for P2Y and P2X2 receptors.[8]
N6-Benzyl-ATPγS C17H22N5O12P3S613.37λmax 269 nm, ε 20.5 L mmol⁻¹ cm⁻¹Substrate for analog-sensitive kinases.[9][10]
N6-(6-Azido)hexyl-ATP C16H27N8O13P3632.35λmax 266 nm, ε 16.2 L mmol⁻¹ cm⁻¹Used for cross-linking and affinity labeling studies.[12]
N6-(6-Aminohexyl)-ATP-MANT C24H36N7O14P3739.50λexc 335 nm, λem 440 nm, ε 2.7 L mmol⁻¹ cm⁻¹Fluorescent analog for binding assays.[13]

Experimental Protocols

Protocol 1: Determining the Optimal N6-Substituted ATPγS Analog for an Analog-Sensitive Kinase

This protocol outlines a method to identify the most suitable N6-substituted ATPγS analog for a specific analog-sensitive (AS) kinase.

Materials:

  • Purified recombinant AS kinase and corresponding wild-type (WT) kinase.

  • Panel of N6-substituted ATPγS analogs (e.g., N6-benzyl-ATPγS, N6-furfuryl-ATPγS, N6-phenethyl-ATPγS).

  • Generic kinase substrate (e.g., Histone H3, Myelin Basic Protein).

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • p-Nitrobenzyl mesylate (PNBM).

  • Anti-thiophosphate ester antibody.

  • SDS-PAGE gels and Western blotting reagents.

Procedure:

  • Kinase Reaction: Set up parallel kinase reactions for the AS kinase and WT kinase with each N6-substituted ATPγS analog. A typical reaction mixture (25 µL) contains:

    • 1X Kinase Assay Buffer

    • 1 µg Kinase (AS or WT)

    • 5 µg Substrate

    • 10 µM N6-substituted ATPγS analog

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding SDS sample buffer.

  • Alkylation: Add PNBM to a final concentration of 2.5 mM to each reaction and incubate at room temperature for 1 hour to alkylate the thiophosphate group.[5]

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Probe the membrane with an anti-thiophosphate ester antibody to detect thiophosphorylated substrate.

  • Analysis: The optimal analog is the one that results in the strongest signal for the AS kinase with the lowest signal for the WT kinase.[4][5]

Protocol 2: In Vitro Kinase Assay Using an N6-Substituted ATPγS Analog

This protocol describes a standard in vitro kinase assay to measure the activity of a kinase using a specific N6-substituted ATPγS analog.

Materials:

  • Purified kinase.

  • Specific substrate.

  • Optimal N6-substituted ATPγS analog.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, fluorescently labeled antibody).

Procedure:

  • Prepare a 2X kinase/substrate solution in kinase buffer.

  • Prepare a serial dilution of the compound of interest (if screening for inhibitors) in the appropriate solvent, then dilute further in kinase buffer to create a 10X working solution.

  • Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.

  • Add 0.5 µL of the 10X compound solution or vehicle control.

  • Add 4.5 µL of kinase buffer.

  • Incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 5 µL of a 2X solution of the N6-substituted ATPγS analog (at a concentration near the Km for the kinase).

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.[14]

Troubleshooting Guide

Problem Possible Cause Solution
High background signal with WT kinase The concentration of the N6-substituted ATPγS analog is too high.Optimize the analog concentration to find the lowest level that gives a robust signal with the AS kinase.[4]
Insufficient competition from endogenous nucleotides.Add unmodified ATP and GTP to the reaction mixture to occupy the active sites of WT kinases.[4]
No or low signal with AS kinase The chosen N6-substituted ATPγS analog is not optimal for the specific AS kinase mutation.Test a panel of different N6-substituted ATPγS analogs to find the one that is most efficiently utilized.[4]
The kinase is inactive.Verify the activity of your kinase preparation using a standard assay with regular ATP.
The substrate is not being phosphorylated.Ensure you are using a known and validated substrate for your kinase of interest.
Compound interference in screening assays The test compound may intrinsically fluoresce or quench the detection signal.Run a control plate without the kinase to check for compound interference with the assay signal.[14][15]
The compound may not be soluble in the assay buffer.Test compound solubility at the highest concentration used and consider using a different solvent or a solubilizing agent.[14]
Variability between experiments Inconsistent reagent preparation or storage.Prepare fresh reagents and store them properly. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[14]
Fluctuations in incubation time or temperature.Standardize all incubation times and temperatures.[15]

Visualizing Key Processes

Selection of the Appropriate N6-Substituted ATPγS Analog

Caption: A flowchart outlining the process for selecting the optimal N6-substituted ATPγS analog.

General Workflow for a Kinase Assay

kinase_assay_workflow start Start: Prepare reagents plate_setup Dispense kinase and substrate into microplate wells start->plate_setup add_inhibitor Add potential inhibitor or vehicle control plate_setup->add_inhibitor pre_incubation Pre-incubate at room temperature add_inhibitor->pre_incubation initiate_reaction Initiate reaction by adding N6-substituted ATPγS analog pre_incubation->initiate_reaction reaction_incubation Incubate for a defined period (e.g., 60 minutes) initiate_reaction->reaction_incubation stop_reaction Stop reaction and add detection reagent reaction_incubation->stop_reaction read_plate Read signal (e.g., luminescence, fluorescence) stop_reaction->read_plate end End: Analyze data read_plate->end

Caption: A generalized workflow for performing an in vitro kinase assay.

P2Y Receptor Signaling Pathway

P2Y_signaling ligand N6-substituted ATPγS (or other nucleotide) receptor P2Y Receptor (GPCR) ligand->receptor g_protein G Protein (Gq, Gi/o, Gs) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc Gq activates ac Adenylyl Cyclase (AC) g_protein->ac Gi inhibits / Gs activates ip3_dag IP3 + DAG plc->ip3_dag produces camp cAMP ac->camp produces / inhibits ca_release Ca²⁺ Release ip3_dag->ca_release IP3 leads to pkc_activation PKC Activation ip3_dag->pkc_activation DAG leads to downstream Downstream Cellular Responses camp->downstream ca_release->downstream pkc_activation->downstream

Caption: A simplified diagram of major P2Y receptor signaling pathways.[16][17][18][19][20]

References

Technical Support Center: Purity of Commercial ATPγS Batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the purity of commercial ATPγS batches. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATPγS and why is its purity important?

Adenosine 5'-O-(3-thiotriphosphate), or ATPγS, is a non-hydrolyzable analog of ATP. In ATPγS, one of the non-bridging oxygen atoms in the γ-phosphate group is replaced by a sulfur atom. This modification makes the terminal phosphate (B84403) group resistant to cleavage by many ATPases and kinases, allowing researchers to study ATP-binding processes without the confounding effects of hydrolysis.

The purity of ATPγS is critical because contaminants can lead to experimental artifacts, misleading results, and a lack of reproducibility. Impurities can compete with ATPγS for binding to target proteins, be utilized by enzymes, or otherwise interfere with the signaling pathways under investigation.

Q2: What are the common impurities found in commercial ATPγS batches?

The most common impurity in commercial ATPγS batches is Adenosine 5'-diphosphate (ADP) .[1][2] This can arise from the incomplete synthesis of ATPγS or from the degradation of the final product. Other potential impurities, though generally found at lower levels, can include:

  • Adenosine 5'-monophosphate (AMP): A further degradation product of ATPγS and ADP.

  • Unreacted starting materials and synthesis byproducts: These can vary depending on the manufacturing process.[2][3]

  • Other nucleoside triphosphates: In some cases, trace amounts of other NTPs may be present.

Q3: What are the typical purity levels of commercial ATPγS?

The purity of commercial ATPγS can vary between suppliers and even between different lots from the same supplier. It is common to find batches with a stated purity of ≥90% or ≥85% as determined by High-Performance Liquid Chromatography (HPLC).[4] The primary contaminant is often ADP, which can be present at levels up to 10%.

Data on Potential Impurities in Nucleotide Triphosphate Batches

The following table summarizes potential impurities that can be found in commercial nucleoside triphosphate batches, including ATPγS. The exact composition and concentration of impurities will vary by manufacturer and lot.

ImpurityTypical OriginPotential Impact on Experiments
Adenosine 5'-diphosphate (ADP) Synthesis byproduct, degradationCan activate P2Y1, P2Y12, and P2Y13 receptors, potentially interfering with studies on other P2Y receptors.[5][6][7][8][9] Can also be a substrate for some kinases.
Adenosine 5'-monophosphate (AMP) Degradation productCan activate AMP-activated protein kinase (AMPK), leading to off-target effects.[10]
Other Nucleoside Triphosphates Synthesis impurityMay serve as substrates for kinases and other ATP-utilizing enzymes, leading to false-positive signals.
Synthesis Byproducts Incomplete reactionsUnpredictable off-target effects depending on the chemical nature of the byproduct.[2][3]

Troubleshooting Guides

Issue 1: High Background Signal in Kinase Assays

Question: I am observing a high background signal in my kinase assay when using ATPγS. What could be the cause and how can I troubleshoot it?

Answer: A high background signal in a kinase assay using ATPγS can be caused by several factors related to the purity of the ATPγS batch.

  • Potential Cause 1: Contaminating ATP: If your ATPγS batch is contaminated with ATP, the kinase may be utilizing the ATP to phosphorylate the substrate, leading to a high background signal.

  • Troubleshooting Steps:

    • Validate the Purity of Your ATPγS Batch: Use HPLC to check for the presence of contaminating ATP.

    • Run a "No Kinase" Control: Incubate your substrate with the ATPγS batch in the absence of the kinase. A signal in this control indicates that the ATPγS solution itself is causing the phosphorylation, likely due to contaminating ATP and a contaminating kinase in your system.

    • Use a Known Kinase Inhibitor: A known inhibitor for your kinase of interest should reduce the signal. If a high signal persists, it may be due to a contaminating kinase or non-specific phosphorylation.

Issue 2: Inconsistent or Unexpected Results in Phosphatase Assays

Question: My phosphatase assay results are inconsistent when using ATPγS as a substrate or inhibitor. What could be the problem?

Answer: Inconsistent results in phosphatase assays can be due to impurities in the ATPγS preparation.

  • Potential Cause 1: Contaminating Phosphates: The ATPγS batch may contain inorganic phosphate, which can act as a product inhibitor for some phosphatases, leading to lower-than-expected activity.

  • Potential Cause 2: Hydrolysis of ATPγS: While more resistant to hydrolysis than ATP, some phosphatases can slowly hydrolyze ATPγS, releasing thiophosphate.[11] This can lead to a gradual change in the concentration of the substrate/inhibitor over the course of the assay.

  • Troubleshooting Steps:

    • Analyze for Free Phosphate: Use a phosphate detection assay to quantify the amount of free phosphate in your ATPγS solution.

    • Monitor ATPγS Stability: Use HPLC to analyze the concentration of ATPγS in your assay buffer over the time course of your experiment to check for degradation.

    • Perform Control Experiments: Run the assay with a known potent and stable phosphatase inhibitor to ensure the assay itself is performing as expected.

Experimental Protocols

Protocol 1: HPLC Analysis of ATPγS Purity

This protocol provides a general method for assessing the purity of ATPγS using reverse-phase HPLC.

Materials:

  • ATPγS sample

  • ATP, ADP, and AMP standards

  • Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 6.5

  • Mobile Phase B: 100% Acetonitrile

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector (259 nm)

Method:

  • Sample Preparation: Dissolve the ATPγS sample and standards in the mobile phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 259 nm

    • Gradient:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 80% A, 20% B

      • 15-20 min: Hold at 80% A, 20% B

      • 20-25 min: Return to 100% A

      • 25-30 min: Re-equilibration at 100% A

  • Data Analysis:

    • Identify the peaks for ATPγS, ATP, ADP, and AMP based on the retention times of the standards.

    • Calculate the purity of the ATPγS batch by dividing the peak area of ATPγS by the total area of all peaks and multiplying by 100.

Protocol 2: Mass Spectrometry Analysis of ATPγS and Potential Impurities

This protocol outlines a general approach for identifying ATPγS and its potential impurities using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • ATPγS sample

  • LC-MS system with an electrospray ionization (ESI) source

Method:

  • Sample Preparation: Dissolve the ATPγS sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • LC-MS Conditions:

    • Use a suitable reverse-phase column and gradient similar to the HPLC protocol.

    • MS Detection: Operate the mass spectrometer in negative ion mode.

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Look for the expected molecular ion of ATPγS ([M-H]⁻ at m/z 522).

    • Search for the molecular ions of potential impurities:

      • ADP ([M-H]⁻ at m/z 426)

      • AMP ([M-H]⁻ at m/z 346)

      • ATP ([M-H]⁻ at m/z 506)

    • Perform tandem MS (MS/MS) on the parent ions to confirm their identity based on their fragmentation patterns.[12][13][14][15]

Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATPgS ATPγS / ADP P2Y12 P2Y12 Receptor ATPgS->P2Y12 Binds Gi Gi P2Y12->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates Platelet_Activation Inhibition of Platelet Activation VASP_P->Platelet_Activation Leads to

Caption: P2Y12 Receptor Signaling Pathway.

experimental_workflow start Receive New Batch of ATPγS qc_check Perform Quality Control (HPLC/MS) start->qc_check decision Purity Meets Specification? qc_check->decision proceed Proceed with Experiments decision->proceed Yes troubleshoot Troubleshoot or Contact Supplier decision->troubleshoot No end End proceed->end troubleshoot->end

Caption: Experimental Workflow for Validating a New Batch of ATPγS.

troubleshooting_logic start Unexpected Experimental Result with ATPγS check_purity Is the purity of the ATPγS batch confirmed? start->check_purity perform_qc Perform HPLC/MS analysis check_purity->perform_qc No purity_ok Purity is acceptable? check_purity->purity_ok Yes perform_qc->purity_ok investigate_other Investigate other experimental variables (enzyme, buffer, etc.) purity_ok->investigate_other Yes identify_contaminant Identify and quantify contaminants purity_ok->identify_contaminant No end Resolve Issue investigate_other->end assess_impact Assess potential impact of contaminants on the assay identify_contaminant->assess_impact new_batch Obtain a new, high-purity batch of ATPγS assess_impact->new_batch new_batch->end

Caption: Logical Diagram for Troubleshooting ATPγS-Related Issues.

References

Technical Support Center: Optimizing Buffer pH for ATPγS Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), focusing on buffer pH optimization to ensure its stability and activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for ATPγS stability?

A1: ATPγS is most stable in aqueous solutions with a pH between 7.0 and 9.0.[1][2] It is crucial to avoid acidic conditions (pH below 7.0) as they can lead to rapid hydrolysis of the molecule.[1][2] In unbuffered water, ATPγS is unstable and will degrade.[3]

Q2: How should ATPγS solutions be stored?

A2: For long-term storage, ATPγS solutions should be stored frozen at -20°C or, for enhanced stability, at -80°C.[1] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation. When thawing, do so quickly and keep the solution on ice.

Q3: Which buffer systems are recommended for use with ATPγS?

A3: Several buffer systems can be used with ATPγS, provided they maintain the pH within the optimal range of 7.0 to 9.0. Commonly used buffers include Tris-HCl and HEPES. The choice of buffer can depend on the specific requirements of your experiment, such as the enzyme under investigation.

Q4: Can ATPγS be hydrolyzed by enzymes?

A4: Yes. While ATPγS is a slowly hydrolyzable analog of ATP, it is important to note that many kinases and ATPases can use it as a substrate, sometimes with kinetics comparable to ATP.[4] This is a critical consideration when designing experiments where ATPγS is intended to be a non-hydrolyzable control.

Q5: What is the role of divalent cations in ATPγS-dependent reactions?

A5: Divalent cations, most commonly magnesium (Mg²⁺), are often essential cofactors for enzymes that bind ATP or its analogs, including ATPγS. Mg²⁺ helps to stabilize the negative charges on the phosphate (B84403) chain. The concentration of divalent cations should be optimized for each specific enzyme and assay.

Data Presentation: Buffer Selection Guide

The selection of an appropriate buffer is critical for maintaining the stability and activity of ATPγS. The following table summarizes the properties of commonly used buffers.

BufferpKa at 25°CEffective pH RangeΔpKa/°CKey Considerations
HEPES 7.56.8 – 8.2-0.014Good stability and minimal pH shift with temperature changes. Generally considered non-toxic to most cells.[5][6]
Tris 8.17.0 – 9.2-0.031Cost-effective and widely used. However, its pKa is highly sensitive to temperature changes, and it can interact with some enzymes and reagents.[5][6]
MOPS 7.26.5 – 7.9-0.015Similar pKa to HEPES and low metal-binding capacity. Some reports suggest potential toxicity to certain cell types.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving ATPγS.

Issue 1: Inconsistent or Noisy Results in Kinase Assays

  • Question: My kinase assay results using ATPγS are highly variable. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • ATPγS Degradation: Ensure your ATPγS stock solution is fresh and has been stored correctly at a pH between 7.0 and 9.0. Perform an HPLC analysis to check the integrity of your stock if degradation is suspected.

    • Buffer pH Instability: Verify the pH of your reaction buffer at the experimental temperature, as the pKa of some buffers, like Tris, is temperature-dependent.

    • Pipetting Errors: Use calibrated pipettes and proper techniques, especially when working with small volumes.

    • Enzyme Instability: Ensure your kinase is active and stable in the chosen buffer system.

Issue 2: High Background Signal in Non-Radioactive Kinase Assays

  • Question: I am using a non-radioactive kinase assay with a thiophosphate-specific antibody and observing a high background signal. How can I reduce it?

  • Answer: High background can be due to several factors:

    • Non-specific Antibody Binding: Increase the number and stringency of wash steps. Include a blocking agent in your antibody dilution buffer.

    • Contamination: Use high-purity reagents and sterile, nuclease-free water to prepare your buffers.

    • Autophosphorylation: Include a "no substrate" control to assess the level of kinase autophosphorylation.

Issue 3: Low or No Enzyme Activity

  • Question: My enzyme shows very low or no activity with ATPγS. What should I check?

  • Answer:

    • Enzyme Specificity: Confirm from literature or preliminary experiments that your enzyme of interest can utilize ATPγS as a substrate. Some enzymes have a much lower affinity for ATPγS compared to ATP.

    • Suboptimal Buffer Conditions: The pH, ionic strength, or concentration of divalent cations may not be optimal for your enzyme. A systematic buffer optimization is recommended.

    • Inactive Enzyme: Verify the activity of your enzyme preparation using its natural substrate, ATP, as a positive control.

Experimental Protocols

Protocol 1: Assessing ATPγS Stability by HPLC

This protocol allows for the quantitative analysis of ATPγS and its primary degradation product, ADP.

Materials:

  • ATPγS solution

  • Buffers at various pH values (e.g., pH 6.0, 7.0, 8.0, 9.0)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5

  • Mobile Phase B: 100% Acetonitrile

  • Perchloric acid (for quenching)

  • Potassium carbonate (for neutralization)

Procedure:

  • Sample Preparation:

    • Prepare solutions of ATPγS (e.g., 1 mM) in the different pH buffers to be tested.

    • Incubate the solutions at the desired temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

    • Quench the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 1 M).

    • Neutralize the samples by adding potassium carbonate.

    • Centrifuge to pellet the precipitate and collect the supernatant for analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Inject the supernatant onto the HPLC column.

    • Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 0-10% B over 15 minutes.

    • Detect the nucleotides by UV absorbance at 259 nm.

  • Data Analysis:

    • Identify the peaks corresponding to ATPγS and ADP based on their retention times, determined using standards.

    • Calculate the peak areas for ATPγS and ADP at each time point.

    • Plot the percentage of remaining ATPγS over time for each pH condition to determine the rate of degradation.

Protocol 2: Non-Radioactive In Vitro Kinase Assay

This protocol uses a thiophosphate-specific antibody to detect the thiophosphorylation of a substrate by a kinase.

Materials:

  • Purified kinase

  • Substrate protein or peptide

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATPγS solution (e.g., 10 mM stock)

  • SDS-PAGE loading buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Thiophosphate-specific primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction may contain:

      • 5 µL of 5x Kinase Reaction Buffer

      • 1-5 µg of substrate

      • 100-500 ng of purified kinase

      • 2.5 µL of 1 mM ATPγS (final concentration 100 µM)

      • Nuclease-free water to a final volume of 25 µL.

    • Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the thiophosphate-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

P2Y1 Receptor Signaling Pathway

ATPγS can act as an agonist for P2Y purinergic receptors, such as the P2Y1 receptor, initiating a downstream signaling cascade.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATPgS ATPγS P2Y1 P2Y1 Receptor ATPgS->P2Y1 Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway Activated by ATPγS.

Experimental Workflow for Buffer Optimization

A systematic approach is crucial for identifying the optimal buffer conditions for an ATPγS-dependent enzyme.

Buffer_Optimization_Workflow Start Define Experimental Goal (e.g., maximize enzyme activity) Select_Buffers Select Candidate Buffers (e.g., HEPES, Tris, MOPS) Start->Select_Buffers pH_Screen Screen a Range of pH Values for Each Buffer Select_Buffers->pH_Screen Divalent_Cation_Titration Titrate Divalent Cation Concentration (e.g., Mg²⁺) pH_Screen->Divalent_Cation_Titration Assay Perform Enzyme Activity Assay with ATPγS Divalent_Cation_Titration->Assay Analyze Analyze Results (e.g., specific activity, Km, Vmax) Assay->Analyze Optimal_Conditions Identify Optimal Buffer Conditions Analyze->Optimal_Conditions Validate Validate with Replicates Optimal_Conditions->Validate

Caption: Workflow for Optimizing Buffer Conditions.

References

preventing ATPγS degradation during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Adenosine 5'-[γ-thio]triphosphate (ATPγS) to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ATPγS?

A1: Proper storage is crucial for maintaining the stability of ATPγS. For long-term storage, it is recommended to store ATPγS, in both solid form and aqueous solutions, at -20°C or -80°C.[1][2] The solid powder form is stable for at least two years when stored at -20°C in a desiccated environment.[3] Aqueous solutions are stable for months when stored at -20°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the ATPγS solution into single-use volumes.[2]

Q2: What is the recommended pH for ATPγS solutions?

A2: The pH of the solution is a critical factor for ATPγS stability. The pH should never be allowed to drop below 7.0, as acidic conditions can lead to rapid degradation.[1][4] It is recommended to dissolve ATPγS in a buffer with a pH between 7.0 and 10.0.[1][4]

Q3: Can I dissolve ATPγS in water, or should I use a buffer?

A3: While you can dissolve ATPγS in water, it is highly recommended to use a buffer (e.g., Tris-HCl) at a concentration of 50-100 mM and a pH between 7.0 and 10.0 to ensure pH stability and prevent degradation.[1][4] ATP in an unbuffered aqueous solution can have a low pH, which would be detrimental to the stability of ATPγS.[3]

Q4: Is ATPγS completely resistant to hydrolysis?

A4: No, ATPγS is not completely non-hydrolyzable. While it is more resistant to hydrolysis than ATP, some enzymes, such as certain kinases and ATPases, can still hydrolyze ATPγS, albeit often at a slower rate.[5][6][7] This is an important consideration when designing experiments, as the assumption of it being entirely non-hydrolyzable may not always be valid.

Q5: How can I minimize degradation during handling?

A5: To minimize degradation during handling, it is important to:

  • Avoid repeated freeze-thaw cycles: Aliquot stock solutions into smaller, single-use volumes.[2]

  • Maintain proper pH: Ensure the solution is buffered to a pH between 7.0 and 10.0.[1][4]

  • Work quickly on ice: When thawed for use, keep the ATPγS solution on ice to minimize degradation.

  • Spin down vials: Before opening, briefly centrifuge the vial to ensure the entire contents are at the bottom.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results ATPγS degradation due to improper storage or handling.Review storage conditions. Ensure storage at -20°C or -80°C.[1][2] Aliquot stock solutions to avoid freeze-thaw cycles.[2] Verify the pH of the solution is between 7.0 and 10.0.[1][4]
Presence of impurities in the ATPγS stock.Check the purity of the ATPγS from the supplier. Commercial preparations can contain small amounts of ADP.[1]
Loss of compound activity Degradation of ATPγS stock solution.Prepare a fresh stock solution from solid ATPγS. Confirm the concentration photometrically.
Hydrolysis by enzymes in the experimental system.Be aware that some enzymes can hydrolyze ATPγS.[5][6] Consider this possibility when interpreting results.
Precipitate formation upon thawing Poor solubility at low temperatures or pH changes.Ensure the solution is fully dissolved upon warming. Check and adjust the pH of the buffer if necessary.

Data Summary

Table 1: Recommended Storage Conditions for ATPγS

Form Temperature Duration Key Considerations
Solid (Powder) -20°C≥ 2 yearsStore in a desiccated environment.[3]
Aqueous Solution -20°C or -80°CSeveral monthsAliquot to avoid freeze-thaw cycles.[2] Maintain pH 7.0-10.0.[1][4]
Aqueous Solution 0°C (on ice)~1 weekFor short-term use.[3]
Aqueous Solution Ambient TemperatureProne to slow decompositionNot recommended for storage.[2]

Experimental Protocols

Protocol 1: Preparation of a Stable ATPγS Stock Solution

  • Materials:

    • ATPγS (solid form)

    • Buffer (e.g., 1 M Tris-HCl, pH 7.5)

    • Nuclease-free water

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the solid ATPγS to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of ATPγS powder.

    • Dissolve the ATPγS in nuclease-free water to a concentration slightly higher than the target concentration.

    • Add the buffer to a final concentration of 50-100 mM and adjust the pH to be within the 7.0-10.0 range.

    • Verify the final concentration using a spectrophotometer (λmax = 259 nm, ε = 15.4 L mmol⁻¹ cm⁻¹ at pH 7.5).[1]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[1][2]

Protocol 2: Assessment of ATPγS Stability via HPLC

  • Objective: To determine the degradation of ATPγS over time under specific storage conditions.

  • Methodology:

    • Prepare a stock solution of ATPγS as described in Protocol 1.

    • Divide the stock solution into multiple aliquots for storage under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each storage condition.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable column for nucleotide separation (e.g., a C18 column).

    • The mobile phase can consist of a gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile).

    • Monitor the elution of ATPγS and its potential degradation products (e.g., ADP, AMP) by UV absorbance at 259 nm.

    • Quantify the peak areas to determine the percentage of intact ATPγS remaining at each time point.

Visualizations

ATPGS_Degradation_Pathway cluster_degradation Degradation cluster_factors Contributing Factors ATPGS ATPγS ADP ADP ATPGS->ADP Hydrolysis Thiophosphate Thiophosphate Low_pH Low pH (<7.0) Low_pH->ATPGS Enzymatic_Activity Enzymatic Activity Enzymatic_Activity->ATPGS Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->ATPGS High_Temp High Temperature High_Temp->ATPGS

Caption: Factors contributing to the hydrolysis of ATPγS.

ATPGS_Handling_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start: Solid ATPγS dissolve Dissolve in Buffer (pH 7.0-10.0) start->dissolve measure Measure Concentration (Spectrophotometer) dissolve->measure aliquot Aliquot into Single-Use Volumes measure->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw on Ice store->thaw spin Centrifuge Briefly thaw->spin use Use in Experiment spin->use

Caption: Recommended workflow for ATPγS handling.

Troubleshooting_Tree start Inconsistent Results? check_storage Storage Conditions Correct? (-20°C/-80°C, desiccated) start->check_storage check_ph Solution pH 7.0-10.0? check_storage->check_ph Yes degradation_likely Degradation Likely check_storage->degradation_likely No check_aliquots Using Aliquots? check_ph->check_aliquots Yes check_ph->degradation_likely No check_purity Check Certificate of Analysis (Purity ≥90%) check_aliquots->check_purity Yes check_aliquots->degradation_likely No prepare_fresh Prepare Fresh Stock check_purity->prepare_fresh No solution_stable Solution Likely Stable check_purity->solution_stable Yes

Caption: Troubleshooting decision tree for ATPγS stability issues.

References

Technical Support Center: ATPγS-Based Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing ATPγS-based pull-down assays to identify and characterize nucleotide-binding proteins and their interactors.

Troubleshooting Guide

This section addresses specific issues that may arise during your ATPγS-based pull-down experiments, offering potential causes and solutions.

Problem 1: High Background or Non-Specific Binding

Question: My final elution contains many non-specific proteins, making it difficult to identify true interactors. What can I do to reduce this background?

Answer: High background is a common issue and can stem from several factors. Here are some strategies to minimize non-specific binding:

  • Optimize Washing Steps: This is one of the most critical steps for reducing background.[1]

    • Increase Wash Stringency: Gradually increase the salt concentration (e.g., NaCl from 150 mM up to 500 mM) or the detergent concentration (e.g., Tween-20 from 0.05% to 0.1%) in your wash buffers.[2] This can help disrupt weak, non-specific interactions.

    • Increase Number of Washes: Performing additional wash steps can be effective at removing proteins that are not specifically bound.[3]

  • Pre-clearing the Lysate: Before incubation with your bait, incubate the cell lysate with beads alone (e.g., glutathione (B108866) beads if using a GST-tagged protein) to capture proteins that non-specifically bind to the affinity matrix.[4]

  • Use Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) or lysate from a control cell line that doesn't express the bait protein can help saturate non-specific binding sites on the beads.[1]

  • Control Experiments are Key: Always include a negative control, such as using beads without any bait protein or using a non-relevant bait protein, to distinguish non-specific binders from true interactors.[3][5]

Problem 2: Low or No Yield of the Target Protein Complex

Question: I am not detecting my protein of interest or its known interactors after the pull-down. What could be the cause?

Answer: Low yield can be frustrating, but several factors can be optimized to improve the recovery of your protein complex.

  • Confirm Bait Protein Integrity and Activity:

    • Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent the degradation of your bait protein and its interactors.[2][6]

    • Proper Folding: If using a recombinantly expressed bait protein, ensure it is correctly folded and functional. Some expression systems can lead to misfolded proteins or inclusion bodies.[4][7]

    • ATPγS Utilization: Verify that your kinase of interest can efficiently use ATPγS as a substrate. While many kinases do, the efficiency can vary.[8][9] An in-vitro kinase assay followed by a western blot with a thiophosphate ester-specific antibody can confirm this.[10]

  • Optimize Binding Conditions:

    • Incubation Time: The incubation of the lysate with the immobilized bait may need to be optimized. While 2 hours at 4°C is a common starting point, longer incubation times may be necessary for weak or low-abundance interactions.[3]

    • Buffer Conditions: The pH, salt, and detergent concentrations of the binding buffer can significantly impact protein-protein interactions. It may be necessary to optimize these conditions for your specific complex.[1][3]

  • Elution Inefficiency:

    • Elution Buffer Composition: The elution conditions may be too harsh, causing denaturation and loss of interaction, or too mild, resulting in incomplete elution. Consider trying different elution methods, such as competitive elution (e.g., with free glutathione for GST tags) or changing the pH.[1][7]

Problem 3: False Positives in the Final Eluate

Question: I am identifying proteins that are known to be common contaminants in affinity purification experiments. How can I be sure my identified interactors are specific?

Answer: Differentiating true interactors from false positives is crucial for the validity of your results.

  • Stringent Controls: The importance of proper controls cannot be overstated. A pull-down with an unrelated bait protein or beads alone is essential to identify proteins that bind non-specifically to the matrix or the bait itself.[3][5]

  • Thiocyanate Treatment: Pre-equilibration of the affinity beads with thiocyanate, a chaotropic agent, has been shown to reduce the non-specific binding of abundant contaminating proteins by disrupting non-polar interactions.[11][12]

  • Mass Spectrometry Data Analysis: When analyzing mass spectrometry data, it's helpful to compare your protein list against databases of common contaminants, such as the Contaminant Repository for Affinity Purification (CRAPome), to filter out known false positives.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of ATPγS to use in my assay?

A1: The optimal concentration of ATPγS needs to be determined empirically for each specific kinase and cell lysate. A typical starting range is between 100–500 µM.[10] It's a balance between ensuring efficient labeling of the substrate by the kinase of interest and minimizing off-target labeling by other endogenous kinases. It is also recommended to include unmodified ATP (50–200 µM) and GTP (1–3 mM) to occupy other nucleotide-binding sites and reduce non-specific ATPγS utilization.[10]

Q2: Can I use ATPγS with any kinase?

A2: While many kinases can utilize ATPγS as a phosphodonor, it is not universal, and the efficiency can vary significantly.[8] It is crucial to validate that your specific kinase of interest can effectively thiophosphorylate its substrates. This can be tested in an in vitro kinase assay using a known substrate and detecting the thiophosphorylation with a specific antibody.[9][10]

Q3: How do I choose the right lysis buffer?

A3: The choice of lysis buffer is critical for preserving the protein-protein interactions you want to study.[6]

  • Non-denaturing buffers (containing mild detergents like NP-40 or Triton X-100) are generally preferred as they are less likely to disrupt native protein complexes.

  • Denaturing buffers (like RIPA buffer, which contains SDS) are harsher and can break protein-protein interactions, but may be necessary for solubilizing certain proteins, such as those in the nucleus or cytoskeleton.[6] Always supplement your lysis buffer with protease and phosphatase inhibitors to protect your proteins.[6]

Q4: What are the best downstream analysis methods after a pull-down?

A4: The choice of downstream analysis depends on your experimental goals.

  • Western Blotting: This is the most common method to confirm the presence of a specific, known interacting protein.[1][14]

  • Mass Spectrometry (MS): For unbiased identification of novel interacting partners, MS is the method of choice.[1]

  • Silver or Coomassie Staining: These methods can be used for a general visualization of all the proteins pulled down.[1]

Experimental Protocols & Data

General ATPγS Pull-Down Workflow

This protocol provides a general outline. Specific conditions such as buffer composition, incubation times, and centrifugation speeds should be optimized for each experiment.

  • Lysate Preparation:

    • Harvest and wash cells with cold 1x PBS.

    • Lyse cells in a suitable non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors on ice.[6]

    • Clarify the lysate by centrifugation at high speed (e.g., 17,000 x g) for 20 minutes at 4°C to remove cell debris.[15]

    • Determine the protein concentration of the supernatant.

  • Bait Immobilization:

    • If using a tagged bait protein, incubate the purified protein with the appropriate affinity beads (e.g., glutathione beads for GST-tags, Ni-NTA beads for His-tags) according to the manufacturer's instructions.[5][15]

    • Wash the beads to remove any unbound bait protein.

  • Binding/Pull-Down:

    • Incubate the immobilized bait protein with the cell lysate for 1-2 hours at 4°C with gentle rotation.[3][15]

    • This is the step where ATPγS would be added if the goal is to label substrates within the lysate.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant (flow-through) and wash the beads multiple times with wash buffer. The stringency of the wash buffer can be adjusted to minimize non-specific binding.[1][3]

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., a buffer containing a competitive agent like glutathione or imidazole, or a low pH buffer).[1]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting, mass spectrometry, or protein staining.[1][15]

Optimization Parameters
ParameterRecommended Starting RangeConsiderations
ATPγS Concentration 100 - 500 µMEmpirically determine for each kinase to maximize specific labeling and minimize background.[10]
Lysate Concentration 1 - 10 mg/mLHigher concentrations can increase yield but may also increase non-specific binding.[6]
Incubation Time (Binding) 1 - 4 hours at 4°CLonger times may be needed for weak interactions, but can also increase background.[3]
Wash Buffer Salt (NaCl) 150 - 500 mMHigher salt concentrations increase stringency and reduce non-specific electrostatic interactions.[2]
Wash Buffer Detergent 0.05% - 0.1% Tween-20 or NP-40Helps to reduce non-specific hydrophobic interactions.[2]

Visualizations

Experimental Workflow Diagram

ATPgS_Pull_Down_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Bait Bait Protein (e.g., Kinase) Immobilize Immobilize Bait on Beads Bait->Immobilize Beads Affinity Beads Beads->Immobilize Lysate Cell Lysate Incubate Incubate with Lysate + ATPγS Lysate->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Complexes Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot SDS_PAGE->Western MassSpec Mass Spectrometry SDS_PAGE->MassSpec High_Background_Troubleshooting Start High Background Observed Q1 Are you pre-clearing the lysate? Start->Q1 A1_No Implement Pre-clearing Step Q1->A1_No No A1_Yes Increase Wash Stringency Q1->A1_Yes Yes Q2 Did background decrease? A1_No->Q2 A1_Yes->Q2 A2_No Add Blocking Agent (e.g., BSA) Q2->A2_No No A2_Yes Problem Solved Q2->A2_Yes Yes Q3 Did background decrease? A2_No->Q3 Q3->A2_Yes Yes A3_No Optimize Controls (e.g., no-bait) Q3->A3_No No

References

improving the efficiency of thiophosphopeptide enrichment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of thiophosphopeptide enrichment experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during thiophosphopeptide enrichment workflows.

Q1: Why is my thiophosphopeptide enrichment yield low?

Low recovery of thiophosphopeptides can stem from several factors throughout the experimental workflow. Key areas to investigate include inefficient thiophosphorylation, loss of sample during handling, and suboptimal enrichment chemistry.

Troubleshooting Steps:

  • Verify Kinase Activity: Confirm that your kinase is active and capable of utilizing ATPγS. Some kinases have poor activity with ATPγS in the presence of Mg²⁺. Consider using Mn²⁺ as a cofactor, which can enhance the thiophosphorylation rate.[1] An in-vitro kinase assay with a known substrate and ATPγS followed by Western blotting with a thiophosphate-specific antibody can validate kinase activity.[2]

  • Optimize ATPγS Concentration: The concentration of ATPγS can be critical. Titrate the concentration of N⁶-substituted ATPγS analogs (typically between 100–500 µM) to find the optimal balance between labeling efficiency and background.[2]

  • Prevent Sample Loss: Phosphopeptides can adhere to plastic surfaces. Using siliconized microcentrifuge tubes and adding detergents like SDS can help minimize this loss.[2][3]

  • Assess Enrichment Chemistry: The choice of enrichment resin and the binding/elution conditions are crucial. See the tables below for a comparison of common enrichment chemistries and recommended buffer conditions.

Q2: I am observing high levels of non-specific binding of non-phosphorylated peptides. How can I improve the specificity of my enrichment?

Non-specific binding is a common challenge that reduces the purity of the enriched thiophosphopeptides. Several strategies can be employed to increase specificity.

Troubleshooting Steps:

  • Optimize Washing Steps: Increase the number and stringency of wash steps after the initial binding to the enrichment matrix. Using organic solvents like acetonitrile (B52724) (ACN) in the wash buffers can help remove non-specifically bound peptides.[4]

  • Incorporate Competitive Binders: Add competitive non-phosphopeptide binders to the loading buffer. Compounds like glycolic acid, lactic acid, or 2,5-dihydroxybenzoic acid (DHB) can effectively reduce the binding of acidic, non-phosphorylated peptides to the enrichment resin.[4][5][6]

  • Adjust pH of Binding Buffer: The pH of the loading buffer is critical for specificity. For Immobilized Metal Affinity Chromatography (IMAC), acidifying the buffer to pH 2-2.5 minimizes the binding of acidic amino acids like glutamate (B1630785) and aspartate, which have a higher pKa than the phosphate (B84403) group.[3]

  • Consider Sequential Enrichment: A multi-step enrichment strategy can significantly improve specificity. For example, an initial strong cation exchange (SCX) chromatography step can separate phosphopeptides from the bulk of non-phosphorylated peptides before a more specific affinity enrichment step like IMAC or TiO₂.[6][7]

Q3: My thiophosphopeptide signal is weak or undetectable by mass spectrometry. What could be the issue?

Weak signals in mass spectrometry can be due to the inherent low stoichiometry of phosphorylation, inefficient ionization of thiophosphopeptides, or degradation of the thiophosphate group.[3][8]

Troubleshooting Steps:

  • Enrich Sufficient Starting Material: Due to the low abundance of phosphoproteins, starting with an adequate amount of protein lysate is crucial. While the optimal amount depends on the sample and workflow, inputs ranging from micrograms to milligrams of total protein are often necessary.[8][9]

  • Avoid Acid-Promoted Hydrolysis: The thiophosphate modification is labile and can be hydrolyzed in acidic conditions. Avoid prolonged exposure to strong acids like 2% TFA, which is commonly used in standard proteomics workflows.[2]

  • Optimize Mass Spectrometry Parameters: Ensure that your mass spectrometer is optimized for phosphopeptide analysis. This may include using specific fragmentation techniques (e.g., HCD, ETD) and including neutral loss of the phosphate group in your data acquisition methods.

  • Use a Stable Isotope Labeling Strategy: Incorporating stable isotope labeling, such as performing the final hydrolysis step in the presence of ¹⁸O-labeled water, can introduce a unique mass tag to the liberated phosphopeptide, aiding in its identification and differentiation from background signals.[10]

Data & Protocols

Quantitative Data Summary

Table 1: Comparison of Common Phosphopeptide Enrichment Chemistries

Enrichment MethodPrincipleAdvantagesDisadvantages
IMAC (Immobilized Metal Affinity Chromatography) Chelated metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺) bind to the negatively charged phosphate group.[11]High binding capacity, effective for multiply phosphorylated peptides.[6]Can exhibit non-specific binding to acidic residues (Asp, Glu).[3]
MOAC (Metal Oxide Affinity Chromatography) - TiO₂ Titanium dioxide particles bind phosphopeptides through electrostatic interactions.[8]High specificity, complementary to IMAC.[8]May have a bias against multiply phosphorylated peptides.
Phos-tag™ A functional molecule that specifically captures phosphate groups.[12]High specificity, can be used in-solution or on-bead format.[12]May require optimization of binding and elution conditions.
Antibody-based Enrichment Use of antibodies that recognize specific phosphorylated motifs (e.g., phospho-tyrosine) or sequences.[11]Very high specificity for the target motif.Limited to the specific motifs recognized by the antibodies, may not capture all phosphopeptides.

Table 2: Recommended Buffer Compositions for TiO₂-based Enrichment

Buffer TypeCompositionPurposeReference
Loading Buffer 1 M Glycolic Acid, 80% ACN, 5% TFAPromotes binding of phosphopeptides and reduces non-specific binding of acidic peptides.[4]
Wash Buffer 1 1 M Glycolic Acid, 80% ACN, 5% TFARemoves non-specifically bound peptides.[4]
Wash Buffer 2 80% ACN, 0.1% TFAFurther removes non-specific contaminants.[13]
Elution Buffer 15% NH₄OH, 40% ACN, pH 11Elutes bound phosphopeptides from the TiO₂ beads.[13]
Experimental Protocols

Protocol 1: General Workflow for Thiophosphopeptide Enrichment

This protocol outlines the key steps for enriching thiophosphopeptides from a protein lysate.

  • Cell Lysis and Protein Digestion:

    • Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state. A common lysis buffer is 8M Urea.[13]

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using an appropriate protease, such as trypsin.[2]

  • Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with downstream enrichment and mass spectrometry.[2][13]

  • Thiophosphopeptide Enrichment:

    • Perform enrichment using your chosen chemistry (e.g., TiO₂, IMAC).

    • Binding: Incubate the desalted peptides with the enrichment resin in the appropriate loading buffer.

    • Washing: Wash the resin several times with wash buffers of increasing stringency to remove non-specifically bound peptides.

    • Elution: Elute the enriched thiophosphopeptides using a high pH elution buffer.

  • Final Desalting and Sample Preparation:

    • Acidify the eluted phosphopeptides with a low concentration of TFA (e.g., 0.1%) and desalt again using a C18 tip or column.[2]

    • Concentrate the sample to near dryness using a speed vacuum, being careful not to completely dry the sample as peptides may be difficult to resuspend.[2]

    • Reconstitute the sample in a buffer compatible with LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis lysis Cell Lysis digest Protein Digestion lysis->digest desalt1 Initial Desalting (C18) digest->desalt1 bind Binding to Resin desalt1->bind wash Washing bind->wash elute Elution wash->elute desalt2 Final Desalting (C18) elute->desalt2 ms LC-MS/MS Analysis desalt2->ms troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enrichment Efficiency cause1 Inefficient Thiophosphorylation start->cause1 cause2 High Non-specific Binding start->cause2 cause3 Sample Loss start->cause3 sol1a Optimize Kinase Assay (e.g., use Mn²⁺) cause1->sol1a sol1b Titrate ATPγS cause1->sol1b sol2a Optimize Wash Steps cause2->sol2a sol2b Use Competitive Binders (e.g., Glycolic Acid) cause2->sol2b sol3a Use Siliconized Tubes cause3->sol3a sol3b Add Detergents cause3->sol3b

References

dealing with non-specific binding in [35S]GTPγS assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during [35S]GTPγS binding assays, with a specific focus on managing non-specific binding.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure the specific signal in a [35S]GTPγS assay, leading to a low signal-to-noise ratio and unreliable data. The following guide provides a systematic approach to identifying and mitigating the causes of high non-specific binding.

Symptoms:

  • High background signal in the absence of agonist.

  • High signal in the presence of a saturating concentration of unlabeled GTPγS.

  • Poor signal window between basal and agonist-stimulated binding.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Suboptimal GDP Concentration Titrate GDP concentration (typically 1-10 µM for recombinant systems, but can be higher for native tissues).[1][2]GDP is crucial for reducing basal [35S]GTPγS binding by competing for binding to G-proteins in the absence of agonist stimulation.[1][3] Optimizing the GDP concentration maximizes the agonist-stimulated signal over the basal signal.[1][4]
Inappropriate [35S]GTPγS Concentration Use the lowest possible concentration of [35S]GTPγS that still provides a robust signal (typically 0.05-0.5 nM).[5]Lowering the radioligand concentration can sometimes improve the signal-to-background ratio.[1]
Incorrect Ionic Strength Optimize NaCl concentration in the assay buffer.High concentrations of sodium ions can help to reduce basal GTPγS binding.[5]
Issues with Filtration Assay Ensure proper and consistent washing steps to remove unbound radioligand.[5] Avoid treating glass fiber filters with polyethyleneimine (PEI), as this can increase non-specific binding.[6]Inadequate washing will leave unbound [35S]GTPγS on the filter, contributing to high background. PEI can electrostatically interact with the negatively charged radioligand.
Problems with Scintillation Proximity Assay (SPA) If using WGA-coated SPA beads, ensure membranes are properly binding. For antibody-capture SPA, confirm antibody specificity and concentration.In SPA, non-specific binding can occur if the radioligand interacts with the beads or other components of the assay.[1][5]
Contaminated or Degraded Reagents Use fresh stocks of all reagents, including [35S]GTPγS, agonists, and buffer components.[5]Degraded reagents can lead to unpredictable and often high background signals.
Suboptimal Membrane Protein Concentration Titrate the amount of membrane protein per well to find the optimal concentration that provides a good signal window.[2][5]Too much membrane protein can lead to an increase in non-specific binding sites.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a [35S]GTPγS assay?

A1: Non-specific binding refers to the binding of the radiolabeled ligand, [35S]GTPγS, to components in the assay other than the G-proteins of interest. This can include binding to the filter membranes, assay tubes, or other proteins in the cell membrane preparation.[5] It is a component of the total binding that is not displaced by a saturating concentration of unlabeled GTPγS.

Q2: How do I determine the level of non-specific binding in my assay?

A2: To determine non-specific binding, a parallel set of reactions is run in the presence of a high concentration (typically 10 µM) of unlabeled ("cold") GTPγS.[5] The unlabeled GTPγS will compete with the [35S]GTPγS for all specific binding sites on the G-proteins. Any remaining radioactivity detected is considered non-specific.

Q3: Why is GDP essential in a [35S]GTPγS assay?

A3: In the basal state (without agonist stimulation), G-proteins have a high affinity for GDP. The addition of exogenous GDP is necessary to keep the G-proteins in this inactive state and to reduce the basal binding of [35S]GTPγS.[1][3] Upon agonist stimulation, the GPCR facilitates the exchange of this bound GDP for GTP (or [35S]GTPγS), leading to a measurable signal.[4] The concentration of GDP needs to be carefully optimized for each experimental system to achieve a good signal window.[1][4]

Q4: Can the assay format affect non-specific binding?

A4: Yes, the assay format can significantly impact non-specific binding.

  • Filtration Assays: These are prone to high non-specific binding if washing steps are inadequate or if the filter material itself binds the radioligand.[5][6]

  • Scintillation Proximity Assays (SPA): This homogeneous format eliminates the need for wash steps.[1][7] However, non-specific binding can still occur if the [35S]GTPγS interacts with the SPA beads.[5] Antibody-capture SPA techniques can help to reduce non-specific binding by isolating the specific G-protein of interest.[1][8][9]

Q5: What is the role of Mg2+ ions in the [35S]GTPγS assay?

A5: Magnesium ions are essential for agonist-stimulated GTPγS binding.[1][5] Mg2+ is a required cofactor for the G-protein to bind GTP (or its analogue). The optimal concentration of MgCl2 should be determined for each specific receptor system.

Experimental Protocols

Standard [35S]GTPγS Filtration Assay

This protocol provides a general framework. Optimal conditions, particularly reagent concentrations, should be determined empirically for each specific GPCR and cell system.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.5% BSA.

  • [35S]GTPγS: Stock solution in assay buffer (e.g., 1 nM). Final concentration in the assay is typically 0.05-0.5 nM.[5]

  • GDP: Stock solution in assay buffer (e.g., 1 mM). Final concentration is typically 1-10 µM.[1]

  • Unlabeled GTPγS: Stock solution in assay buffer (e.g., 1 mM). Used at a final concentration of 10 µM for determining non-specific binding.[5]

  • Agonist: A range of concentrations to generate a dose-response curve.

  • Cell Membranes: Prepared from cells expressing the GPCR of interest, diluted in assay buffer to the optimal protein concentration (e.g., 5-20 µ g/well ).[2]

2. Assay Procedure:

  • Prepare a master mix containing assay buffer, GDP, and cell membranes.

  • In a 96-well plate, add the following to the appropriate wells:

    • Total Binding: Master mix + agonist + [35S]GTPγS.

    • Non-Specific Binding: Master mix + agonist + [35S]GTPγS + 10 µM unlabeled GTPγS.

    • Basal Binding: Master mix + vehicle + [35S]GTPγS.

  • Initiate the binding reaction by adding the [35S]GTPγS.

  • Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding = Total Binding - Non-Specific Binding.

  • Plot specific binding as a function of agonist concentration to determine EC50 and Emax values.

Visualizations

Signaling Pathway of GPCR Activation and [35S]GTPγS Binding

GPCR_Activation cluster_membrane Cell Membrane cluster_gprotein G-Protein (Inactive) Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive 1. Binding GPCR_active GPCR (Active) GPCR_inactive->GPCR_active 2. Conformational Change G_alpha_GDP Gα-GDP GPCR_active->G_alpha_GDP 3. Interaction G_alpha_GTPgS Gα-[35S]GTPγS (Active) G_alpha_GDP->G_alpha_GTPgS 4. Nucleotide Exchange GDP GDP G_alpha_GDP->GDP Release G_beta_gamma Gβγ GTPgS [35S]GTPγS GTPgS->G_alpha_GTPgS Binding

Caption: GPCR activation pathway leading to [35S]GTPγS binding.

Experimental Workflow for a [35S]GTPγS Filtration Assay

Assay_Workflow A 1. Prepare Reagents (Buffer, Membranes, Ligands) B 2. Set up Assay Plate (Total, NSB, Basal) A->B C 3. Add [35S]GTPγS to Initiate Reaction B->C D 4. Incubate (e.g., 30°C, 60-90 min) C->D E 5. Terminate by Rapid Filtration D->E F 6. Wash Filters E->F G 7. Dry Filters F->G H 8. Scintillation Counting G->H I 9. Data Analysis H->I

Caption: Workflow of a typical [35S]GTPγS filtration experiment.

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_NSB Start High Non-Specific Binding Observed Q1 Is GDP concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is [35S]GTPγS concentration too high? A1_Yes->Q2 Sol1 Titrate GDP (1-10 µM or higher) A1_No->Sol1 End Re-evaluate NSB Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Lower [35S]GTPγS concentration A2_Yes->Sol2 Q3 Are washing steps adequate (Filtration)? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are reagents fresh and properly stored? A3_Yes->Q4 Sol3 Increase wash volume and/or number of washes A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End Sol4 Prepare fresh reagents A4_No->Sol4 Sol4->End

Caption: Decision tree for troubleshooting high non-specific binding.

References

Validation & Comparative

A Researcher's Guide: ATPγS vs. AMP-PNP for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the study of signal transduction, protein kinases are central players, catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein.[1] To investigate these fundamental processes, researchers often rely on ATP analogs that can probe, inhibit, or trap kinases in specific conformational states. Among the most common tools are Adenosine 5'-[γ-thio]triphosphate (ATPγS) and Adenylyl-imidodiphosphate (AMP-PNP).[2] While both are used to compete with endogenous ATP, their distinct biochemical properties make them suitable for different experimental applications. This guide provides a detailed comparison of their mechanisms, applications, and supporting experimental data.

Mechanism of Action: A Tale of Two Analogs

The primary difference between ATPγS and AMP-PNP lies in their susceptibility to enzymatic hydrolysis by kinases.

  • ATPγS (Adenosine 5'-[γ-thio]triphosphate): This analog features a sulfur atom replacing one of the non-bridging oxygen atoms on the γ-phosphate.[2] While most kinases can accept ATPγS as a phosphodonor, the thio-phosphoryl bond is transferred to the substrate at a significantly slower rate than the phosphoryl group from ATP.[3][4] This unique property allows for the "tagging" of kinase substrates with a thiophosphate group, which can be detected with specific antibodies.

  • AMP-PNP (Adenylyl-imidodiphosphate): This analog is considered non-hydrolyzable because an imido group (-NH-) replaces the oxygen atom bridging the β- and γ-phosphates.[5][6] This substitution prevents the cleavage of the terminal phosphate, making AMP-PNP a potent competitive inhibitor that can effectively lock a kinase in its ATP-bound conformational state without promoting the catalytic reaction.[7][8]

G cluster_ATPgS ATPγS Interaction cluster_AMPPNP AMP-PNP Interaction Kinase_g Kinase ThioP_Substrate Thiophosphorylated Substrate Kinase_g->ThioP_Substrate Slowly Transfers Thiophosphate Substrate_g Substrate Substrate_g->Kinase_g ATPgS ATPγS ATPgS->Kinase_g Binds Kinase_p Kinase Trapped_Complex Trapped Kinase-AMPPNP Complex Kinase_p->Trapped_Complex Forms Stable Non-covalent Complex Substrate_p Substrate Substrate_p->Kinase_p AMPPNP AMP-PNP AMPPNP->Kinase_p Binds

Figure 1. Comparative mechanisms of ATPγS and AMP-PNP with a target kinase.

Comparative Summary

The distinct properties of ATPγS and AMP-PNP dictate their use in the laboratory. The following table provides a side-by-side comparison of their key features.

FeatureATPγSAMP-PNP
Full Name Adenosine 5'-[γ-thio]triphosphateAdenylyl-imidodiphosphate
Mechanism Competitive inhibitor, slow substrateCompetitive inhibitor, non-hydrolyzable
Hydrolysis by Kinases Very slow hydrolysis; transfers a thiophosphate group.[4]Resistant to hydrolysis.[7]
Key Structural Feature Sulfur atom replaces a non-bridging γ-phosphate oxygen.[2]Imido (-NH-) group replaces the β,γ-bridging oxygen.[5]
Primary Use Cases Identifying direct kinase substrates via thiophosphorylation tagging.[3]Structural biology (X-ray crystallography), competitive binding assays, negative control in activity assays.[2][7]

Quantitative Analysis of Inhibition

Determining the inhibitory potency of a compound, such as its half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), is crucial for kinase research. For ATP-competitive inhibitors, these values are highly dependent on the concentration of ATP used in the assay.[9] The relationship is described by the Cheng-Prusoff equation:

IC50 = Ki * (1 + [ATP] / Km)

Where:

  • IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.

  • Ki: The binding affinity of the inhibitor for the kinase.

  • [ATP]: The concentration of ATP in the assay.

  • Km: The Michaelis constant for ATP, representing the ATP concentration at which the kinase operates at half its maximal velocity.

Due to this dependency, direct comparison of IC50 values between studies is only meaningful if the ATP concentration and kinase are identical.[10][11]

ParameterATPγSAMP-PNP
Role in Quantitative Assays Primarily used as a substrate to label other proteins.[3] Its own inhibitory effect is secondary to its function as a phosphodonor analog.Used as a reference competitive inhibitor to determine the Ki of test compounds or as a non-phosphorylating control.[7][12]
IC50/Ki Determination Not typically measured as a primary inhibitor. The focus is on the rate of thiophosphorylation.Can be determined through standard kinase inhibition assays, often showing competitive inhibition patterns.[12]
Considerations The rate of thiophosphate transfer varies between kinases.Its effectiveness as an inhibitor is dependent on the ATP concentration in the assay, as predicted by the Cheng-Prusoff equation.[9]

Experimental Protocols

The choice between ATPγS and AMP-PNP leads to distinct experimental designs. Below are generalized protocols for their primary applications in in vitro kinase assays.

Protocol 1: Substrate Identification using ATPγS Thiophosphorylation

This method is designed to identify direct substrates of a specific kinase by tagging them with a thiophosphate group, which is then detected by a specific antibody.[3]

  • Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the putative substrate protein (or cell lysate), and the kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).[13]

  • Initiation: Start the kinase reaction by adding ATPγS to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at 30-37°C for 30-60 minutes. The optimal time may vary depending on the kinase's activity.

  • Alkylation: Stop the reaction and covalently cap the thiophosphate group by adding p-Nitrobenzyl mesylate (PNBM) to a final concentration of 2.5 mM. Incubate at room temperature for 60 minutes.[3] This step creates a thiophosphate ester that can be recognized by a specific antibody.

  • Termination: Terminate the alkylation reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Detection: Analyze the samples by SDS-PAGE and Western blot using an anti-thiophosphate ester antibody to visualize the thiophosphorylated substrates.[3]

Protocol 2: Inhibition Assay using AMP-PNP as a Negative Control

This protocol uses AMP-PNP to confirm that the observed phosphorylation in a parallel reaction is ATP-dependent.

  • Reaction Setup: Prepare at least three sets of reactions:

    • Positive Control: Purified kinase, substrate, kinase buffer, and radiolabeled [γ-³²P]ATP (or use a non-radioactive detection method like ADP-Glo).[14][15]

    • Negative Control (AMP-PNP): Purified kinase, substrate, kinase buffer, and a high concentration of AMP-PNP (e.g., 1 mM).

    • No Enzyme Control: Substrate, kinase buffer, and [γ-³²P]ATP (without kinase).

  • Initiation & Incubation: Start the reactions simultaneously and incubate under identical conditions (e.g., 30°C for 20 minutes).

  • Termination: Stop the reactions by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper and washing away excess ATP.[15]

  • Detection:

    • Radiometric: Quantify the incorporated radioactivity using a scintillation counter or autoradiography.

    • Luminescence-based: Measure the amount of ADP produced (e.g., ADP-Glo assay), where a lower signal indicates inhibition.[14]

  • Analysis: The positive control should show a high signal, while the "No Enzyme" and AMP-PNP negative controls should both show background-level signals, confirming that the kinase cannot utilize AMP-PNP and that the observed activity is ATP-dependent.[7]

G cluster_prep cluster_assay cluster_detect A Prepare Kinase, Substrate, & Buffer C Combine Kinase, Substrate, Buffer, & Inhibitor A->C B Prepare ATP Analog (ATPγS or AMP-PNP) or Test Inhibitor B->C D Initiate Reaction with ATP/ATPγS C->D E Incubate (e.g., 30°C, 30 min) D->E F Terminate Reaction E->F G Detect Product Formation (e.g., Western Blot, Radioactivity, Luminescence) F->G H Data Analysis (e.g., IC50 Calculation) G->H G Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Response Cellular Response (e.g., Gene Expression) ERK->Response Inhibitor ATP Analog (ATPγS / AMP-PNP) Inhibitor->Raf Inhibitor->MEK Inhibitor->ERK

References

ATPγS vs. ATP in Kinase Activity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate reagents for kinase activity assays is paramount for generating reliable and meaningful data. Adenosine triphosphate (ATP) is the natural co-substrate for kinases, but its analog, Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), offers unique advantages in certain experimental contexts. This guide provides an objective comparison of ATPγS and ATP in kinase activity assays, supported by experimental data and detailed protocols.

Biochemical Differences and Key Considerations

The primary difference between ATP and ATPγS lies in the γ-phosphate group. In ATPγS, a sulfur atom replaces one of the non-bridging oxygen atoms. This substitution has significant biochemical consequences. The thiophosphate group transferred by kinases from ATPγS to a substrate is resistant to the action of phosphatases, enzymes that typically remove phosphate (B84403) groups. This resistance makes ATPγS a valuable tool for preserving the phosphorylated (or in this case, thiophosphorylated) state of a substrate.

While most kinases can utilize ATPγS as a phosphodonor, it is often with a reduced catalytic rate compared to ATP. This is a critical consideration when designing and interpreting kinase assays.

Quantitative Data Comparison

Obtaining direct side-by-side kinetic data for the same kinase with both ATP and ATPγS can be challenging. However, the literature consistently indicates that ATPγS is generally a less efficient substrate for kinases than ATP. The following table summarizes the key characteristics and a qualitative comparison of the kinetic parameters.

ParameterATPATPγSKey Considerations
Natural Substrate YesNoATP is the physiological phosphodonor for kinases.
Phosphorylation Product PhosphoesterThiophosphoesterThe thiophosphoester is resistant to phosphatases.
Reaction Velocity (Vmax) HigherGenerally LowerThe catalytic efficiency of the kinase is typically reduced with ATPγS.
Michaelis Constant (Km) Varies by kinase (e.g., ~1 µM for Src)Generally higherA higher Km indicates a lower affinity of the kinase for ATPγS compared to ATP.
Detection Methods Radiometric ([³²P]ATP), Fluorescence, LuminescenceRadiometric ([³⁵S]ATPγS), Thiophosphate-specific antibodies (Western Blot)The choice of detection method is a major differentiator between the two.
Primary Advantage Reflects physiological kineticsStability of the thiophosphorylated productATPγS is ideal for assays where phosphatase activity is a concern.
Primary Disadvantage Product can be degraded by phosphatasesMay not reflect true physiological kinase activityThe altered kinetics with ATPγS should be taken into account.

Note: The kinetic parameters are general observations. Specific values will vary depending on the kinase and reaction conditions. One study measured the ATP-Km for Src kinase to be 0.986 µM in a radiometric assay.

Experimental Protocols

Radiometric Kinase Assay using [γ-³²P]ATP

This traditional method is considered a gold standard for quantifying kinase activity due to its directness and sensitivity.[1]

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • 5x Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ("cold") ATP stock solution (e.g., 10 mM)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

  • Prepare the ATP Mix: In a separate tube, mix the required amount of cold ATP with [γ-³²P]ATP to achieve the desired final concentration and specific activity.

  • Initiate the Reaction: Add the ATP mix to the reaction mix to start the kinase reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper. The paper binds the phosphorylated substrate.

  • Washing: Wash the P81 paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate Kinase Activity: Determine the amount of phosphate incorporated into the substrate over time to calculate the kinase activity.

Non-Radioactive Kinase Assay using ATPγS and Western Blotting

This method leverages the stability of the thiophosphate group and its specific detection by an antibody.

Materials:

  • Kinase of interest

  • Substrate

  • Kinase reaction buffer

  • ATPγS

  • p-Nitrobenzyl mesylate (PNBM) for alkylation

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Anti-thiophosphate ester antibody

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction by incubating the kinase, substrate, and ATPγS in the kinase reaction buffer.

    • Include control reactions: no kinase, no ATPγS (use ATP instead), and no substrate.

  • Alkylation:

    • Stop the kinase reaction and alkylate the thiophosphorylated substrate by adding PNBM.

    • Incubate to allow for the covalent modification of the thiophosphate group.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary anti-thiophosphate ester antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Signal Detection:

    • Wash the membrane and add the ECL substrate.

    • Visualize the thiophosphorylated substrate using a chemiluminescence imaging system.

Visualization of Workflows and Pathways

Kinase Signaling Pathway

cluster_0 Kinase Cascade Kinase1 Upstream Kinase Kinase2 Kinase of Interest Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response ATP ATP ADP ADP

Caption: A generic kinase signaling cascade.

Experimental Workflow: ATP vs. ATPγS Assays

cluster_ATP ATP-based Radiometric Assay cluster_ATPgS ATPγS-based Western Blot Assay ATP_Start Kinase Reaction (Kinase, Substrate, [γ-³²P]ATP) ATP_Stop Spot on P81 Paper ATP_Start->ATP_Stop ATP_Wash Wash to Remove Free [γ-³²P]ATP ATP_Stop->ATP_Wash ATP_Detect Scintillation Counting ATP_Wash->ATP_Detect ATPgS_Start Kinase Reaction (Kinase, Substrate, ATPγS) ATPgS_Alkyl Alkylation (PNBM) ATPgS_Start->ATPgS_Alkyl ATPgS_WB SDS-PAGE & Western Blot ATPgS_Alkyl->ATPgS_WB ATPgS_Detect Immunodetection with Anti-Thiophosphate Ab ATPgS_WB->ATPgS_Detect

Caption: Workflow comparison of ATP and ATPγS kinase assays.

Conclusion

The choice between ATP and ATPγS in kinase activity assays depends on the specific experimental goals. For researchers aiming to understand the physiological kinetics of a kinase or screen for ATP-competitive inhibitors, ATP is the preferred substrate. In contrast, when studying kinase-substrate interactions in the presence of phosphatases or when a non-radioactive, antibody-based detection method is desired, ATPγS provides a robust alternative. By understanding the distinct properties of each molecule and employing the appropriate experimental protocol, researchers can ensure the accuracy and relevance of their kinase assay data.

References

Validating Kinase Substrates Identified Using ATPγS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of direct kinase substrates is a pivotal step in elucidating signaling pathways and developing targeted therapeutics. The use of ATPγS analogs in combination with analog-sensitive (AS) kinases has emerged as a powerful tool for discovering novel substrates. However, rigorous validation is crucial to confirm these initial findings. This guide provides an objective comparison of key methods for validating kinase substrates, complete with experimental data and detailed protocols, to aid researchers in designing robust validation strategies.

The Landscape of Kinase Substrate Validation

Once a putative substrate is identified using an ATPγS-based screening method, a multi-pronged approach is often necessary to confirm a direct and specific kinase-substrate relationship. The choice of validation method depends on the specific research question, available resources, and the desired level of evidence.

digraph "Kinase_Substrate_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_discovery" { label="Substrate Discovery"; style="rounded,filled"; fillcolor="#F1F3F4"; "Discovery" [label="ATPγS-based Screening\n(e.g., AS-Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_validation" { label="Validation Methods"; style="rounded,filled"; fillcolor="#F1F3F4"; "WesternBlot" [label="Phospho-specific\nWestern Blot", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "InVitroKinase" [label="In Vitro Kinase Assay\n([γ-³²P]ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; "MassSpec" [label="Targeted Mass\nSpectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; "InCell" [label="In-Cell Validation\n(Inhibitors/siRNA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

"Discovery" -> "WesternBlot" [label="Initial Confirmation"]; "Discovery" -> "InVitroKinase" [label="Direct Phosphorylation"]; "WesternBlot" -> "InVitroKinase"; "InVitroKinase" -> "MassSpec" [label="Site Identification"]; "InVitroKinase" -> "InCell" [label="Physiological Relevance"]; "MassSpec" -> "InCell";

}

Figure 1: General workflow for the discovery and validation of kinase substrates.

Comparative Analysis of Validation Methods

The following table summarizes and compares the most common approaches for validating kinase substrates identified through ATPγS-based methods.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Phospho-specific Antibody & Western Blot Utilizes antibodies that specifically recognize the phosphorylated motif on the substrate. An increased signal upon kinase activation suggests the protein is a substrate.[1]Relatively simple, rapid, and widely accessible. Provides information on endogenous protein phosphorylation.[1]Dependent on the availability and specificity of a high-quality antibody. Does not definitively prove direct phosphorylation by the kinase of interest.[1]Initial validation of candidate substrates; screening for changes in phosphorylation in response to stimuli.
In Vitro Kinase Assay with [γ-³²P]ATP A purified active kinase is incubated with the putative substrate in the presence of radiolabeled ATP. The transfer of the radioactive phosphate (B84403) to the substrate is then measured.[2][3][4][5]Considered the 'gold standard' for quantifying kinase activity.[2][5] Provides direct evidence of phosphorylation. It is sensitive and quantitative.[3][5]Involves handling of radioactive materials. The in vitro conditions may not fully recapitulate the cellular environment.[6]Definitive confirmation of a direct kinase-substrate interaction.
Targeted Mass Spectrometry (MS) Identifies and quantifies specific phosphopeptides from the putative substrate in cell lysates following kinase activation or inhibition.Provides a global and unbiased view of phosphorylation events.[1] Can precisely map the phosphorylation site(s).[1] High sensitivity and specificity.[1]Technically demanding, requiring specialized equipment and bioinformatics expertise.[1]Precise mapping of phosphorylation sites and stoichiometry analysis.
In-Cell Validation (Pharmacological Inhibition / siRNA) The activity of the specific kinase is inhibited using a small molecule inhibitor or its expression is knocked down using siRNA. A reduction in the phosphorylation of the putative substrate is then assessed.[1]Provides evidence of the kinase's role in phosphorylating the substrate within a cellular context.Inhibitors can have off-target effects.[1] siRNA knockdown may not be complete and can have off-target effects.Confirming the physiological relevance of the kinase-substrate interaction in intact cells.
Analog-Sensitive (AS) Kinase Technology An engineered kinase with a modified ATP-binding pocket utilizes a bulky ATPγS analog to thiophosphorylate its direct substrates in a cell lysate.[7][8][9][10][11]Highly specific for identifying direct substrates of the engineered kinase.[8] Can be performed in a complex protein mixture, closely mimicking the cellular environment.[8]Requires the generation of a specific mutant kinase. The bulky ATP analog may not be utilized as efficiently as endogenous ATP.A powerful method for both discovery and validation of direct kinase substrates.

Experimental Protocols

Phospho-specific Western Blot

This protocol provides a general guideline for validating a putative kinase substrate using a phospho-specific antibody.

Materials:

  • Cells expressing the kinase and substrate of interest.

  • Kinase activator or inhibitor.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).[12]

  • Primary antibodies (phospho-specific and total protein).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat cells with a kinase activator or inhibitor for the desired time. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12][13]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

In Vitro Kinase Assay with [γ-³²P]ATP

This protocol describes a standard in vitro kinase assay to confirm direct phosphorylation.[2][3][5]

Materials:

  • Purified, active kinase.

  • Purified putative substrate protein.

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • [γ-³²P]ATP.

  • "Cold" (non-radioactive) ATP.

  • SDS-PAGE sample buffer.

  • P81 phosphocellulose paper (for peptide substrates) or SDS-PAGE for protein substrates.

  • Scintillation counter or phosphorimager.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the purified substrate protein, and the active kinase.

  • Initiate Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP. The final ATP concentration should be optimized for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separation and Detection:

    • For protein substrates: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled substrate.

    • For peptide substrates: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[1]

Signaling Pathway and Experimental Logic Visualization

The following diagrams illustrate a hypothetical signaling pathway and the logical flow of a validation experiment.

digraph "Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Stimulus" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor" [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; "KinaseA" [label="Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate" [label="Putative Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Downstream" [label="Cellular Response", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Stimulus" -> "Receptor" [label="binds"]; "Receptor" -> "KinaseA" [label="activates"]; "KinaseA" -> "Substrate" [label="phosphorylates", color="#EA4335", fontcolor="#EA4335"]; "Substrate" -> "Downstream" [label="regulates"]; }

Figure 2: A hypothetical signaling pathway involving a kinase and its substrate.

digraph "Experimental_Logic" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_hypothesis" { label="Hypothesis"; style="rounded,filled"; fillcolor="#F1F3F4"; "Hypothesis" [label="Kinase A directly\nphosphorylates Substrate X", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_experiment" { label="Experiment"; style="rounded,filled"; fillcolor="#F1F3F4"; "Experiment" [label="In Vitro Kinase Assay\n(Kinase A + Substrate X + [γ-³²P]ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_outcomes" { label="Potential Outcomes"; style="rounded,filled"; fillcolor="#F1F3F4"; "Positive" [label="Radioactive signal on Substrate X", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Negative" [label="No radioactive signal on Substrate X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_conclusions" { label="Conclusions"; style="rounded,filled"; fillcolor="#F1F3F4"; "Conclusion_P" [label="Supports direct phosphorylation", fillcolor="#FFFFFF", fontcolor="#202124"]; "Conclusion_N" [label="Does not support direct phosphorylation", fillcolor="#FFFFFF", fontcolor="#202124"]; }

"Hypothesis" -> "Experiment"; "Experiment" -> "Positive" [label="If true"]; "Experiment" -> "Negative" [label="If false"]; "Positive" -> "Conclusion_P"; "Negative" -> "Conclusion_N"; }

Figure 3: Logical flow of an in vitro kinase assay for substrate validation.

By employing a combination of these validation techniques, researchers can build a strong case for a direct and physiologically relevant kinase-substrate relationship, paving the way for a deeper understanding of cellular signaling and the development of novel therapeutic interventions.

References

Confirming Thiophosphorylation: A Comparative Guide to Mass Spectrometry and Other Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling and drug development, the precise identification of protein phosphorylation is paramount. Thiophosphorylation, the enzymatic transfer of a thiophosphate group from an ATP analog (ATPγS) to a protein substrate, offers a powerful tool for kinase activity profiling. This guide provides a comprehensive comparison of mass spectrometry with traditional methods for confirming thiophosphorylation, supported by experimental data and detailed protocols.

Executive Summary

Mass spectrometry (MS) has emerged as a highly specific and sensitive method for confirming protein thiophosphorylation, offering significant advantages over traditional techniques like radioactive labeling with ³²P and the use of phosphorylation-specific antibodies. MS-based approaches not only confirm the modification but can also pinpoint the exact site of thiophosphorylation on a protein and allow for quantitative analysis of changes in phosphorylation levels. This guide will delve into the strengths and weaknesses of each method, present quantitative comparisons, and provide detailed experimental workflows to aid researchers in selecting the optimal strategy for their studies.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of method for confirming thiophosphorylation depends on several factors, including the required sensitivity, specificity, desired quantitative information, and available resources.

FeatureMass Spectrometry (MS)³²P-LabelingPhosphorylation-Specific Antibodies
Specificity High (can distinguish between phosphorylation and thiophosphorylation and identify the exact modification site)High (direct detection of phosphate (B84403) transfer)Variable (potential for cross-reactivity with other phosphorylated sites or proteins)
Sensitivity High, especially with enrichment techniques[1][2]Very High (can detect very low abundance phosphorylation events)[1]High, but dependent on antibody affinity and specificity
Quantitative Analysis Yes (e.g., SILAC, iTRAQ, label-free quantification)[3][4]Semi-quantitative (requires densitometry of autoradiograms)Semi-quantitative (Western blotting) to quantitative (ELISA)
Site Determination Yes (tandem MS provides precise localization)[5]Indirect (requires subsequent peptide mapping and sequencing)No (recognizes a specific phosphorylated epitope, not the exact site)[6]
Multiplexing Yes (can identify and quantify thousands of phosphorylation sites in a single experiment)[4]LimitedLimited
Safety No radioactive materialsRequires handling of radioactive isotopesNo radioactive materials
Cost & Throughput High initial instrument cost, but high-throughput capabilitiesLower initial cost, but labor-intensive and lower throughputModerate cost, variable throughput

Experimental Protocols

I. Thiophosphorylation Confirmation by Mass Spectrometry

This protocol outlines a general workflow for identifying thiophosphorylated proteins and peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Thiophosphorylation:

  • Incubate the protein of interest or cell lysate with a specific kinase and ATPγS.

  • Include appropriate controls, such as reactions without kinase or with ATP instead of ATPγS.

2. Sample Preparation:

  • Protein Digestion: Reduce, alkylate, and digest the protein sample into peptides using an enzyme like trypsin.[7]

  • Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants that can interfere with MS analysis.[7]

3. Enrichment of Thiophosphorylated Peptides (Optional but Recommended):

  • To increase the chances of detecting low-abundance thiophosphorylated peptides, an enrichment step is often necessary.[2][8]

  • Immobilized Metal Affinity Chromatography (IMAC): This technique uses metal ions (e.g., Fe³⁺, Ga³⁺) to selectively capture phosphopeptides and, by extension, thiophosphopeptides.[5][9]

  • Titanium Dioxide (TiO₂) Chromatography: TiO₂ beads can also be used to enrich for phosphopeptides.[8]

4. LC-MS/MS Analysis:

  • Introduce the peptide sample into a mass spectrometer, often coupled with liquid chromatography for peptide separation.[8][10]

  • The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan).

  • Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS or MS2 scan).[5]

5. Data Analysis:

  • The MS/MS spectra are searched against a protein database using software like Mascot, SEQUEST, or Proteome Discoverer.[10][11][12]

  • The software identifies the peptide sequence and any post-translational modifications, including thiophosphorylation, based on the mass shifts of the peptide and its fragments. A thiophosphate group adds 16 Da more than a phosphate group to a peptide.

II. Comparison with ³²P-Labeling

1. In Vitro Kinase Assay with [γ-³²P]ATP:

  • Perform a kinase reaction using [γ-³²P]ATP instead of ATPγS.

  • Separate the reaction products by SDS-PAGE.

  • Expose the gel to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated protein.[13]

Advantages: Extremely high sensitivity.[1] Disadvantages: Requires handling of radioactive material, provides indirect information about the phosphorylation site, and is difficult to quantify precisely.

III. Comparison with Phosphorylation-Specific Antibodies

1. Western Blotting:

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated epitope of interest.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Advantages: Relatively simple and widely accessible. Disadvantages: Dependent on the availability and specificity of the antibody, prone to cross-reactivity, and generally provides semi-quantitative data.[9][14]

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and its biological context, the following diagrams were generated using Graphviz.

Thiophosphorylation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein Protein/Lysate ThioProtein Thiophosphorylated Protein Protein->ThioProtein Kinase Reaction Kinase Kinase + ATPγS Kinase->ThioProtein Peptides Tryptic Peptides ThioProtein->Peptides Digestion EnrichedPeptides Enriched Thio-peptides Peptides->EnrichedPeptides Enrichment (IMAC/TiO2) LCMS LC-MS/MS EnrichedPeptides->LCMS Data MS/MS Spectra LCMS->Data DatabaseSearch Database Search Data->DatabaseSearch Identification Peptide & Site ID DatabaseSearch->Identification

Caption: Workflow for thiophosphorylation analysis by mass spectrometry.

Signaling_Pathway cluster_kinase_cascade Kinase Cascade KinaseA Kinase A (Engineered) KinaseB Kinase B (Substrate) KinaseA->KinaseB Thiophosphorylates ProteinX Protein X (Substrate) KinaseB->ProteinX Thiophosphorylates CellularResponse Cellular Response ProteinX->CellularResponse Regulates ATPgS ATPγS ATPgS->KinaseA

Caption: Engineered kinase-mediated thiophosphorylation in a signaling pathway.

Conclusion

Mass spectrometry offers a robust and comprehensive platform for the confirmation and detailed characterization of protein thiophosphorylation. Its ability to provide precise site identification and quantitative data surpasses the capabilities of traditional methods. While ³²P-labeling remains a highly sensitive detection method and antibody-based approaches are valuable for specific applications, the depth of information provided by mass spectrometry makes it an indispensable tool for modern proteomics and drug discovery research. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and effectively implement these powerful techniques in their own laboratories.

References

A Head-to-Head Comparison: Radioactive vs. Non-Radioactive Detection of Thiophosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of kinase activity and signaling pathways, the detection of thiophosphorylation is a critical tool. This guide provides an objective comparison of radioactive and non-radioactive methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Thiophosphorylation, the enzymatic transfer of a thiophosphate group from an ATP analog like adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) to a substrate, offers a stable alternative to traditional phosphorylation for studying kinase-mediated signaling. The inherent resistance of the thiophosphate moiety to phosphatases allows for the accumulation of the modified substrate, facilitating its detection.[1][2] The choice between radioactive and non-radioactive detection methods, however, involves a trade-off between sensitivity, safety, cost, and experimental flexibility.

Principles of Detection

Radioactive detection has long been considered the gold standard for kinase assays due to its high sensitivity.[3] This method typically employs ATPγS labeled with the radioisotope sulfur-35 (B81441) ([³⁵S]ATPγS). Kinase-mediated transfer of the radiolabeled thiophosphate to a substrate is quantified by measuring the radioactivity incorporated into the substrate, often after separation by gel electrophoresis or capture on a filter membrane.[4][5]

Non-radioactive methods have gained prominence due to safety considerations and the development of highly sensitive detection technologies. These approaches can be broadly categorized into three main types:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS allow for the direct and label-free detection of thiophosphorylated peptides and proteins by differentiating the mass shift caused by the addition of the thiophosphate group.[1][2]

  • Antibody-Based Detection: This method utilizes antibodies that specifically recognize the thiophosphate ester moiety created after alkylation of the thiophosphorylated substrate.[6] Detection is typically performed via Western blotting or ELISA.

  • Chemical Probes and Mobility Shift Assays: This category includes techniques like Phos-tag™ acrylamide (B121943) gel electrophoresis, where a reagent that specifically binds to phosphate (B84403) and thiophosphate groups is incorporated into the gel, causing a mobility shift for the modified proteins.[7][8][9]

Quantitative Performance Comparison

The selection of a detection method often hinges on its performance characteristics. The following table summarizes key quantitative data for radioactive and various non-radioactive techniques.

Parameter Radioactive Detection ([³⁵S]ATPγS) MALDI-TOF MS Thiophosphate-Specific Antibody (Western Blot) Phos-tag™ Gel Electrophoresis
Detection Limit High sensitivity, in the fmol to low pmol range.High sensitivity, capable of detecting low-femtomole amounts of phosphopeptides.[10]Sensitivity is dependent on antibody affinity and detection system (e.g., ECL), generally in the low ng to pg range for the target protein.Dependent on the expression level of the protein of interest and antibody sensitivity, typically in the nanogram range.
Signal-to-Noise Ratio Generally high, but can be affected by background from unincorporated radiolabel.Can be high with proper sample preparation and matrix selection. Variability can be in the range of 5-10%.[10]Variable, can be affected by non-specific antibody binding and background from the membrane or blocking agents. Optimization is often required.Good signal-to-noise can be achieved with optimized gel composition and running conditions.
Dynamic Range Wide dynamic range, dependent on the specific activity of the radiolabel and the detection instrument (e.g., phosphorimager).The dynamic range for a single laser shot is limited, but can be extended through data processing. Generally suitable for relative quantification over one to two orders of magnitude.Typically narrower than radioactive methods, often within one to two orders of magnitude for reliable quantification.Can resolve multiple phosphorylated species, offering a good dynamic range for observing shifts in phosphorylation stoichiometry.[11]
Quantitative Accuracy Highly quantitative with proper controls and standards.Relative quantification is achievable with the use of internal standards or calibration curves. Absolute quantification is more challenging due to variations in ionization efficiency.[1]Semi-quantitative, can be made more quantitative with the use of loading controls and normalization to total protein levels.Primarily provides information on the stoichiometry of phosphorylation (the ratio of phosphorylated to unphosphorylated protein).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these detection techniques. Below are representative protocols for key experiments.

Protocol 1: Radioactive Filter Binding Assay for Thiophosphorylation

This protocol is adapted from methods used for assessing ATPγS binding to proteins.[4][5]

Materials:

  • [³⁵S]ATPγS

  • Kinase and substrate of interest

  • Kinase reaction buffer

  • Nitrocellulose filter membranes (0.45 µm)

  • Filter apparatus with vacuum

  • Wash buffer (e.g., cold kinase buffer)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Kinase Reaction Setup: In a microfuge tube, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Initiation of Reaction: Add [³⁵S]ATPγS to the reaction mixture to a final concentration appropriate for the kinase being studied (e.g., in the nM to µM range). Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Filtration: Stop the reaction by diluting the mixture in cold wash buffer and immediately filter it through a pre-soaked nitrocellulose membrane under vacuum. The protein (including the thiophosphorylated substrate) will bind to the membrane, while the unincorporated [³⁵S]ATPγS will pass through.

  • Washing: Wash the filter with several volumes of cold wash buffer to remove any remaining unbound radiolabel.

  • Quantification: Place the dried filter into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of thiophosphorylated substrate.

Protocol 2: Non-Radioactive Detection by MALDI-TOF MS

This protocol is based on a method for optimizing thiophosphopeptide production.[1]

Materials:

  • ATPγS

  • Kinase and peptide substrate

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate metal cofactors)

  • Quenching solution (e.g., 0.5 M EDTA, pH 8.5)

  • Affinity beads for peptide capture (e.g., Streptactin-sepharose for biotinylated peptides)

  • Wash buffers (e.g., PBS and distilled water)

  • Elution solution (e.g., 75/25/0.1% acetonitrile/H₂O/TFA)

  • MALDI matrix solution (e.g., 10 mg/mL CHCA in elution solution)

  • MALDI-TOF mass spectrometer

Procedure:

  • Kinase Reaction: Perform the kinase reaction in a 96-well plate with the kinase, peptide substrate, ATPγS, and kinase buffer. Incubate at 30°C for 30 minutes.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Peptide Capture: Transfer the reaction mixture to a 96-well filter plate containing affinity beads and incubate to allow the peptide to bind.

  • Washing: Wash the beads multiple times with PBS and then with distilled water using a vacuum manifold.

  • Elution: Elute the bound peptides with the elution solution.

  • MALDI Plate Spotting: Mix the eluted peptides with the MALDI matrix solution and spot onto a stainless steel MALDI target plate.

  • MS Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in linear negative mode to improve sensitivity for low-level thiophosphorylation.[1]

Protocol 3: Western Blot Detection using a Thiophosphate-Specific Antibody

This protocol is adapted from a chemical genetic approach for kinase-substrate mapping.[6]

Materials:

  • ATPγS

  • Kinase and protein substrate

  • Kinase reaction buffer

  • Alkylation reagent (e.g., p-nitrobenzyl mesylate, PNBM)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% skim milk in TBST)

  • Thiophosphate ester-specific primary antibody

  • HRP-conjugated secondary antibody

  • ECL reagent

Procedure:

  • In Vitro Kinase Reaction: Incubate the kinase with its substrate in the presence of ATPγS (e.g., 1 mM) for 30 minutes at room temperature.

  • Alkylation: Alkylate the thiophosphorylated proteins by adding PNBM (e.g., 2.5 mM) and incubating for 1-2 hours at room temperature.

  • SDS-PAGE and Transfer: Add Laemmli sample buffer to the reactions, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the blot overnight at 4°C with the thiophosphate ester-specific primary antibody (e.g., at a 1:5,000 dilution).

  • Secondary Antibody and Detection: Wash the blot with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, wash again, and then visualize the bands using an ECL reagent.

Protocol 4: Phos-tag™ Acrylamide Gel Electrophoresis

This protocol is based on methods for analyzing protein phosphorylation.[7][9]

Materials:

  • Phos-tag™ Acrylamide

  • MnCl₂ or ZnCl₂ solution

  • Acrylamide/bis-acrylamide solution

  • Gel casting equipment

  • Running buffer

  • Transfer buffer with EDTA

  • Western blot apparatus and reagents

Procedure:

  • Gel Preparation: Prepare the separating gel solution containing the desired percentage of acrylamide, Phos-tag™ acrylamide (e.g., 25-75 µM), and a divalent metal ion (e.g., 50-150 µM MnCl₂). Cast the gel as you would a standard SDS-PAGE gel.

  • Sample Preparation and Electrophoresis: Prepare protein samples in SDS-PAGE sample buffer (without EDTA). Load the samples and run the gel at a constant voltage until the dye front reaches the bottom.

  • Pre-Transfer Washing: Before transferring, soak the gel in transfer buffer containing EDTA (e.g., 1 mM) for 10-20 minutes to chelate the metal ions, which is crucial for efficient protein transfer.

  • Transfer and Western Blotting: Transfer the proteins to a membrane using a standard wet or semi-dry transfer protocol. Proceed with standard Western blotting procedures to detect the protein of interest with a pan-specific antibody (that recognizes both phosphorylated and unphosphorylated forms). The thiophosphorylated protein will appear as a slower-migrating band compared to the unmodified protein.

Visualizing the Workflow and Signaling

Diagrams can help to clarify complex experimental workflows and signaling pathways. The following are generated using the DOT language for Graphviz.

Thiophosphorylation_Detection_Workflow cluster_Reaction Kinase Reaction cluster_Detection Detection Methods Kinase Kinase ThioP_Substrate Thiophosphorylated Substrate Kinase->ThioP_Substrate Substrate Substrate Substrate->ThioP_Substrate ATPgS ATPγS ATPgS->ThioP_Substrate Radioactive Radioactive ([³⁵S]ATPγS) ThioP_Substrate->Radioactive Quantify ³⁵S MassSpec Mass Spectrometry (MALDI-TOF) ThioP_Substrate->MassSpec Detect Mass Shift Antibody Antibody-Based (Western Blot) ThioP_Substrate->Antibody Alkylate & Probe PhosTag Mobility Shift (Phos-tag™ Gel) ThioP_Substrate->PhosTag Separate by Mobility

Caption: General workflow for thiophosphorylation detection.

Kinase_Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Thiophosphorylation) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Thiophosphorylates with ATPγS Response Cellular Response Substrate->Response Alters Function

Caption: A generic kinase signaling cascade.

Conclusion

The choice between radioactive and non-radioactive detection of thiophosphorylation is multifaceted. Radioactive assays offer unparalleled sensitivity, making them a strong choice for detecting low-abundance phosphorylation events. However, the associated safety and disposal costs are significant drawbacks. Non-radioactive methods, particularly MALDI-TOF MS and antibody-based approaches, provide excellent alternatives with improving sensitivity and the added benefits of safety and versatility. Mass spectrometry offers the advantage of direct, label-free detection and the potential for identifying the precise site of modification. Antibody-based methods are readily integrated into common laboratory workflows like Western blotting. Phos-tag™ gel electrophoresis provides a unique means to assess the stoichiometry of thiophosphorylation. Ultimately, the optimal method will depend on the specific experimental goals, the available resources, and the nature of the kinase and substrate under investigation. By carefully considering the quantitative performance data and detailed protocols presented in this guide, researchers can make an informed decision to advance their studies of kinase signaling.

References

Validating ATPγS-Based Findings: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine 5'-O-(3'-thiotriphosphate) (ATPγS) is a non-hydrolyzable analog of ATP widely used in biochemical assays to study ATP-binding proteins, particularly kinases. Its resistance to cleavage by ATPases allows it to act as a stable probe for identifying and characterizing nucleotide-binding proteins and their substrates. Affinity-based proteomics and kinase assays using ATPγS can generate extensive lists of potential protein targets or substrates. However, the nature of these large-scale screening experiments necessitates rigorous follow-up validation to confirm the biological relevance of these findings and eliminate false positives.

This guide provides an objective comparison of various orthogonal methods used to cross-validate results obtained from ATPγS-based experiments. It offers detailed experimental protocols, presents data in a comparative format, and includes workflow diagrams to assist researchers, scientists, and drug development professionals in designing robust validation strategies.

Core Technique: ATPγS in Target & Substrate Identification

ATPγS is primarily used in two main types of screening assays:

  • Affinity-Based Target Identification : A modified version of ATPγS is used as "bait" to capture ATP-binding proteins from cell lysates. These proteins are then identified, typically by mass spectrometry.

  • Kinase Substrate Identification : Kinases are incubated with cell lysates in the presence of ATPγS. The thio-phosphate group is transferred to the kinase's substrates. These thiophosphorylated proteins can be specifically enriched and identified.[1][2] A common method involves using an analog-sensitive (AS) kinase, which is engineered to accept a bulky N6-substituted ATPγS analog, providing high specificity for direct substrates.[3][4]

The output of these screens is a list of candidate interacting proteins or substrates. The critical next step is validation.

Cross-Validation Methodologies

Orthogonal validation involves using independent experimental techniques to confirm initial findings.[5][6] This approach increases confidence that an observed interaction is genuine and not an artifact of the primary screening method.

Photo-Affinity Labeling (PAL)

Principle : PAL uses an ATP analog containing a photo-activatable group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) for pulldown).[7][8] When exposed to UV light, the probe forms a covalent bond with nearby proteins, including transient or weak binders.[9][10] This provides a direct alternative to affinity pulldowns for identifying ATP-binding proteins.

Experimental Protocol (High-Level) :

  • Probe Incubation : Incubate cell lysate or intact cells with the photo-activatable ATP probe. Perform a control incubation with a competing ligand (e.g., ATP or ATPγS) to identify specific binders.[7]

  • UV Cross-linking : Irradiate the samples with UV light (e.g., 365 nm) to induce covalent bond formation between the probe and target proteins.[7]

  • Lysis & "Click" Chemistry : If using a probe with a "clickable" alkyne tag, lyse the cells and attach a reporter tag (e.g., biotin-azide) via copper-catalyzed click chemistry.[8]

  • Enrichment & Detection : Enrich the covalently labeled proteins using streptavidin beads.

  • Analysis : Analyze the captured proteins by Western blot for specific candidates or by mass spectrometry for proteome-wide identification.

In Vitro Kinase Assays & Western Blotting

Principle : This is a direct method to confirm a putative kinase-substrate relationship. A purified kinase is incubated with a purified candidate substrate protein in the presence of ATP. The phosphorylation of the substrate is then detected.

Experimental Protocol :

  • Protein Purification : Express and purify the kinase of interest and the candidate substrate protein.

  • Kinase Reaction : Incubate the purified kinase and substrate in a kinase buffer containing ATP and MgCl2.

  • Detection : Resolve the reaction mixture using SDS-PAGE.

  • Western Blot : Transfer the proteins to a membrane and probe with a phospho-specific antibody that recognizes the phosphorylated form of the substrate.[11]

  • Alternative Detection (if no phospho-antibody is available) : The kinase reaction can be performed with ATPγS. The resulting thiophosphorylation is then alkylated with p-nitrobenzyl mesylate (PNBM), and an anti-thiophosphate ester antibody is used for detection.[1][4]

Mass Spectrometry (MS) for Site Identification

Principle : Mass spectrometry is the gold standard for unequivocally identifying post-translational modifications. For kinase substrates, MS can identify the exact amino acid residue(s) that are phosphorylated.

Experimental Protocol :

  • In Vitro or In-Cellulo Phosphorylation : Perform a kinase reaction as described above, either with purified proteins or in cell lysate.

  • Protein Digestion : Excise the protein band corresponding to the substrate from an SDS-PAGE gel and digest it into smaller peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended) : Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis : Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The MS/MS fragmentation pattern will reveal the peptide sequence and the precise location of the phosphate (B84403) group.[12][13]

Genetic Approaches (RNAi/CRISPR)

Principle : Genetic methods test the functional consequence of disrupting the identified protein target. If a protein is a true substrate of a kinase, knocking down or knocking out the kinase should affect the substrate's phosphorylation status or a downstream phenotype.[14][15]

Experimental Protocol :

  • Gene Knockdown/Knockout : Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the kinase of interest in a relevant cell line.

  • Cell Treatment : Treat the cells with a stimulus that normally activates the signaling pathway being studied.

  • Lysate Analysis : Prepare cell lysates and analyze the phosphorylation status of the putative substrate using a phospho-specific antibody and Western blot.

  • Phenotypic Assay : Measure a relevant cellular outcome (e.g., proliferation, migration, apoptosis) that is expected to be regulated by the kinase-substrate interaction.[14]

Data Presentation: Comparison of Validation Methods

The table below summarizes the key characteristics of each validation method, providing a framework for selecting the most appropriate technique.

Method Principle Primary Use Case Throughput Key Reagents Strengths Limitations
ATPγS Affinity Screen Non-hydrolyzable ATP analog pulldownPrimary screen for ATP binders/kinase substratesHighATPγS analogs, affinity beadsIdentifies a broad range of potential bindersHigh rate of false positives; indirect interactions
Photo-Affinity Labeling (PAL) UV-induced covalent cross-linkingValidation of direct binders; captures weak/transient interactionsMediumPhoto-activatable probes (e.g., diazirine-ATP)Covalent capture reduces false positives; works in living cellsUV irradiation can be cytotoxic; probe synthesis can be complex[9]
In Vitro Kinase Assay Purified enzyme and substrate reactionConfirmation of direct kinase-substrate phosphorylationLowPurified proteins, ATP, phospho-specific antibodiesUnambiguously demonstrates direct interactionMay not reflect in vivo conditions; requires purified components
Mass Spectrometry (MS) Peptide fragmentation and mass analysisIdentification of specific phosphorylation sitesHighMass spectrometer, trypsin, enrichment resinsGold standard for site identification; unbiased discoveryCan be expensive; data analysis is complex
Genetic (RNAi/CRISPR) Gene silencing or knockoutFunctional validation of target's role in a cellular pathwayLow to High (for screens)siRNA/shRNA/gRNA constructs, cell linesProvides functional context in a cellular environmentOff-target effects; compensation by other pathways can mask phenotype

Mandatory Visualizations

dot digraph "ATP_Target_Validation_Workflow" { graph [fontname="Arial", rankdir="TB", splines="ortho"]; node [fontname="Arial", shape="rectangle", style="filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];

subgraph "cluster_Discovery" { label="Discovery Phase"; style="filled"; fillcolor="#FFFFFF"; color="#DADCE0"; node [shape="box", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; atpys_screen [label="ATPγS-based Screen\n(Affinity Pulldown or Kinase Assay)"]; candidate_list [label="List of Candidate\nInteracting Proteins / Substrates", fillcolor="#FBBC05", fontcolor="#202124"]; atpys_screen -> candidate_list [label="Mass Spec ID"]; }

subgraph "cluster_Validation" { label="Cross-Validation Phase"; style="filled"; fillcolor="#FFFFFF"; color="#DADCE0";

}

validated_target [label="Validated Target / Substrate", shape="diamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

candidate_list -> pal [lhead="cluster_Direct"]; candidate_list -> ivka; candidate_list -> genetic [lhead="cluster_Functional"]; candidate_list -> ms_site [lhead="cluster_Site"]; ivka -> ms_site [style="dashed"]; genetic -> phenotype; {pal, ivka, phenotype, ms_site} -> validated_target;

} caption: "General workflow for identifying and validating ATPγS-interacting proteins."

dot digraph "Signaling_Pathway_Validation" { graph [fontname="Arial", rankdir="TB", splines="ortho"]; node [fontname="Arial", shape="rectangle", style="filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];

stimulus [label="External Stimulus", shape="cds", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Receptor"]; kinase1 [label="Kinase A\n(Target of ATPγS Screen)"]; kinase2 [label="Kinase B\n(Putative Substrate)"]; effector [label="Effector Protein"]; response [label="Cellular Response\n(e.g., Proliferation)", shape="cds", fillcolor="#EA4335", fontcolor="#FFFFFF"];

stimulus -> receptor; receptor -> kinase1 [label="Activates"]; kinase1 -> kinase2 [label="Thiophosphorylates\n(in ATPγS assay)", color="#34A853"]; kinase2 -> effector [label="Phosphorylates"]; effector -> response;

subgraph "cluster_validation_points" { label="Validation Points"; style="dotted"; color="#5F6368"; node [shape="note", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

} } caption: "Integration of validation methods into a signaling pathway context."

dot digraph "Validation_Decision_Tree" { graph [fontname="Arial", rankdir="TB", splines="ortho"]; node [fontname="Arial", shape="rectangle", style="filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];

start [label="Candidate from\nATPγS Screen", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Goal: Confirm\nDirect Binding?", shape="diamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Goal: Identify\nModification Site?", shape="diamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Goal: Assess\nFunctional Role?", shape="diamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ans1 [label="Use Photo-Affinity Labeling\nor In Vitro Pulldown/Kinase Assay", shape="box", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ans2 [label="Use Mass Spectrometry\n(LC-MS/MS)", shape="box", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ans3 [label="Use Genetic Methods\n(CRISPR/RNAi) + Phenotypic Assay", shape="box", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Validated Finding", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1; q1 -> ans1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> ans2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> ans3 [label="Yes"]; q3 -> end_node [label="No"];

ans1 -> q2; ans2 -> q3; ans3 -> end_node; } caption: "Decision tree for selecting an appropriate cross-validation method."

Conclusion

ATPγS-based screening is a powerful hypothesis-generating tool for identifying novel ATP-binding proteins and kinase substrates. However, the data generated must be considered preliminary until rigorously validated. By employing a combination of orthogonal methods—from direct biochemical assays like PAL and in vitro kinase reactions to functional genetic approaches—researchers can significantly increase the confidence in their findings. A multi-faceted validation strategy is crucial for distinguishing genuine biological interactions from experimental artifacts, ensuring that downstream research and drug development efforts are focused on the most promising targets.

References

The Double-Edged Sword: A Comparative Guide to the Limitations of ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of ATP-dependent cellular processes, non-hydrolyzable ATP analogs are indispensable tools. Among these, Adenosine 5'-O-(3-thiotriphosphate), or ATPγS, is widely utilized. However, its reputation as "non-hydrolyzable" is a nuanced oversimplification. This guide provides an objective comparison of ATPγS with its common alternatives, supported by experimental data, detailed protocols, and pathway visualizations to illuminate its limitations and guide appropriate experimental design.

ATPγS, where a non-bridging oxygen on the γ-phosphate is replaced by a sulfur atom, is not truly non-hydrolyzable but rather a slowly hydrolyzed substrate for many kinases and ATPases.[1] This characteristic is both its greatest advantage and its most significant limitation. While it allows for the stable thiophosphorylation of substrates, making it ideal for identifying kinase targets, it can also lead to experimental artifacts if its slow hydrolysis is not accounted for. In contrast, analogs like Adenylyl-imidodiphosphate (AMP-PNP) and Adenylyl-methylenediphosphonate (AMP-PCP) act as true competitive inhibitors by replacing the bridging oxygen between the β and γ phosphates with a nitrogen or carbon atom, respectively, rendering them highly resistant to cleavage.[2]

Quantitative Comparison of ATP Analogs

The choice of an ATP analog should be informed by its interaction with the specific enzyme under investigation. The following table summarizes key kinetic parameters for ATPγS and inhibitory constants for its alternatives with various enzymes. It's important to note that for some enzymes, ATPγS can be a surprisingly efficient substrate, cautioning against the assumption that it is always "non-hydrolyzable".

AnalogEnzymeParameterValueNotes
ATPγS eIF4A (RNA Helicase)K_M66 µMSimilar to ATP (58 µM), indicating efficient binding.
eIF4A (RNA Helicase)k_cat1.0 min⁻¹Nearly identical to ATP (0.97 min⁻¹), showing it's a good substrate.
Src Tyrosine KinaseActivityLowActivity is significantly enhanced in the presence of Ni²⁺.
Abl Tyrosine KinaseActivitySluggishCan be 'rescued' by the presence of Mn²⁺.
AMP-PNP Sea Urchin Sperm DyneinK_i~8.1 mMActs as a competitive inhibitor.
Human NPP1K_i,app0.5 µM - 56 µMPotent competitive inhibition.
AMP-PCP Various ATPasesInhibitionEffectiveActs as a competitive inhibitor, similar to AMP-PNP.

Experimental Protocols

Non-Radioactive Kinase Assay using ATPγS

This protocol leverages the ability of ATPγS to thiophosphorylate substrates, which can then be detected using a thiophosphate-specific antibody or by biotinylation.[3]

Materials:

  • Kinase of interest

  • Substrate protein or peptide

  • ATPγS

  • Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4)

  • p-Nitrobenzyl mesylate (PNBM) or Iodoacetyl-Biotin

  • Thiophosphate ester-specific antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction by combining the kinase, substrate, and kinase buffer.

    • Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Alkylation (for biotinylation):

    • After the kinase reaction, add PNBM or Iodoacetyl-Biotin to the reaction mixture to alkylate the thiophosphate group.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a thiophosphate ester-specific antibody or with streptavidin-HRP (if biotinylated).

    • Develop the blot using an appropriate chemiluminescent substrate.

Competitive Inhibition Assay using a Fluorescent ATP Analog

This assay determines the inhibitory potency (K_i) of a non-hydrolyzable ATP analog like AMP-PNP by measuring its ability to displace a fluorescent ATP analog from the kinase active site.[4]

Materials:

  • Kinase of interest

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Non-hydrolyzable ATP analog (e.g., AMP-PNP)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Fluorometer or microplate reader

Procedure:

  • Determine the K_d of the Fluorescent Probe:

    • Titrate the kinase with increasing concentrations of the fluorescent ATP analog to determine its dissociation constant (K_d).

  • Competition Assay:

    • Prepare a series of dilutions of the non-hydrolyzable analog (e.g., AMP-PNP).

    • In a microplate, add the kinase at a fixed concentration, the fluorescent ATP analog at a concentration close to its K_d, and the varying concentrations of the competing analog.

    • Incubate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity. As the concentration of the competing analog increases, the fluorescence will decrease due to the displacement of the fluorescent probe.

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a competition binding equation to determine the IC₅₀ value.

    • Calculate the K_i value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the roles and limitations of ATP analogs, the following diagrams illustrate their points of interaction in key signaling pathways and the workflows of the described experimental protocols.

G cluster_PKA PKA Signaling Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Substrate Substrate PKA_active->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate ATP_analogs ATPγS (slow) AMP-PNP/PCP (inhibit) ATP_analogs->PKA_active

Figure 1: PKA signaling pathway and ATP analog interaction.

G cluster_Src Src Kinase Activation Src_inactive Inactive Src (autoinhibited) Src_active Active Src Src_inactive->Src_active Autophosphorylation (ATP -> ADP) RTK Receptor Tyrosine Kinase (RTK) RTK->Src_inactive PTP Phosphatase PTP->Src_inactive Substrate Substrate Src_active->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate ATP_analogs ATPγS (slow) AMP-PNP/PCP (inhibit) ATP_analogs->Src_active

Figure 2: Src kinase activation and ATP analog interaction.

G cluster_EGFR EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Grb2_Sos Grb2/SOS EGFR_dimer->Grb2_Sos Autophosphorylation (ATP -> ADP) Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF ATP_analogs ATPγS (slow) AMP-PNP/PCP (inhibit) ATP_analogs->EGFR_dimer

Figure 3: EGFR signaling and ATP analog interaction.

G cluster_workflow1 Non-Radioactive Kinase Assay Workflow A Kinase Reaction: Kinase + Substrate + ATPγS B Thiophosphorylation of Substrate A->B C Alkylation with Biotin-Iodoacetamide B->C D Biotinylated Thiophosphorylated Substrate C->D E SDS-PAGE & Western Blot D->E F Detection with Streptavidin-HRP E->F

Figure 4: Workflow for a non-radioactive kinase assay.

G cluster_workflow2 Competitive Inhibition Assay Workflow A Prepare Kinase and Fluorescent ATP Analog (TNP-ATP) B Add varying concentrations of Non-hydrolyzable Analog (e.g., AMP-PNP) A->B C Incubate to reach equilibrium B->C D Measure Fluorescence C->D E Data Analysis: Determine IC50 and calculate Ki D->E

Figure 5: Workflow for a competitive inhibition assay.

Conclusion: Choosing the Right Tool for the Job

The primary limitation of ATPγS lies in the fact that it is not universally non-hydrolyzable. Its efficiency as a substrate varies significantly between different enzymes. This "slow substrate" property is a powerful tool for labeling and identifying kinase substrates but makes it unsuitable for studies aiming to trap an enzyme in a true pre-hydrolysis state for structural or binding analyses. For such applications, AMP-PNP and AMP-PCP are the superior choices as they are true competitive inhibitors. Ultimately, a thorough understanding of the biochemical properties of each ATP analog and careful consideration of the experimental goals are paramount for obtaining reliable and meaningful data in the study of ATP-dependent enzymes.

References

A Researcher's Guide to Validating Thiophosphate Ester Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating kinase signaling pathways, the specific detection of direct kinase substrates is a primary objective. A powerful technique involves the use of ATP analogs, such as ATPγS, in kinase assays. Kinases transfer the thiophosphate group to their substrates, and subsequent alkylation creates a stable thiophosphate ester epitope. This epitope is then recognized by antibodies specific to thiophosphate esters, allowing for the identification of direct kinase substrates.[1] The reliability of this method is critically dependent on the specificity of the anti-thiophosphate ester antibody used.

This guide provides a comparative overview of commercially available thiophosphate ester antibodies, with a focus on validating their specificity. We will delve into key experimental protocols, present data for comparing antibody performance, and discuss alternative validation methods to ensure the accuracy and reliability of your research findings.

Comparison of Commercially Available Thiophosphate Ester Antibodies

FeatureClone 51-8Clone TE3131Clone SR4347Clone CBACN-551
Host Species RabbitNot specifiedNot specifiedRabbit
Clonality MonoclonalNot specifiedNot specifiedMonoclonal
Validated Applications Western Blot (WB), Immunoprecipitation (IP)[2][3]Not specifiedImmunoprecipitation (IP)Immunoprecipitation (IP)[4]
Provider(s) Multiple (e.g., Abcam)Not specifiedNot specifiedCreative Biolabs
Citations Highly Cited (>80 publications for some products)[3]Not specifiedNot specifiedNot specified

Experimental Validation of Thiophosphate Ester Antibody Specificity

The cornerstone of validating a thiophosphate ester antibody's specificity lies in a well-controlled in vitro kinase assay followed by immunodetection.

Experimental Workflow

The general workflow for validating the specificity of a thiophosphate ester antibody involves three main steps: an in vitro kinase reaction, alkylation of the thiophosphorylated substrate, and immunodetection, typically by Western blot.

G cluster_0 Step 1: In Vitro Kinase Assay cluster_1 Step 2: Alkylation cluster_2 Step 3: Immunodetection Kinase Kinase Reaction Incubate at 30°C Kinase->Reaction Substrate Substrate Substrate->Reaction ATPgS ATPγS ATPgS->Reaction Thiophosphorylated_Substrate Thiophosphorylated Substrate Reaction->Thiophosphorylated_Substrate Product Alkylation_Reaction Create Stable Thiophosphate Ester Thiophosphorylated_Substrate->Alkylation_Reaction PNBM p-Nitrobenzyl Mesylate (PNBM) PNBM->Alkylation_Reaction Western_Blot Western Blot Alkylation_Reaction->Western_Blot Alkylated Product Primary_Ab Anti-Thiophosphate Ester Antibody Western_Blot->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental workflow for validating thiophosphate ester antibody specificity.

Key Experimental Protocol: Western Blotting

This protocol is designed to assess the specificity of the antibody for the thiophosphate ester epitope.

1. In Vitro Kinase Assay:

  • Set up the following reactions in parallel:

    • Complete Reaction: Kinase, substrate, and ATPγS.

    • No Kinase Control: Substrate and ATPγS (no kinase).

    • No ATPγS Control: Kinase and substrate with regular ATP instead of ATPγS.

    • No Substrate Control: Kinase and ATPγS (to check for autophosphorylation).

  • Incubate the reactions at 30°C for 30-60 minutes.[1]

2. Alkylation:

  • To each reaction, add p-nitrobenzyl mesylate (PNBM) to a final concentration of 2.5 mM.

  • Incubate at room temperature for 1-2 hours to create the stable thiophosphate ester epitope.[3]

3. Western Blotting:

  • Separate the proteins from each reaction by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[1]

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary anti-thiophosphate ester antibody (e.g., clone 51-8, diluted 1:5000 in blocking buffer) overnight at 4°C.[1]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[1]

Expected Results for a Highly Specific Antibody: A strong signal should only be present in the lane corresponding to the complete reaction (kinase + substrate + ATPγS + PNBM). No signal should be detected in the control lanes ("No Kinase," "No ATPγS," and a sample without PNBM treatment).[1] The absence of a signal in the "No ATPγS" lane is particularly important as it demonstrates that the antibody does not cross-react with regularly phosphorylated proteins.

Alternative and Complementary Validation Methods

Beyond the standard Western blot, other techniques can provide further confidence in the specificity of a thiophosphate ester antibody.

MethodDescriptionAdvantages
Dot Blot A simplified method where protein samples are spotted directly onto a membrane without prior electrophoresis. It can be used as a high-throughput screening method to quickly assess antibody binding to various controls.Faster and less labor-intensive than Western blotting, suitable for large sample numbers.[5]
Peptide Array The antibody is probed against an array of synthetic peptides containing the thiophosphate ester modification and various control peptides (e.g., phosphorylated, unmodified). This allows for a detailed analysis of the antibody's binding motif and potential off-target interactions.Provides high-resolution data on epitope specificity and cross-reactivity at the amino acid level.[2][4]
Far-Western Blotting In this technique, a non-antibody "bait" protein is used to probe for interactions with a "prey" protein immobilized on a membrane. While not a direct antibody validation method, it is a powerful tool for studying protein-protein interactions that can be confirmed with specific antibodies.Useful for identifying protein-protein interactions in a cellular context.[6][7]
Epitope Mapping This process experimentally identifies the specific amino acid residues (the epitope) on the antigen that the antibody binds to. This can be achieved through various techniques, including peptide scanning and mutagenesis.Provides a precise definition of the antibody's binding site, which is crucial for understanding its mechanism of action and for intellectual property purposes.[1][3][8]

Application in a Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Thiophosphate ester antibodies are valuable tools for dissecting this pathway by identifying the direct substrates of kinases like MEK1/2 and ERK1/2.[9]

For instance, an in vitro kinase assay can be performed with active MEK1/2, its substrate ERK1/2, and ATPγS. Following alkylation with PNBM, a specific anti-thiophosphate ester antibody can be used to detect the thiophosphorylated (and thus directly targeted) ERK1/2.[9]

G cluster_pathway MAPK/ERK Signaling Pathway cluster_assay In Vitro Assay with Thiophosphate Ester Antibody GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Regulates ActiveMEK Active MEK1/2 Thio_ERK Thiophosphorylated ERK1/2 ActiveMEK->Thio_ERK ERK_substrate ERK1/2 (Substrate) ERK_substrate->Thio_ERK ATPgS_assay ATPγS ATPgS_assay->Thio_ERK Anti_Thio_Ab Anti-Thiophosphate Ester Antibody Thio_ERK->Anti_Thio_Ab Binds after Alkylation

Caption: Simplified MAPK/ERK signaling pathway and its analysis using a thiophosphate ester antibody.

By employing the rigorous validation strategies outlined in this guide, researchers can confidently use anti-thiophosphate ester antibodies to accurately identify direct kinase substrates and further unravel the complexities of cellular signaling networks.

References

A Comparative Analysis of ATP and ATPγS Hydrolysis by ATPases for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the hydrolysis rates of Adenosine Triphosphate (ATP) and its slowly hydrolyzable analog, Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), by specific ATPases. Tailored for researchers, scientists, and drug development professionals, this document furnishes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the enzymatic kinetics of these crucial molecules.

Executive Summary

ATP is the primary energy currency of the cell, fueling a vast array of biological processes through its hydrolysis. The study of ATP-dependent enzymes, or ATPases, often necessitates the use of ATP analogs to dissect the discrete steps of the catalytic cycle. ATPγS, in which a non-bridging oxygen atom on the γ-phosphate is replaced by sulfur, is a widely used analog. While often considered "non-hydrolyzable," many ATPases can, in fact, hydrolyze ATPγS, albeit typically at a significantly slower rate than ATP. This guide presents a comparative overview of these hydrolysis rates for several key ATPases, offering valuable insights for experimental design and data interpretation.

Quantitative Comparison of Hydrolysis Rates

The following table summarizes the kinetic parameters for the hydrolysis of ATP and ATPγS by a selection of ATPases. It is important to note that reaction conditions can significantly influence these values.

ATPaseSubstrateKM (μM)kcat (min-1)VmaxNotes
eukaryotic translation initiation factor 4A (eIF4A) ATP580.97-In the presence of saturating poly(U) RNA.[1]
ATPγS661.0-Hydrolyzed at a rate similar to ATP, suggesting a non-chemical rate-limiting step.[1]
ClpA ATPγS134 ± 460.05 ± 0.004-ClpA hydrolyzes ATPγS slowly.
Kinesin-1 ATP--13.3 ± 0.8 nm s-1 (at 1 µM ATP)Motor velocity is used as a proxy for hydrolysis rate.[2][3]
ATPγS--13.6 ± 1.0 nm s-1 (at 1 mM ATPγS)The motor velocity is comparable to that with low ATP concentration.[2][3]
26S Proteasome / PA700 ATPγS--Not detectableATPγS is not hydrolyzed at detectable rates by these complexes.
Dynein ATP--55 s-1 (hydrolysis rate)The rate-limiting step for steady-state turnover is product release at 8 s-1.[4][5]

Experimental Protocols

Accurate comparison of ATP and ATPγS hydrolysis rates requires robust experimental protocols. Below are detailed methodologies for two common ATPase assays.

Malachite Green Colorimetric Assay

This assay quantifies the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.

Materials:

  • Purified ATPase

  • ATP and ATPγS stock solutions (high purity)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

    • Solution C (Citrate solution): 34% (w/v) sodium citrate.

    • Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, and add 1 volume of Triton X-100. This reagent should be prepared fresh.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Prepare a series of known concentrations of the phosphate standard in the assay buffer to generate a standard curve.

  • Reaction Setup: In a 96-well plate, set up the reaction mixtures. For each ATPase, prepare reactions with varying concentrations of either ATP or ATPγS. Include a no-enzyme control for each substrate concentration to account for non-enzymatic hydrolysis. The final reaction volume is typically 50-100 µL.

  • Initiate Reaction: Add the purified ATPase to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding 20 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-enzyme control from the corresponding experimental samples. Use the phosphate standard curve to determine the amount of Pi released. Calculate the specific activity of the ATPase (e.g., in nmol Pi/min/mg protein).

Radioactive [γ-³²P]-ATP Assay

This highly sensitive assay directly measures the release of radioactive phosphate.

Materials:

  • Purified ATPase

  • ATP and ATPγS stock solutions

  • [γ-³²P]-ATP

  • Assay Buffer (as above)

  • Quenching Solution (e.g., 1 M HCl, 100 mM NaH₂PO₄)

  • Activated charcoal suspension

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Substrate Mix: Prepare a reaction mix containing the assay buffer, a known concentration of cold ATP or ATPγS, and a tracer amount of [γ-³²P]-ATP.

  • Reaction Setup: In microcentrifuge tubes, add the substrate mix.

  • Initiate Reaction: Add the purified ATPase to each tube to start the reaction. Include a no-enzyme control.

  • Incubation: Incubate the reactions at the optimal temperature for the desired time.

  • Stop Reaction: Terminate the reaction by adding the quenching solution.

  • Separate Phosphate: Add the activated charcoal suspension to each tube. Charcoal binds to unhydrolyzed ATP but not to the released ³²Pi.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal.

  • Measure Radioactivity: Carefully transfer a known volume of the supernatant (containing the ³²Pi) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of ³²Pi released based on the specific activity of the [γ-³²P]-ATP and the measured counts per minute. Determine the ATPase activity.

Visualizing the Process

Diagrams are crucial for understanding complex biological processes and experimental designs.

Experimental_Workflow_Malachite_Green_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P_Std Prepare Phosphate Standards Std_Curve Generate Standard Curve P_Std->Std_Curve Used for calibration R_Mix Prepare Reaction Mix (Buffer, Substrate) Add_E Add ATPase to Initiate Reaction R_Mix->Add_E Incubate Incubate at Optimal Temperature Add_E->Incubate Add_MG Add Malachite Green Reagent to Stop Incubate->Add_MG Incubate_Color Incubate for Color Development Add_MG->Incubate_Color Read_Abs Measure Absorbance (620-650 nm) Incubate_Color->Read_Abs Calc_Act Calculate ATPase Activity Read_Abs->Calc_Act Std_Curve->Calc_Act

Malachite Green ATPase Assay Workflow.

Dynein_Mediated_Transport cluster_dynein_cycle Dynein Motor Cycle on Microtubule Dynein_MT Dynein binds to Microtubule ATP_bind ATP Binding Dynein_MT->ATP_bind Microtubule Microtubule Track Dynein_release Dynein head detaches from Microtubule ATP_bind->Dynein_release ATP_hydrolysis ATP Hydrolysis (ATP -> ADP + Pi) Dynein_release->ATP_hydrolysis Power_stroke Power Stroke & Pi Release ATP_hydrolysis->Power_stroke ADP_release ADP Release Power_stroke->ADP_release ADP_release->Dynein_MT Re-attachment to Microtubule at a new position Vesicle Cargo Vesicle Vesicle->Dynein_MT Attached via Dynactin Complex

References

Navigating the Kinome: A Comparative Guide to Kinase Activity Assays Beyond ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount. While the use of ATPγS, a non-hydrolyzable ATP analog, has been a staple in the field, a host of alternative methods offer distinct advantages in terms of safety, throughput, and sensitivity. This guide provides an objective comparison of leading alternatives to ATPγS-based assays, including the luminescence-based ADP-Glo™ and Kinase-Glo® assays, and the fluorescence-based LanthaScreen™ TR-FRET technology. Supported by experimental data and detailed protocols, this resource aims to equip researchers with the knowledge to select the optimal assay for their specific needs.

The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, is fundamental to understanding cellular signaling and disease progression. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinases attractive targets for therapeutic intervention.

Traditionally, kinase activity has been assessed using radioactive isotopes, which, while sensitive, pose significant safety and disposal challenges. ATPγS, an ATP analog that can be incorporated by kinases but is resistant to phosphatases, offered a non-radioactive alternative by allowing for the detection of thiophosphorylation. However, the landscape of kinase assays has evolved, with newer technologies providing homogenous, high-throughput compatible formats with excellent sensitivity and robustness.

A Comparative Overview of Kinase Assay Technologies

This guide focuses on three prominent alternatives to ATPγS-based methods: ADP-Glo™, Kinase-Glo®, and LanthaScreen™ TR-FRET. Each of these assays offers a unique approach to quantifying kinase activity, with specific advantages and limitations.

Table 1: Quantitative Comparison of Kinase Assay Performance

ParameterATPγS-based AssayADP-Glo™Kinase-Glo®LanthaScreen™ TR-FRET
Principle Thiophosphorylation of substrateADP production measurementATP depletion measurementAntibody-based detection of phosphorylated substrate
Detection Method Western Blot / ELISALuminescenceLuminescenceTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Z'-Factor Variable, dependent on antibody> 0.7[1][2][3]~0.86[4]> 0.7[5]
Signal Direction Signal increases with activitySignal increases with activity[4]Signal decreases with activity[4]Signal increases with activity
ATP Concentration FlexibleUp to 5mM[1]Up to 500µM[6]Up to 1mM[5]
Sensitivity HighHigh, strong signal at low ATP to ADP conversion[1][2]HighHigh
Signal-to-Background Variable~5-fold[4]~3-fold[4]Variable, can be >10[5]
Assay Format Multi-step, heterogeneousHomogeneous, two-stepHomogeneous, single-stepHomogeneous, two-step
Throughput Low to mediumHighHighHigh

Visualizing the Workflow: From Reaction to Readout

The following diagrams illustrate the experimental workflows for each of the discussed kinase assay methodologies.

ATPgammaS_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Reaction Incubate Kinase->Reaction Substrate Substrate Substrate->Reaction ATPgS ATPγS ATPgS->Reaction ThioSubstrate Thiophosphorylated Substrate Reaction->ThioSubstrate Alkylation Alkylate with PNBM ThioSubstrate->Alkylation SDS_PAGE SDS-PAGE Alkylation->SDS_PAGE WesternBlot Western Blot SDS_PAGE->WesternBlot Antibody Add Thiophosphate Ester Antibody WesternBlot->Antibody Detection Detect Signal Antibody->Detection

Experimental workflow for a non-radioactive kinase assay using ATPγS.

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Reaction Incubate Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction ADP ADP + Phosphorylated Substrate + remaining ATP Reaction->ADP Add_ADPGlo_Reagent Add ADP-Glo™ Reagent (Stop & ATP Depletion) ADP->Add_ADPGlo_Reagent Incubate1 Incubate 40 min Add_ADPGlo_Reagent->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate1->Add_Detection_Reagent Incubate2 Incubate 30-60 min Add_Detection_Reagent->Incubate2 Measure_Luminescence Measure Luminescence Incubate2->Measure_Luminescence

Experimental workflow for the ADP-Glo™ kinase assay.

KinaseGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Reaction Incubate Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction RemainingATP Remaining ATP + Phosphorylated Substrate Reaction->RemainingATP Add_KinaseGlo_Reagent Add Kinase-Glo® Reagent RemainingATP->Add_KinaseGlo_Reagent Incubate Incubate 10 min Add_KinaseGlo_Reagent->Incubate Measure_Luminescence Measure Luminescence Incubate->Measure_Luminescence

Experimental workflow for the Kinase-Glo® kinase assay.

LanthaScreen_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Reaction Incubate 60 min Kinase->Reaction Fluorescein_Substrate Fluorescein-labeled Substrate Fluorescein_Substrate->Reaction ATP ATP ATP->Reaction Phospho_Substrate Phosphorylated Fluorescein-Substrate Reaction->Phospho_Substrate Add_EDTA_Antibody Add EDTA and Terbium-labeled Antibody Phospho_Substrate->Add_EDTA_Antibody Incubate Incubate 30-60 min Add_EDTA_Antibody->Incubate Measure_TRFRET Measure TR-FRET Incubate->Measure_TRFRET

Experimental workflow for the LanthaScreen™ TR-FRET kinase assay.

Detailed Experimental Protocols

Non-Radioactive Kinase Assay using ATPγS

This protocol is based on the principle of thiophosphorylating a substrate with ATPγS, followed by alkylation to create a specific epitope for detection by a thiophosphate ester-specific antibody.[7][8][9]

Materials:

  • Purified protein kinase

  • Protein or peptide substrate

  • ATPγS solution (10 mM stock)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • p-Nitrobenzylmesylate (PNBM) for alkylation

  • Anti-thiophosphate ester antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube with the kinase, substrate, and kinase reaction buffer.

    • Initiate the reaction by adding ATPγS to a final concentration of 100 µM.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer or EDTA.

  • Alkylation:

    • Add PNBM to a final concentration of 2.5 mM to the completed kinase reaction.

    • Incubate at room temperature for 1-2 hours to alkylate the thiophosphate group.[8]

  • Detection:

    • Separate the alkylated reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a specific anti-thiophosphate ester antibody, followed by a secondary antibody conjugated to HRP or a fluorescent dye for detection.[8]

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11][12]

Materials:

  • ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP)

  • Kinase and substrate

  • Kinase reaction buffer

  • White, opaque multiwell plates

Procedure:

  • Kinase Reaction:

    • Perform the kinase reaction in a multiwell plate (e.g., 5µl reaction volume).[11]

    • Incubate for the desired time at the appropriate temperature.

  • ATP Depletion:

    • Add an equal volume (e.g., 5µl) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

  • ADP Detection:

    • Add a volume of Kinase Detection Reagent equal to the sum of the previous volumes (e.g., 10µl) to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate at room temperature for 30-60 minutes.[11]

    • Measure luminescence using a plate-reading luminometer.

Kinase-Glo® Luminescent Kinase Assay

This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.[6][13][14]

Materials:

  • Kinase-Glo® Luminescent Kinase Assay kit (includes Kinase-Glo® Buffer and Substrate)

  • Kinase and substrate

  • ATP

  • Kinase reaction buffer

  • White, multiwell plates

Procedure:

  • Reagent Preparation:

    • Reconstitute the Kinase-Glo® Substrate with the Kinase-Glo® Buffer to create the Kinase-Glo® Reagent.

  • Kinase Reaction:

    • Perform the kinase reaction in a multiwell plate under the desired conditions.

  • ATP Detection:

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.[6][14]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Measure luminescence using a plate-reading luminometer.

LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the phosphorylation of a fluorescein-labeled substrate by a terbium-labeled phospho-specific antibody.[5][15][16][17][18]

Materials:

  • LanthaScreen™ kinase and fluorescein-labeled substrate

  • LanthaScreen™ Tb-labeled antibody

  • ATP

  • Kinase reaction buffer

  • TR-FRET dilution buffer

  • EDTA

  • Low-volume 384-well plates

Procedure:

  • Kinase Reaction:

    • In a 10 µL reaction volume, incubate the kinase, fluorescein-labeled substrate, and ATP.[5]

    • Allow the reaction to proceed for 60-90 minutes at room temperature.[5]

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.[5][15]

    • Incubate at room temperature for at least 30-60 minutes.[15][16]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein).[5]

    • Calculate the 520/490 nm emission ratio, which is proportional to the kinase activity.[5]

Conclusion: Selecting the Right Tool for the Job

The choice of a kinase assay is a critical decision that influences the quality and efficiency of research and drug discovery efforts. While ATPγS-based methods have their utility, particularly in identifying direct kinase substrates, modern non-radioactive assays like ADP-Glo™, Kinase-Glo®, and LanthaScreen™ TR-FRET offer significant advantages in terms of throughput, safety, and ease of use.

  • ADP-Glo™ is an excellent choice for a universal assay with a positive signal output and is particularly well-suited for kinases with low activity due to its high sensitivity at low substrate conversion.[1][2]

  • Kinase-Glo® offers the simplest, single-addition protocol, making it ideal for high-throughput screening campaigns where speed and ease of automation are priorities.

  • LanthaScreen™ TR-FRET provides a robust, ratiometric readout that minimizes interference from colored or fluorescent compounds, making it a reliable choice for screening compound libraries.

By carefully considering the specific requirements of their experimental goals, researchers can select the most appropriate assay to accelerate their kinase research and contribute to the development of novel therapeutics.

References

Unveiling the Bottleneck: A Comparative Guide to Assessing the Rate-Limiting Step of Enzymes with ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate kinetics of an enzyme is paramount. Identifying the rate-limiting step in an enzyme's catalytic cycle is crucial for elucidating its mechanism, developing effective inhibitors, and engineering more efficient biocatalysts. Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), a slowly hydrolyzable analog of ATP, has emerged as a powerful tool for this purpose. This guide provides an objective comparison of ATPγS with other alternatives, supported by experimental data, to aid in the strategic design of enzymatic assays.

Probing the Pace of Enzymatic Reactions with ATPγS

The substitution of a non-bridging oxygen atom with sulfur in the γ-phosphate group of ATP renders ATPγS significantly more resistant to hydrolysis by many kinases and ATPases. However, it is not entirely non-hydrolyzable and can act as a "slow substrate." This unique characteristic is the cornerstone of its utility in identifying the rate-limiting step. If the chemical step of ATP hydrolysis is the slowest part of the enzymatic reaction, substituting ATP with ATPγS will dramatically decrease the overall reaction rate. Conversely, if a step such as a conformational change or product release is rate-limiting, the impact of using the slowly hydrolyzable ATPγS will be significantly less pronounced.

Quantitative Comparison: The Impact of ATPγS on Enzyme Kinetics

The following table summarizes quantitative data from studies on various ATP-dependent enzymes, comparing their kinetic parameters with ATP and ATPγS. This data provides a clear illustration of how the effect of ATPγS can vary depending on the enzyme's rate-limiting step.

EnzymeSubstrate(s)Kinetic ParameterATPATPγSFold Change (ATP/ATPγS)Implied Rate-Limiting Step
ClpA (an ATPase) [1]Polypeptidekcat (min-1)-0.05 ± 0.004-ATP Hydrolysis/Chemical Step
Km (µM)-134 ± 46-
Rep helicase (an ATPase) [2]ssDNAkcat (s-1)71 ± 2.5 (for P2S2)--Conformational Change/Translocation
Km (µM)2.7 ± 0.2 (for P2S)--
p38α (MAPK14) protein kinase [3]-kcat (s-1)0.562 ± 0.007--Not explicitly determined with ATPγS
Km (µM)212 ± 12.6--
Human DNA Topoisomerase IIα (ATPase domain) [4]DNAkcat (min-1)---Not explicitly determined with ATPγS
Km (mM)---
F1-ATPase [5]-Turnover number (s-1)635--Not explicitly determined with ATPγS
Km (µM)~57--

Visualizing the Mechanism and Experimental Workflow

To better understand the underlying principles and the practical application of ATPγS in kinetic studies, the following diagrams illustrate the key concepts.

ATP_vs_ATPyS cluster_ATP ATP Hydrolysis Pathway cluster_ATPyS ATPγS Hydrolysis Pathway E + ATP E + ATP E-ATP E-ATP E + ATP->E-ATP Binding E-ADP-Pi E-ADP-Pi E-ATP->E-ADP-Pi Hydrolysis (k_cat) Rate-Limiting Step Rate-Limiting Step E-ATP->Rate-Limiting Step If k_cat is slow E + ADP + Pi E + ADP + Pi E-ADP-Pi->E + ADP + Pi Product Release E-ADP-Pi->Rate-Limiting Step If product release is slow E + ATPγS E + ATPγS E-ATPγS E-ATPγS E + ATPγS->E-ATPγS Binding E-ADP-S-Pi E-ADP-S-Pi E-ATPγS->E-ADP-S-Pi Slow Hydrolysis (k_cat') E + ADP + S-Pi E + ADP + S-Pi E-ADP-S-Pi->E + ADP + S-Pi Product Release Experimental_Workflow Start Start Enzyme_Purification Purify Enzyme of Interest Start->Enzyme_Purification Assay_Setup_ATP Set up kinetic assay with varying [ATP] Enzyme_Purification->Assay_Setup_ATP Assay_Setup_ATPyS Set up kinetic assay with varying [ATPγS] Enzyme_Purification->Assay_Setup_ATPyS Measure_Kinetics_ATP Measure initial reaction rates (v₀) Assay_Setup_ATP->Measure_Kinetics_ATP Determine_Parameters_ATP Determine k_cat and K_M for ATP Measure_Kinetics_ATP->Determine_Parameters_ATP Compare_Parameters Compare kinetic parameters Determine_Parameters_ATP->Compare_Parameters Measure_Kinetics_ATPyS Measure initial reaction rates (v₀) Assay_Setup_ATPyS->Measure_Kinetics_ATPyS Determine_Parameters_ATPyS Determine k_cat and K_M for ATPγS Measure_Kinetics_ATPyS->Determine_Parameters_ATPyS Determine_Parameters_ATPyS->Compare_Parameters Conclusion_Hydrolysis_Limited Conclusion: ATP hydrolysis is rate-limiting Compare_Parameters->Conclusion_Hydrolysis_Limited Large decrease in k_cat Conclusion_Conformation_Limited Conclusion: Conformational change or product release is rate-limiting Compare_Parameters->Conclusion_Conformation_Limited Small or no change in k_cat End End Conclusion_Hydrolysis_Limited->End Conclusion_Conformation_Limited->End

References

Unmasking Kinase Targets: A Comparative Guide to Validating ATPγS-Identified Substrates with Mutant Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of kinase substrates is a critical step in dissecting signaling pathways and developing targeted therapeutics. The use of ATPγS analogs in combination with mass spectrometry has emerged as a powerful tool for identifying potential kinase targets. However, robust validation is essential to distinguish direct substrates from indirect interactions and experimental artifacts. This guide provides a comprehensive comparison of using analog-sensitive (AS) mutant kinases for this validation, detailing its performance against alternative methods, supported by experimental data and detailed protocols.

The chemical genetic approach, utilizing engineered kinases that can accept bulky ATP analogs, offers a highly specific method for confirming direct kinase-substrate relationships. This technique provides a significant advantage in reducing the background noise often associated with in vitro kinase assays.

The Analog-Sensitive Kinase Approach: A Logic-Driven Workflow

The core principle of the analog-sensitive kinase strategy lies in creating a unique "bump-and-hole" system. A bulky "gatekeeper" residue in the ATP-binding pocket of the kinase of interest is mutated to a smaller amino acid, creating a "hole".[1] This engineered kinase, now termed an analog-sensitive (AS) kinase, can uniquely accommodate a bulky ATPγS analog (the "bump") that is not utilized by wild-type kinases in the cell lysate.[1] This allows for the specific thiophosphorylation of direct substrates by the AS-kinase.

AS_Kinase_Logic cluster_wildtype Wild-Type Kinase cluster_as_kinase Analog-Sensitive (AS) Kinase wt_kinase WT Kinase (Bulky Gatekeeper) wt_phos_substrate Thiophosphorylated Substrate wt_kinase->wt_phos_substrate no_reaction No Reaction atp ATPγS atp->wt_kinase bulky_atp Bulky ATPγS (e.g., N6-benzyl-ATPγS) bulky_atp->no_reaction wt_substrate Substrate wt_substrate->wt_kinase as_kinase AS-Kinase (Small Gatekeeper) as_phos_substrate Specifically Thiophosphorylated Substrate as_kinase->as_phos_substrate as_bulky_atp Bulky ATPγS as_bulky_atp->as_kinase as_substrate Substrate as_substrate->as_kinase

Diagram 1: The "Bump-and-Hole" Logic of Analog-Sensitive Kinases.

Performance Comparison: AS-Kinases vs. Alternative Validation Methods

The validation of putative kinase substrates is a critical step to minimize false positives. While the AS-kinase approach offers high specificity, other methods are also employed, each with its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Analog-Sensitive (AS) Kinase with ATPγS An engineered kinase with a modified ATP-binding pocket specifically utilizes a bulky ATPγS analog to thiophosphorylate its direct substrates in a complex lysate.High specificity for direct substrates, reduces background from endogenous kinases, applicable in complex mixtures.[2][3]Requires generation of a mutant kinase, potential for altered kinase activity, bulky ATPγS analogs are not cell-permeable, limiting in vivo applications without cell permeabilization.[1][4]
Phospho-Specific Antibody Western Blot Utilizes antibodies that recognize specific phosphorylation motifs to detect phosphorylation of a target protein upon kinase activation or inhibition.Relatively simple and fast, provides information on endogenous protein phosphorylation.Dependent on antibody availability and specificity, does not definitively prove direct phosphorylation, low throughput.
In Vitro Kinase Assay with Purified Components A purified active kinase is incubated with a purified putative substrate and ATP to assess direct phosphorylation.Confirms direct phosphorylation, allows for detailed kinetic analysis.Removes the physiological context, potential for false positives due to non-physiological conditions, requires purification of both kinase and substrate.
Quantitative Phosphoproteomics (e.g., SILAC) Compares the phosphoproteome of cells with and without kinase activity (e.g., using kinase inhibitors or knockouts) to identify differentially phosphorylated substrates.Global and unbiased view of phosphorylation events, identifies in vivo phosphorylation changes.[5][6]Does not distinguish between direct and indirect substrates, relies on potent and specific inhibitors or genetic manipulation which can have off-target effects.[4]
Kinase Assay Linked with Phosphoproteomics (KALIP) Combines an in vitro kinase assay using dephosphorylated peptides from a cell lysate as substrates with in vivo phosphoproteomic data to identify overlapping, high-confidence substrates.[3][7]High sensitivity and specificity by cross-validating in vitro and in vivo data, identifies physiologically relevant substrates.[3][7]Complex workflow, may not be suitable for all kinases, particularly those requiring specific protein conformations for substrate recognition.[8]

Quantitative Data Insights

Quantitative analysis underscores the utility of the AS-kinase approach. For instance, studies have shown a significant increase in the catalytic efficiency of AS-kinases with bulky ATP analogs compared to their wild-type counterparts, which are unable to efficiently utilize these analogs.

Table 1: Kinetic Parameters of Wild-Type vs. Analog-Sensitive v-Src Kinase with N6-(benzyl)-ATP

KinaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-Type v-Src >500-<10
AS v-Src (T338G) 130.129200

Data adapted from Shah, K. et al. (1997). Engineering unnatural nucleotide specificity for Rous sarcoma virus tyrosine kinase to uniquely label its direct substrates. PNAS.

Furthermore, the specificity of the AS-kinase system is enhanced by the use of selective inhibitors that target the engineered kinase but not wild-type kinases.

Table 2: IC50 Values of Inhibitors Against Wild-Type and Analog-Sensitive Kinases

InhibitorTarget KinaseIC50 (nM)
1NA-PP1 Wild-Type Pkd1150
1NA-PP1 Pkd1-AS2 (M665A)<10
3MB-PP1 Wild-Type Kinases (various)>1000
3MB-PP1 AS-Kinases (various)<100

Data compiled from various sources, including Zhang, C. et al. (2013). Structure-guided inhibitor design expands the scope of analog-sensitive kinase technology.[9]

Experimental Protocols

The successful implementation of the AS-kinase validation method requires meticulous execution of several key experimental stages.

Generation of the Analog-Sensitive Kinase Mutant

The foundational step is the creation of the AS-kinase through site-directed mutagenesis of the gatekeeper residue.

generate_as_kinase start Start: Kinase cDNA in Expression Vector mutagenesis Site-Directed Mutagenesis (Gatekeeper Residue) start->mutagenesis transformation Transformation into E. coli mutagenesis->transformation sequencing Sequence Verification of Mutation transformation->sequencing expression Protein Expression (e.g., E. coli, Baculovirus) sequencing->expression purification Purification of Recombinant AS-Kinase expression->purification end Purified AS-Kinase purification->end

Diagram 2: Workflow for Generating an Analog-Sensitive Kinase.

Methodology:

  • Identify the Gatekeeper Residue: Perform a sequence alignment of the kinase of interest with a known kinase (e.g., c-Src, where the gatekeeper is Threonine 338) to identify the corresponding gatekeeper residue.[10]

  • Primer Design: Design primers for site-directed mutagenesis to substitute the gatekeeper residue with a smaller amino acid, typically glycine (B1666218) (as1) or alanine (B10760859) (as2).[11][12]

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the expression vector containing the kinase cDNA.[11][12]

  • Template Removal: Digest the parental, non-mutated DNA template using the DpnI enzyme.[11]

  • Transformation and Selection: Transform the mutated plasmid into competent E. coli and select for colonies containing the plasmid.

  • Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

  • Protein Expression and Purification: Express the AS-kinase in a suitable system (e.g., E. coli, baculovirus-infected insect cells) and purify the recombinant protein using affinity chromatography (e.g., His-tag, GST-tag).

In Vitro Kinase Assay with Bulky ATPγS

This assay is performed to specifically label the direct substrates of the AS-kinase.

Methodology:

  • Prepare Cell Lysate: Lyse cells of interest in a buffer containing protease and phosphatase inhibitors to obtain a complex protein mixture.

  • Kinase Reaction Setup: In a microcentrifuge tube, combine the cell lysate, the purified AS-kinase, and a kinase reaction buffer.

  • Initiate the Reaction: Start the reaction by adding the bulky ATPγS analog (e.g., N6-benzyl-ATPγS or N6-phenylethyl-ATPγS). A parallel reaction with a catalytically inactive AS-kinase or without the bulky ATPγS can serve as a negative control.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding EDTA or by heat inactivation.

Enrichment and Identification of Thiophosphorylated Peptides

Following the kinase reaction, the thiophosphorylated substrates are isolated and identified by mass spectrometry.

enrichment_ms start Kinase Reaction Mixture alkylation Alkylation of Thiophosphates (e.g., with PNBM) start->alkylation digestion Tryptic Digestion alkylation->digestion enrichment Enrichment of Thiophosphopeptides (e.g., Iodoacetyl Beads) digestion->enrichment elution Elution of Phosphopeptides enrichment->elution ms LC-MS/MS Analysis elution->ms identification Substrate Identification ms->identification end Validated Substrates identification->end

Diagram 3: Workflow for Substrate Identification Post-Kinase Assay.

Methodology:

  • Alkylation: Alkylate the thiophosphate group on the substrates to create a stable thioester linkage. This can be achieved using p-nitrobenzyl mesylate (PNBM).

  • Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using an enzyme like trypsin.

  • Thiophosphopeptide Enrichment: Enrich the thiophosphorylated peptides from the complex peptide mixture. A common method is to use iodoacetyl-activated agarose (B213101) beads, which covalently capture the thiol group of the thiophosphate.

  • Elution: Elute the captured peptides from the beads.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequence of the peptides and the site of phosphorylation.

  • Data Analysis: Search the MS/MS data against a protein database to identify the proteins from which the thiophosphorylated peptides originated. These are the validated, direct substrates of the AS-kinase.

Conclusion

The use of analog-sensitive kinases provides a robust and highly specific method for validating ATPγS-identified substrates. By creating a unique enzyme-substrate interaction, this chemical genetic approach effectively filters out the noise of endogenous kinase activity, allowing for the confident identification of direct kinase targets. While alternative methods each have their merits, the AS-kinase strategy, when combined with quantitative mass spectrometry, offers a powerful platform for elucidating kinase signaling pathways, a crucial step in both basic research and the development of novel kinase-targeted therapies. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to effectively implement this valuable technique in their own investigations.

References

A Comparative Analysis of ATPγS and ATP Binding Affinity to Proteins of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between nucleotides and proteins is fundamental. Adenosine 5'-triphosphate (ATP) is the universal energy currency and a critical signaling molecule, making its binding to proteins a key area of study. ATPγS (Adenosine 5'-O-[3-thio]triphosphate), a slowly hydrolyzable analog of ATP, is an invaluable tool in these investigations. This guide provides an objective comparison of the binding affinities of ATPγS and ATP to proteins, supported by experimental data and detailed protocols.

Introduction to ATP and its Analog, ATPγS

ATP is a central molecule in cellular bioenergetics and signal transduction.[1] However, its rapid hydrolysis by enzymes like kinases and ATPases poses a challenge for studying ATP-dependent processes. To circumvent this, non-hydrolyzable or slowly hydrolyzable ATP analogs are employed. These molecules mimic ATP's ability to bind to the active sites of enzymes but are resistant to the cleavage of the terminal phosphate (B84403) group, effectively pausing the enzymatic cycle.[2][3]

ATPγS is a prominent analog where a non-bridging oxygen atom on the γ-phosphate is replaced by a sulfur atom. This substitution renders the terminal phosphate bond significantly more resistant to hydrolysis by most ATPases and kinases, although it is not entirely non-hydrolyzable.[2] The slower rate of hydrolysis makes ATPγS a powerful tool for various applications, including structural studies, kinase assays, and investigating the role of nucleotide binding versus hydrolysis.[1][2]

Comparative Binding Affinity: ATP vs. ATPγS

The binding affinity of ATPγS compared to ATP is highly dependent on the specific protein. While in some cases the affinities are comparable, in others, there can be significant differences. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, is a key parameter in this comparison.

ProteinLigandDissociation Constant (Kd)Fold Difference (ATP/ATPγS)Experimental MethodReference
ClpA (an AAA+ ATPase) ATP~526 µM~53x weakerStopped-flow fluorescence[2]
ATPγS~10 µMStopped-flow fluorescence[2]
eIF4A (a DEAD-box RNA helicase) ATP•Mg58 µM (KM)~0.9x (similar)Enzyme kinetics[4]
ATPγS•Mg66 µM (KM)Enzyme kinetics[4]
Mitochondrial F1-ATPase ATP10-12 M (in absence of NADH/ADP)Varies with conditionsKinetic analysis
GRP78 ATPase ATP-Qualitatively higher affinityNot specified[5]
ATPγS-Qualitatively lower affinityNot specified[5]

Note: KM values from enzyme kinetics are often used as an approximation of binding affinity, especially when the catalytic step is rate-limiting.

The data indicates that for the AAA+ ATPase ClpA, ATPγS binds with approximately 53-fold higher affinity than ATP.[2] In contrast, for the eIF4A helicase, the binding affinities are nearly identical.[4] For GRP78 ATPase, it has been noted that ATPγS has a lower binding affinity compared to ATP.[5] These examples underscore the importance of empirically determining the binding affinities for each protein of interest, as generalizations can be misleading.

Visualizing Experimental and Biological Contexts

To better understand the processes involved in comparing these ligands and their biological implications, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Affinity Assay cluster_analysis Data Analysis p Purify Protein of Interest assay Perform Binding Assay (e.g., ITC, SPR, FP) p->assay l1 Prepare ATP Solution data_atp Collect Data for ATP l1->data_atp l2 Prepare ATPγS Solution data_atpgs Collect Data for ATPγS l2->data_atpgs assay->data_atp assay->data_atpgs analysis Analyze Binding Curves data_atp->analysis data_atpgs->analysis kd_atp Determine Kd for ATP analysis->kd_atp kd_atpgs Determine Kd for ATPγS analysis->kd_atpgs comparison Compare Kd Values kd_atp->comparison kd_atpgs->comparison

Caption: Workflow for comparing ATP and ATPγS binding affinity.

signaling_pathway cluster_upstream Upstream Signal cluster_kinase Kinase Activity cluster_downstream Downstream Effect signal Signal kinase Protein Kinase signal->kinase substrate Substrate kinase->substrate p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation tp_substrate Thiophosphorylated Substrate kinase->tp_substrate Thiophosphorylation atp ATP atp->kinase Binds & Hydrolyzed atpgs ATPγS atpgs->kinase Binds (Slowly/ Non-hydrolyzed) response Cellular Response p_substrate->response no_response Sustained Signal (Resistant to Phosphatases) tp_substrate->no_response

Caption: Kinase signaling with ATP versus ATPγS.

Experimental Protocols for Measuring Binding Affinity

Several biophysical techniques can be employed to quantitatively measure the binding affinity of ATP and ATPγS to a protein of interest. The choice of method often depends on the specific protein, available equipment, and the nature of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the Kd, stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified protein of interest in a suitable buffer.

    • Prepare solutions of ATP and ATPγS in the exact same buffer to minimize heats of dilution.

    • Degas all solutions to prevent air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe of the ITC instrument.

    • Load the protein solution into the sample cell and the nucleotide solution (ATP or ATPγS) into the injection syringe.

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the nucleotide solution into the protein solution while monitoring the heat changes.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of nucleotide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Fluorescence Polarization (FP)

FP measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. This technique is well-suited for high-throughput screening.

Methodology:

  • Probe Preparation:

    • Synthesize or purchase a fluorescently labeled ATP or ATPγS analog (e.g., with fluorescein (B123965) or rhodamine).

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescent nucleotide probe to a series of wells.

    • Add increasing concentrations of the purified protein of interest to these wells.

    • Include control wells with only the fluorescent probe (for minimum polarization) and probe with a saturating concentration of protein (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the resulting sigmoidal curve to a one-site binding equation to determine the Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip. It provides both equilibrium (Kd) and kinetic (kon, koff) data.

Methodology:

  • Chip Preparation:

    • Immobilize the purified protein of interest onto the surface of an appropriate SPR sensor chip.

    • A reference channel should be prepared, either left blank or with an immobilized control protein, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Flow a solution of ATP or ATPγS (the analyte) at various concentrations over the sensor chip surface.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

    • Replace the analyte solution with buffer to monitor the dissociation phase.

  • Regeneration:

    • If necessary, flow a regeneration solution over the chip to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Correct the binding data by subtracting the signal from the reference channel.

    • Analyze the sensorgrams from the different analyte concentrations globally using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Filter Binding Assay

This is a classic and relatively simple method, particularly useful for protein-nucleic acid interactions, but can be adapted for nucleotides if a suitable radiolabeled ligand is available.

Methodology:

  • Reaction Setup:

    • Prepare a series of binding reactions with a constant, low concentration of radiolabeled ATP or ATPγS (e.g., [γ-³²P]ATP or [³⁵S]ATPγS) and varying concentrations of the purified protein.

    • Incubate the reactions to allow them to reach equilibrium.

  • Filtration:

    • Pass each reaction mixture through a nitrocellulose filter under vacuum. Proteins bind to nitrocellulose, while free nucleotides typically do not.

    • Wash the filters with a small volume of ice-cold buffer to remove unbound nucleotide.

  • Quantification:

    • Measure the amount of radioactivity retained on each filter using a scintillation counter. This corresponds to the amount of nucleotide-protein complex.

  • Data Analysis:

    • Plot the amount of bound nucleotide as a function of the protein concentration.

    • Fit the data to a binding equation to determine the Kd.

Conclusion

The choice between ATP and its slowly hydrolyzable analog, ATPγS, is a critical consideration in experimental design. While ATPγS is an excellent tool for isolating the effects of nucleotide binding from hydrolysis, researchers must be aware that its binding affinity can differ, sometimes substantially, from that of ATP.[2][5] The quantitative data presented here, though not exhaustive, highlights this protein-dependent variability. Therefore, it is imperative to experimentally determine the binding affinities of both nucleotides for the specific protein system under investigation. The detailed protocols provided for ITC, FP, SPR, and filter binding assays offer robust methods for obtaining these crucial parameters, enabling more accurate interpretation of experimental results and a deeper understanding of protein-nucleotide interactions.

References

Safety Operating Guide

Navigating the Disposal of ATP,gamma-S: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and cellular signaling studies, the proper handling and disposal of reagents like Adenosine 5'-[γ-thio]triphosphate (ATP,gamma-S) are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe management and disposal of ATP,gamma-S, a common non-hydrolyzable ATP analog.

Core Safety and Handling Precautions

Before disposal, it is critical to handle ATP,gamma-S with appropriate care. According to safety data sheets, users should adhere to good industrial hygiene and safety practices.[1] This includes washing hands thoroughly after handling and using personal protective equipment (PPE).[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or a face shield are recommended.[1]

  • Hand Protection: Handle with gloves, inspecting them prior to use. Use a proper glove removal technique to avoid skin contact.[1]

  • Body Protection: Wear appropriate protective clothing.[1]

In case of exposure, it is advised to call a poison center or physician.[1] If inhaled, move the individual to fresh air.[1] If on skin, wash with plenty of soap and water.[1]

Quantitative Data Summary

While specific quantitative limits for disposal are not explicitly defined in readily available documentation, the following table summarizes key hazard and handling information. Disposal procedures are primarily guided by the hazardous nature of the compound and local regulations.

ParameterInformationSource
GHS Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H370: Causes damage to organs.[1]
GHS Precautionary Statements P260, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P307+P311, P363, P405, P501[1]
Storage Temperature -20°C is recommended for long-term stability.[2][3][4][5][6]
pH Stability For stability, the pH of solutions should be maintained above 7.0.[2][4][6]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of ATP,gamma-S is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Segregation: Do not mix ATP,gamma-S waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes should be kept separate.

  • Waste Collection:

    • Solid Waste: Collect solid ATP,gamma-S waste and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, clearly labeled, and sealed container.

    • Liquid Waste: Collect aqueous solutions of ATP,gamma-S in a compatible, leak-proof container. Ensure the container is properly labeled with the chemical name and any associated hazards. If the solution contains other hazardous materials, these must also be indicated.

  • Labeling: Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "Adenosine 5'-[γ-thio]triphosphate". List all constituents of the waste solution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.

  • Arranging for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup.

While a chemical degradation method involving acid-catalyzed hydrolysis has been described for a similar compound (AMP-PCP), it is presented for informational purposes only.[7] The most reliable and recommended disposal method is through a certified hazardous waste management service.[7]

Visualizing Disposal and Spill Response Workflows

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for disposal and the workflow for handling a spill.

References

Essential Safety and Operational Guide for Handling ATP and Gamma S

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for Adenosine 5'-triphosphate (ATP) and Guanosine 5'-[gamma-thio]triphosphate (Gamma S). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Precautions

When handling ATP and Gamma S, adherence to standard laboratory safety protocols is essential. While ATP is generally not classified as a hazardous substance[1][2][3], Gamma S is considered hazardous and can cause irritation to the eyes, respiratory system, and skin[4]. Accidental ingestion may also be harmful[4]. Therefore, the following PPE is mandatory:

  • Lab Coat : A standard lab coat should be worn to protect clothing and skin from potential splashes.

  • Safety Glasses with Side Shields or Goggles : Eye protection is crucial to prevent contact with powders or solutions.[5][6][7]

  • Gloves : Nitrile gloves are required to prevent skin contact.[6][8][9] If prolonged or direct contact is anticipated, consider wearing double gloves.

  • Dust Mask (for powders) : When handling the powdered form of Gamma S, a dust mask (such as a type N95) is recommended to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure the work area is clean and uncluttered.

  • When weighing the powdered forms, especially Gamma S, perform this task in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation risk.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solids.

2. Solution Preparation:

  • When dissolving the solids, add the powder to the solvent slowly to avoid splashing.

  • If preparing solutions outside of a fume hood, ensure adequate ventilation.

  • Clearly label all prepared solutions with the chemical name, concentration, date, and your initials.

3. Use in Experiments:

  • Handle all solutions with care to avoid spills and aerosol generation.

  • When pipetting, use appropriate techniques to prevent contamination and exposure.

  • After use, securely cap all containers.

4. Spill Procedures:

  • Minor Spills :

    • Alert others in the immediate area.

    • Wearing your PPE, absorb the spill with absorbent pads or paper towels.

    • Clean the spill area with a suitable disinfectant or detergent and then wipe with water.

    • Dispose of the contaminated materials in the appropriate waste container.

  • Major Spills :

    • Evacuate the area and notify your laboratory supervisor or safety officer immediately.

    • Restrict access to the spill area.

    • Follow your institution's specific procedures for major chemical spills.

Disposal Plan

ATP Disposal:

  • As ATP is not considered hazardous, aqueous solutions can typically be disposed of down the drain with copious amounts of water, provided the pH is within the acceptable range for your institution (usually between 6.0 and 9.5).[10]

  • Solid ATP waste and contaminated consumables (e.g., pipette tips, tubes) can generally be disposed of in the regular laboratory trash, unless they are contaminated with other hazardous materials.[11][12]

Gamma S Disposal:

  • Due to its hazardous nature, Gamma S waste should be collected in a designated, clearly labeled hazardous waste container.

  • This includes unused solutions, contaminated consumables, and spill cleanup materials.

  • Do not dispose of Gamma S waste down the drain or in the regular trash.

  • Follow your institution's guidelines for the disposal of chemical hazardous waste.

Always consult your institution's specific waste disposal policies and the chemical's Safety Data Sheet (SDS) for the most accurate and compliant procedures.[13][14]

Quantitative Data Summary

Chemical NameAbbreviationMolecular WeightCAS NumberHazard Classification
Adenosine 5'-triphosphateATP507.18 g/mol 56-65-5Not classified as hazardous[1]
Guanosine 5'-[gamma-thio]triphosphateGamma S / GTPγS562.98 g/mol 94825-44-2Irritating to eyes, respiratory system, and skin[4]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area B->C D Weigh Solid Chemical (in fume hood for Gamma S) C->D Proceed to Handling E Prepare Solution D->E F Perform Experiment E->F G Segregate Waste F->G Proceed to Cleanup H_ATP Dispose of ATP Waste (Non-hazardous) G->H_ATP H_GammaS Dispose of Gamma S Waste (Hazardous) G->H_GammaS I Clean Work Area H_ATP->I H_GammaS->I J Doff PPE & Wash Hands I->J

Caption: Workflow for the safe handling of ATP and Gamma S.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。